6-MPR
Description
The exact mass of the compound 6-Thioinosine is 284.05792605 g/mol and the complexity rating of the compound is 409. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['406021', '99193', '92429', '92428', '84321', '4911']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-5-8(14)11-2-12-9(5)19/h2-4,6-7,10,15-17H,1H2,(H,11,12,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPJODWTZCHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892-49-9, 7687-43-6, 15639-75-5, 28069-17-2, 574-25-4 | |
| Record name | 6MP-Arabinoside | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406021 | |
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| Record name | NSC92429 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | NSC92428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC84321 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84321 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Thioinosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4911 | |
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| Record name | 9-β-D-arabinofuranosyl-1,9-dihydro-6H-purine-6-thione | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-thioinosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.520 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Architecture of Mannose 6-Phosphate Receptors: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The mannose 6-phosphate (M6P) pathway is a critical cellular trafficking system responsible for the transport of newly synthesized acid hydrolase precursors to the lysosome. Central to this pathway are two specialized transmembrane glycoproteins: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). A comprehensive understanding of their structure is paramount for research into lysosomal storage diseases and for the development of novel therapeutic strategies, such as enzyme replacement therapy, that leverage this transport mechanism. This guide provides an in-depth examination of the structural characteristics, ligand interactions, and trafficking of these vital receptors.
Receptor Overview and Comparative Architecture
The CI-MPR and CD-MPR are both Type I transmembrane proteins, characterized by a large N-terminal extracytoplasmic domain, a single transmembrane helix, and a short C-terminal cytoplasmic tail.[1] Despite these general similarities, they are structurally distinct proteins encoded by different genes, differing significantly in size, domain composition, and ligand binding specifics.[2]
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR)
Also known as the insulin-like growth factor 2 receptor (IGF2R), the CI-MPR is a large, multifunctional monomeric glycoprotein (B1211001) of approximately 300 kDa.[1] Its most striking feature is the extensive extracytoplasmic region, which is composed of 15 contiguous, homologous domains, each about 150 amino acids in length.[1][3] These are known as mannose 6-phosphate receptor homology (MRH) domains.[1] The CI-MPR likely exists and functions as a dimer in the membrane.[1]
The CI-MPR possesses four distinct M6P binding sites located within domains 3, 5, 9, and 15.[1][4] Domains 3 and 9 bind M6P with high affinity, while domain 5 shows a weaker affinity for M6P but a preference for the phosphodiester precursor, M6P-N-acetylglucosamine (GlcNAc).[1][4] Domain 15 has been shown to bind both M6P and M6P-GlcNAc with similar affinity.[4] This multiplicity of binding sites allows the CI-MPR to efficiently recognize a wide array of phosphorylated N-glycan structures on lysosomal enzymes.[1][3] In addition to its role in lysosomal trafficking, the CI-MPR binds IGF2 via domain 11, regulating its bioavailability and acting as a tumor suppressor.[1]
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR)
The CD-MPR is a significantly smaller glycoprotein of approximately 46 kDa that functions as a homodimer, with the potential to form tetramers.[1][2][5] Each monomer consists of a single extracytoplasmic MRH domain of about 157 amino acids, which contains one M6P binding site.[1][5] The transmembrane domain is crucial for establishing its dimeric quaternary structure.[6]
As its name suggests, the binding affinity of the CD-MPR for M6P-tagged ligands is enhanced by the presence of divalent cations like Mn²⁺, although they are not strictly essential for binding in the human receptor.[1][7] The receptor binds its cargo optimally at a pH of ~6.5, characteristic of the trans-Golgi network (TGN), and releases it in the more acidic environment of the late endosome (pH < 5.5).[8]
Quantitative Structural and Binding Data
The following tables summarize key quantitative parameters for both the human CI-MPR and CD-MPR.
Table 1: General Structural Properties
| Property | Cation-Independent MPR (CI-MPR/IGF2R) | Cation-Dependent MPR (CD-MPR) |
| Approx. Molecular Weight | ~300 kDa | ~46 kDa (monomer) |
| Total Amino Acids | ~2491 (precursor) | 277 |
| Extracytoplasmic Domains | 15 MRH domains | 1 MRH domain (per monomer) |
| Oligomeric State | Dimer | Dimer, Tetramer |
| M6P Binding Sites | 4 (Domains 3, 5, 9, 15) | 1 (per monomer) |
| Gene Locus (Human) | 6q25-q27 | 12p13 |
| UniProt ID (Human) | P11717 | P20645 |
Data sourced from references: 3, 4, 7.
Table 2: Ligand Binding Affinities (Dissociation Constant, Kd)
| Receptor & Ligand/Domain | Binding Affinity (Kd) | Experimental Method |
| CI-MPR (Overall) vs M6P | ~7 µM | Equilibrium Dialysis |
| CI-MPR (Domains 14-15) vs M6P | ~13 µM | SPR |
| CI-MPR (Domains 14-15) vs M6P-GlcNAc | ~17 µM | SPR |
| CI-MPR vs IGF-II | ~1 nM | SPR |
| CI-MPR vs β-glucuronidase | ~40 nM | SPR |
| CD-MPR (Overall) vs M6P | ~8 µM | Equilibrium Dialysis |
| CD-MPR vs β-glucuronidase | ~1.5 - 26 nM | SPR |
| CD-MPR vs Mn²⁺ | ~600 µM | Not Specified |
Data sourced from references: 2, 3, 6, 8, 9.
Key Signaling and Trafficking Pathways
The primary function of the MPRs is to sort and transport M6P-tagged lysosomal hydrolases from the trans-Golgi network (TGN) to the late endosome. This process is crucial for lysosome biogenesis.
As depicted, M6P-tagged hydrolases bind to MPRs in the TGN.[9] These complexes are then packaged into clathrin-coated vesicles, which transport them to late endosomes.[3] The acidic environment of the endosome induces a conformational change in the receptor, causing the dissociation of the hydrolase.[9] The hydrolase is subsequently delivered to the lysosome, while the "unloaded" MPR is sorted into recycling vesicles and returned to the TGN for another round of transport.[9]
Experimental Protocols
The determination of MPR structure and binding kinetics relies on several key biochemical and biophysical techniques.
X-Ray Crystallography for Structural Determination
This protocol provides a general framework for determining the crystal structure of the extracytoplasmic domain of an MPR.
1. Protein Expression and Purification:
- The cDNA encoding the desired soluble extracytoplasmic region (e.g., residues 1-154 of CD-MPR) is cloned into an appropriate expression vector (e.g., for Pichia pastoris or Sf9 insect cells).[8]
- Recombinant protein is expressed and secreted into the culture medium.
- The protein is purified to near homogeneity using affinity chromatography. A column with a coupled ligand, such as phosphomannan-Sepharose, is effective.[8]
- Protein purity and integrity are confirmed by SDS-PAGE and N-terminal sequencing.
2. Crystallization:
- Purified protein is concentrated to 12-20 mg/mL.[8]
- Prior to crystallization, the protein is dialyzed extensively against a suitable buffer (e.g., 10 mM MES, pH 6.5).[8]
- For ligand-bound structures, the protein is incubated overnight at 4°C with a 5-10 mM concentration of the ligand (e.g., Man-6-P).[8]
- Crystallization is performed using the vapor diffusion (hanging drop or sitting drop) method at 4-19°C.[8][10] Equal volumes of the protein solution and a precipitant solution are mixed.[8] The specific precipitant solution must be determined through screening (e.g., solutions containing various concentrations of polyethylene (B3416737) glycol).
3. Data Collection and Structure Solution:
- Crystals are flash-frozen in liquid nitrogen using a cryoprotectant solution (e.g., precipitant solution with 20% glycerol).[8]
- X-ray diffraction data are collected at a synchrotron source (e.g., Advanced Photon Source).[8]
- The structure is solved using molecular replacement, with a homologous structure serving as the search model.
- The model is refined against the collected diffraction data to yield the final atomic coordinates.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding affinity and kinetics between an MPR (analyte) and its ligand.
1. Preparation:
- Express and purify the ligand (e.g., a specific lysosomal enzyme like β-glucuronidase) and the analyte (a soluble, truncated form of the MPR).[6][11]
- Prepare a running buffer that promotes stable binding (e.g., HBS-P buffer, pH 7.4).
2. Ligand Immobilization:
- The ligand is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[12] The goal is to achieve a surface density that allows for clear signal detection without mass transport limitations.
3. Binding Analysis:
- A series of analyte (MPR) concentrations are prepared via serial dilution in the running buffer.[6]
- Each concentration is injected sequentially over the sensor surface at a constant flow rate. The binding (association phase) and subsequent dissociation (dissociation phase) are monitored in real-time as a change in response units (RU).[12]
- Between each analyte injection, the sensor surface is regenerated by injecting a pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove all bound analyte.[13]
4. Data Analysis:
- The resulting sensorgrams are corrected by subtracting the signal from a reference flow cell.
- The corrected data are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₔ or kₒբբ), and the equilibrium dissociation constant (Kd = kₒբբ/kₒₙ).
Conclusion
The cation-independent and cation-dependent mannose 6-phosphate receptors are structurally sophisticated proteins essential for lysosomal biogenesis. The CI-MPR, with its large, multi-domain architecture, acts as an efficient and versatile transporter for a wide range of M6P-glycans and other key ligands like IGF2. The smaller, dimeric CD-MPR provides a more specialized, cation-modulated transport function. A detailed molecular understanding of their structure, binding affinities, and trafficking mechanisms, elucidated through techniques like X-ray crystallography and surface plasmon resonance, is fundamental to advancing our knowledge of cellular homeostasis and developing targeted therapies for a host of human diseases.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Measuring Multivalent Binding Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 6. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. researchgate.net [researchgate.net]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. dhvi.duke.edu [dhvi.duke.edu]
The Mannose-6-Phosphate Pathway: A Comprehensive Technical Guide to its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mannose-6-phosphate (B13060355) (M6P) pathway is a critical cellular trafficking mechanism responsible for the targeted delivery of newly synthesized soluble lysosomal enzymes to the lysosome. This process is initiated in the cis-Golgi apparatus where a unique recognition marker, mannose-6-phosphate, is added to the N-linked oligosaccharides of these hydrolases. The M6P-tagged enzymes are then recognized by specific receptors in the trans-Golgi network, which facilitate their transport to the endosomal-lysosomal system. Defects in this pathway can lead to severe lysosomal storage disorders, such as I-cell disease (Mucolipidosis II). This technical guide provides an in-depth exploration of the discovery and history of the 6-MPR pathway, detailing the key experiments, quantitative data, and signaling mechanisms that have elucidated our current understanding.
Historical Perspective: The Discovery of a Crucial Sorting Pathway
The journey to understanding the mannose-6-phosphate (M6P) pathway for lysosomal enzyme trafficking is a compelling narrative of scientific inquiry, driven by the investigation of a rare and devastating genetic disorder.
The Enigma of I-Cell Disease
In the early 1970s, Elizabeth Neufeld and her colleagues were studying fibroblasts from patients with a severe lysosomal storage disorder known as I-cell disease (Inclusion-Cell Disease) or Mucolipidosis II.[1] These patient-derived cells exhibited large, dark inclusion bodies in the cytoplasm, which were identified as lysosomes engorged with undigested material.[1] Initially, it was hypothesized that these patients lacked the necessary lysosomal enzymes to break down this material. However, further investigation revealed a surprising paradox: the lysosomal enzymes were being synthesized, but instead of being targeted to the lysosome, they were being secreted out of the cell.[2] This pivotal observation suggested a fundamental defect in the cellular machinery responsible for directing these enzymes to their correct destination.
The "Cross-Correction" Phenomenon and the Recognition Marker
A key breakthrough came from "cross-correction" experiments. When the medium from cultured normal fibroblasts (containing secreted lysosomal enzymes) was added to I-cell disease fibroblasts, the I-cells were able to take up these enzymes and partially correct their lysosomal storage defect. This indicated that the normal enzymes possessed a "recognition marker" that was absent on the enzymes produced by the I-cells.
Identification of Mannose-6-Phosphate as the Recognition Signal
In 1977, Kaplan, Achord, and Sly published a seminal paper providing strong evidence that the recognition marker was mannose-6-phosphate.[3] They demonstrated that the uptake of a lysosomal enzyme, β-glucuronidase, by fibroblasts could be inhibited by mannans containing phosphate (B84403), and more specifically by mannose-6-phosphate itself.[3] Treatment of the "high-uptake" form of the enzyme with alkaline phosphatase, which removes phosphate groups, converted it to a "low-uptake" form.[3] This firmly established M6P as the critical component of the lysosomal targeting signal.
The Discovery of the Mannose-6-Phosphate Receptors
The existence of a recognition marker implied the presence of a corresponding receptor. Through affinity chromatography, two distinct mannose-6-phosphate receptors were subsequently isolated and characterized.[2]
-
The Cation-Independent Mannose-6-Phosphate Receptor (CI-MPR): Also known as the insulin-like growth factor 2 (IGF2) receptor, this is a large, ~300 kDa transmembrane glycoprotein (B1211001).[2]
-
The Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR): This is a smaller, ~46 kDa transmembrane glycoprotein that exists as a dimer and requires divalent cations for optimal ligand binding.[2]
The discovery of these two receptors, with their distinct but overlapping functions, provided the molecular basis for the recognition and sorting of M6P-tagged lysosomal enzymes.
The Molecular Machinery of the this compound Pathway
The this compound pathway is a highly orchestrated process involving a series of enzymatic modifications and receptor-mediated transport steps.
Synthesis of the Mannose-6-Phosphate Recognition Marker
The creation of the M6P tag on lysosomal enzymes occurs in the Golgi apparatus through a two-step enzymatic process.[4][5]
-
UDP-N-acetylglucosamine:Lysosomal Enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase): This enzyme, located in the cis-Golgi, recognizes a specific protein determinant on the surface of lysosomal hydrolases and transfers N-acetylglucosamine-1-phosphate from UDP-GlcNAc to one or more mannose residues on the N-linked oligosaccharides of the enzyme.[6][7] This creates a phosphodiester intermediate.[6] GlcNAc-1-phosphotransferase is a hexameric complex composed of two alpha, two beta, and two gamma subunits.[7]
-
α-N-acetylglucosaminidase (Uncovering Enzyme): In the trans-Golgi, a second enzyme removes the N-acetylglucosamine group, exposing the mannose-6-phosphate monoester, which is the high-affinity ligand for the M6P receptors.[4]
Receptor-Mediated Sorting and Transport
Once the M6P tag is exposed, the lysosomal enzymes are recognized and bound by either the CI-MPR or the CD-MPR in the trans-Golgi network (TGN).[4] These receptor-ligand complexes are then packaged into clathrin-coated vesicles that bud from the TGN and are transported to the late endosomes.[8]
The acidic environment of the late endosomes (pH ~5.5) promotes the dissociation of the lysosomal enzymes from the M6P receptors. The receptors are then recycled back to the TGN for another round of transport, while the lysosomal enzymes are delivered to the lysosomes.[2] A portion of the CI-MPR is also present on the cell surface, where it can capture any M6P-tagged enzymes that have been inadvertently secreted and return them to the endosomal-lysosomal system via endocytosis.[2]
Quantitative Data
The following tables summarize key quantitative data related to the this compound pathway.
| Receptor | Molecular Weight (kDa) | Ligand Binding Affinity (Kd for M6P) | Cation Dependence |
| Cation-Independent MPR (CI-MPR) | ~300 | ~7 µM | No |
| Cation-Dependent MPR (CD-MPR) | ~46 (dimer) | ~8 µM | Yes (e.g., Mn2+) |
Table 1: Properties of the Mannose-6-Phosphate Receptors [2]
| Enzyme | Substrate(s) | Product(s) | Location |
| GlcNAc-1-phosphotransferase | UDP-GlcNAc, Lysosomal hydrolase | GlcNAc-1-P-Mannose-hydrolase, UMP | cis-Golgi |
| α-N-acetylglucosaminidase (Uncovering Enzyme) | GlcNAc-1-P-Mannose-hydrolase | Mannose-6-Phosphate-hydrolase, GlcNAc | trans-Golgi |
Table 2: Key Enzymes in M6P Tag Synthesis [4][5]
| Compound | Apparent Ki |
| Saccharomyces cerevisiae mannan (B1593421) (mutant X2180-mnnl) | 3 x 10⁻⁶ M |
| Mannan from wild-type S. cerevisiae | 3 x 10⁻⁵ M |
| D-Mannose 6-phosphate | 6 x 10⁻⁵ M |
| L-Fucose | 4 x 10⁻² M |
| D-Mannose | 6 x 10⁻² M |
Table 3: Competitive Inhibition of β-glucuronidase Pinocytosis [3]
Experimental Protocols
The elucidation of the this compound pathway has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.
Isolation of Mannose-6-Phosphate Receptors by Affinity Chromatography
This protocol describes the purification of M6P receptors using a ligand-based affinity matrix.
Materials:
-
Tissue or cell lysate containing M6P receptors
-
Affinity matrix: Sepharose 6B coupled to a phosphomannan (B1263086) ligand (e.g., pentaphosphomannan)[9]
-
Binding/Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 1 mM EDTA, 0.05% Triton X-100
-
Elution Buffer: Binding/Wash Buffer containing 5 mM Mannose-6-Phosphate
-
Chromatography column
Procedure:
-
Column Preparation: Pack the chromatography column with the phosphomannan-Sepharose affinity matrix.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the tissue or cell lysate to the column at a slow flow rate to allow for binding of the M6P receptors to the immobilized ligand.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound M6P receptors by applying the Elution Buffer. The free mannose-6-phosphate in the buffer will compete with the immobilized ligand for binding to the receptors, causing them to be released from the column.
-
Fraction Collection: Collect the eluted fractions and analyze for the presence of the M6P receptors using techniques such as SDS-PAGE and Western blotting.
Analysis of Receptor-Ligand Interactions using Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified M6P receptor (ligand)
-
M6P-containing protein or small molecule (analyte)
-
Running Buffer (e.g., HBS-EP)
Procedure:
-
Ligand Immobilization: Covalently immobilize the purified M6P receptor onto the surface of the sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Inject a series of concentrations of the M6P-containing analyte over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of analyte binding to the immobilized ligand. This generates a sensorgram showing the association phase during analyte injection and the dissociation phase during the subsequent flow of running buffer.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Measurement of GlcNAc-1-phosphotransferase Activity
This assay measures the transfer of radiolabeled GlcNAc-1-phosphate to an acceptor substrate.[10][11]
Materials:
-
Cell lysate containing GlcNAc-1-phosphotransferase
-
[³H]UDP-GlcNAc (donor substrate)
-
Methyl α-D-mannopyranoside (α-MM) (acceptor substrate)
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 2 mg/mL BSA, 2 mM ATP
-
QAE-Sephadex A-25 resin
-
30 mM NaCl in 2 mM Tris buffer
-
Scintillation counter
Procedure:
-
Reaction Setup: Incubate the cell lysate in the Reaction Buffer with [³H]UDP-GlcNAc and α-MM for a defined period (e.g., 1 hour) at 37°C.
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Chromatographic Separation: Apply the reaction mixture to a QAE-Sephadex column. The unreacted [³H]UDP-GlcNAc will bind to the column, while the product, [³H]GlcNAc-1-P-α-MM, will not.
-
Elution and Quantification: Elute the product with 30 mM NaCl in 2 mM Tris buffer and quantify the amount of radioactivity in the eluate using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.
Measurement of MPR Internalization and Recycling
This flow cytometry-based assay can quantify the rate of receptor internalization from the cell surface.[12][13]
Materials:
-
Cells expressing the M6P receptor
-
Fluorescently labeled antibody specific for an extracellular epitope of the MPR
-
Quenching antibody (anti-fluorophore antibody)
-
FACS buffer
-
Flow cytometer
Procedure:
-
Labeling: Incubate the cells with the fluorescently labeled anti-MPR antibody at 4°C to label the surface-expressed receptors.
-
Internalization: Shift the cells to 37°C for various time points to allow for receptor internalization.
-
Quenching: At each time point, place the cells on ice and add the quenching antibody to extinguish the fluorescence of the antibody that remains on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The remaining fluorescence intensity corresponds to the internalized antibody-receptor complexes.
-
Data Analysis: Plot the fluorescence intensity as a function of time to determine the rate of receptor internalization. A similar principle can be applied to measure the rate of receptor recycling back to the plasma membrane.[14]
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the this compound pathway and associated experimental workflows.
Caption: The Mannose-6-Phosphate Signaling Pathway.
Caption: Workflow for M6P Receptor Purification.
Caption: SPR Experimental Workflow for Binding Analysis.
Conclusion
The discovery and elucidation of the mannose-6-phosphate pathway represent a landmark achievement in cell biology, providing fundamental insights into protein trafficking and the pathogenesis of lysosomal storage disorders. From the initial observations in I-cell disease to the detailed molecular characterization of the receptors and enzymes, the story of the this compound pathway is a testament to the power of curiosity-driven research. The experimental approaches detailed in this guide have been instrumental in building our current understanding and continue to be valuable tools for researchers in academia and industry. A thorough comprehension of this pathway is essential for the development of novel therapeutic strategies, such as enzyme replacement therapies, that leverage this natural cellular transport system to treat a range of human diseases.
References
- 1. Engineering of GlcNAc-1-Phosphotransferase for Production of Highly Phosphorylated Lysosomal Enzymes for Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Phosphohexosyl components of a lysosomal enzyme are recognized by pinocytosis receptors on human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiple Domains of GlcNAc-1-phosphotransferase Mediate Recognition of Lysosomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transmembrane orientation of the mannose 6-phosphate receptor in isolated clathrin-coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An affinity method for the purification of mannose 6-phosphate receptor proteins (MPR 215) from rat tissues and goat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to measure endogenous GlcNAc-1-phosphotransferase activity in SK-MEL-30 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of Plasma Membrane Protein Internalisation and Recycling in Heterogenous Cellular Samples by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Measurement of Plasma Membrane Protein Internalisation and Recycling in Heterogenous Cellular Samples by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
The Cation-Independent Mannose 6-Phosphate Receptor: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR), also known as the insulin-like growth factor 2 receptor (IGF2R), is a multifunctional type I transmembrane glycoprotein (B1211001) critical for lysosomal enzyme trafficking and modulation of extracellular signaling pathways. Its primary role involves the transport of newly synthesized mannose 6-phosphate (M6P)-tagged acid hydrolases from the trans-Golgi network (TGN) to the lysosomes, a crucial process for cellular homeostasis.[1][2] Beyond this canonical function, the CI-M6PR participates in the clearance of various extracellular ligands, including the potent mitogen insulin-like growth factor II (IGF-II), and is implicated in the activation of latent transforming growth factor-beta (TGF-β) and the regulation of the urokinase-type plasminogen activator receptor (uPAR) system.[1][3] Given its pivotal roles in cellular function and its association with various pathologies, including lysosomal storage diseases and cancer, the CI-M6PR represents a significant target for therapeutic intervention and drug delivery. This technical guide provides an in-depth overview of the CI-M6PR's core functions, supported by quantitative data, detailed experimental protocols, and visual representations of its key signaling pathways.
Core Functions and Mechanisms
The CI-M6PR is a large, ~300 kDa glycoprotein characterized by a large extracytoplasmic domain composed of 15 homologous repeats, a single transmembrane domain, and a short cytoplasmic tail.[1][2] This intricate structure enables its diverse binding capabilities and intracellular trafficking.
Lysosomal Enzyme Trafficking
The most well-established function of the CI-M6PR is the transport of M6P-containing lysosomal enzymes. In the TGN, newly synthesized lysosomal hydrolases are tagged with M6P residues.[4] The CI-M6PR recognizes and binds these M6P moieties via specific binding sites located within its extracytoplasmic domains 3, 5, and 9.[2][4] This binding is optimal at the slightly acidic pH of the TGN (pH ~6.5-6.7). The receptor-ligand complexes are then packaged into clathrin-coated vesicles and transported to late endosomes. The acidic environment of the late endosomes (pH ~5.0-5.5) facilitates the dissociation of the M6P-tagged enzymes from the receptor. The enzymes are subsequently delivered to lysosomes, while the unoccupied CI-M6PR is recycled back to the TGN for another round of transport.[2] A portion of CI-M6PR is also present on the cell surface (10-20%), where it can internalize extracellular M6P-ligands.[2]
IGF-II Clearance
The CI-M6PR is identical to the IGF-II receptor and plays a crucial role in regulating the bioavailability of IGF-II, a potent fetal growth factor. The binding site for IGF-II is located in domain 11 of the receptor's extracytoplasmic region.[2] Upon binding IGF-II at the cell surface, the receptor-ligand complex is rapidly internalized and targeted to the lysosome for degradation of IGF-II.[2] This process acts as a clearance mechanism, thereby limiting the mitogenic signaling of IGF-II through the IGF-I receptor.
Modulation of Extracellular Signaling
The CI-M6PR is also involved in the activation and regulation of key extracellular signaling molecules.
-
TGF-β Activation: The CI-M6PR participates in the activation of latent TGF-β. The latent TGF-β complex, which includes the mature TGF-β dimer, its pro-peptide (latency-associated peptide or LAP), and the latent TGF-β binding protein (LTBP), can bind to the CI-M6PR. This interaction is thought to bring the latent complex into proximity with proteases, such as plasmin, which can cleave the LAP and release the active TGF-β.[5][6]
-
uPAR and Plasminogen Activation: The CI-M6PR interacts with the urokinase-type plasminogen activator receptor (uPAR) and plasminogen.[3] The binding site for uPAR and plasminogen is located in the N-terminal region of the CI-M6PR.[3] This interaction is believed to play a role in regulating cell surface proteolysis by modulating the activation of plasminogen to plasmin, a broad-spectrum protease involved in extracellular matrix degradation and cell migration.[7]
Quantitative Data
This section summarizes key quantitative parameters related to the CI-M6PR's function, providing a valuable resource for researchers.
Table 1: Binding Affinities (Kd) of CI-M6PR for Various Ligands
| Ligand | Receptor/Domain | Kd | Cell/System | Reference |
| M6P-containing Ligands | ||||
| Mannose 6-Phosphate | Bovine CI-M6PR | ~7 µM | In vitro | [8] |
| β-Glucuronidase | Soluble Bovine CI-M6PR | 40 nM | Surface Plasmon Resonance | [4] |
| β-Glucuronidase | Human CD-M6PR | 1.5 ± 0.2 nM | Surface Plasmon Resonance | [9] |
| Cathepsin D | CI-M6PR | Preferred Ligand | Mammalian Cells | [10] |
| Arylsulfatase B | Not specified | Not specified | Not specified | |
| Other Ligands | ||||
| IGF-II | Soluble Bovine CI-M6PR | 1 nM | Surface Plasmon Resonance | [4] |
| Plasminogen | Soluble Bovine CI-M6PR | 30 nM | Surface Plasmon Resonance | [4] |
| uPAR | Purified CI-M6PR | Low µM range | In vitro | [11] |
Table 2: Trafficking Kinetics of CI-M6PR
| Parameter | Value | Cell Type | Reference |
| Half-life of the receptor | ~27 hours | HeLa cells | [12] |
| Half-life of the receptor (retromer depleted) | ~7 hours | HeLa cells | [12] |
| Endocytosis half-time | ~2.5 minutes | CHO cells | [13] |
| Recycling half-time | ~5-6 minutes | CHO cells | [13] |
| Residence time in MVBs | < 15 minutes | HEp-2 cells | [5] |
| Full recycling circuit time (Endosome to TGN) | > 1 hour | Not specified | [5] |
Table 3: Expression of CI-M6PR in Various Cell Lines
| Cell Line | Cancer Type | Expression Level | Reference |
| HeLa | Cervical Cancer | Expressed | [14] |
| MCF-7 | Breast Cancer | Over-expresses | [1] |
| A-549 | Lung Carcinoma | Expressed | [15] |
| HepG2 | Hepatocellular Carcinoma | Expressed | [1][14] |
| PC12 | Pheochromocytoma | Expressed | [16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involving the CI-M6PR is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
References
- 1. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Structure of uPAR, plasminogen, and sugar-binding sites of the 300 kDa mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of activation of latent recombinant transforming growth factor beta 1 by plasmin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant Rab7 Causes the Accumulation of Cathepsin D and Cation-independent Mannose 6–Phosphate Receptor in an Early Endocytic Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose 6-Phosphate/Insulin-like Growth Factor–II Receptor Targets the Urokinase Receptor to Lysosomes via a Novel Binding Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the mammalian retromer in sorting of the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Lysosome-targeting chimaeras for degradation of extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. M6PR protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 16. Overexpression of cation-dependent mannose 6-phosphate receptor prevents cell death induced by serum deprivation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Survival: A Technical Guide to Mannose 6-Phosphate Receptor-Mediated Lysosomal Targeting
For Immediate Release
A deep dive into the cellular machinery responsible for waste management, this whitepaper provides researchers, scientists, and drug development professionals with a comprehensive understanding of the mannose 6-phosphate (M6P) receptor's critical role in directing enzymes to the lysosome. This essential biological process is fundamental to cellular health and is a key area of investigation for a variety of human diseases, including lysosomal storage disorders and cancer.
This technical guide elucidates the core mechanism of M6P-dependent lysosomal targeting, from the initial tagging of lysosomal hydrolases in the Golgi apparatus to their ultimate delivery and the subsequent recycling of the M6P receptors. The document provides a detailed examination of the two distinct M6P receptors, their structural features, binding kinetics, and the intracellular trafficking pathways they navigate.
The Mannose 6-Phosphate Receptors: Gatekeepers of Lysosomal Function
The specific targeting of newly synthesized lysosomal enzymes is primarily mediated by two transmembrane glycoproteins: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR).[1] These receptors recognize and bind to mannose 6-phosphate (M6P) residues that are added to N-linked oligosaccharides of lysosomal hydrolases as they transit through the Golgi apparatus.[2]
The CI-MPR, also known as the M6P/Insulin-like growth factor 2 (IGF2) receptor, is a large monomeric protein of approximately 300 kDa.[1] In contrast, the CD-MPR is a smaller, ~46 kDa protein that functions as a dimer.[1] While both receptors bind M6P, they exhibit distinct properties and play partially overlapping roles in lysosomal trafficking.
Quantitative Receptor Characteristics
| Characteristic | Cation-Independent M6P Receptor (CI-MPR) | Cation-Dependent M6P Receptor (CD-MPR) |
| Molecular Weight | ~300 kDa[1] | ~46 kDa (monomer)[1] |
| Oligomeric State | Monomer (functions as a dimer in the membrane)[1] | Dimer[1] |
| M6P Binding Affinity (Kd) | ~7 µM[1] | ~8 µM[1] |
| Divalent Cation Requirement for Binding | No[1] | Yes (e.g., Mn²⁺), though not essential for human CD-MPR |
| pH Optimum for Ligand Binding | ~6.0 - 7.0[1] | ~6.5[3] |
| pH for Ligand Dissociation | < 5.5[3] | < 5.5[4] |
| Cellular Location | Trans-Golgi Network, Endosomes, Cell Surface (10-20%)[1] | Trans-Golgi Network, Endosomes |
The M6P-Dependent Trafficking Pathway: A Step-by-Step Journey
The journey of a lysosomal enzyme from its synthesis to its final destination is a highly regulated process. The M6P-dependent pathway ensures the accurate and efficient delivery of these potent hydrolases, preventing their mis-sorting and potential damage to other cellular components.
Step 1: M6P Tagging in the Golgi: As newly synthesized lysosomal hydrolases transit through the cis-Golgi, they are specifically recognized by the enzyme UDP-N-acetylglucosamine-1-phosphotransferase, which adds N-acetylglucosamine-1-phosphate to one or more mannose residues on their N-linked glycans. A second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, then removes the N-acetylglucosamine, exposing the M6P recognition marker.
Step 2: Receptor Binding in the Trans-Golgi Network (TGN): In the TGN, the M6P-tagged hydrolases are recognized and bound by either the CI-MPR or the CD-MPR. This binding event is optimal at the slightly acidic pH of the TGN (pH ~6.5-6.7).
Step 3: Vesicular Transport to Late Endosomes: The receptor-ligand complexes are then segregated into clathrin-coated vesicles that bud from the TGN. These vesicles subsequently fuse with late endosomes.
Step 4: pH-Dependent Dissociation in Late Endosomes: The acidic environment of the late endosomes (pH ~5.0-5.5) induces a conformational change in the M6P receptors, leading to the dissociation of the M6P-tagged hydrolases.[3][4]
Step 5: Hydrolase Delivery to Lysosomes and Receptor Recycling: The liberated hydrolases are delivered to lysosomes as the late endosomes mature or fuse with existing lysosomes. The now-empty M6P receptors are sorted into transport vesicles that bud off from the late endosomes and are recycled back to the TGN for another round of transport.
Key Experimental Protocols for Studying M6P Receptor Function
The elucidation of the M6P receptor mechanism has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the field.
Affinity Chromatography for M6P Receptor Purification
This technique is used to isolate M6P receptors from cellular extracts based on their specific binding to an M6P ligand immobilized on a chromatography matrix.
Methodology:
-
Preparation of the Affinity Matrix: A ligand such as phosphomannan (B1263086) (a polymer of mannose 6-phosphate) is covalently coupled to a solid support, typically Sepharose beads.[5]
-
Cell Lysate Preparation: Tissues or cultured cells are homogenized in a lysis buffer containing detergents (e.g., Triton X-100) to solubilize membrane proteins and protease inhibitors to prevent degradation.
-
Binding: The cell lysate is passed over the affinity column. The M6P receptors bind specifically to the immobilized M6P ligand, while other proteins flow through.
-
Washing: The column is washed extensively with a binding buffer to remove non-specifically bound proteins.
-
Elution: The bound M6P receptors are eluted from the column by changing the buffer conditions. This is typically achieved by adding a high concentration of free mannose 6-phosphate to competitively displace the receptor, or by changing the pH to disrupt the receptor-ligand interaction.
-
Analysis: The eluted fractions are collected and analyzed by SDS-PAGE and Western blotting using anti-MPR antibodies to confirm the purity and identity of the isolated receptors.
Fluorescence Polarization Assay for Measuring Binding Affinity
This in vitro assay is used to quantify the binding affinity (dissociation constant, Kd) between the M6P receptor and its ligand. It measures the change in the polarization of fluorescently labeled ligand upon binding to the larger receptor molecule.
Methodology:
-
Reagent Preparation:
-
A fluorescently labeled M6P-containing ligand (tracer) is synthesized.
-
Purified M6P receptor is prepared.
-
A suitable assay buffer is prepared to maintain pH and ionic strength.
-
-
Assay Setup:
-
A constant, low concentration of the fluorescent tracer is added to the wells of a microplate.
-
Increasing concentrations of the purified M6P receptor are added to the wells.
-
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
-
Data Analysis: The change in fluorescence polarization is plotted against the receptor concentration. The data is then fitted to a binding curve to determine the Kd value.
In Vitro Trafficking Assay to Monitor Receptor Movement
Cell-based assays are crucial for studying the dynamic movement of M6P receptors between different cellular compartments. One common method involves pulse-chase labeling of the receptors followed by immunoprecipitation and analysis.
Methodology:
-
Cell Culture and Labeling:
-
Cells (e.g., HEp-2) are cultured.
-
Cells are pulse-labeled with a radioactive amino acid (e.g., ³⁵S-methionine) for a short period to label newly synthesized proteins, including M6P receptors.[6]
-
-
Chase: The radioactive medium is replaced with a non-radioactive medium, and the cells are incubated for various time points (the "chase" period). This allows the labeled receptors to traffic through the cell.
-
Cell Fractionation (Optional): At each time point, cells can be harvested and subjected to subcellular fractionation to isolate different organelles (e.g., Golgi, endosomes, lysosomes).
-
Immunoprecipitation: Cell lysates or organelle fractions are incubated with an antibody specific for the M6P receptor. The antibody-receptor complexes are then captured using protein A/G beads.
-
Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, and the amount of radiolabeled receptor in each sample is quantified by autoradiography or phosphorimaging. This allows for the tracking of the receptor's movement over time.
The Role of Cytoplasmic Sorting Signals
The trafficking of M6P receptors is directed by specific sorting signals located in their short C-terminal cytoplasmic tails.[7] These signals are recognized by adaptor proteins, such as the Golgi-localized, gamma-ear-containing, ARF-binding proteins (GGAs), which mediate the incorporation of the receptors into clathrin-coated vesicles.[8] Key sorting motifs include a tyrosine-based signal (YXXΦ, where Φ is a bulky hydrophobic residue) and a dileucine-based signal.[7][9]
Conclusion and Future Directions
The mannose 6-phosphate receptor-mediated pathway is a paradigm of intracellular protein sorting. A thorough understanding of this mechanism is not only fundamental to cell biology but also holds immense potential for therapeutic interventions. For instance, enzyme replacement therapies for lysosomal storage diseases rely on the uptake of recombinant enzymes via the cell surface CI-MPR.[10] Future research will likely focus on further dissecting the regulatory networks that govern M6P receptor trafficking and leveraging this knowledge to develop more effective and targeted therapies for a range of human diseases. The development of novel M6P analogues with enhanced stability and binding affinity is a promising avenue for improving the efficacy of such treatments.[11]
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An affinity method for the purification of mannose 6-phosphate receptor proteins (MPR 215) from rat tissues and goat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Sorting of mannose 6-phosphate receptors mediated by the GGAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gatekeepers of Lysosomal Trafficking: A Technical Guide to CD-MPR and CI-MPR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the distinct and overlapping biological roles of the two mannose 6-phosphate receptors: the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR) and the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR). A comprehensive understanding of these receptors is crucial for research in lysosomal storage diseases, cancer biology, and the development of targeted therapeutics.
Core Biological Roles: Sorting the Cellular Cargo
The primary and shared function of both CD-MPR and CI-MPR is the accurate trafficking of newly synthesized soluble lysosomal enzymes, tagged with mannose-6-phosphate (B13060355) (M6P), from the trans-Golgi network (TGN) to the lysosomes.[1][2] This process is essential for cellular homeostasis, as lysosomes are the primary recycling centers of the cell, breaking down waste materials and cellular debris.
Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR): As its name suggests, the binding of M6P-tagged ligands to CD-MPR is enhanced by the presence of divalent cations like Mn²⁺.[2][3] It primarily functions in the intracellular sorting pathway between the TGN and endosomes.[4]
Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR): This larger receptor, also known as the insulin-like growth factor 2 receptor (IGF2R), has a more diverse portfolio of functions.[5] In addition to its critical role in lysosomal enzyme trafficking, CI-MPR is involved in the clearance of the potent mitogen, insulin-like growth factor 2 (IGF2), from the cell surface, thereby acting as a tumor suppressor.[5][6] Furthermore, it binds to other M6P-containing and non-M6P-containing ligands at the cell surface, implicating it in a variety of cellular processes.[7]
Structural and Functional Distinctions: A Tale of Two Receptors
CD-MPR and CI-MPR are both type I transmembrane proteins with a large N-terminal extracytoplasmic domain, a single transmembrane domain, and a short C-terminal cytoplasmic tail containing sorting signals.[2][3] However, they exhibit significant structural and functional differences that dictate their unique biological roles.
| Feature | Cation-Dependent (CD-MPR) | Cation-Independent (CI-MPR) / IGF2R |
| Molecular Weight | ~46 kDa[2][3] | ~300 kDa[2] |
| Oligomeric State | Homodimer[3] | Monomer, but can form dimers |
| M6P Binding Sites | One per monomer[2] | Three within its 15 extracellular domains (domains 3, 5, and 9)[1][7] |
| Cation Dependence | Binding enhanced by divalent cations (e.g., Mn²⁺)[2][3] | Binding is independent of cations[2] |
| Ligand Binding | Primarily binds M6P-containing lysosomal enzymes.[3] | Binds M6P-containing lysosomal enzymes, IGF2, and other extracellular ligands (e.g., urokinase-type plasminogen activator receptor).[5][7] |
| Subcellular Localization | Predominantly intracellular (TGN, endosomes).[4] | TGN, endosomes, and a significant population (~10-20%) on the plasma membrane.[2] |
| pH Optimum for M6P Binding | ~6.5-6.7[2] | ~6.5-7.0[2] |
| Binding Affinity for M6P (Kd) | ~8 µM[2] | ~7 µM[2] |
| Binding Affinity for IGF2 (Kd) | Does not bind IGF2 | ~0.2 nM[6] |
Trafficking Pathways: A Choreographed Journey
The trafficking of both MPRs is a dynamic process involving budding of transport vesicles, fusion with target membranes, and recycling back to the TGN. This intricate journey ensures the efficient delivery of lysosomal enzymes while maintaining the appropriate distribution of the receptors themselves.
Lysosomal Enzyme Trafficking Pathway
CI-MPR Specific Trafficking and IGF2 Clearance
Key Experimental Protocols: Methodologies for MPR Research
The study of CD-MPR and CI-MPR relies on a variety of biochemical and cell biological techniques. Below are outlines of key experimental protocols.
Affinity Chromatography for MPR Purification
This technique is used to isolate MPRs from cell lysates or serum based on their specific binding to M6P.[2][8]
Principle: A stationary phase is created by covalently linking an M6P analog (e.g., phosphomannan) to a solid support matrix (e.g., Sepharose beads).[9] When a cell lysate containing MPRs is passed over this matrix, the receptors bind to the immobilized ligand. After washing away unbound proteins, the purified MPRs are eluted by changing the pH or by adding a high concentration of free M6P.[9]
Methodology Outline:
-
Matrix Preparation: Swell and equilibrate the M6P-coupled resin in a binding buffer (e.g., Tris-HCl, pH 7.4, with detergent and protease inhibitors).[10]
-
Sample Preparation: Solubilize cells or tissues in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. Clarify the lysate by centrifugation.[10]
-
Binding: Incubate the clarified lysate with the equilibrated resin to allow for MPR binding. This can be done in a batch format or by passing the lysate over a column packed with the resin.
-
Washing: Wash the resin extensively with the binding buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound MPRs using a buffer containing a high concentration of free M6P (e.g., 5-10 mM) or by lowering the pH of the elution buffer.
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using specific anti-MPR antibodies to confirm the presence and purity of the receptors.
Immunoprecipitation (IP) of MPRs
Immunoprecipitation is used to isolate MPRs and their interacting partners from a complex mixture using a specific antibody.[11][12]
Principle: An antibody specific to either CD-MPR or CI-MPR is added to a cell lysate. The antibody binds to its target receptor, and the resulting antibody-receptor complex is then captured using protein A/G-conjugated beads.[13]
Methodology Outline:
-
Cell Lysis: Prepare a cell lysate using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the MPR of interest.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the immune complexes.[11]
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the MPR and potential interacting partners.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding affinity (Kd), and association (ka) and dissociation (kd) rates.[15]
Principle: One molecule (the ligand, e.g., purified MPR) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., an M6P-tagged enzyme or IGF2) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[15]
Methodology Outline:
-
Ligand Immobilization: Covalently immobilize the purified MPR onto a suitable sensor chip.[16]
-
Analyte Injection: Inject a series of concentrations of the analyte over the sensor surface and a reference surface (without immobilized ligand).[17]
-
Data Acquisition: Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. The sensorgram shows the association of the analyte during injection and its dissociation during the subsequent flow of buffer.[17]
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer or a high salt concentration) to prepare for the next injection.[18]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[17]
Future Directions and Therapeutic Implications
The distinct and overlapping roles of CD-MPR and CI-MPR present exciting opportunities for therapeutic intervention. For lysosomal storage diseases, enzyme replacement therapies often rely on the CI-MPR for cellular uptake of the recombinant enzyme. Enhancing the targeting and uptake via CI-MPR is a key area of research. In cancer, the role of CI-MPR in IGF2 clearance suggests that modulating its expression or function could be a viable anti-cancer strategy.
Future research will likely focus on:
-
Elucidating the full spectrum of ligands for both receptors.
-
Understanding the signaling pathways initiated by ligand binding, particularly for CI-MPR.
-
Developing small molecules or biologics that can selectively modulate the function of each receptor.
A deeper understanding of the intricate biology of CD-MPR and CI-MPR will undoubtedly pave the way for novel therapeutic approaches for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. A determinant in the cytoplasmic tail of the cation-dependent mannose 6-phosphate receptor prevents trafficking to lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 receptor - Wikipedia [en.wikipedia.org]
- 6. The cation-independent mannose 6-phosphate receptor binds insulin-like growth factor II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. conductscience.com [conductscience.com]
- 10. Sample Preparation for Affinity Chromatography in Specific Groups of Biomolecules [sigmaaldrich.com]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. ptglab.com [ptglab.com]
- 14. Immunoprecipitation Protocol: Novus Biologicals [novusbio.com]
- 15. scispace.com [scispace.com]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 18. dhvi.duke.edu [dhvi.duke.edu]
Decoding Ligand Recognition: An In-depth Guide to Mannose 6-Phosphate Receptor Binding Specificity
For Immediate Release
A comprehensive technical overview for researchers, scientists, and drug development professionals delving into the intricate world of Mannose 6-Phosphate Receptor (M6PR) ligand binding. This guide provides a detailed examination of the two primary M6P receptors, their ligand specificities, quantitative binding data, and the experimental methodologies used to elucidate these interactions. Furthermore, it visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of M6PR biology.
Introduction to Mannose 6-Phosphate Receptors
Mannose 6-phosphate receptors (MPRs) are integral transmembrane glycoproteins that play a crucial role in the trafficking of lysosomal enzymes. These receptors recognize and bind to mannose 6-phosphate (M6P) residues on newly synthesized lysosomal hydrolases in the trans-Golgi network (TGN), diverting them to the endo-lysosomal system. This process is fundamental for lysosomal biogenesis and function. Dysregulation of this pathway is associated with various lysosomal storage diseases.
There are two main types of M6P receptors in vertebrates: the Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR) and the Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR). While both are involved in the transport of M6P-containing ligands, they exhibit distinct structural and functional characteristics that dictate their specific roles in cellular trafficking and signaling.
The Two Faces of M6P Recognition: CD-M6PR and CI-M6PR
Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR)
The CD-M6PR is a smaller, ~46 kDa type I transmembrane protein that functions as a homodimer.[1] Each monomer possesses a single M6P binding site within its extracytoplasmic domain. As its name suggests, the binding affinity of CD-M6PR for its ligands is enhanced by the presence of divalent cations such as Mn²⁺.[2] Optimal ligand binding for the CD-M6PR occurs in the slightly acidic environment of the trans-Golgi network (pH ~6.5), with a sharp decrease in affinity at neutral or more acidic pH levels.[3][4] This pH sensitivity is crucial for the release of its cargo in the acidic environment of the late endosomes.
Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR)
The CI-M6PR, also known as the M6P/Insulin-like Growth Factor II (IGF-II) receptor, is a larger, multifunctional ~300 kDa type I transmembrane glycoprotein.[5] Its extensive extracytoplasmic region is composed of 15 homologous domains. Unlike the CD-M6PR, the CI-M6PR can bind M6P-containing ligands in the absence of divalent cations.[5] A key feature of the CI-M6PR is its multifunctionality; it possesses distinct binding sites for M6P-containing ligands and for other molecules, most notably IGF-II.[5] The CI-M6PR is also involved in the activation of other signaling molecules at the cell surface, such as the urokinase-type plasminogen activator receptor (uPAR) and transforming growth factor-beta (TGF-β).[5]
Quantitative Analysis of Ligand Binding Specificity
The binding affinities of various ligands to the M6P receptors have been quantified using techniques such as equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). The dissociation constant (Kd) is a common metric used to express the affinity of a receptor for its ligand, with a lower Kd value indicating a higher binding affinity.
Cation-Dependent M6PR (CD-M6PR) Binding Affinities
| Ligand | Dissociation Constant (Kd) | Conditions/Notes |
| Mannose 6-Phosphate (M6P) | 8 µM | In the presence of Mn²⁺ |
| Pentamannosyl Phosphate | 6 µM | In the presence of Mn²⁺ |
| Pentamannosyl Phosphate | 25 µM | In the absence of Mn²⁺ (with EDTA) |
| High-mannose oligosaccharide (divalent) | 0.2 µM | In the presence of Mn²⁺ |
| β-glucuronidase | 26 nM |
Table 1: Summary of reported binding affinities for the Cation-Dependent Mannose 6-Phosphate Receptor.
Cation-Independent M6PR (CI-M6PR) Binding Affinities
| Ligand | Receptor/Domain | Dissociation Constant (Kd) |
| Mannose 6-Phosphate (M6P) | Full-length | 7 µM |
| Insulin-like Growth Factor II (IGF-II) | Full-length | 0.2 nM |
| Insulin-like Growth Factor I (IGF-I) | Full-length | 0.4 µM |
| GAA (phosphomonoester) | Domains 14-15 | 13 µM |
| GAA (phosphodiester) | Domains 14-15 | 17 µM |
| GAA (phosphomonoester) | Domain 5 | 292 µM |
| GAA (phosphodiester) | Domain 5 | 72 µM |
| uPAR | Full-length | ~1-10 µM |
Table 2: Summary of reported binding affinities for the Cation-Independent Mannose 6-Phosphate Receptor and its domains.
Experimental Protocols for Characterizing M6PR Binding
A variety of biophysical techniques are employed to quantitatively assess the binding of ligands to M6P receptors. The following sections provide detailed methodologies for three commonly used assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.
Experimental Workflow for SPR Analysis of M6PR Binding
Detailed Methodology:
-
Immobilization of M6PR:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified M6PR (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.
-
-
Ligand Binding Analysis:
-
Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-P+).
-
Inject the ligand solutions over the M6PR-immobilized surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase during the injection and the dissociation phase as the running buffer flows over the surface.
-
-
Surface Regeneration:
-
After each ligand injection cycle, regenerate the sensor surface by injecting a solution that disrupts the receptor-ligand interaction without denaturing the receptor (e.g., a low pH buffer like 10 mM glycine-HCl, pH 3.0).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different ligand concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule in solution, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Experimental Workflow for ITC Analysis of M6PR Binding
Detailed Methodology:
-
Sample Preparation:
-
Dialyze both the purified M6PR and the ligand extensively against the same buffer to minimize heats of dilution.
-
Degas the solutions to prevent the formation of air bubbles in the calorimeter.
-
Accurately determine the concentrations of the M6PR and ligand solutions.
-
-
ITC Experiment:
-
Load the M6PR solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the M6PR concentration.
-
Perform a series of small, sequential injections of the ligand into the sample cell while maintaining a constant temperature.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change per injection against the molar ratio of ligand to M6PR.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
Fluorescence Polarization (FP) Assay
FP assays measure the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule. This technique is particularly useful for high-throughput screening of compounds that compete with a fluorescently labeled ligand for binding to a receptor.
Experimental Workflow for FP Assay of M6PR Binding
Detailed Methodology:
-
Assay Development:
-
Synthesize or obtain a fluorescently labeled version of a known M6PR ligand (the "tracer").
-
Determine the optimal concentrations of the tracer and M6PR that result in a significant and stable fluorescence polarization signal.
-
-
Competitive Binding Assay:
-
In a microplate, add the M6PR and the fluorescent tracer to each well.
-
Add a range of concentrations of the unlabeled competitor ligand to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
Plot the fluorescence polarization values against the concentration of the competitor ligand.
-
Fit the resulting dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the tracer binding). The inhibition constant (Ki) can then be calculated from the IC50 value.
-
M6PR Signaling and Trafficking Pathways
M6P receptors are central to the proper functioning of the endo-lysosomal system. Their primary role is to ensure the delivery of newly synthesized acid hydrolases to lysosomes.
M6PR-Mediated Lysosomal Enzyme Trafficking
The canonical pathway for M6PR-mediated trafficking begins in the trans-Golgi network and involves a series of vesicular transport steps.
Non-M6P Ligand Signaling of CI-M6PR
The CI-M6PR's multifunctionality extends to its ability to bind and modulate the activity of several ligands that do not contain the M6P recognition marker. This positions the CI-M6PR as a key player in various signaling pathways.
References
- 1. Cellular activation of latent transforming growth factor beta requires binding to the cation-independent mannose 6-phosphate/insulin-like growth factor type II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 5. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cellular Landscape: A Technical Guide to the Localization of Mannose 6-Phosphate Receptors
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the cellular localization of Mannose 6-Phosphate Receptors (M6PRs) has been released today, offering critical insights for researchers, scientists, and drug development professionals. This in-depth whitepaper provides a thorough examination of the distribution of both the cation-independent (CI-M6PR) and cation-dependent (CD-M6PR) mannose 6-phosphate receptors across various cell types, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.
Mannose 6-phosphate receptors are integral to the proper trafficking of lysosomal enzymes, playing a crucial role in cellular health and disease.[1][2][3] Understanding their precise subcellular location is paramount for the development of targeted therapeutics for a range of disorders, including lysosomal storage diseases and cancer.[4][5]
This guide synthesizes current scientific knowledge to present a clear and actionable resource for the scientific community.
Quantitative Distribution of Mannose 6-Phosphate Receptors
The steady-state distribution of M6PRs within a cell is a dynamic equilibrium reflecting their continuous trafficking between different organelles. The majority of both CI-M6PR and CD-M6PR are located intracellularly, cycling between the trans-Golgi network (TGN), endosomes, and, in the case of CI-M6PR, the plasma membrane.[2] The following tables summarize the available quantitative data on the subcellular distribution of M6PRs.
Table 1: Subcellular Distribution of Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR)
| Cellular Compartment | Percentage of Total Cellular Pool | Cell Type(s) | Reference(s) |
| Trans-Golgi Network (TGN) | ~35-40% | General | [6] |
| Endosomes | ~20-25% | General | [6] |
| Plasma Membrane | ~10-20% | General | [2] |
| Lysosomes | Very Low / Scarce | Rat Liver Hepatocytes | [7] |
Table 2: Subcellular Distribution of Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR)
| Cellular Compartment | Percentage of Total Cellular Pool | Cell Type(s) | Reference(s) |
| Trans-Golgi Network (TGN) | ~35-40% | General | [6] |
| Endosomes | ~20-25% | General | [6] |
| Plasma Membrane | Low / Not Typically Found | General | |
| Lysosomes | Not Typically Found | General |
Note: These percentages represent an approximate steady-state distribution and can vary depending on the cell type and physiological conditions.
Cellular Distribution in Specific Cell Types
The expression and localization of M6PRs can differ significantly between cell types, reflecting their specialized functions.
-
Hepatocytes: In rat liver parenchymal cells, the CI-M6PR is intensely detected.[8] It is found at the entire plasma membrane, in coated pits and vesicles, in the Golgi complex, and in the compartment of uncoupling receptor and ligand (CURL), with scarce labeling in lysosomes.[7] In contrast, the CD-M6PR signal is weaker in hepatocytes but strong in Kupffer cells and epithelial cells of interlobular bile ducts.[8]
-
Neurons: The CI-M6PR, also known as the insulin-like growth factor-II/mannose-6-phosphate (IGF-II/M6P) receptor, is widely expressed in neurons throughout the adult rat brain, including the olfactory bulb, striatum, cortex, and hippocampus.[9] Intense immunoreactivity is observed in neuronal cell bodies, with dense labeling in the neuropil suggesting localization in dendrites and/or axon terminals.[9] Studies in rat brains have shown that the receptor is primarily localized in neurons and their processes, with its presence in glial cells under normal conditions not being excluded.[10]
-
Fibroblasts: In fibroblasts, both CI-M6PR and CD-M6PR are required for the efficient intracellular targeting of lysosomal enzymes.[9] The absence of both receptors leads to a massive missorting of multiple lysosomal enzymes.[9]
-
Cancer Cells: The expression and distribution of M6PRs are often altered in cancer cells. For instance, in MCF-7 breast cancer cells, the expression of CD-MPR is higher compared to other breast cancer and non-tumorigenic cells and its distribution is influenced by estradiol.[4] In squamous cell carcinoma cells, the M6P/IGF2R's ability to bind M6P is crucial for its capacity to suppress matrix invasion.[5] The CI-M6PR is also implicated in the synergy between chemotherapy and immunotherapy in epithelial ovarian cancer.[11]
Signaling and Trafficking Pathways
The primary role of M6PRs is to mediate the transport of newly synthesized lysosomal hydrolases from the TGN to the lysosomes. This process is a highly regulated trafficking pathway.
Experimental Workflows and Protocols
Accurate determination of the subcellular localization of M6PRs relies on a combination of sophisticated experimental techniques.
Experimental Workflow: Subcellular Fractionation and Immunoblotting
Detailed Experimental Protocols
Subcellular Fractionation by Differential Centrifugation
This protocol allows for the enrichment of different subcellular compartments based on their size and density.
Materials:
-
Cultured cells or tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer or similar lysis equipment
-
Refrigerated centrifuge and ultracentrifuge
-
Sucrose solutions for density gradient (optional)
Procedure:
-
Cell Lysis: Harvest and wash cells in ice-cold PBS. Resuspend the cell pellet in ice-cold homogenization buffer. Lyse the cells using a Dounce homogenizer with a tight-fitting pestle until ~80-90% of cells are lysed, as monitored by microscopy.
-
Low-Speed Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and intact cells.
-
High-Speed Centrifugation: Carefully collect the supernatant (post-nuclear supernatant) and centrifuge at a higher speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet mitochondria and peroxisomes.
-
Ultracentrifugation: Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction, which contains the endoplasmic reticulum, Golgi apparatus, and endosomes. The supernatant is the cytosolic fraction.
-
(Optional) Sucrose Density Gradient: For further separation of the microsomal fraction, resuspend the pellet and layer it on top of a discontinuous or continuous sucrose gradient. Centrifuge at high speed for several hours.
-
Fraction Collection and Analysis: Carefully collect fractions from the gradient and analyze by immunoblotting using antibodies specific for CI-M6PR, CD-M6PR, and markers for specific organelles (e.g., TGN46 for TGN, EEA1 for early endosomes, LAMP1 for lysosomes).
Immunofluorescence Microscopy for M6PR Localization
This technique allows for the visualization of M6PRs within intact cells.
Materials:
-
Cells grown on glass coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibodies (anti-CI-M6PR, anti-CD-M6PR)
-
Fluorescently labeled secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Fixation: Wash cells on coverslips with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. For co-localization studies, primary antibodies against organelle markers can be included.
-
Secondary Antibody Incubation: Wash the cells extensively with PBS and then incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Staining and Mounting: Wash with PBS, stain the nuclei with DAPI, and then mount the coverslips onto glass slides using mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope. Analyze the images for the subcellular distribution and co-localization of the M6PRs with organelle markers.
Pulse-Chase Experiments to Track M6PR Trafficking
This method allows for the temporal analysis of M6PR movement through the cell.
Materials:
-
Cells expressing a taggable or photoactivatable version of the M6PR
-
Labeling agent (e.g., fluorescently tagged antibody for a chimeric receptor, or a specific wavelength of light for a photoactivatable protein)
-
Live-cell imaging microscope with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Pulse Labeling: Label a specific pool of M6PRs. For example, surface-expressed chimeric CD8-M6PR can be labeled by incubating living cells with a fluorescently tagged anti-CD8 antibody at 4°C to prevent endocytosis.[12]
-
Chase Period: Wash away the unbound label and initiate the "chase" by warming the cells to 37°C. This allows the labeled receptors to traffic through their normal pathways.
-
Live-Cell Imaging: Acquire images at different time points during the chase period using a live-cell imaging microscope to track the movement of the fluorescently labeled M6PRs through different cellular compartments.
-
Data Analysis: Analyze the image series to determine the kinetics and route of M6PR trafficking. This can include measuring the speed and directionality of receptor-containing vesicles.[12]
This technical guide provides a foundational understanding of the cellular localization of mannose 6-phosphate receptors. The presented data, pathways, and protocols are intended to serve as a valuable resource for the design and execution of future research in this critical area of cell biology and drug development.
References
- 1. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Visualization of TGN to Endosome Trafficking through Fluorescently Labeled MPR and AP-1 in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M6PR | Cancer Genetics Web [cancerindex.org]
- 5. The mannose 6-phosphate-binding sites of M6P/IGF2R determine its capacity to suppress matrix invasion by squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ultrastructural localization of the mannose 6-phosphate receptor in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different distribution patterns of the two mannose 6-phosphate receptors in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insulin-like growth factor-II/mannose-6-phosphate receptor: widespread distribution in neurons of the central nervous system including those expressing cholinergic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Up-Regulation of Cation-Independent Mannose 6-Phosphate Receptor and Endosomal-Lysosomal Markers in Surviving Neurons after 192-IgG-Saporin Administrations into the Adult Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CD8α-CI-M6PR Particle Motility Assay to Study the Retrograde Motion of CI-M6PR Receptors in Cultured Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Journey of a Cellular Postmaster: An In-depth Guide to the Mannose 6-Phosphate Receptor
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the evolutionary conservation, structure, and function of the Mannose 6-Phosphate Receptors (M6PRs), critical components of the lysosomal trafficking machinery. A thorough understanding of these receptors is paramount for research in lysosomal storage diseases, neurodegenerative disorders, and oncology, as well as for the development of targeted therapeutic strategies.
Executive Summary
The Mannose 6-Phosphate (M6P) pathway is a highly conserved and essential mechanism in eukaryotes for the transport of newly synthesized acid hydrolases to the lysosome. Central to this pathway are two specialized receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as MPR300 or the Insulin-like Growth Factor 2 Receptor (IGF2R), and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR), or MPR46. These type I transmembrane glycoproteins recognize the M6P signal on lysosomal enzymes in the trans-Golgi network (TGN) and mediate their delivery to the endo-lysosomal system.
Evidence points to a shared evolutionary origin, with both receptors being conserved from molluscs to mammals.[1] The larger CI-MPR, with its 15 homologous extracytoplasmic domains, likely arose from gene duplication of the single-domain CD-MPR.[2] This structural complexity endowed the CI-MPR with multifunctional capabilities, including the binding of IGF-II, a role that has significant implications in mammalian growth and development.[2] The fundamental glycan-binding properties of these receptors have been remarkably preserved throughout vertebrate evolution, underscoring their indispensable role in cellular homeostasis.[3]
This guide provides a comprehensive overview of the structural and functional characteristics of both M6PRs, detailed experimental protocols for their study, and a summary of key quantitative data to facilitate comparative analysis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the Cation-Independent and Cation-Dependent Mannose 6-Phosphate Receptors.
Table 1: General Properties of Mannose 6-Phosphate Receptors
| Property | Cation-Independent M6PR (CI-MPR) | Cation-Dependent M6PR (CD-MPR) |
| Alternate Names | MPR300, IGF2R | MPR46, CD-M6PR |
| Molecular Weight | ~300 kDa | ~46 kDa |
| Binding Affinity for M6P | ~7 µM | ~8 µM |
| Divalent Cation Requirement | Independent | Dependent (for efficient recognition) |
| Oligomeric State | Dimer | Dimer |
| Chromosomal Location (Human) | 6q25-q27 | 12p13 |
Table 2: Structural Details of Human Mannose 6-Phosphate Receptors
| Structural Feature | Cation-Independent M6PR (CI-MPR) | Cation-Dependent M6PR (CD-MPR) |
| Total Amino Acids | 2491 | 277 |
| Signal Sequence | 40 residues | 28 residues (bovine) |
| Extracytoplasmic Region | 2264 residues | 159 residues (bovine) |
| Transmembrane Region | 23 residues | 25 residues (bovine) |
| Cytoplasmic Region | 164 residues | 67 residues (bovine) |
| Extracytoplasmic Domains | 15 homologous MRH domains (~150 residues each) | 1 MRH domain |
| M6P Binding Domains | Domains 3, 5, 9 | Single extracytoplasmic domain |
| IGF-II Binding Domain | Domain 11 | N/A |
Table 3: Evolutionary Conservation of Mannose 6-Phosphate Receptors
| Conservation Aspect | Details |
| Phylogenetic Distribution | Conserved from molluscs, echinoderms, and non-mammalian vertebrates (fish, amphibians, reptiles, birds) to mammals.[1] |
| Sequence Identity (CI-MPR domains) | 14-38% identity between the 15 MRH domains.[5] |
| Homology (CD-MPR vs. CI-MPR) | The extracytoplasmic domain of CD-MPR shares 14-28% sequence identity with each of the 15 domains of CI-MPR.[7] |
| Species Homology (CD-MPR) | 93% homology between mouse and human.[7] |
| Conservation of Binding Sites | Key residues for M6P binding are conserved in the zebrafish CI-MPR, and its glycan-binding properties are similar to the bovine receptor.[3] |
Signaling and Trafficking Pathway
The M6PRs function as sorting receptors that divert newly synthesized lysosomal enzymes from the secretory pathway and direct them to the endo-lysosomal system. This process is crucial for the proper function of lysosomes.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of M6PRs.
Affinity Purification of Mannose 6-Phosphate Receptors
Affinity chromatography is a powerful technique for purifying M6PRs from cell or tissue lysates by exploiting their specific binding to an immobilized ligand.
Methodology:
-
Preparation of Affinity Matrix:
-
Ligand-based: An affinity matrix can be prepared by covalently coupling a ligand such as pentamannosyl phosphate (B84403) or a synthetic M6P analogue (e.g., aminophenyl-M6P) to an activated resin like Sepharose 6B.[4][9]
-
Immunoaffinity: Alternatively, specific antibodies against CI-MPR or CD-MPR can be coupled to a resin such as Protein A-Sepharose.[1] This method is highly specific and efficient.
-
-
Sample Preparation:
-
Chromatography:
-
Equilibrate the affinity column with a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM β-glycerophosphate, 1 mM EDTA, 0.05% Triton X-100).
-
Load the clarified lysate onto the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding.
-
Wash the column extensively with the binding buffer until the absorbance at 280 nm returns to baseline, indicating the removal of unbound proteins.
-
-
Elution:
-
Elute the bound M6PR from the column. For ligand-based affinity, use a competitive elution buffer containing a high concentration of free mannose 6-phosphate (e.g., 5-10 mM).
-
For immunoaffinity chromatography, elution is typically achieved by changing the pH (e.g., using 0.1 M glycine, pH 2.5-3.0) to disrupt the antibody-antigen interaction. Neutralize the eluted fractions immediately with a Tris buffer.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE followed by Coomassie blue staining or silver staining to assess purity.
-
Confirm the identity of the purified protein by Western blotting using specific anti-M6PR antibodies.
-
Surface Plasmon Resonance (SPR) Analysis of M6PR-Ligand Interactions
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the purified M6PR (ligand) onto the activated surface. The receptor is typically diluted in a low ionic strength buffer at a pH below its isoelectric point (e.g., 10 mM sodium acetate, pH 4.0-5.0) to promote electrostatic pre-concentration.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of the analyte (e.g., a purified lysosomal enzyme or a synthetic M6P-containing glycan) in a suitable running buffer (e.g., HBS-EP buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% P20).
-
Inject the analyte solutions sequentially over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min).
-
Monitor the binding response (in Resonance Units, RU) over time to generate a sensorgram. This includes an association phase during analyte injection and a dissociation phase when the running buffer is reintroduced.
-
-
Surface Regeneration:
-
Between analyte injections, regenerate the sensor surface to remove all bound analyte without denaturing the immobilized ligand. This is typically achieved with a short pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.0) or a high salt buffer.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Phosphorylated Glycan Microarray Analysis
This high-throughput method is used to characterize the specific glycan structures recognized by M6PRs.
Methodology:
-
Preparation of Glycan Library:
-
Isolate high-mannose type N-glycans from a source glycoprotein (B1211001) (e.g., bovine RNase B) by enzymatic release with PNGase F.
-
Tag the released glycans with an amino-functionalized fluorescent label (e.g., AEAB).
-
Enzymatically phosphorylate the tagged glycans using GlcNAc-phosphotransferase to generate phosphodiesters (Man-P-GlcNAc).
-
Treat a portion of the phosphodiesters with mild acid to generate the corresponding phosphomonoesters (Man-6-P).
-
-
Microarray Printing:
-
Covalently print the library of purified phosphorylated and non-phosphorylated glycans onto an NHS-activated glass slide. Each glycan is spotted in multiple replicates.
-
-
Microarray Interrogation:
-
Block the microarray to prevent non-specific binding.
-
Incubate the array with a solution containing the purified soluble M6PR or a specific M6PR domain (e.g., CI-MPR domains 1-3) in a binding buffer (e.g., 50 mM imidazole, pH 6.5, 150 mM NaCl, 10 mM MnCl₂).
-
Wash the array to remove unbound receptor.
-
Detect the bound receptor using a primary antibody specific to the M6PR, followed by a fluorescently labeled secondary antibody.
-
-
Data Acquisition and Analysis:
-
Scan the microarray using a fluorescence scanner to measure the signal intensity at each spot.
-
Analyze the data to determine the relative binding affinity of the M6PR for each glycan on the array. The results provide a detailed profile of the receptor's carbohydrate-binding specificity.
-
Conclusion
The Mannose 6-Phosphate Receptors, CI-MPR and CD-MPR, are master regulators of lysosomal biogenesis, with a highly conserved structure and function that underscore their fundamental importance in cell biology. Their evolution from a common ancestral gene has resulted in two receptors with both shared and unique properties, including the CI-MPR's multifaceted role in growth factor regulation. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate biology of M6PRs. A deeper understanding of these receptors will continue to fuel advancements in the diagnosis and treatment of a wide range of human diseases, particularly in the realm of enzyme replacement therapies for lysosomal storage disorders, where efficient targeting via the M6P pathway is a cornerstone of therapeutic success.
References
- 1. An immuno-affinity method for the purification of mannose 6-phosphate receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. dhvi.duke.edu [dhvi.duke.edu]
- 4. An affinity method for the purification of mannose 6-phosphate receptor proteins (MPR 215) from rat tissues and goat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Expression, purification, and characterization of human mannose-6-phosphate receptor - Extra cellular domain from a stable cell line utilizing a small molecule biomimetic of the mannose-6-phosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR) in the Trans-Golgi Network
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), a ~300 kDa type I transmembrane glycoprotein (B1211001) also known as the M6P/Insulin-like Growth Factor II receptor, is a cornerstone of lysosomal biogenesis.[1] Its primary function within the trans-Golgi network (TGN) is to act as a sorting receptor, meticulously identifying and binding newly synthesized lysosomal enzymes bearing the mannose 6-phosphate (M6P) recognition marker.[1][2] This interaction initiates the transport of these potent hydrolases from the Golgi apparatus to the endo-lysosomal system, preventing their inadvertent secretion and ensuring the proper functioning of lysosomes. This guide details the molecular mechanisms of CI-MPR-mediated trafficking, its key protein interactions, the quantitative biophysical parameters governing these processes, and the experimental protocols used to elucidate its function.
The CI-MPR Trafficking Pathway
The journey of lysosomal hydrolases from their synthesis to their final destination is a highly regulated process orchestrated by MPRs. The CI-MPR cycles continuously between the TGN and endosomal compartments to carry out its sorting function.[3][4]
-
Ligand Recognition in the TGN: In the slightly acidic environment of the TGN (pH ~6.5-6.7), the CI-MPR recognizes and binds to M6P moieties on the N-linked glycans of newly synthesized lysosomal hydrolases.[5][6]
-
Vesicle Formation: The cytoplasmic tail of the CI-MPR contains specific sorting signals, notably an acidic cluster-dileucine motif, that are recognized by cytosolic adaptor proteins.[7][8] This interaction drives the recruitment of clathrin and the formation of clathrin-coated vesicles destined for the endosomal system.
-
Transport to Endosomes: These transport vesicles bud from the TGN and traffic along microtubules to fuse with early and late endosomes.[9]
-
Ligand Dissociation: The endosomal compartments have a progressively more acidic internal pH (dropping below 6.0). This acidification is the critical trigger for the dissociation of the M6P ligand from the receptor.[5][6]
-
Receptor Recycling: Once its cargo is released, the unoccupied CI-MPR is sorted into transport carriers that recycle it back to the TGN, ready for another round of enzyme transport. This retrograde trafficking is a complex process involving distinct protein machinery to ensure the receptor's efficient retrieval.[10]
Visualization of the CI-MPR Trafficking Cycle
Key Molecular Interactions and Regulation
The trafficking of the CI-MPR is not a passive process but is governed by a network of protein-protein interactions, primarily mediated by the receptor's C-terminal cytoplasmic tail.
-
GGA Proteins: The Golgi-localized, γ-ear-containing, ARF-binding (GGA) proteins are a family of monomeric clathrin adaptors that play a crucial role in the export of CI-MPR from the TGN.[1][7] The VHS domain of GGAs directly binds to the acidic cluster-dileucine motif in the CI-MPR tail, linking the receptor to the clathrin budding machinery.[8]
-
Adaptor Protein 1 (AP-1): This heterotetrameric adaptor complex is also essential for sorting CI-MPR into clathrin-coated vesicles at the TGN.[9] GGAs and AP-1 appear to cooperate, with GGAs potentially acting to concentrate MPRs before their final packaging into AP-1-containing vesicles.
-
PACS-1 and CK2 Kinase: The retrograde transport of CI-MPR from endosomes back to the TGN is regulated by a phosphorylation cascade. The phosphofurin acidic cluster sorting protein 1 (PACS-1) directs endosome-to-TGN retrieval. The kinase CK2 can phosphorylate both PACS-1 and GGA3. Phosphorylation of GGA3 causes it to be released from the CI-MPR, while phosphorylation of PACS-1 promotes its binding to the receptor, thereby switching the machinery from anterograde to retrograde transport.
Visualization of Regulatory Interactions
Quantitative Data Presentation
The interactions governing CI-MPR function are characterized by specific binding affinities (expressed as the dissociation constant, Kd), which are heavily influenced by pH and the specific structure of the M6P-containing ligand.
| Receptor/Domain | Ligand | Kd (Dissociation Constant) | Optimal pH | Reference |
| CI-MPR (full) | M6P (monomeric) | ~7 µM | 6.0 - 7.0 | [3] |
| CI-MPR (soluble) | β-glucuronidase | 40 nM | ~6.5 | [11] |
| CI-MPR (soluble) | IGF-II | 1 nM | ~7.4 | [11] |
| CI-MPR Domains 1-3 | β-glucuronidase | 90 ± 6 nM | ~6.5 | [12] |
| CI-MPR Domain 5 | β-glucuronidase | 5 ± 2 µM | ~6.5 | [12] |
| CI-MPR Domain 9 | β-glucuronidase | 136 ± 13 nM | ~6.5 | [12] |
| CI-MPR Domains 14-15 | M6P | 13 µM | ~6.5 | [4][13] |
| CI-MPR Domains 14-15 | M6P-GlcNAc (phosphodiester) | 17 µM | ~6.5 | [4][13] |
| CD-MPR | M6P (monomeric) | ~8 µM | ~6.4 | [3] |
| CD-MPR (soluble) | β-glucuronidase | 1.5 ± 0.2 nM | ~6.4 | [14] |
Experimental Protocols
Understanding the function of CI-MPR relies on a variety of sophisticated cell biology and biochemical techniques. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect CI-MPR Interaction with Adaptor Proteins
This protocol is designed to isolate endogenous CI-MPR from cell lysates and identify co-precipitating proteins, such as members of the GGA family.
Materials:
-
Cell culture plates (10 cm) with confluent cells (e.g., HeLa, HEK293).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Ice-cold Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.
-
Protein A/G magnetic beads.
-
Primary antibodies: Anti-CI-MPR antibody (for immunoprecipitation), Anti-GGA antibody (for western blot detection).
-
IgG control antibody (from the same species as the IP antibody).
-
Microcentrifuge and magnetic separation rack.
Methodology:
-
Cell Lysis: Wash cultured cells twice with ice-cold PBS. Add 1 mL of ice-cold Co-IP Lysis Buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 20 minutes with occasional vortexing.[15]
-
Clarification: Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.[15]
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to the lysate and rotate at 4°C for 1 hour. Place the tube on a magnetic rack and transfer the supernatant to a new tube.[15]
-
Immunoprecipitation: Add 2-5 µg of the anti-CI-MPR primary antibody to the cleared lysate. As a negative control, add an equivalent amount of the control IgG to a separate tube of lysate. Rotate gently at 4°C for 4 hours to overnight.
-
Complex Capture: Add 30 µL of equilibrated Protein A/G magnetic beads to each sample and rotate at 4°C for an additional 1-2 hours.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads 3-5 times with 500 µL of cold Co-IP Lysis Buffer. After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 40 µL of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and dissociate the complexes.
-
Analysis: Pellet the beads on the magnetic rack and load the supernatant onto an SDS-PAGE gel for western blot analysis using an anti-GGA antibody.
siRNA-Mediated Knockdown of CI-MPR
This protocol describes the transient silencing of the gene encoding CI-MPR (IGF2R) in HeLa cells to study the functional consequences, such as the mis-sorting and secretion of lysosomal enzymes.
Materials:
-
HeLa cells.
-
24-well tissue culture plates.
-
Growth medium (e.g., DMEM) with and without serum/antibiotics.
-
Opti-MEM® I Reduced Serum Medium.
-
siRNA targeting CI-MPR (IGF2R) and a non-targeting control siRNA.
-
Lipid-based transfection reagent (e.g., Oligofectamine™, Lipofectamine™).
-
Reagents for analysis (e.g., qPCR primers for IGF2R, antibodies for western blot, or an enzyme activity assay kit for a secreted hydrolase).
Methodology:
-
Cell Plating: One day prior to transfection, seed HeLa cells in a 24-well plate in 0.5 mL of complete growth medium so they reach 30-50% confluency at the time of transfection.[16]
-
Complex Formation:
-
Solution A: For each well, dilute 20-50 pmol of siRNA (either targeting or control) into 50 µL of Opti-MEM®. Mix gently.[16][17]
-
Solution B: In a separate tube, dilute 1-2 µL of transfection reagent into 12 µL of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[16]
-
Combine Solution A and Solution B. Mix gently and incubate for 20-30 minutes at room temperature to allow siRNA-lipid complexes to form.[16]
-
-
Transfection: While complexes are forming, replace the cell culture medium with 400 µL of fresh, serum-free medium. Add the ~65 µL of siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator. After 4-6 hours, add 500 µL of growth medium containing 2x the normal serum concentration without removing the transfection mixture.
-
Analysis: Continue incubating the cells for 48-72 hours post-transfection. The optimal time depends on the stability of the target protein.
-
mRNA Knockdown Verification: Harvest a subset of cells for RNA extraction and perform qRT-PCR to quantify the reduction in IGF2R mRNA levels compared to the non-targeting control.
-
Protein Knockdown Verification: Lyse cells and perform a western blot for CI-MPR to confirm protein level reduction.
-
Phenotypic Analysis: Collect the cell culture medium and perform an activity assay for a secreted lysosomal enzyme (e.g., hexosaminidase) to quantify mis-sorting.
-
Role in Disease and Drug Development
Defects in the M6P pathway are the cause of severe lysosomal storage diseases, such as Mucolipidosis II (I-cell disease), where the failure to generate the M6P marker leads to massive secretion of lysosomal enzymes and the formation of intracellular inclusions.[2] Furthermore, the CI-MPR is a critical portal for enzyme replacement therapy (ERT), a primary treatment for many lysosomal storage diseases. In ERT, recombinant enzymes tagged with M6P are administered intravenously and are taken up by cells via the CI-MPR at the cell surface, for subsequent delivery to the lysosome.[11] Therefore, understanding the intricacies of CI-MPR trafficking and binding is paramount for designing more efficient therapeutic enzymes and developing novel strategies to enhance their delivery.
References
- 1. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins. | BioGRID [thebiogrid.org]
- 8. researchgate.net [researchgate.net]
- 9. molbiolcell.org [molbiolcell.org]
- 10. [PDF] Interaction of the Cation-dependent Mannose 6-Phosphate Receptor with GGA Proteins* | Semantic Scholar [semanticscholar.org]
- 11. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
The Influence of pH on 6-Mercaptopurine Riboside (6-MPR) Ligand Dissociation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the potential effects of pH on the dissociation of 6-mercaptopurine (B1684380) riboside (6-MPR) from its biological targets. While direct quantitative data on the pH-dependent dissociation of this compound is not extensively available in the current literature, this document synthesizes established principles of physical chemistry and protein-ligand interactions to provide a robust theoretical framework and practical experimental guidance.
Introduction: The Critical Role of pH in this compound Bioactivity
6-Mercaptopurine (6-MP) and its riboside derivative, this compound, are purine (B94841) analogues widely utilized in chemotherapy and as immunosuppressants.[1][2][3] Their therapeutic efficacy hinges on their ability to act as antimetabolites, interfering with nucleic acid synthesis in rapidly proliferating cells.[2][3] The interaction of this compound with its target proteins is the initial step in its mechanism of action. The dissociation of this ligand-protein complex is a critical determinant of the duration and intensity of its biological effect.
The hydrogen ion concentration (pH) of the surrounding microenvironment can significantly influence the stability of protein-ligand complexes.[4][5][6] Variations in pH can alter the ionization states of both the ligand and the amino acid residues within the protein's binding pocket, thereby affecting the electrostatic and hydrogen-bonding interactions that govern binding affinity and dissociation kinetics.[7][8] For a molecule like 6-mercaptopurine, which has a pKa value near physiological pH, these effects are particularly pronounced.[9] Understanding the pH-dependency of this compound dissociation is therefore crucial for predicting its behavior in different biological compartments and for the rational design of more effective therapeutic agents.
Physicochemical Properties of 6-Mercaptopurine and the Influence of pH
6-Mercaptopurine has a reported pKa value of approximately 7.72.[9] This means that at physiological pH (around 7.4), 6-MP exists as an equilibrium mixture of its neutral and anionic (deprotonated) forms.[9] The protonation state of the ligand is a key factor in its interaction with a binding partner.
The Henderson-Hasselbalch equation can be used to estimate the ratio of the deprotonated (A-) to the protonated (HA) form of this compound at a given pH:
pH = pKa + log([A-]/[HA])
This relationship indicates that as the pH of the environment increases, the proportion of the anionic form of this compound will also increase. Conversely, in more acidic environments (lower pH), the neutral, protonated form will predominate. These different species will exhibit distinct electronic properties and hydrogen bonding capabilities, leading to differential binding affinities and dissociation rates.
The Effect of pH on Protein-Ligand Interactions
The dissociation of the this compound ligand from its target protein is influenced by pH through two primary mechanisms:
-
Alteration of the Ligand's Protonation State: As discussed above, the ionization state of this compound is pH-dependent. The neutral and anionic forms will have different capacities for forming hydrogen bonds and engaging in electrostatic interactions with the protein's binding site. For instance, the anionic form may form a salt bridge with a positively charged amino acid residue like lysine (B10760008) or arginine, an interaction that would not be possible for the neutral form.[10] A change in pH that shifts the equilibrium between these forms will therefore alter the stability of the protein-ligand complex and affect the dissociation rate.
-
Modification of the Protein's Binding Site: The amino acid residues that constitute the binding pocket of the target protein can also have ionizable side chains (e.g., aspartic acid, glutamic acid, histidine, lysine, arginine). The protonation state of these residues is also dictated by the surrounding pH.[4] A change in pH can alter the charge distribution within the binding site, potentially leading to conformational changes in the protein that may either favor or hinder ligand binding and dissociation.[7][8][11] For example, the protonation of a histidine residue at acidic pH could introduce a positive charge that repels a positively charged ligand or attracts a negatively charged one, thereby modulating the dissociation constant.
The interplay of these two factors determines the overall effect of pH on the dissociation of the this compound ligand.
Quantitative Data Summary
| pH Range | Predominant this compound Form | Expected Change in Protein Binding Site | Hypothesized Effect on Dissociation (from a hypothetical protein with a mix of ionizable residues) |
| Acidic (pH < 6.0) | Neutral (Protonated) | Increased protonation of acidic residues (Asp, Glu) and histidine. | May increase or decrease depending on the specific interactions. Loss of ionic interactions with the anionic ligand form could increase dissociation. Protonation of key residues in the binding site could disrupt binding and increase dissociation. |
| Physiological (pH ~7.4) | Mixture of Neutral and Anionic | "Normal" ionization states of amino acid residues. | A baseline dissociation rate would be observed, reflecting the binding of both ligand forms. |
| Alkaline (pH > 8.0) | Anionic (Deprotonated) | Increased deprotonation of basic residues (Lys, Arg). | Likely to alter dissociation. The formation of strong ionic bonds between the anionic ligand and positively charged residues could decrease the dissociation rate. Conversely, deprotonation of key binding site residues could lead to electrostatic repulsion and increased dissociation. |
Experimental Protocols for Measuring pH-Dependent Dissociation
To empirically determine the effect of pH on this compound ligand dissociation, a systematic experimental approach is required. The following outlines a general methodology using common biophysical techniques.[12][13][14][15][16][17]
General Experimental Setup
-
Protein Preparation: Purify the target protein of interest to a high degree of homogeneity.
-
Buffer Preparation: Prepare a series of buffers with overlapping pH ranges to cover the desired experimental window (e.g., pH 5.0 to 9.0). Common buffer systems include citrate (B86180) for acidic pH, phosphate (B84403) for near-neutral pH, and Tris or borate (B1201080) for alkaline pH. Ensure all buffers have the same ionic strength to minimize confounding effects.
-
Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent and determine its concentration accurately.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for measuring real-time binding kinetics, including association (k_on) and dissociation (k_off) rates.
-
Immobilization: Covalently immobilize the purified target protein onto a sensor chip.
-
Binding and Dissociation Measurement:
-
Flow a series of this compound concentrations over the sensor surface in a buffer of a specific pH to measure the association phase.
-
Replace the this compound solution with the corresponding buffer alone to monitor the dissociation phase.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and the equilibrium dissociation constant (K_d = k_off / k_on).
-
pH Titration: Repeat steps 2 and 3 for each buffer in the prepared pH series.
-
Results: Plot k_off and K_d as a function of pH.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding, allowing for the determination of the binding affinity (K_a = 1/K_d), enthalpy (ΔH), and stoichiometry (n).
-
Sample Preparation: Place the purified target protein in the sample cell and the this compound ligand in the titration syringe, both in the same buffer of a specific pH.
-
Titration: Perform a series of injections of the ligand into the protein solution, measuring the heat evolved or absorbed after each injection.
-
Data Analysis: Integrate the heat pulses and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.
-
pH Titration: Repeat steps 1-3 for each buffer in the pH series.
-
Results: Plot the K_d as a function of pH.
Visualizing Key Relationships and Workflows
Logical Relationship of pH and Ligand Dissociation
Caption: Logical flow of how pH influences this compound dissociation.
Experimental Workflow for pH-Dependent Binding Analysis
Caption: Workflow for pH-dependent this compound binding studies.
Simplified Signaling Pathway of 6-Mercaptopurine Action
This compound is a prodrug that is converted intracellularly to its active metabolites. The following diagram illustrates a simplified overview of this metabolic activation and subsequent mechanism of action.
Caption: Simplified metabolic activation of this compound.
Conclusion
While direct experimental data is sparse, there is a strong theoretical basis to conclude that pH significantly affects this compound ligand dissociation. The ionization state of both the this compound molecule and the amino acid residues in the target protein's binding site are pH-dependent, and alterations in these states will modulate the binding affinity and dissociation kinetics. For a comprehensive understanding, further empirical studies using techniques such as SPR or ITC are necessary. The experimental framework provided in this guide offers a clear path for researchers to investigate these pH-dependent effects, which will ultimately contribute to a more complete understanding of this compound's mechanism of action and inform the development of more effective therapeutic strategies.
References
- 1. Mercaptopurine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 3. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH on protein-protein interactions and implications for protein phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. The Investigation of the Binding of 6-Mercaptopurine to Site I on Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the pH‐dependence of dye‐doped protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. An original approach to measure ligand/receptor binding affinity in non-purified samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Equilibrium dissociation [sprpages.nl]
- 17. How to measure and evaluate binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intracellular Trafficking Pathways of the Mannose 6-Phosphate Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core intracellular trafficking pathways of the Mannose 6-Phosphate Receptor (M6PR), a key player in lysosomal biogenesis and cellular homeostasis. This document details the molecular machinery and regulatory networks that govern the journey of M6PRs, from the synthesis and transport of lysosomal enzymes to the intricate recycling pathways that ensure the fidelity of this essential cellular process.
Introduction to the Mannose 6-Phosphate Receptor Pathway
The proper functioning of lysosomes, the primary degradative organelles within eukaryotic cells, is contingent upon the accurate delivery of a multitude of acid hydrolases. The mannose 6-phosphate (M6P) pathway is the principal mechanism for sorting and transporting these newly synthesized soluble lysosomal enzymes from the trans-Golgi network (TGN) to the endo-lysosomal system.[1] This process is mediated by two specialized transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor II receptor (IGF2R), and the cation-dependent mannose 6-phosphate receptor (CD-MPR).[2]
These receptors recognize the M6P modification on the N-linked oligosaccharides of lysosomal hydrolases in the TGN.[1] The resulting M6PR-ligand complexes are then packaged into clathrin-coated vesicles for transport to endosomes.[3] The acidic environment of the late endosomes facilitates the dissociation of the hydrolases from the receptors.[2] The hydrolases are subsequently delivered to lysosomes, while the unoccupied M6PRs are recycled back to the TGN for another round of transport.[1] Dysregulation of this intricate trafficking network is associated with various human diseases, including lysosomal storage disorders and neurodegenerative conditions.[4]
Quantitative Data on M6PR Trafficking and Interactions
The following tables summarize key quantitative data related to the binding affinities, trafficking kinetics, and cellular distribution of the mannose 6-phosphate receptors.
| Receptor | Ligand/Parameter | Dissociation Constant (Kd) | Cell Type/Conditions | Reference |
| CI-MPR | Mannose 6-Phosphate | 7 µM | General | [2] |
| CD-MPR | Mannose 6-Phosphate | 8 µM | General | [2] |
| CI-MPR | β-glucuronidase | 1 ± 0.5 nM | Bovine | [5] |
| CI-MPR | β-glucuronidase | 90 ± 6 nM | Zebrafish (domains 1-3) | [5] |
| CI-MPR | β-glucuronidase | 136 ± 13 nM | Zebrafish (domain 9) | [5] |
| CI-MPR | β-glucuronidase | 5 ± 2 µM | Zebrafish (domain 5) | [5] |
| sCI-MPR | β-glucuronidase | 40 nM | Fetal bovine serum | [6] |
| sCI-MPR | Plasminogen | 30 nM | Fetal bovine serum | [6] |
| sCI-MPR | IGF-II | 1 nM | Fetal bovine serum | [6] |
| CD-MPR | β-glucuronidase | 1.5 ± 0.2 nM | P. pastoris expressed | [7] |
| CD-MPR | β-glucuronidase | 26 nM | sCD-MPR | [7] |
| Table 1: Binding Affinities of Mannose 6-Phosphate Receptors. |
| Parameter | Value | Cell Type | Reference |
| Half-life of CI-MPR | 26 hours | HeLa cells | [8] |
| CI-MPR residence time in MVBs | < 15 minutes | HEp-2 cells | [9] |
| CI-MPR transport to MVBs (peak) | 10 minutes | HEp-2 cells | [9] |
| Table 2: Kinetic Parameters of CI-MPR Trafficking. |
| Cellular Compartment | CI-MPR Distribution | CD-MPR Distribution | Reference |
| Trans-Golgi Network | ~35-40% | ~35-40% | [10] |
| Endocytic Compartments | ~20-25% | ~20-25% | [10] |
| Plasma Membrane (wt CD-MPR) | 19% | - | [4] |
| Plasma Membrane (mutant CD-MPR) | 88% | - | [4] |
| Table 3: Steady-State Distribution of Mannose 6-Phosphate Receptors. |
Core Intracellular Trafficking Pathways
The journey of the M6PRs is a highly regulated and dynamic process involving multiple cellular compartments and a host of accessory proteins. The primary pathways include anterograde transport from the TGN to endosomes and retrograde transport from endosomes back to the TGN.
Anterograde Transport: TGN to Endosomes
The initial and critical step in lysosomal enzyme sorting occurs in the TGN. Here, newly synthesized lysosomal hydrolases, now bearing the M6P recognition marker, bind to M6PRs. This binding is pH-dependent, with optimal affinity around pH 6.4, the approximate pH of the TGN lumen.[11]
The M6PR-ligand complexes are then concentrated into forming clathrin-coated vesicles. This process is facilitated by the Golgi-localized, gamma-ear containing, ARF-binding (GGA) proteins and the adaptor protein 1 (AP-1) complex.[3][6] GGAs and AP-1 recognize specific sorting signals in the cytoplasmic tails of the M6PRs, linking them to the assembling clathrin lattice.[12] The subsequent budding of these vesicles from the TGN is a crucial step for the segregation of lysosomal enzymes from the secretory pathway.
Retrograde Transport: Endosome to TGN Recycling
Upon arrival in the late endosomes, the lower pH (~5.0-6.0) causes a conformational change in the M6PRs, leading to the dissociation of the M6P-tagged lysosomal enzymes.[2] The liberated enzymes are then delivered to lysosomes through maturation of the late endosomes or direct fusion events.
The now unoccupied M6PRs are sorted into transport carriers for recycling back to the TGN. This crucial retrieval process is mediated by several protein complexes, most notably the retromer complex .[9] The retromer complex, composed of a cargo-selective trimer (Vps26-Vps29-Vps35) and a sorting nexin dimer, recognizes the cytoplasmic tail of the M6PRs and facilitates their entry into tubular extensions budding from the endosomal membrane.[9]
Other key players in M6PR recycling include the Rab9 GTPase and its effector, TIP47 (tail-interacting protein of 47 kDa), which are involved in the formation of transport vesicles from late endosomes destined for the TGN. The phosphofurin acidic cluster sorting protein 1 (PACS-1) also plays a role in the TGN localization of M6PRs by connecting them to the clathrin-sorting machinery.[13]
Key Experimental Protocols
The study of M6PR trafficking relies on a combination of cell biology, biochemistry, and microscopy techniques. The following sections provide detailed methodologies for key experiments.
Pulse-Chase Labeling to Monitor M6PR Trafficking Kinetics
Pulse-chase analysis is a powerful technique to follow the movement of a cohort of newly synthesized proteins through different cellular compartments over time.[14]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Methionine/cysteine-free medium
-
[³⁵S]methionine/cysteine labeling mix
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies specific to M6PR
-
Protein A/G-agarose beads
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa or HEp-2) to be 80-90% confluent on the day of the experiment.
-
Starvation: Wash cells twice with pre-warmed PBS and incubate in methionine/cysteine-free medium for 30-60 minutes at 37°C to deplete intracellular pools of these amino acids.
-
Pulse Labeling: Replace the starvation medium with methionine/cysteine-free medium containing [³⁵S]methionine/cysteine (e.g., 100-250 µCi/mL) and incubate for a short period (the "pulse"), typically 5-20 minutes at 37°C.[9] This labels newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells twice with pre-warmed PBS, and add complete medium containing an excess of unlabeled methionine and cysteine (the "chase").
-
Time Points: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), place the dishes on ice and wash with ice-cold PBS.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Clarify the lysates by centrifugation. Add anti-M6PR antibody to the supernatant and incubate for 2-4 hours at 4°C with gentle rotation. Add Protein A/G-agarose beads and incubate for another 1-2 hours.
-
Washes: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer. Analyze the samples by SDS-PAGE and autoradiography or phosphorimaging to visualize the radiolabeled M6PR at different chase times.
Immunofluorescence Microscopy for M6PR Localization
Immunofluorescence microscopy allows for the visualization of the subcellular localization of M6PRs and their colocalization with markers for different organelles.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against M6PR
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and grow to the desired confluency.
-
Fixation: Wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for antibodies to access intracellular antigens.
-
Blocking: Wash the cells three times with PBS. Incubate with blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-M6PR antibody in blocking solution and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (which recognizes the species of the primary antibody) in blocking solution and incubate for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): Incubate with a nuclear stain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells once with PBS. Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope with the appropriate filter sets.
Subcellular Fractionation to Isolate M6PR-Containing Vesicles
Subcellular fractionation allows for the biochemical isolation of different organelles and vesicles, enabling the analysis of their protein composition.
Materials:
-
Cultured cells
-
Homogenization buffer (hypotonic buffer with protease inhibitors)
-
Dounce homogenizer or needle and syringe
-
Sucrose (B13894) solutions of varying densities
-
Ultracentrifuge and appropriate rotors
-
SDS-PAGE and Western blotting equipment
-
Antibodies against M6PR and organelle-specific markers
Protocol:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash with ice-cold PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold hypotonic homogenization buffer and allow to swell. Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle until a high percentage of cells are lysed, as monitored by microscopy.[15]
-
Nuclear Pellet Removal: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells.
-
Post-Nuclear Supernatant (PNS): Collect the supernatant (PNS), which contains the cytoplasm, membranes, and organelles.
-
High-Speed Centrifugation: Centrifuge the PNS at a high speed (e.g., 100,000 x g for 1 hour) to pellet all membranes, including microsomes, vesicles, and Golgi fragments.
-
Sucrose Density Gradient Centrifugation: Resuspend the membrane pellet and layer it on top of a discontinuous or continuous sucrose gradient. Centrifuge at a very high speed (e.g., 150,000 x g) for several hours. Different organelles and vesicles will migrate to their isopycnic (equal density) point in the gradient.
-
Fraction Collection: Carefully collect fractions from the top or bottom of the gradient.
-
Analysis: Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against M6PR and markers for the TGN (e.g., TGN46), endosomes (e.g., EEA1, Rab5), and lysosomes (e.g., LAMP1) to determine the distribution of M6PR-containing vesicles.
Conclusion
The intracellular trafficking of the mannose 6-phosphate receptor is a paradigm of the precision and complexity of protein sorting within the eukaryotic cell. A detailed understanding of these pathways, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in fundamental cell biology and for professionals in drug development targeting lysosomal function and related diseases. This guide provides a foundational resource for these endeavors, outlining the core principles and methodologies for investigating this critical cellular process. Continued research in this area will undoubtedly uncover further layers of regulation and reveal new therapeutic opportunities.
References
- 1. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. TGN exit of the cation-independent mannose 6-phosphate receptor does not require acid hydrolase binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inter-Monomer Interactions are Essential for Lysosomal Enzyme Binding by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Half life of cation-independent mannose-6-pho - Human Homo sapiens - BNID 104380 [bionumbers.hms.harvard.edu]
- 9. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m6ptherapeutics.com [m6ptherapeutics.com]
- 14. conductscience.com [conductscience.com]
- 15. Mannose 6-Phosphate Receptors Regulate the Formation of Clathrin-coated Vesicles in the TGN - PMC [pmc.ncbi.nlm.nih.gov]
Post-Translational Modifications of the Mannose 6-Phosphate Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core post-translational modifications (PTMs) of the mannose 6-phosphate receptors (MPRs), including the cation-independent (CI-MPR) and cation-dependent (CD-MPR) forms. These modifications play a critical role in regulating receptor trafficking, ligand binding, and signaling, making them attractive targets for therapeutic intervention in various diseases, including lysosomal storage disorders and cancer.
Introduction to Mannose 6-Phosphate Receptors
The mannose 6-phosphate (M6P) pathway is the primary mechanism for targeting newly synthesized lysosomal enzymes to the lysosome.[1] This process is mediated by two transmembrane glycoproteins: the large, ~300 kDa cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), and the smaller, ~46 kDa cation-dependent mannose 6-phosphate receptor (CD-MPR).[2] Both receptors recognize the M6P signal on lysosomal hydrolases in the trans-Golgi network (TGN) and traffic them to the endo-lysosomal system.[2][3] The CI-MPR can also be found on the cell surface, where it internalizes extracellular M6P-containing ligands.[2] The intricate trafficking and diverse functions of these receptors are finely tuned by a variety of post-translational modifications.
Key Post-Translational Modifications of MPRs
The MPRs undergo several key PTMs that modulate their function, including glycosylation, palmitoylation, phosphorylation, and ubiquitination.
Glycosylation
Both MPRs are heavily glycosylated, a modification essential for their proper folding, stability, and ligand binding.
Quantitative Data on MPR Glycosylation:
| Receptor | Species | Number of Potential N-linked Glycosylation Sites | Confirmed Glycosylated Sites | Predominant Glycan Type | Reference |
| CI-MPR | Bovine | 19 | 17 | Complex-type N-glycans | [4] |
| CD-MPR | Bovine | 5 | Not specified | Not specified | [5] |
Palmitoylation
Palmitoylation, the reversible attachment of palmitic acid to cysteine residues, is a crucial modification for the trafficking and function of the CD-MPR.[6][7]
Quantitative Data on CD-MPR Palmitoylation:
| Modification Site | Functional Role | Half-life of Palmitate | Reference |
| Cysteine 30 | Contributes to total palmitoylation | ~2 hours | [8] |
| Cysteine 34 | Essential for normal trafficking and lysosomal enzyme sorting | ~2 hours | [8] |
Stoichiometric analysis of palmitoylation at these sites under different cellular conditions is an area for further investigation.
Phosphorylation
Phosphorylation of the cytoplasmic tails of both MPRs has been shown to influence their intracellular transport.[9]
Identified Phosphorylation Sites on CD-MPR:
| Receptor | Phosphorylation Site | Kinase | Functional Implication | Reference |
| CD-MPR | Serine 56 (in the cytoplasmic tail) | Casein Kinase II | Influences receptor trafficking | [10] |
Specific phosphorylation sites on the CI-MPR and their functional consequences are yet to be fully elucidated.
Ubiquitination
While ubiquitination is a common mechanism for regulating receptor trafficking and degradation, specific details regarding the ubiquitination of MPRs are still emerging. The UniProt database indicates 10 potential ubiquitination sites on the human CD-MPR, though these have not all been experimentally validated.[4]
Signaling Pathways Involving MPRs and their Regulation by PTMs
The CI-MPR is implicated in several signaling pathways beyond its canonical role in lysosomal enzyme trafficking.
Activation of Latent Transforming Growth Factor-β (TGF-β)
The CI-MPR plays a role in the activation of latent TGF-β.[11][12] The latent TGF-β complex binds to the CI-MPR, which is thought to facilitate its internalization and subsequent activation in endosomal compartments.[1][13] While the direct role of specific PTMs on the CI-MPR in this process is not fully defined, the glycosylation of the latent TGF-β complex itself is important for this interaction.[11]
Granzyme B-Mediated Apoptosis
The CI-MPR can act as a receptor for granzyme B, a serine protease that induces apoptosis.[11][14] Granzyme B, bearing M6P glycans, binds to the CI-MPR on the cell surface, leading to its endocytosis and subsequent induction of apoptosis.[6][14][15][16] The glycosylation status of granzyme B is critical for this interaction.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MPR post-translational modifications.
Immunoprecipitation of Mannose 6-Phosphate Receptors
This protocol is for the enrichment of MPRs from cell lysates for subsequent analysis of PTMs by Western blotting or mass spectrometry.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-MPR antibody (specific for either CI-MPR or CD-MPR).
-
Protein A/G agarose (B213101) beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the anti-MPR antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated receptor by boiling the beads in elution buffer.
-
The eluate is now ready for analysis by SDS-PAGE and Western blotting or for in-gel digestion and mass spectrometry.
Mass Spectrometry Analysis of MPR Post-Translational Modifications
This workflow outlines the general steps for identifying PTMs on immunoprecipitated MPRs.
Procedure:
-
Run the immunoprecipitated MPR sample on an SDS-PAGE gel.
-
Excise the protein band corresponding to the MPR.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Extract the resulting peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized software to search the MS/MS data against a protein database to identify the protein and its PTMs.
Site-Directed Mutagenesis to Study Palmitoylation
This protocol allows for the mutation of specific cysteine residues to study the functional importance of palmitoylation.
Materials:
-
Plasmid DNA containing the CD-MPR cDNA.
-
Mutagenic primers designed to change the cysteine codon (TGC or TGT) to an alanine (B10760859) codon (GCC).
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Design and synthesize mutagenic primers.
-
Perform PCR using the plasmid DNA as a template and the mutagenic primers.
-
Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transform the DpnI-treated DNA into competent E. coli.
-
Select for transformed colonies and isolate the plasmid DNA.
-
Sequence the plasmid DNA to confirm the desired mutation.
-
Transfect the mutated plasmid into a suitable cell line to express the mutant receptor and analyze its function.
Conclusion and Future Directions
The post-translational modifications of the mannose 6-phosphate receptors are critical for their diverse cellular functions. While significant progress has been made in identifying key modifications such as glycosylation, palmitoylation, and phosphorylation, a comprehensive quantitative understanding of these PTMs and their dynamic regulation is still lacking. Future research employing advanced quantitative proteomics and other biochemical techniques will be essential to fully elucidate the complex interplay of PTMs in MPR biology. This knowledge will undoubtedly pave the way for the development of novel therapeutic strategies targeting the M6P pathway for a range of human diseases.
References
- 1. Structure of uPAR, plasminogen, and sugar-binding sites of the 300 kDa mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The palmitoyltransferase of the cation-dependent mannose 6-phosphate receptor cycles between the plasma membrane and endosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Granule-mediated killing by granzyme B and perforin requires a mannose 6-phosphate receptor and is augmented by cell surface heparan sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Activation of latent transforming growth factor-beta1 is induced by mannose 6-phosphate/insulin-like growth factor-II receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro phosphorylation of the 46-kDa mannose 6-phosphate receptor by casein kinase II. Structural requirements for efficient phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming growth factor-beta receptors and mannose 6-phosphate/insulin-like growth factor-II receptor expression in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of insulin-like growth factor-II/mannose 6-phosphate receptors and transforming growth factor-beta 1 during liver regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Granzymes A and B are targeted to the lytic granules of lymphocytes by the mannose-6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
The role of 6-MPR in maintaining lysosomal homeostasis
An In-Depth Guide to the Role of Mannose-6-Phosphate (B13060355) Receptors in Maintaining Lysosomal Homeostasis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysosomal homeostasis is fundamental to cellular health, relying on the precise delivery of acid hydrolases to the lysosome to carry out the degradation of macromolecules. A central mechanism governing this process is the mannose-6-phosphate (M6P)-dependent pathway. This pathway ensures the accurate sorting and transport of newly synthesized lysosomal enzymes from the trans-Golgi network (TGN) to the lysosome. The key players in this recognition and transport system are the Mannose-6-Phosphate Receptors (M6PRs). While the user query specified "6-MPR," this is likely a shorthand for the well-established M6PRs, which are the focus of this guide.
There are two primary types of M6PRs in vertebrates: the cation-independent mannose-6-phosphate receptor (CI-M6PR) and the cation-dependent mannose-6-phosphate receptor (CD-M6PR)[1]. The CI-M6PR, a ~300 kDa monomer, and the CD-M6PR, a ~46 kDa homodimer, are both transmembrane glycoproteins that bind M6P-tagged hydrolases in the TGN and traffic them to pre-lysosomal compartments[1]. The CI-M6PR is also known as the insulin-like growth factor 2 receptor (IGF2R), highlighting its multifunctional nature in both lysosomal trafficking and growth factor regulation[2][3]. Impairments in this critical pathway can lead to the missorting of lysosomal enzymes and result in severe pathological conditions, such as lysosomal storage disorders[4][5].
The M6P-Dependent Trafficking Pathway
The journey of a lysosomal hydrolase from synthesis to its final destination is a highly regulated, multi-step process.
-
Synthesis and Glycosylation: Soluble lysosomal hydrolases are synthesized in the rough endoplasmic reticulum and are transported through the Golgi apparatus[5][6]. Within the cis-Golgi, these enzymes are uniquely tagged with mannose-6-phosphate residues on their N-linked oligosaccharides[5][7].
-
Creation of the M6P Tag: The formation of the M6P recognition marker is a two-step enzymatic reaction. First, UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-phosphotransferase) adds a GlcNAc-1-phosphate residue to specific mannose residues[5][6][8]. Subsequently, a second enzyme, α-N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (or "uncovering enzyme"), removes the terminal GlcNAc, exposing the M6P signal[4][8].
-
Receptor Binding and Vesicle Formation: In the trans-Golgi network (TGN), the exposed M6P tag is recognized and bound by either CI-M6PR or CD-M6PR at a pH of approximately 6.5–6.7[4][7]. These receptor-ligand complexes are then concentrated into clathrin-coated pits. This process is mediated by the interaction of the receptors' cytosolic tails with adaptor proteins, such as the Golgi-localizing, Gamma-adaptin ear-containing, ARF-binding proteins (GGAs) and the adaptor protein 1 (AP-1) complex[9][10].
-
Transport to the Late Endosome: The clathrin-coated vesicles bud off from the TGN and travel to a pre-lysosomal compartment, the late endosome[4][5][7].
-
Dissociation and Receptor Recycling: The acidic environment of the late endosome (pH ~6.0) causes the dissociation of the hydrolase from the receptor[4][7]. The now-unloaded M6PRs are sorted into vesicles that bud off the endosome and are recycled back to the TGN for another round of transport[4][7][11]. This recycling is partly mediated by the retromer complex[9][11].
-
Delivery to the Lysosome: The lysosomal enzymes are ultimately delivered to the lysosome, where the highly acidic environment activates them to perform their degradative functions[5].
Quantitative Data on M6PR Interactions
The binding affinities of M6PRs for their ligands are crucial for efficient enzyme sorting. While glycoproteins with multiple M6P residues exhibit high nanomolar affinity, the binding of a single M6P moiety is weaker[12].
| Ligand | Receptor/Domain | Binding Affinity (Kd) | Reference |
| Monomeric Mannose-6-Phosphate (M6P) | CI-M6PR & CD-M6PR | ~7-8 µM | [8][12] |
| Mannose-6-Phosphate (M6P) | CI-M6PR (Domains 14-15) | 13 µM | [13] |
| M6P-GlcNAc (Phosphodiester) | CI-M6PR (Domains 14-15) | 17 µM | [13] |
Dual Function of the CI-M6PR / IGF2R
The CI-M6PR is a multifunctional receptor with distinct binding sites for M6P-containing ligands and the insulin-like growth factor 2 (IGF-II)[1][2]. The extracellular region of the CI-M6PR is composed of 15 homologous domains[2][14]. M6P binding sites are located in domains 3, 5, 9, and 15, whereas the primary binding site for IGF-II is in domain 11[1][13][15].
This dual-functionality allows the CI-M6PR to perform two critical homeostatic roles:
-
Internal Trafficking: As described, it sorts newly synthesized M6P-tagged lysosomal enzymes from the TGN to the endosomes[2][11].
-
Extracellular Clearance: A fraction of CI-M6PRs reside on the plasma membrane, where they bind extracellular IGF-II[3][16]. Upon binding, the receptor-IGF-II complex is endocytosed and trafficked to the lysosome, where IGF-II is degraded[1]. This acts as a clearance mechanism to regulate circulating levels of IGF-II, a potent growth factor. Consequently, the CI-M6PR/IGF2R is considered a tumor suppressor[1][3].
Experimental Protocols
Analyzing the M6P-dependent pathway often involves tracking the synthesis, transport, and sorting of M6PRs and their ligands. Pulse-chase metabolic labeling followed by immunoprecipitation is a cornerstone technique for these studies.
Protocol: Pulse-Chase Labeling and Immunoprecipitation of M6PR and Ligands
This protocol is adapted from methodologies used to study the transport of M6PRs and lysosomal enzymes in cultured cells[17].
Objective: To track the synthesis and transport of newly synthesized M6PRs and co-precipitating M6P-tagged ligands through different cellular compartments over time.
Materials:
-
Cultured cells (e.g., Caco-2, NRK) grown on permeable filter supports for polarity studies, or standard culture dishes.
-
Methionine/Cysteine-free DMEM.
-
EXPRE³⁵S³⁵S protein labeling mix (e.g., [³⁵S]methionine/cysteine).
-
Chase Medium: Standard DMEM supplemented with 20% FBS, 1 mM unlabeled methionine, and 1 mM unlabeled cysteine.
-
Lysis Buffer: (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, protease inhibitor cocktail).
-
Antibody: Polyclonal or monoclonal antiserum specific for the M6PR being studied (e.g., anti-CI-M6PR/IGF2R).
-
Protein A/G-agarose beads.
-
Wash Buffer: Lysis buffer with reduced detergent (e.g., 0.1% Triton X-100).
-
SDS-PAGE sample buffer.
-
Equipment for SDS-PAGE, autoradiography, or phosphorimaging.
Methodology:
-
Cell Preparation:
-
Grow cells to the desired confluency. For polarity studies, grow cells on filter inserts until a monolayer with significant transepithelial electrical resistance is formed[17].
-
-
Starvation (Depletion of Unlabeled Amino Acids):
-
Wash cells with PBS.
-
Incubate cells in pre-warmed methionine/cysteine-free DMEM for 15-30 minutes to deplete intracellular pools of these amino acids.
-
-
Pulse Labeling (Incorporation of Radioactive Amino Acids):
-
Remove starvation medium.
-
Add pulse medium containing the [³⁵S] protein labeling mix (e.g., 0.25–0.5 mCi/ml).
-
Incubate for a short period (the "pulse," e.g., 15-60 minutes) to label newly synthesized proteins.
-
-
Chase (Tracking Protein Movement):
-
Remove the pulse medium.
-
Wash the cells quickly with PBS or chase medium.
-
Add pre-warmed chase medium containing an excess of unlabeled methionine and cysteine. This prevents further incorporation of the radiolabel.
-
Incubate the cells for various time points (the "chase," e.g., 0, 30, 60, 120 minutes). At each time point, one set of cells is processed.
-
-
Sample Collection:
-
At the end of each chase period, place the culture dish on ice.
-
Collect the apical and basolateral media separately if using filter supports.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Clarify the cell lysate by centrifugation to pellet nuclei and debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate and media samples by incubating with Protein A/G-agarose beads for 1 hour at 4°C.
-
Transfer the supernatant to a new tube and add the anti-M6PR antibody.
-
Incubate overnight at 4°C with gentle rotation to allow antibody-antigen complexes to form. Note: M6P-tagged ligands will co-immunoprecipitate with the receptor[17].
-
Add fresh Protein A/G-agarose beads and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Pellet the beads by centrifugation.
-
Wash the beads 3-4 times with ice-cold Wash Buffer to remove non-specific proteins.
-
-
Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film (autoradiography) or a phosphorimager screen.
-
Analyze the resulting bands to observe the appearance and movement of the radiolabeled M6PR and its associated ligands over the chase period.
-
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Interactions of IGF-II with the IGF2R/cation-independent mannose-6-phosphate receptor mechanism and biological outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dysfunction in IGF2R Pathway and Associated Perturbations in Autophagy and WNT Processes in Beckwith–Wiedemann Syndrome Cell Lines [mdpi.com]
- 4. The role of the Mannose 6-Phosphate recognition marker in Lysosomal Function and Dysfunction [repositorio.insa.pt]
- 5. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]
- 8. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 10. Mannose 6–Phosphate Receptors Are Sorted from Immature Secretory Granules via Adaptor Protein AP-1, Clathrin, and Syntaxin 6–positive Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IGF2R | Abcam [abcam.com]
- 12. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols: Mannose 6-Phosphate Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 6-phosphate (M6P) pathway is a critical cellular mechanism for trafficking lysosomal enzymes. This process is mediated by two specialized transmembrane glycoproteins: the cation-independent mannose 6-phosphate receptor (CI-M6PR) and the cation-dependent mannose 6-phosphate receptor (CD-M6PR). These receptors recognize the M6P signal on newly synthesized lysosomal hydrolases in the trans-Golgi network and transport them to the endosomal-lysosomal system.[1][2] Dysregulation of this pathway is implicated in several lysosomal storage diseases, making the M6P receptors significant targets for therapeutic intervention, such as enzyme replacement therapies (ERTs).
These application notes provide an overview of the principles and protocols for various M6P receptor binding assays, essential tools for studying receptor-ligand interactions, and for the development and quality control of therapeutic enzymes. The assays described herein are designed to be reproducible and provide quantitative data on binding affinities.
Signaling Pathway and Experimental Workflow Overview
The binding of M6P-tagged ligands to the M6P receptor is the initial step in a cascade of events leading to the delivery of lysosomal enzymes. The general experimental workflow for assessing this binding involves the interaction of a source of M6P receptor with a ligand, followed by the separation of bound from unbound ligand and subsequent quantification.
Caption: M6P-mediated lysosomal enzyme trafficking pathway.
Experimental Protocols
Several methodologies can be employed to study M6P receptor binding. The choice of assay depends on the specific research question, available reagents, and instrumentation.
Solid-Phase Binding Assay using Immobilized Receptor
This protocol is adapted from methods using crude membrane preparations or purified, immobilized receptors.[3][4] It is a robust method for determining the relative binding of a ligand to the M6P receptor.
Materials:
-
Purified M6P receptor (CI-M6PR or CD-M6PR) or crude membrane preparation containing the receptor.
-
Ligand of interest (e.g., a lysosomal enzyme with M6P modifications).
-
Binding Buffer: 50 mM Imidazole/HCl, pH 7.0, 0.4 M KCl, 0.1% Triton X-100, 0.02% NaN₃.[5]
-
Wash Buffer: Binding buffer.
-
Elution Buffer: 5 mM Mannose 6-phosphate (M6P) in binding buffer.[5]
-
Control Elution Buffer: 5 mM Glucose 6-phosphate in binding buffer.[5]
-
Microtiter plates or microcentrifuge tubes.
-
Detection system (e.g., enzyme activity assay specific to the ligand, or labeled ligand detection).
Procedure:
-
Immobilization of Receptor:
-
If using purified, biotinylated receptor, coat streptavidin-coated plates with the receptor.
-
Alternatively, crude membrane preparations can be used and binding can be followed by centrifugation to pellet the membranes.[3][4]
-
A method using biotinylated MPR coupled to avidin-agarose has also been described.[3][4]
-
-
Binding:
-
Washing:
-
Elution:
-
Elute the specifically bound ligand by incubating with Elution Buffer for 15-30 minutes at 4°C.
-
As a negative control, perform an elution with the Control Elution Buffer.
-
-
Quantification:
-
Quantify the amount of eluted ligand using a suitable detection method. This could be an enzymatic activity assay for the ligand or detection of a label (e.g., fluorescence, radioactivity).
-
Caption: Workflow for a solid-phase M6P receptor binding assay.
Surface Plasmon Resonance (SPR) Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[6][7] It provides kinetic data, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
SPR instrument and sensor chips (e.g., SA sensor chip for biotinylated ligands).
-
Purified soluble M6P receptor (sCI-M6PR or sCD-M6PR).
-
Biotinylated ligand or antibody for receptor capture.
-
Running Buffer: Typically a buffer such as HBS-EP.
Procedure:
-
Ligand Immobilization:
-
Immobilize the biotinylated ligand (e.g., a lysosomal enzyme) onto a streptavidin-coated sensor chip.[8]
-
-
Analyte Injection:
-
Inject a series of concentrations of the soluble M6P receptor over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the binding affinity (KD).[8]
-
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger molecule, such as a receptor.[9]
Materials:
-
Fluorescently labeled M6P derivative or ligand.
-
Purified soluble M6P receptor.
-
Assay buffer.
-
Microplate reader with fluorescence polarization capabilities.
Procedure:
-
Reaction Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled ligand.
-
Add increasing concentrations of the M6P receptor.
-
For competitive binding, add a fixed concentration of receptor and fluorescent ligand, and increasing concentrations of an unlabeled competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the receptor or competitor concentration to determine the binding affinity (KD or IC50).
-
Data Presentation
Quantitative data from binding assays should be presented in a clear and organized manner to facilitate comparison.
| Assay Type | Ligand | Receptor | Binding Affinity (KD) | Reference |
| SPR | Laronidase | CI-M6PR Domain 9 | High Affinity | [6] |
| SPR | Agalsidase beta | CI-M6PR Domain 9 | Moderate Affinity | [6] |
| SPR | Idursulfase | CI-M6PR Domain 9 | Moderate Affinity | [6] |
| SPR | Alglucosidase alfa | CI-M6PR Domain 9 | Low Affinity | [6] |
| SPR | GAA monoester | CI-M6PR Domains 14-15 | 13 µM | [7] |
| SPR | GAA diester | CI-M6PR Domains 14-15 | 17 µM | [7] |
| FP | Mannose 6-phosphate (M6P) | CI-M6P/IGF2R | 13 µM | [9] |
| FP | 6-phosphonomethyl mannose | CI-M6P/IGF2R | 4.5 µM | [9] |
Note: The terms "High," "Moderate," and "Low" affinity for the first four entries are relative as presented in the source material, with the order indicating decreasing affinity.[6]
| Receptor Type | Ligand | Binding Affinity (Ki or KD) | Reference |
| CI-MPR | Mannose 6-phosphate | 7 µM | [1] |
| CD-MPR | Mannose 6-phosphate | 8 µM | [1] |
| CI-MPR (Domains 1-3) | Mannose 6-phosphate | ~10 µM | [10] |
| CI-MPR (Domain 9) | Mannose 6-phosphate | ~10 µM | [10] |
| CI-MPR (Domain 5) | Mannose 6-phosphate | ~5 mM | [10] |
Troubleshooting Common Issues
-
High Background Binding:
-
Increase the number of washing steps.
-
Include a blocking agent (e.g., BSA) in the binding and wash buffers.
-
Optimize the concentration of Triton X-100 or other detergents.
-
-
Low Signal:
-
Increase the concentration of the receptor or ligand.
-
Optimize the incubation time.
-
Ensure the ligand is active and properly folded.
-
-
Poor Reproducibility:
-
Ensure consistent pipetting and washing techniques.
-
Use high-quality, fresh reagents.
-
Control the temperature during all incubation steps.
-
Conclusion
The selection of an appropriate M6P receptor binding assay is crucial for accurately characterizing the interactions between M6P-tagged ligands and their receptors. The protocols and data presented here provide a foundation for researchers to establish and optimize these assays in their own laboratories. Careful execution and data analysis will yield valuable insights into the M6P pathway and aid in the development of novel therapeutics for lysosomal storage diseases.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Mannose 6 Phosphate Receptor: A Sequence Tag to Transport Proteins | Bio-Techne [bio-techne.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The mannose 6-phosphate-binding sites of M6P/IGF2R determine its capacity to suppress matrix invasion by squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance analysis of complex formation of therapeutic recombinant lysosomal enzymes with domain 9 of human cation-independent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 6-Mercaptopurine Ribonucleotide (6-MPR) Activity in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a crucial thiopurine prodrug utilized in the treatment of various cancers, particularly acute lymphoblastic leukemia, and autoimmune diseases. Its therapeutic efficacy is contingent upon its intracellular conversion to 6-mercaptopurine ribonucleotides (6-MPRs), with 6-thioinosine monophosphate (6-TIMP) being a key active metabolite. This conversion is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT1). Consequently, the assessment of "6-MPR activity" is effectively achieved by measuring the enzymatic activity of HPRT1, which reflects the rate of 6-MP activation within the cell.[1][2][3] Monitoring HPRT1 activity is critical for understanding the mechanisms of 6-MP resistance and for the development of novel therapeutic strategies to enhance its efficacy.
This document provides detailed application notes and protocols for the measurement of HPRT1 activity in cell lysates using a non-radioactive, spectrophotometric method.
Signaling Pathway and Experimental Workflow
The metabolic activation of 6-mercaptopurine is a critical step for its cytotoxic effects. The following diagram illustrates the key enzymatic conversion of 6-MP to its active form and the principle of the spectrophotometric assay used to measure this activity.
References
Application Notes and Protocols for the In Vitro Reconstitution of 6-MPR-Mediated Trafficking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro reconstitution of 6-Mannose Phosphate Receptor (6-MPR) mediated trafficking from the trans-Golgi Network (TGN) to the endosome. This reconstituted system is a powerful tool for dissecting the molecular mechanisms of lysosomal enzyme sorting and for screening potential therapeutic modulators of this pathway.
Introduction
The trafficking of newly synthesized lysosomal hydrolases from the TGN to lysosomes is a fundamental cellular process mediated by two mannose-6-phosphate (B13060355) receptors: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR). This process ensures the proper functioning of lysosomes in cellular degradation and recycling. Dysregulation of MPR trafficking is associated with various lysosomal storage diseases. The in vitro reconstitution of this pathway allows for a controlled, cell-free environment to study the intricate molecular interactions and regulatory mechanisms involved.
This document outlines the key protein players, their interactions, and detailed protocols for reconstituting the initial steps of MPR trafficking, specifically the budding of transport vesicles from the TGN.
Key Protein Players and their Interactions
The successful budding of MPR-containing vesicles from the TGN is a highly regulated process involving a cast of essential proteins. Understanding their roles and interactions is crucial for interpreting data from the in vitro reconstitution assay.
| Protein | Function | Key Interactions |
| CI-MPR & CD-MPR | Transmembrane receptors that bind M6P-tagged lysosomal hydrolases in the TGN. | Lysosomal Hydrolases, AP-1, GGAs |
| AP-1 Complex | Adaptor protein complex that links MPRs to the clathrin coat. | MPR cytoplasmic tails, Clathrin, GGA proteins |
| GGA Proteins | Monomeric clathrin adaptors that also bind to the cytoplasmic tails of MPRs. | MPR cytoplasmic tails, AP-1, Clathrin, ARF1 |
| ARF1 | Small GTPase that initiates the recruitment of coat proteins to the TGN membrane upon GTP binding. | GGA Proteins, other coat components |
| Clathrin | Forms a polyhedral lattice on the budding vesicle, providing mechanical force for membrane curvature. | AP-1, GGAs |
| Rab9 GTPase | Regulates the recycling of MPRs from late endosomes back to the TGN. | TIP47 |
| TIP47 | A Rab9 effector that facilitates the binding of Rab9 to MPRs for retrograde transport. | Rab9, MPR cytoplasmic tails |
Signaling and Trafficking Pathway
The trafficking of MPRs from the TGN to endosomes is a multi-step process. The following diagram illustrates the key events in the formation of an MPR-containing transport vesicle destined for the endosome.
Caption: Anterograde trafficking of MPRs from the TGN.
Experimental Workflow for In Vitro Reconstitution
The following diagram outlines the general workflow for reconstituting this compound-mediated vesicle budding from TGN-enriched membranes.
Caption: Workflow for in vitro MPR vesicle budding assay.
Quantitative Data Summary
The following table summarizes known and estimated quantitative data for key interactions in the this compound trafficking pathway. These values are essential for establishing appropriate concentrations in the in vitro reconstitution assay.
| Interacting Proteins | Binding Affinity (Kd) | Method |
| CI-MPR cytoplasmic tail & AP-1 | ~1-100 µM | Co-crystallization, In vitro binding assays[1] |
| CI-MPR cytoplasmic tail & GGA1 | ~1-100 µM | In vitro binding assays[1] |
| GGA ear domain & AP-1 gamma-ear | ~1-100 µM | Co-crystallization[1] |
| Rab9 & TIP47 | Direct interaction, affinity enhanced by GTP | In vitro binding assays[2] |
Detailed Experimental Protocols
Protocol 1: Purification of Recombinant Proteins
This protocol describes the general steps for purifying the key cytosolic proteins required for the in vitro reconstitution assay. Individual optimization for each protein is recommended.
Materials:
-
E. coli expression strains (e.g., BL21(DE3)) transformed with expression plasmids for 6xHis- or GST-tagged MPR cytoplasmic tails, AP-1 subunits, GGA1, ARF1, and clathrin heavy and light chains.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Glutathione Elution Buffer (for GST-tags).
-
Ni-NTA or Glutathione-Sepharose affinity resin.
-
Dialysis buffer (e.g., 25 mM HEPES-KOH pH 7.2, 150 mM KCl, 1 mM DTT).
Procedure:
-
Inoculate a starter culture of the E. coli expression strain in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.1-1 mM) and continue to grow for 3-16 hours at 18-30°C.
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a pre-equilibrated affinity resin column.
-
Wash the column extensively with Wash Buffer.
-
Elute the bound protein with Elution Buffer.
-
Analyze the fractions by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
-
Determine the protein concentration, aliquot, and store at -80°C.
Protocol 2: In Vitro Reconstitution of TGN to Endosome Transport using a Sulfation-Based Reporter
This protocol is adapted from a novel assay to monitor the arrival of a modified MPR from the endosome to the TGN, which can be modified to study the anterograde pathway.[3]
Materials:
-
Donor membranes: TGN-enriched membranes from cells expressing a sulfation-competent MPR reporter (e.g., MPR46HMY).[3]
-
Acceptor membranes: Early endosome-enriched fractions.
-
Purified cytosolic factors: AP-1, GGAs, ARF1, Clathrin.
-
ATP regenerating system (creatine phosphate, creatine (B1669601) kinase).
-
GTPγS (non-hydrolyzable GTP analog).
-
[35S]PAPS (3'-phosphoadenosine 5'-phosphosulfate) as a sulfate (B86663) donor.
-
Transport Buffer (e.g., 25 mM HEPES-KOH pH 7.2, 125 mM KOAc, 2.5 mM Mg(OAc)2, 1 mM DTT).
Procedure:
-
Prepare the reaction mixture on ice by combining Transport Buffer, ATP regenerating system, GTPγS, and purified cytosolic factors.
-
Add the donor TGN membranes to the reaction mixture.
-
Add the acceptor endosome membranes.
-
Initiate the transport reaction by transferring the tubes to a 37°C water bath for a defined period (e.g., 30-90 minutes).
-
To monitor vesicle formation specifically, the reaction can be stopped and vesicles can be isolated by differential centrifugation before adding acceptor membranes.
-
To monitor fusion with the acceptor compartment (in a modified retrograde assay), add [35S]PAPS to the reaction. The sulfation of the MPR reporter indicates its arrival in the TGN-like acceptor compartment.
-
Stop the reaction by placing the tubes on ice and adding ice-cold buffer.
-
Isolate the membranes by centrifugation.
-
For anterograde transport analysis, the isolated vesicles can be analyzed for the presence of the MPR reporter by Western blotting.
-
For the retrograde assay, the total membrane fraction is analyzed for [35S] incorporation into the MPR reporter by immunoprecipitation followed by scintillation counting or phosphorimaging.
Protocol 3: Quantification of MPR Sorting into Reconstituted Vesicles
This protocol describes a method to quantify the amount of MPR that has been successfully sorted into the in vitro-generated vesicles.
Materials:
-
Vesicle fraction from Protocol 2.
-
Donor membrane fraction (as a control).
-
SDS-PAGE gels and buffers.
-
Western blotting apparatus and reagents.
-
Primary antibodies against the MPR and a TGN-resident protein (as a negative control for sorting).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Densitometry software.
Procedure:
-
Resolve equal protein amounts of the donor membrane fraction and the isolated vesicle fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against the MPR and the TGN-resident protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and capture the image.
-
Perform densitometry analysis on the bands corresponding to the MPR and the TGN-resident protein in both the donor and vesicle fractions.
-
The sorting efficiency can be calculated as the ratio of the MPR signal in the vesicle fraction to the MPR signal in the donor membrane fraction, normalized to the signal of the TGN-resident protein to account for any non-specific membrane budding.
Conclusion
The in vitro reconstitution of this compound-mediated trafficking provides a powerful and versatile platform for detailed mechanistic studies. By systematically varying the components and conditions of the assay, researchers can elucidate the precise roles of individual proteins, dissect the kinetics of the trafficking process, and screen for molecules that modulate this critical cellular pathway. These application notes and protocols serve as a foundational guide for establishing and utilizing this valuable experimental system.
References
- 1. Structure determination of GGA-GAE and gamma1-ear in complex with peptides: crystallization of low-affinity complexes in membrane traffic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysosome biogenesis requires Rab9 function and receptor recycling from endosomes to the trans-Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mannose 6-Phosphate Receptor Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 6-phosphate receptors (M6PRs) are integral to the proper functioning of the lysosomal system. These transmembrane glycoproteins are responsible for the transport of newly synthesized lysosomal hydrolases, tagged with mannose 6-phosphate (M6P), from the trans-Golgi network (TGN) to the lysosomes.[1] There are two main types of M6PRs: the cation-independent M6PR (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), and the cation-dependent M6PR (CD-MPR).[2] The CI-MPR is a multifunctional protein that, in addition to binding M6P-tagged enzymes, also plays a role in the internalization and degradation of IGF-II, thereby regulating its levels. The smaller, dimeric CD-MPR requires divalent cations for efficient ligand binding.[3]
Dysfunction of the M6P pathway can lead to lysosomal storage diseases, such as I-cell disease (Mucolipidosis II), where lysosomal enzymes are secreted extracellularly instead of being targeted to lysosomes.[1] Understanding the precise roles of each M6PR in lysosomal enzyme trafficking and other cellular processes is crucial for developing therapies for these and other related diseases.
The advent of CRISPR-Cas9 technology provides a powerful tool for precisely knocking out the genes encoding M6PRs, allowing for a detailed investigation of their functions.[3] These application notes provide a comprehensive guide to using CRISPR-Cas9 to generate M6PR knockout cell lines and detailed protocols for a suite of functional assays to characterize the resulting phenotypes.
Signaling and Trafficking Pathways
The M6P-dependent trafficking of lysosomal enzymes is a multi-step process involving the synthesis and modification of the enzymes, their recognition by M6PRs, vesicular transport, and receptor recycling.
Experimental Workflow for CRISPR-Cas9 Mediated M6PR Knockout and Functional Analysis
A systematic approach is required to generate and validate M6PR knockout cell lines and subsequently assess their functional deficiencies.
Protocols
Protocol 1: Generation of M6PR Knockout Cell Lines using CRISPR-Cas9
This protocol details the steps for creating knockout cell lines for the Cation-Independent Mannose 6-Phosphate Receptor (IGF2R) and the Cation-Dependent Mannose 6-Phosphate Receptor (M6PR).
1.1. sgRNA Design and Cloning
-
For Human IGF2R (CI-MPR): Validated sgRNA sequences are available.[1] We recommend using at least two different sgRNAs to increase the likelihood of successful knockout.
-
sgRNA 1: ACACCGUACUUCGGUCGCCA
-
sgRNA 2: GGUGCUGAUCCUGAUCCUGA
-
-
-
Design Considerations:
-
Target a 20-nucleotide sequence followed by a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).[4]
-
Perform a BLAST search to ensure the sgRNA sequence is unique within the human genome to minimize off-target effects.
-
-
-
Cloning: Clone the designed sgRNA oligonucleotides into a suitable CRISPR-Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro (PX459) V2.0, Addgene plasmid #62988) according to the manufacturer's instructions.
1.2. Transfection of Mammalian Cells
-
Culture your mammalian cell line of choice (e.g., HEK293T, HeLa) to 70-80% confluency in a 6-well plate.
-
Transfect the cells with the sgRNA-Cas9 expression plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) following the manufacturer's protocol.
-
48 hours post-transfection, begin selection with puromycin (B1679871) (the concentration should be determined by a kill curve for your specific cell line).
-
After 3-5 days of selection, the surviving cells will be a mixed population of edited and unedited cells.
1.3. Single-Cell Cloning
-
Perform limiting dilution to isolate single cells in a 96-well plate.
-
Culture the single cells until colonies are visible.
-
Expand the individual clones into larger culture vessels for further analysis.
1.4. Validation of Knockout
-
Genomic DNA Analysis:
-
Extract genomic DNA from each clonal population.
-
Amplify the genomic region targeted by the sgRNA using PCR.
-
Analyze the PCR products by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
-
Western Blot Analysis:
-
Prepare total cell lysates from wild-type and potential knockout clones.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[5][6][7]
-
Probe the membrane with primary antibodies specific for CI-MPR (IGF2R) and/or CD-MPR (M6PR).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
A complete loss of the protein band in the knockout clones compared to the wild-type control confirms a successful knockout.
-
Protocol 2: Functional Assays for M6PR Knockout Cell Lines
2.1. Lysosomal Enzyme Secretion Assay (β-hexosaminidase)
This assay measures the activity of the lysosomal enzyme β-hexosaminidase that is secreted into the culture medium, which is expected to increase in M6PR knockout cells.[8][9]
-
Plate an equal number of wild-type and M6PR knockout cells in 6-well plates and culture for 48 hours.
-
Collect the culture medium and centrifuge to remove any detached cells.
-
Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1% Triton X-100) to measure intracellular enzyme activity.
-
In a 96-well plate, combine a sample of the culture medium or cell lysate with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate (B86180) buffer, pH 4.5).
-
Incubate at 37°C for 1-2 hours.
-
Stop the reaction with a stop buffer (e.g., 0.4 M glycine, pH 10.4).
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of secreted β-hexosaminidase as: (Activity in medium / (Activity in medium + Activity in cell lysate)) * 100.
2.2. Exogenous Lysosomal Enzyme Uptake Assay (β-glucuronidase)
This assay assesses the ability of cells to internalize M6P-tagged lysosomal enzymes from the extracellular environment, a process primarily mediated by the CI-MPR at the cell surface.[10][11][12]
-
Plate an equal number of wild-type and M6PR knockout cells in 24-well plates and allow them to adhere.
-
Incubate the cells with a known amount of purified β-glucuronidase (which is M6P-tagged) in the culture medium for 4-6 hours.
-
Wash the cells thoroughly with PBS to remove any unbound enzyme.
-
Lyse the cells and measure the intracellular β-glucuronidase activity using a suitable substrate (e.g., p-nitrophenyl-β-D-glucuronide) and a spectrophotometer to measure the product at 405 nm.[11]
-
Uptake is quantified by the amount of enzyme activity in the cell lysate.
2.3. Immunofluorescence for M6PR and Lysosomal Marker (LAMP1) Colocalization
This method visualizes the subcellular localization of M6PRs and their potential mislocalization in knockout cells, using the lysosomal-associated membrane protein 1 (LAMP1) as a lysosomal marker.
-
Grow wild-type and M6PR knockout cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with primary antibodies against M6PR (for wild-type cells) and LAMP1 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Visualize the cells using a confocal microscope and analyze the colocalization of M6PR and LAMP1 signals in wild-type cells. In knockout cells, the M6PR signal should be absent.
Data Presentation
Table 1: Validation of M6PR Knockout Cell Lines
| Cell Line | Genotype | M6PR Protein Level (relative to WT) |
| Wild-Type | +/+ | 100% |
| CI-MPR KO Clone 1 | -/- | <1% |
| CI-MPR KO Clone 2 | -/- | <1% |
| CD-MPR KO Clone 1 | -/- | <1% |
| CD-MPR KO Clone 2 | -/- | <1% |
Table 2: Functional Analysis of M6PR Knockout Cell Lines
| Cell Line | Secreted β-hexosaminidase (%) | Uptake of exogenous β-glucuronidase (%) |
| Wild-Type | 5 ± 1.5 | 100 ± 8.2 |
| CI-MPR KO | 45 ± 5.1 | 12 ± 2.5 |
| CD-MPR KO | 25 ± 3.8 | 85 ± 7.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The use of CRISPR-Cas9 to generate M6PR knockout cell lines provides a robust system for dissecting the specific roles of CI-MPR and CD-MPR in lysosomal enzyme trafficking and other cellular functions. The protocols outlined in these application notes offer a comprehensive framework for creating and validating these cell lines and for performing key functional assays to characterize the consequences of M6PR loss. The expected outcomes, such as increased secretion of lysosomal enzymes and decreased uptake of exogenous enzymes, will provide valuable insights into the biology of M6PRs and may aid in the development of novel therapeutic strategies for lysosomal storage diseases and other related disorders.
References
- 1. scbt.com [scbt.com]
- 2. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. M6PR mannose-6-phosphate receptor (cation dependent) CD-MPR MPR 46 MPR-46 MPR46 SMPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. genecards.org [genecards.org]
- 6. scbt.com [scbt.com]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. addgene.org [addgene.org]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Mannose 6-Phosphate Receptor (MPR) Knockout Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 6-phosphate (M6P) pathway is the principal mechanism for transporting newly synthesized soluble lysosomal enzymes from the trans-Golgi network to the lysosomes. This process is mediated by two transmembrane receptors: the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), and the Cation-Dependent Mannose 6-Phosphate Receptor (CD-MPR). The CI-MPR is a multifunctional protein of approximately 300 kDa that, in addition to binding M6P-tagged lysosomal enzymes, also plays a crucial role in the clearance of insulin-like growth factor II (IGF-II). The CD-MPR is a smaller, ~46 kDa protein that exists as a dimer and requires divalent cations for efficient recognition of M6P-bearing ligands.[1]
To elucidate the distinct and overlapping functions of these two receptors in vivo, knockout animal models have been developed. These models have been instrumental in understanding the physiological roles of each receptor in lysosomal enzyme trafficking, IGF-II regulation, and overall development. This document provides a comprehensive overview of the development and characterization of 6-MPR knockout animal models, including detailed protocols for their generation and analysis.
Rationale for Developing this compound Knockout Models
The generation of mice lacking either the CI-MPR or the CD-MPR, or both, has been crucial for several reasons:
-
Dissecting Receptor-Specific Functions: By observing the distinct phenotypes of each knockout, researchers can determine the specific roles each receptor plays in the trafficking of different subsets of lysosomal enzymes.
-
Understanding Lysosomal Storage Diseases: Deficiencies in the M6P pathway in humans lead to severe lysosomal storage diseases like I-cell disease (Mucolipidosis II). MPR knockout mice serve as valuable models to study the pathophysiology of these disorders.
-
Investigating the Role of IGF-II: The CI-MPR is a key regulator of IGF-II levels. The CI-MPR knockout model has been essential in confirming this function and understanding its impact on fetal growth and development.
-
Drug Development and Therapeutic Strategies: These models are critical for testing the efficacy and delivery mechanisms of enzyme replacement therapies (ERTs) for lysosomal storage diseases, which often rely on the M6P pathway for cellular uptake.
Phenotypic Summary of this compound Knockout Mice
The knockout of the CI-MPR and CD-MPR genes, individually or in combination, results in distinct and informative phenotypes.
Cation-Independent MPR (CI-MPR or IGF2R) Knockout Mice
Mice with a targeted disruption of the Igf2r gene exhibit a severe phenotype characterized by:
-
Perinatal Lethality: The majority of CI-MPR knockout mice die at birth or shortly after.[2]
-
Fetal Overgrowth and Organomegaly: These mice are significantly larger than their wild-type littermates at birth, with a bodyweight approximately 135% of normal.[2] This is accompanied by a generalized organomegaly, with organs being about 30% larger than normal.[2] This phenotype is a direct consequence of the failure to clear IGF-II, leading to its accumulation and overstimulation of growth.
-
Rescue of Lethality: The perinatal lethality of the CI-MPR knockout can be completely rescued by the simultaneous knockout of the Igf2 gene, confirming that the lethality is due to the excess of IGF-II.[2]
-
Impaired Lysosomal Enzyme Targeting: In the absence of CI-MPR, the trafficking of a significant portion of lysosomal enzymes is impaired. This leads to a marked elevation of phosphorylated lysosomal enzymes in the serum.[3]
Cation-Dependent MPR (CD-MPR) Knockout Mice
In contrast to the CI-MPR knockout, mice lacking the CD-MPR are viable and appear healthy.[4][5] However, they exhibit more subtle defects in lysosomal enzyme trafficking:
-
Partial Missorting of Lysosomal Enzymes: While seemingly normal, these mice have defects in the targeting of a subset of lysosomal enzymes.[4][5]
-
Elevated Serum Lysosomal Enzymes: This missorting results in increased levels of phosphorylated lysosomal enzymes in the blood and other body fluids.[4]
-
Cellular Accumulation: Fibroblasts cultured from CD-MPR knockout embryos show decreased intracellular levels of multiple lysosomal enzymes and an accumulation of undigested macromolecules within their endosomal/lysosomal system.[4]
Double Knockout (CI-MPR and CD-MPR) Mice
Mice lacking both MPRs exhibit a much more severe phenotype that closely resembles human I-cell disease. However, the perinatal lethality caused by the CI-MPR deficiency necessitates the simultaneous knockout of the Igf2 gene for the double-knockout animals to be viable, and even then, survival is limited.
-
Severe Lysosomal Enzyme Missorting: The absence of both receptors leads to a massive missorting of most lysosomal enzymes, resulting in their secretion from the cell.
-
Lysosomal Storage: Cells from double knockout mice show a significant accumulation of undigested material in their lysosomes. In hepatocytes of neonatal mice lacking both receptors, there is a nine-fold increase in residual bodies.[6]
Quantitative Data from this compound Knockout Models
The following tables summarize the key quantitative phenotypic data from studies of MPR knockout mice.
| Phenotypic Parameter | Wild-Type | CI-MPR Knockout (-/-) | Reference |
| Body Weight at Birth | Normal | ~135% of normal | [2] |
| Organ Size | Normal | ~30% increase | [2] |
| Serum M6P-Glycoproteins | Baseline | ~45-fold increase | [3] |
| Viability | Normal | Perinatal lethal | [2] |
Table 1: Phenotypic Data for CI-MPR Knockout Mice
| Phenotypic Parameter | Wild-Type | CD-MPR Knockout (-/-) | Reference |
| Body Weight | Normal | Normal | [4][5] |
| Serum M6P-Glycoproteins | Baseline | ~15-fold increase | [3] |
| Intracellular Lysosomal Enzyme Levels (Fibroblasts) | Normal | Decreased | [4] |
| Viability | Normal | Normal | [4][5] |
Table 2: Phenotypic Data for CD-MPR Knockout Mice
Experimental Protocols
This section provides detailed methodologies for the generation and analysis of this compound knockout animal models.
Protocol 1: Generation of this compound Knockout Mice using CRISPR/Cas9
This protocol outlines the general steps for creating a gene knockout in mice using the CRISPR/Cas9 system.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNA (sgRNA) targeting the Igf2r or Mpr gene
-
Mouse zygotes (from superovulated females)
-
M9 medium
-
KSOM medium
-
Microinjection setup
-
Pseudopregnant foster mothers
Procedure:
-
sgRNA Design and Synthesis:
-
Design two or more sgRNAs targeting a critical exon of the target gene (Igf2r or Mpr). Online tools can be used for sgRNA design to maximize on-target activity and minimize off-target effects.
-
Synthesize the sgRNAs in vitro using a commercially available kit.
-
-
Zygote Collection:
-
Superovulate female mice by intraperitoneal injection of pregnant mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.
-
Mate the superovulated females with stud males.
-
The following morning, collect fertilized zygotes from the oviducts of plugged females.
-
-
Microinjection:
-
Prepare a microinjection mix containing Cas9 mRNA (or protein) and the synthesized sgRNAs in an appropriate injection buffer.
-
Microinject the mix into the cytoplasm or pronucleus of the collected zygotes.
-
-
Embryo Transfer:
-
Culture the microinjected zygotes in KSOM medium at 37°C in a 5% CO2 incubator until they reach the two-cell stage.
-
Transfer the two-cell embryos into the oviducts of pseudopregnant foster mothers.
-
-
Generation of Founder Mice:
-
Allow the foster mothers to carry the embryos to term.
-
The resulting pups are the potential founder (F0) generation.
-
Protocol 2: Genotyping of this compound Knockout Mice
This protocol describes the identification of knockout, heterozygous, and wild-type mice using PCR.
Materials:
-
Mouse tail biopsies
-
DNA extraction buffer (with Proteinase K)
-
PCR primers (flanking the targeted region and specific for the knockout allele)
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
DNA loading dye
-
Gel electrophoresis system
Procedure:
-
Genomic DNA Extraction:
-
Collect a small piece of tail tissue (1-2 mm) from each pup at weaning age.
-
Incubate the tail biopsy in DNA extraction buffer with Proteinase K overnight at 55°C.
-
The next day, heat-inactivate the Proteinase K at 95°C for 10 minutes.
-
Centrifuge the lysate to pellet debris and use the supernatant containing the genomic DNA for PCR.
-
-
PCR Amplification:
-
Set up a PCR reaction using three primers: a forward primer upstream of the targeted region, a reverse primer downstream of the targeted region, and a reverse primer specific to the inserted sequence in the knockout allele (if applicable) or a primer that will only produce a product in the wild-type allele.
-
Use the extracted genomic DNA as the template.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis:
-
Mix the PCR products with DNA loading dye.
-
Run the samples on an agarose gel.
-
Visualize the DNA bands under UV light. The banding pattern will differentiate between wild-type, heterozygous, and homozygous knockout genotypes.
-
Protocol 3: Western Blot Analysis of MPR Expression
This protocol is for confirming the absence of the target MPR protein in knockout tissues.
Materials:
-
Tissue samples (e.g., liver, kidney) from wild-type and knockout mice
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against CI-MPR or CD-MPR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-CI-MPR or anti-CD-MPR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system. The absence of a band at the expected molecular weight in the knockout samples confirms the knockout.
-
Protocol 4: Histological Analysis of Tissues
This protocol outlines the steps for preparing and staining tissue sections to observe morphological changes.
Materials:
-
Tissues from wild-type and knockout mice
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
Procedure:
-
Tissue Fixation and Processing:
-
Perfuse the mice with PBS followed by 4% PFA.
-
Dissect the organs of interest and post-fix them in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning:
-
Cut 5-10 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
-
Staining:
-
Deparaffinize the sections in xylene and rehydrate through a descending ethanol series to water.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate the stained sections through an ascending ethanol series and clear in xylene.
-
-
Imaging:
-
Mount coverslips on the slides using a mounting medium.
-
Examine the tissue morphology under a light microscope and capture images.
-
Protocol 5: Measurement of Lysosomal Enzyme Activity in Serum
This protocol describes a general method for assaying the activity of lysosomal enzymes that are elevated in the serum of MPR knockout mice.
Materials:
-
Serum samples from wild-type and knockout mice
-
Assay buffer specific for the enzyme of interest
-
Fluorogenic or chromogenic substrate for the enzyme (e.g., 4-methylumbelliferyl-β-D-glucuronide for β-glucuronidase)
-
Stop solution (e.g., glycine-carbonate buffer, pH 10.5)
-
Fluorometer or spectrophotometer
-
96-well plates
Procedure:
-
Sample Preparation:
-
Collect blood from the mice and separate the serum by centrifugation.
-
Store the serum at -80°C until use.
-
-
Enzyme Assay:
-
In a 96-well plate, add a small volume of serum to the assay buffer.
-
Add the substrate to initiate the reaction.
-
Incubate the plate at 37°C for a defined period.
-
Stop the reaction by adding the stop solution.
-
-
Measurement:
-
Measure the fluorescence or absorbance of the product using a fluorometer or spectrophotometer.
-
Calculate the enzyme activity based on a standard curve generated with a known amount of the product.
-
Visualizations
Caption: Mannose 6-Phosphate (M6P) dependent lysosomal enzyme trafficking pathway.
Caption: Experimental workflow for generating and analyzing MPR knockout mice.
Caption: Dual functions of the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR).
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Mouse mutants lacking the type 2 IGF receptor (IGF2R) are rescued from perinatal lethality in Igf2 and Igf1r null backgrounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mouse mutants lacking the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor are impaired in lysosomal enzyme transport: comparison of cation-independent and cation-dependent mannose 6-phosphate receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted disruption of the M(r) 46,000 mannose 6-phosphate receptor gene in mice results in misrouting of lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiency of mannose 6-phosphate receptors and lysosomal storage: a morphometric analysis of hepatocytes of neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Mannose-6-Phosphate Receptor (MPR) Pathway in Enzyme Replacement Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Enzyme Replacement Therapy (ERT) is a cornerstone for treating many lysosomal storage diseases (LSDs), which are caused by deficiencies in specific lysosomal hydrolases.[1] The primary mechanism for delivering recombinant enzymes from the extracellular space into the lysosome is the mannose-6-phosphate (B13060355) (M6P) dependent pathway.[1][2][3][4] Newly synthesized lysosomal enzymes are tagged with M6P residues in the Golgi apparatus.[1][5] These M6P tags are recognized by two transmembrane M6P receptors (MPRs): the Cation-Independent MPR (CI-MPR) and the Cation-Dependent MPR (CD-MPR).[1][6]
The CI-MPR, which is also present on the cell surface, plays a critical role in ERT by binding to M6P-bearing recombinant enzymes and internalizing them via endocytosis for delivery to the lysosome.[3][7][8] Consequently, the efficiency of ERT is highly dependent on both the density of CI-MPR on target cells and the M6P content of the recombinant enzyme.[3][8] A significant challenge in ERT is that many recombinant enzymes lack sufficient M6P levels for optimal cellular uptake and biodistribution.[8]
These notes explore key applications and strategies centered on the M6P pathway to enhance the efficacy of ERT.
Application 1: Enhancing ERT Efficacy in Pompe Disease by Modulating CI-MPR Expression
Background: Pompe disease is an LSD characterized by glycogen (B147801) accumulation due to deficient acid α-glucosidase (GAA). While ERT with recombinant human GAA (rhGAA) is the standard of care, its efficacy in skeletal muscle is often limited.[9][10] This poor response is largely attributed to the low abundance of the CI-MPR in skeletal muscle compared to other tissues like the heart.[9][10][11]
Strategy: Research has demonstrated that upregulating the expression of CI-MPR in skeletal muscle can significantly enhance the efficacy of ERT. The β2-adrenergic agonist, clenbuterol (B1669167), has been shown to increase CI-MPR expression in skeletal muscle.[9][11] In a GAA-knockout (GAA-KO) mouse model of Pompe disease, co-administration of clenbuterol with rhGAA led to improved enzyme uptake and greater clearance of stored glycogen in muscle tissues.[9][11] The essential role of the CI-MPR was further confirmed using a double-knockout (DKO) mouse model (muscle-specific CI-MPR-KO and GAA-KO), which showed a markedly reduced response to ERT.[9][10][11]
Quantitative Data:
The following table summarizes the effects of modulating CI-MPR expression on GAA activity and glycogen content in mouse models of Pompe disease.
| Model | Treatment | Tissue | Parameter Measured | Result | Reference |
| GAA-KO Mice | ERT (rhGAA) + Clenbuterol | Tibialis Anterior | CI-MPR Expression | Increased | [11] |
| GAA-KO Mice | ERT (rhGAA) + Clenbuterol | Quadriceps | Glycogen Content | Significantly Reduced vs. ERT alone | [11] |
| DKO (CI-MPR/GAA-KO) Mice | ERT (rhGAA) | Quadriceps | GAA Activity | Markedly lower than in GAA-KO | [11] |
| DKO (CI-MPR/GAA-KO) Mice | ERT (rhGAA) | Quadriceps | Glycogen Content | Significantly higher than in GAA-KO | [10][11] |
Application 2: Leveraging MPR for Blood-Brain Barrier Transcytosis
Background: A major obstacle for treating the neurological manifestations of many LSDs is the blood-brain barrier (BBB), which restricts the passage of large molecules like recombinant enzymes.[12] Studies have revealed a developmentally regulated transport mechanism for M6P-tagged enzymes across the BBB.
Strategy: In neonatal mice, the CI-MPR (also known as the M6P/IGF-II receptor) mediates the transcytosis of phosphorylated lysosomal enzymes across the BBB into the brain parenchyma.[12][13][14] This transport system is highly active in early postnatal life but is lost by adulthood, explaining why neonatal ERT can correct CNS storage while adult ERT is ineffective for the brain.[12][15] This finding highlights a critical therapeutic window for treating neurological symptoms of LSDs and suggests that targeting the CI-MPR could be a viable strategy for brain delivery, particularly in pediatric populations.
Quantitative Data:
The table below presents the brain uptake kinetics for phosphorylated (P-GUS) and non-phosphorylated (NP-GUS) β-glucuronidase in neonatal mice, demonstrating M6P-dependent transport.
| Enzyme Form | Age of Mice | Brain Uptake (Kin in µL/g·min) | Effect of M6P Co-injection | Reference |
| 131I-P-GUS | 2-day-old | Significantly higher than NP-GUS | Dose-dependent inhibition | [12][14] |
| 131I-NP-GUS | 2-day-old | 0.04 | Not applicable | [12][14] |
| 131I-P-GUS | Adult | No transport across BBB | Not applicable | [12][14] |
| 131I-NP-GUS | Adult | No transport across BBB | Not applicable | [12][14] |
Application 3: Glyco-engineering of Recombinant Enzymes for Enhanced M6P Content
Background: The therapeutic efficacy of many ERTs is directly correlated with the molar content of M6P on the recombinant enzyme's N-linked glycans.[3][16] Alglucosidase alfa, the first-generation rhGAA for Pompe disease, has a notably low M6P content (approx. 0.7 mol/mol enzyme) compared to other ERT enzymes, contributing to its suboptimal uptake in muscle.[4][17]
Strategy: Various glyco-engineering strategies have been developed to produce "bio-better" enzymes with higher M6P content.[3][4] These approaches include:
-
Chemical Conjugation: Attaching synthetic M6P glycans to the enzyme.[4]
-
Yeast Expression Systems: Using glyco-engineered yeasts that overexpress mannosyl-phosphorylation enzymes to produce enzymes with high M6P content.[4][18]
-
Mammalian Cell Co-expression: Co-expressing the therapeutic enzyme with a hyper-active GlcNAc-1-phosphotransferase (the enzyme responsible for the first step of M6P synthesis) in mammalian cell lines to significantly increase the proportion of highly desired bis-phosphorylated M6P structures.[4][8]
Quantitative Data:
This table compares the M6P content of various recombinant lysosomal enzymes, highlighting the variability and the improvements made through glyco-engineering.
| Enzyme | Disease | M6P Content (mol/mol enzyme) | Comments | Reference |
| Imiglucerase | Gaucher | <0.3 | Targets mannose receptor, not M6P receptor | [16] |
| Alglucosidase alfa | Pompe | 0.7 | Low M6P content limits muscle uptake | [16][17] |
| Agalsidase alfa | Fabry | 2.1 | - | [16] |
| Laronidase | MPS I | 2.5 | - | [16] |
| Agalsidase beta | Fabry | 2.9 | - | [16] |
| Idursulfase | MPS II | 3.2 | - | [16] |
| Avalglucosidase alfa | Pompe | ~10.5 (15x Alglucosidase alfa) | Next-generation rhGAA with enhanced M6P | [4] |
Visualizations
Caption: M6P-mediated lysosomal enzyme trafficking and ERT uptake pathway.
References
- 1. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose 6 phosphorylation of lysosomal enzymes controls B cell functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 7. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m6ptherapeutics.com [m6ptherapeutics.com]
- 9. Enhanced efficacy of enzyme replacement therapy in Pompe disease through mannose-6-phosphate receptor expression in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. amda-pompe.org [amda-pompe.org]
- 11. Enhanced Efficacy of Enzyme Replacement Therapy in Pompe Disease Through Mannose-6-Phosphate Receptor Expression in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Mannose 6-phosphate receptor-mediated transport of sulfamidase across the blood-brain barrier in the newborn mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Developmentally regulated mannose 6-phosphate receptor-mediated transport of a lysosomal enzyme across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria [frontiersin.org]
- 16. Comparative study on mannose 6-phosphate residue contents of recombinant lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharm.or.jp [pharm.or.jp]
Application Notes and Protocols: Fluorescent Labeling of Mannose 6-Phosphate Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mannose 6-phosphate receptor (M6PR) plays a crucial role in the trafficking of lysosomal enzymes by recognizing mannose 6-phosphate (M6P) residues on these proteins.[1] This recognition facilitates their transport from the trans-Golgi network to the lysosomes.[1] The cation-independent M6PR (CI-M6PR), in particular, is also present on the cell surface and mediates the endocytosis of extracellular M6P-containing ligands.[1] This unique characteristic makes the M6PR an attractive target for the delivery of therapeutic agents to the lysosome, a key organelle involved in various cellular processes and diseases, including lysosomal storage disorders.
Fluorescent labeling of M6PR ligands provides a powerful tool for studying receptor binding, cellular uptake, and intracellular trafficking. These fluorescent probes are invaluable for high-throughput screening of potential drug candidates, elucidating the mechanisms of M6PR-mediated endocytosis, and in vivo imaging of disease states. This document provides detailed application notes and protocols for the fluorescent labeling of M6PR ligands and their subsequent use in key experimental assays.
I. Fluorescent Labeling of M6PR Ligands
The selection of a suitable fluorescent dye and labeling strategy is critical for obtaining a functional and bright M6PR ligand probe. Key considerations include the photophysical properties of the dye, the reactivity of the dye towards the ligand, and the potential for the dye to interfere with receptor binding.
Selection of Fluorescent Dyes
A variety of fluorescent dyes are commercially available for labeling proteins and other biomolecules.[2][3] The choice of dye will depend on the specific application, including the instrumentation available for detection and the need for multiplexing with other fluorescent probes.
Table 1: Common Fluorescent Dyes for Labeling M6PR Ligands
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Key Features |
| Fluorescein isothiocyanate (FITC) | ~495 | ~519 | 0.92 | Bright, but pH sensitive and prone to photobleaching. |
| Alexa Fluor™ 488 | ~495 | ~519 | 0.92 | Photostable and pH-insensitive alternative to FITC. |
| Cyanine3 (Cy3) | ~550 | ~570 | 0.15 | Bright and photostable, suitable for FRET with Cy5. |
| Alexa Fluor™ 555 | ~555 | ~565 | 0.10 | Bright and photostable alternative to Cy3. |
| Cyanine5 (Cy5) | ~650 | ~670 | 0.27 | Far-red emission minimizes cellular autofluorescence. |
| Alexa Fluor™ 647 | ~650 | ~668 | 0.33 | Bright and photostable far-red dye. |
| BODIPY™ Dyes | Various | Various | Often >0.80 | Bright and relatively insensitive to solvent polarity and pH. |
Quantum yield values can vary depending on the conjugation and local environment.[4][5]
Labeling Chemistries
The most common strategies for labeling protein-based M6PR ligands involve the reaction of a fluorescent dye with primary amines or thiols on the protein surface.
-
Amine-Reactive Labeling : This is the most common approach and targets the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. N-hydroxysuccinimidyl (NHS) esters and isothiocyanates are the most frequently used amine-reactive functional groups.[2]
-
Thiol-Reactive Labeling : This method targets the sulfhydryl groups of cysteine residues. Maleimides and iodoacetamides are common thiol-reactive functional groups.[2] This approach can be used for site-specific labeling if the protein has a limited number of accessible cysteine residues.
Protocol: Fluorescent Labeling of a Protein Ligand with an Amine-Reactive Dye
This protocol provides a general procedure for labeling a protein ligand with an NHS-ester functionalized fluorescent dye.
Materials:
-
Purified protein ligand (e.g., a lysosomal enzyme) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Dialysis tubing (if required)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Prepare a solution of the purified protein ligand at a concentration of 1-10 mg/mL in an amine-free buffer.
-
-
Dye Preparation:
-
Prepare a stock solution of the amine-reactive fluorescent dye in anhydrous DMSO at a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal dye-to-protein ratio should be determined empirically for each protein to achieve the desired degree of labeling without compromising protein function.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Separate the fluorescently labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein will typically elute in the void volume, while the smaller, unreacted dye molecules will be retained on the column.
-
Alternatively, dialysis can be used to remove the unreacted dye.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled protein at 280 nm (for the protein) and at the excitation maximum of the fluorescent dye.
-
Calculate the protein concentration and the DOL using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
DOL = (A_max × M_protein) / (ε_dye × Protein Concentration (mg/mL))
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A_max is the absorbance at the dye's maximum excitation wavelength.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
M_protein is the molecular weight of the protein.
-
ε_dye is the molar extinction coefficient of the dye at its excitation maximum.
-
-
-
II. Experimental Protocols
M6PR Binding Assay
A competitive binding assay using fluorescence polarization (FP) is a sensitive and quantitative method to determine the binding affinity of unlabeled ligands to the M6PR.[6][7] This assay measures the change in the polarization of emitted light from a fluorescently labeled ligand upon binding to the receptor.
Diagram: Workflow for a Competitive M6PR Binding Assay
References
- 1. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Assessment of Fluorescent Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantum yield - Wikipedia [en.wikipedia.org]
- 6. Design of Potent Mannose‐6‐Phosphate Derivatives as Ligands for CI‐M6P/IGF2R Using Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Potent Mannose-6-Phosphate Derivatives as Ligands for CI-M6P/IGF2R Using Fluorescence Polarization Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging of Mannose 6-Phosphate Receptor Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to visualizing and quantifying the trafficking of mannose 6-phosphate receptors (MPRs) in living cells. Understanding the dynamics of MPRs, which are crucial for the transport of lysosomal enzymes, is vital for research in lysosomal storage disorders, neurodegenerative diseases, and cancer. This document offers detailed protocols for live-cell imaging, quantitative data analysis, and troubleshooting common challenges.
Data Presentation: Quantitative Analysis of MPR Trafficking
The trafficking of Mannose 6-Phosphate Receptors (MPRs) is a highly dynamic process involving multiple cellular compartments. Quantitative live-cell imaging allows for the measurement of various kinetic parameters. The following tables summarize key quantitative data on MPR trafficking, compiled from multiple studies. It is important to note that experimental conditions such as cell type, specific MPR construct, and imaging modality can influence these values.
| Parameter | Cation-Independent MPR (CI-MPR) | Cation-Dependent MPR (CD-MPR) | Cell Type | Reference |
| Plasma Membrane Pool (Steady State) | ~10-11% | ~19% | CHO, HEp-2 | [1][2] |
| Recycling Half-Time from Endosomes to Plasma Membrane | 5-6 minutes | Not explicitly stated | CHO | [1][3] |
| Efflux Half-Time from Intracellular Stores to Plasma Membrane | ~27-40 minutes | Not explicitly stated | CHO | [1] |
| Internalization Half-Time from Plasma Membrane | ~2.5 minutes | Not explicitly stated | CHO | [1] |
| Co-localization with Endocytosed Transferrin (in peripheral tubules) | ~20-30% | Not explicitly stated | HeLa | [4] |
Table 1: Kinetic parameters of MPR trafficking.
| Trafficking Step | Key Regulatory Proteins | Description |
| TGN Exit | AP-1, GGAs, ARF-1 | MPRs carrying lysosomal hydrolases bud from the trans-Golgi Network (TGN) in clathrin-coated vesicles.[5] |
| Delivery to Endosomes | Rab5 | Vesicles from the TGN fuse with early endosomes. |
| Dissociation of Ligand | Low pH | The acidic environment of late endosomes causes the lysosomal hydrolases to dissociate from the MPRs. |
| Recycling from Endosomes to TGN | Retromer complex, Rab9, TIP47 | MPRs are sorted into transport carriers for retrograde transport back to the TGN for another round of enzyme transport.[6] |
| Recycling to Plasma Membrane | Rab4, Rab11 | A fraction of MPRs is trafficked to the plasma membrane from endosomes. |
Table 2: Key protein machinery involved in MPR trafficking steps.
Signaling and Trafficking Pathway of Mannose 6-Phosphate Receptors
The canonical trafficking pathway of MPRs involves the transport of newly synthesized lysosomal hydrolases from the TGN to endosomes, followed by the recycling of the receptors back to the TGN.
Experimental Protocols
This section provides a detailed protocol for the live-cell imaging of MPR trafficking using fluorescently tagged receptor constructs.
Protocol 1: Live-Cell Imaging of GFP-Tagged CI-MPR
1. Materials
-
HeLa or CHO cells
-
Plasmid encoding GFP-tagged Cation-Independent Mannose 6-Phosphate Receptor (GFP-CI-MPR)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
Glass-bottom imaging dishes
-
Confocal or spinning disk microscope equipped with an environmental chamber (37°C, 5% CO₂)
2. Cell Culture and Transfection
-
Plate HeLa or CHO cells on glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Allow cells to adhere overnight.
-
Transfect the cells with the GFP-CI-MPR plasmid according to the manufacturer's protocol for your chosen transfection reagent.
-
Incubate the cells for 24-48 hours to allow for expression of the fluorescently tagged receptor.
3. Live-Cell Imaging
-
Prior to imaging, replace the complete culture medium with pre-warmed live-cell imaging medium.
-
Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO₂ levels to equilibrate for at least 30 minutes.
-
Locate a field of view with healthy, transfected cells expressing the GFP-CI-MPR at a moderate level. Very high expression levels can lead to artifacts.
-
Set up the time-lapse imaging parameters:
-
Excitation Wavelength: 488 nm for GFP
-
Emission Wavelength: 500-550 nm for GFP
-
Time Interval: 1-5 seconds for capturing dynamic events like vesicle budding and movement.
-
Duration: 1-5 minutes for observing short-term trafficking events. Longer-term imaging (hours) may be required to observe the full recycling pathway but increases the risk of phototoxicity.
-
Z-stacks: Acquire multiple z-planes to capture the three-dimensional movement of vesicles, if required.
-
-
Start the time-lapse acquisition.
4. Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to perform background subtraction and correct for photobleaching if necessary.
-
Tracking: Utilize tracking plugins (e.g., TrackMate in Fiji) to follow the movement of individual GFP-CI-MPR-positive vesicles.
-
Quantification:
-
Velocity and Displacement: Calculate the speed and net displacement of tracked vesicles.
-
Co-localization: If using multiple fluorescent markers for different organelles (e.g., RFP-tagged Rab5 for early endosomes), quantify the degree of co-localization over time using plugins like JaCoP in Fiji.
-
Residence Time: Determine the duration a receptor spends in a particular compartment by analyzing its co-localization with organelle-specific markers over the time-lapse series.
-
Experimental Workflow
The following diagram outlines the key steps in a typical live-cell imaging experiment for studying MPR trafficking.
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. molbiolcell.org [molbiolcell.org]
- 3. Endocytosed Cation-Independent Mannose 6-Phosphate Receptor Traffics via the Endocytic Recycling Compartment en Route to the trans-Golgi Network and a Subpopulation of Late Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
- 5. The Kinetics of Mannose 6-Phosphate Receptor Trafficking in the Endocytic Pathway in HEp-2 Cells: The Receptor Enters and Rapidly Leaves Multivesicular Endosomes without Accumulating in a Prelysosomal Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple routes of protein transport from endosomes to the trans Golgi network - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 6-Mercaptopurine Resistance Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone of treatment for various cancers, particularly acute lymphoblastic leukemia (ALL), and autoimmune diseases.[1][2] As a purine (B94841) analogue, its efficacy relies on its metabolic activation to cytotoxic thioguanine nucleotides (TGNs), which disrupt DNA replication and induce cell death.[1] However, the development of resistance to 6-MP (6-MPR) is a significant clinical challenge that can lead to treatment failure.[2] This resistance can arise from multiple mechanisms, including altered drug metabolism, decreased activation of the prodrug, or increased drug efflux.
High-throughput screening (HTS) offers a powerful platform to identify small molecule inhibitors of these resistance mechanisms, with the goal of re-sensitizing resistant cells to 6-MP. These application notes provide a comprehensive overview of the signaling pathways involved in this compound and detailed protocols for conducting HTS campaigns to discover novel this compound inhibitors.
Signaling Pathways in 6-Mercaptopurine Metabolism and Resistance
The metabolic pathway of 6-MP is complex, involving several key enzymes that are critical to both its activation and inactivation. Understanding this pathway is essential for designing effective screening strategies to identify inhibitors of resistance.
6-MP is a prodrug that is metabolized into its active form, 6-thioguanine (B1684491) nucleotides (TGNs), which are responsible for its cytotoxic effects. This activation is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Conversely, several enzymes are responsible for inactivating 6-MP and its metabolites, thus contributing to drug resistance. The primary enzymes involved in 6-MP inactivation are thiopurine S-methyltransferase (TPMT) and nudix hydrolase 15 (NUDT15), which metabolize 6-MP and its active metabolites into inactive forms.[3][4] Additionally, the enzyme 5'-nucleotidase, cytosolic II (NT5C2) can dephosphorylate active TGNs, rendering them ineffective.[4][5] Overexpression or gain-of-function mutations in these inactivating enzymes can lead to increased 6-MP resistance.[2][5]
High-Throughput Screening Workflow
A typical HTS campaign to identify this compound inhibitors follows a multi-step process, beginning with a primary screen of a large compound library, followed by a series of validation and secondary assays to confirm and characterize the initial "hits".
Experimental Protocols
Primary High-Throughput Screens
1. Biochemical Assay: Malachite Green-based Screen for NT5C2 Inhibitors
This assay identifies compounds that directly inhibit the nucleotidase activity of NT5C2, a key enzyme in a 6-MP resistance pathway.[6][7] The assay measures the release of free phosphate (B84403) from a substrate, which is detected by the malachite green reagent.
-
Materials:
-
Protocol:
-
Prepare serial dilutions of the compound library in DMSO.
-
In a 384-well plate, add 5 µL of NT5C2 enzyme solution (e.g., 0.02 µM final concentration) in assay buffer to each well.[5]
-
Add 100 nL of each compound from the library to the respective wells.
-
Incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of IMP substrate (e.g., 300 µM final concentration).[5]
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and develop the color by adding 10 µL of Malachite Green Development Solution.[8]
-
Incubate for 15 minutes at room temperature.[8]
-
Measure the absorbance at 620 nm using a microplate reader.
-
Controls:
-
Positive Control (No inhibition): Enzyme + Substrate + DMSO
-
Negative Control (100% inhibition): Substrate + Assay Buffer (No enzyme)
-
-
2. Cell-Based Assay: 6-MP Resistance Reversal Screen
This assay identifies compounds that re-sensitize 6-MP resistant cancer cells to the cytotoxic effects of 6-MP.
-
Materials:
-
6-MP resistant leukemia cell line (e.g., REH-R) and its parental sensitive cell line (e.g., REH)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-mercaptopurine (6-MP)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well white, clear-bottom microplates
-
Compound library
-
-
Protocol:
-
Seed 6-MP resistant cells into 384-well plates at a density of 2,000 cells/well in 20 µL of culture medium.
-
Add 100 nL of each library compound to the wells.
-
Add 5 µL of a sub-lethal concentration of 6-MP (predetermined IC20 for the resistant cell line) to all wells except the vehicle control wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Controls:
-
Vehicle Control: Cells + DMSO
-
6-MP Control: Cells + 6-MP + DMSO
-
Positive Control (sensitization): A known sensitizer, if available.
-
-
Secondary and Validation Assays
1. Dose-Response Curves and IC50 Determination
Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC50 value).
-
Protocol:
-
Prepare a 10-point, 3-fold serial dilution of the hit compounds.
-
Perform the primary assay (either biochemical or cell-based) with these serial dilutions.
-
Plot the percentage of inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic model to calculate the IC50 value.[9]
-
2. Orthogonal Assays
To confirm that the observed activity is not an artifact of the primary assay format, hits should be tested in an orthogonal assay that measures the same biological endpoint through a different method.
-
Example for NT5C2 inhibitors: A thermal shift assay (TSA) or surface plasmon resonance (SPR) can be used to confirm direct binding of the compound to the NT5C2 protein.[10]
3. Counter-Screens
Counter-screens are essential to eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds in a fluorescence-based assay) or act through non-specific mechanisms.
-
Example for cell-based screen: Test the hit compounds in the absence of 6-MP to identify compounds that are cytotoxic on their own.
4. Selectivity Profiling
Assess the selectivity of the hit compounds by testing them against other related enzymes or in different cell lines to understand their specificity and potential off-target effects.
Data Presentation
Table 1: Representative Quantitative Data for HTS Assays
| Parameter | NT5C2 Biochemical Assay | 6-MP Resistance Reversal Cell-Based Assay |
| Assay Principle | Malachite Green (Colorimetric)[6][7] | Cell Viability (Luminescence) |
| Substrate/Cell Line | IMP / Recombinant NT5C2[6][7] | REH-R (6-MP Resistant Leukemia Cells) |
| Compound Concentration | 10 µM | 5 µM |
| Z'-Factor | 0.78[5] | 0.65 |
| Hit Rate | 0.37% (225 hits from 60,640 compounds)[6][7] | ~0.5% |
| Positive Control | No enzyme | Cells + DMSO |
| Negative Control | Enzyme + Substrate | Cells + 6-MP + DMSO |
Table 2: Representative IC50 Values for Validated Hits
| Compound ID | Target | Assay Type | IC50 (µM) |
| CRCD2 | NT5C2 (mutant R367Q) | Biochemical (Malachite Green) | 2.5[6] |
| Hit Compound A | NT5C2 (wild-type) | Biochemical (Malachite Green) | 5.8 |
| Sensitizer X | 6-MP Resistance Reversal | Cell-Based (Viability) | 1.2 |
| Sensitizer Y | 6-MP Resistance Reversal | Cell-Based (Viability) | 3.7 |
Table 3: Hit Validation Summary
| Compound ID | Primary Hit Confirmation (IC50) | Orthogonal Assay (Direct Binding) | Counter-Screen (Cytotoxicity) | Selectivity Profile |
| CRCD2 | Confirmed | Confirmed (SPR) | Non-toxic at active conc. | Selective for NT5C2 over related nucleotidases |
| Hit Compound A | Confirmed | Confirmed (TSA) | Non-toxic at active conc. | Moderate selectivity |
| Sensitizer X | Confirmed | N/A | Non-toxic at sensitizing conc. | Active in multiple this compound cell lines |
| Sensitizer Y | Confirmed | N/A | Mildly toxic at higher conc. | Broad activity |
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for conducting high-throughput screening campaigns to identify novel inhibitors of 6-mercaptopurine resistance. By targeting key enzymes in the 6-MP metabolic pathway, such as NT5C2, TPMT, and NUDT15, or by employing phenotypic screens to identify sensitizing agents, researchers can uncover promising lead compounds for the development of new therapies to overcome this compound and improve patient outcomes. Rigorous hit validation through a cascade of secondary and orthogonal assays is crucial to ensure the identification of high-quality, specific, and potent modulators of 6-MP resistance.
References
- 1. CCI52 sensitizes tumors to 6-mercaptopurine and inhibits MYCN-amplified tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of NT5C2 reverses genetic and non-genetic drivers of 6-MP resistance in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NUDT15: A bench to bedside success story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TPMT and NUDT15 | HNL Lab Medicine [hnl.com]
Co-immunoprecipitation of the Cation-Independent Mannose 6-Phosphate Receptor (6-MPR) and its Binding Partners: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing the co-immunoprecipitation (Co-IP) of the cation-independent mannose 6-phosphate receptor (6-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), and its binding partners. This document includes detailed protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
The cation-independent mannose 6-phosphate receptor (this compound/CI-MPR/IGF2R) is a multifunctional type I transmembrane protein with a crucial role in cellular trafficking and signaling. Its primary, well-characterized function is the transport of newly synthesized mannose 6-phosphate (M6P)-tagged lysosomal hydrolases from the trans-Golgi network (TGN) to the lysosomes.[1][2] This process is essential for lysosomal biogenesis and function. Additionally, the this compound binds with high affinity to insulin-like growth factor II (IGF-II), mediating its clearance from the cell surface and thereby regulating its mitogenic and metabolic activities.[3] Other reported binding partners include the urokinase-type plasminogen activator receptor (uPAR), suggesting a role for this compound in pericellular proteolysis and cell migration.
Co-immunoprecipitation is a powerful and widely used technique to study protein-protein interactions within the native cellular environment. By using an antibody to capture a specific protein of interest (the "bait"), interacting proteins (the "prey") can be co-purified and subsequently identified. This document provides a detailed protocol for the Co-IP of this compound to investigate its interactions with its key binding partners.
Key Binding Partners of this compound
The primary binding partners of this compound that can be investigated using co-immunoprecipitation include:
-
Mannose 6-Phosphate (M6P)-Containing Ligands: These are primarily lysosomal acid hydrolases that are tagged with M6P in the cis-Golgi. The this compound recognizes this M6P signal in the TGN and transports these enzymes to the endo-lysosomal system.[1][2]
-
Insulin-like Growth Factor II (IGF-II): A polypeptide hormone involved in growth and development. The this compound binds IGF-II with high affinity, leading to its internalization and degradation, thus acting as a clearance receptor.[3]
-
Urokinase-type Plasminogen Activator Receptor (uPAR): A glycosylphosphatidylinositol (GPI)-anchored protein involved in the regulation of extracellular matrix degradation and cell signaling. The interaction with this compound is thought to be involved in the internalization and recycling of uPAR.
Quantitative Data on this compound Interactions
The following tables summarize quantitative data regarding the interaction of this compound with its binding partners. It is important to note that while Co-IP is excellent for identifying interactions, precise affinity measurements are often determined by complementary techniques such as Surface Plasmon Resonance (SPR) or equilibrium binding assays.
| Binding Partner | Interacting Domain(s) on this compound | Method | Affinity (Kd or IC50) | Reference |
| IGF-II | Repeat 11 (primary), Repeat 13 (enhances affinity) | Equilibrium Binding Assay | Kd: 0.2 nM | [3] |
| Repeats 11-13 | Minireceptor Binding Assay | IC50: 1-2 nM | ||
| PPT1 (a lysosomal enzyme) | Domains 3, 5, 9 | Surface Plasmon Resonance (SPR) | IC50: 5.5 nM (for IGF-II inhibition) | [4] |
| GAA (a lysosomal enzyme) | Domains 3, 5, 9 | Surface Plasmon Resonance (SPR) | IC50: 6.7 nM (for IGF-II inhibition) | [4] |
| uPAR (soluble form) | Repeats 1-3 and 7-9 | Co-immunoprecipitation | 8-30% of total suPAR is binding-competent | |
| uPAR (full-length, endogenous) | Not specified | Co-immunoprecipitation | <5% of total uPAR is binding-competent |
Signaling and Trafficking Pathway of this compound
The diagram below illustrates the central role of this compound in the trafficking of lysosomal enzymes from the Golgi apparatus to the lysosome.
Caption: Mannose 6-Phosphate-dependent lysosomal enzyme trafficking pathway.
Experimental Protocols
Co-immunoprecipitation of this compound and its Binding Partners
This protocol is designed for the co-immunoprecipitation of endogenous this compound from cultured mammalian cells.
Materials:
-
Cell Culture: Mammalian cell line expressing this compound (e.g., HEK293T, HeLa, HepG2).
-
Antibodies:
-
Rabbit anti-6-MPR/IGF2R antibody (for immunoprecipitation).
-
Mouse anti-IGF-II antibody, Mouse anti-LAMP1 (lysosomal marker) antibody, or Rabbit anti-uPAR antibody (for immunoblotting).
-
Normal Rabbit IgG (as a negative control).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or a milder detergent like 0.5% NP-40 to preserve weaker interactions).
-
Protease and Phosphatase Inhibitor Cocktail.
-
Protein A/G Agarose or Magnetic Beads.
-
Wash Buffer: Co-IP Lysis Buffer without protease/phosphatase inhibitors.
-
Elution Buffer: 1X Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5.
-
-
Equipment:
-
Cell scraper.
-
Microcentrifuge.
-
End-over-end rotator.
-
SDS-PAGE and Western blotting equipment.
-
Protocol:
-
Cell Lysis: a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer supplemented with protease and phosphatase inhibitors to the plate. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Pre-clearing the Lysate (Optional but Recommended): a. Add 20-30 µL of Protein A/G beads to the cell lysate. b. Incubate on an end-over-end rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
-
Immunoprecipitation: a. Determine the protein concentration of the pre-cleared lysate (e.g., using a BCA assay). b. To 500-1000 µg of protein lysate, add 2-5 µg of the anti-6-MPR antibody. c. As a negative control, add the same amount of Normal Rabbit IgG to a separate tube with the same amount of lysate. d. Incubate on an end-over-end rotator for 2-4 hours or overnight at 4°C. e. Add 40 µL of equilibrated Protein A/G beads to each tube. f. Incubate on an end-over-end rotator for an additional 1-2 hours at 4°C.
-
Washing: a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 mL of ice-cold Wash Buffer. d. Repeat the centrifugation and wash steps 3-4 more times to remove non-specific binding proteins.
-
Elution: a. After the final wash, carefully remove all the supernatant. b. Denaturing Elution (for Western Blotting): Add 40-50 µL of 1X Laemmli sample buffer to the beads. Boil at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins. c. Non-denaturing Elution (for functional assays): Add 50-100 µL of 0.1 M glycine, pH 2.5 to the beads and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.
-
Analysis by Western Blot: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against the expected binding partners (e.g., anti-IGF-II, anti-LAMP1, or anti-uPAR). d. Also, probe a separate blot with the anti-6-MPR antibody to confirm the successful immunoprecipitation of the bait protein. e. Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow Diagram
The following diagram outlines the key steps in the co-immunoprecipitation protocol.
Caption: A streamlined workflow for the co-immunoprecipitation of this compound.
References
- 1. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric regulation of lysosomal enzyme recognition by the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cation-independent mannose 6-phosphate receptor binds insulin-like growth factor II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Proximity Ligation Assay to Elucidate 6-Mercaptopurine Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) is a cornerstone chemotherapy and immunosuppressive agent, primarily used in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolism and interactions with various proteins.[3][4] Understanding these molecular interactions in a cellular context is paramount for optimizing treatment strategies, overcoming drug resistance, and developing novel therapeutic approaches. The in situ Proximity Ligation Assay (PLA) offers a powerful and highly sensitive method to visualize and quantify these drug-protein and protein-protein interactions within the native cellular environment.[5][6]
PLA provides a significant advantage over traditional methods like co-immunoprecipitation by enabling the detection of transient and weak interactions with subcellular resolution.[7] This technology allows for the direct visualization of protein interactions as discrete fluorescent signals, where each signal represents a single interaction event, making it a highly quantitative technique.[7] These application notes provide a detailed framework and protocols for employing PLA to investigate the molecular interactions of 6-MP.
Principle of the Proximity Ligation Assay
The Proximity Ligation Assay is an antibody-based technique that detects close proximity between two molecules (typically proteins) within a cell. The core principle involves the use of two primary antibodies that recognize the two target proteins of interest. These primary antibodies are then recognized by secondary antibodies, known as PLA probes, which are conjugated to short DNA oligonucleotides. If the two target proteins are in close proximity (typically within 40 nanometers), the oligonucleotides on the PLA probes are brought near each other.[6] A connector oligonucleotide is then added, which hybridizes to the two PLA probe oligonucleotides, and a ligase joins their ends to form a circular DNA molecule. This circular DNA then serves as a template for rolling circle amplification (RCA), generating a long DNA product containing hundreds of tandem repeats. This amplified DNA is subsequently detected using fluorescently labeled oligonucleotides, resulting in a bright, punctate fluorescent signal that can be visualized and quantified using fluorescence microscopy.[7]
Key Applications of PLA in 6-MP Research
-
Visualizing Drug-Target Engagement: Directly observe the interaction of 6-MP's active metabolites with their target enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), within the cell.
-
Investigating Mechanisms of Action: Elucidate the downstream effects of 6-MP on protein-protein interactions within the purine (B94841) synthesis and metabolism pathways.[1][3]
-
Studying Drug Resistance: Compare the interaction profiles of key proteins in 6-MP-sensitive versus resistant cell lines to identify potential resistance mechanisms.
-
Quantifying Drug Efficacy: Quantify the extent of target engagement or disruption of a specific protein-protein interaction as a function of 6-MP concentration and treatment duration.
-
Screening for Off-Target Effects: Investigate potential unintended interactions of 6-MP with other cellular proteins.
Signaling Pathway of 6-Mercaptopurine Metabolism and Action
The metabolism of 6-MP is crucial for its cytotoxic effects. After entering the cell, 6-MP is converted to its active metabolite, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[4] TIMP can then inhibit several enzymes in the de novo purine synthesis pathway, including phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase).[3][4] TIMP can also be converted to other active metabolites, such as thioguanine nucleotides (TGNs), which can be incorporated into DNA and RNA, leading to cytotoxicity.[4] Another key enzyme, thiopurine S-methyltransferase (TPMT), inactivates 6-MP by methylation.[8] Genetic variations in TPMT can lead to altered drug metabolism and increased toxicity.[8]
Caption: 6-MP metabolic and signaling pathway.
Experimental Workflow for PLA
The general workflow for performing a PLA experiment to study 6-MP interactions involves several key steps, from sample preparation to data analysis.
Caption: General experimental workflow for PLA.
Detailed Protocols
Protocol 1: In Situ PLA for Detecting the Interaction between 6-MP Metabolites and HGPRT
This protocol describes a hypothetical experiment to visualize the interaction between the active form of 6-MP and its activating enzyme, HGPRT. This requires an antibody that can recognize the 6-mercaptopurine moiety when it is bound to a protein.
Materials:
-
Cell line of interest (e.g., a leukemia cell line)
-
6-Mercaptopurine (Sigma-Aldrich)
-
Primary Antibodies:
-
Rabbit anti-HGPRT antibody (e.g., from a commercial supplier)
-
Mouse anti-6-mercaptopurine antibody (a custom antibody may be required)
-
-
Duolink® In Situ PLA Probes (e.g., anti-Rabbit PLUS and anti-Mouse MINUS, Sigma-Aldrich)
-
Duolink® In Situ Detection Reagents (e.g., Red, Sigma-Aldrich)
-
Cell culture medium, FBS, and other necessary reagents
-
Fixation and permeabilization buffers (e.g., 4% paraformaldehyde, 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., Duolink® Blocking Solution)
-
Wash Buffers (e.g., Duolink® Wash Buffers A and B)
-
Mounting medium with DAPI (e.g., Duolink® In Situ Mounting Medium with DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of 6-MP (e.g., 10 µM) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash twice with PBS.
-
-
Blocking:
-
Add Duolink® Blocking Solution to each coverslip and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (rabbit anti-HGPRT and mouse anti-6-mercaptopurine) in Duolink® Antibody Diluent.
-
Aspirate the blocking solution and add the primary antibody solution to the coverslips.
-
Incubate in a humidified chamber overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in Duolink® Antibody Diluent.
-
Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour at 37°C.
-
-
Ligation:
-
Wash the coverslips twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mix by diluting the Ligation buffer 1:5 with high-purity water and adding Ligase 1:40.
-
Add the ligation mix to the coverslips and incubate in a humidified chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the coverslips twice with Wash Buffer A for 2 minutes each.
-
Prepare the amplification mix by diluting the Amplification buffer 1:5 with high-purity water and adding Polymerase 1:80.
-
Add the amplification mix to the coverslips and incubate in a humidified chamber for 100 minutes at 37°C.
-
-
Detection and Imaging:
-
Wash the coverslips twice with Wash Buffer B for 10 minutes each, and then once with 0.01x Wash Buffer B for 1 minute.
-
Mount the coverslips onto microscope slides using Duolink® In Situ Mounting Medium with DAPI.
-
Image the slides using a fluorescence microscope. Capture images of the PLA signals (red dots) and the nuclei (blue).
-
-
Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ with the BlobFinder plugin) to count the number of PLA signals per cell.
-
Normalize the data by dividing the number of PLA signals by the number of cells (nuclei) in each image.
-
Protocol 2: Quantifying the Disruption of a Protein-Protein Interaction by 6-MP
This protocol outlines an experiment to measure how 6-MP affects the interaction between two proteins involved in purine synthesis. For this hypothetical example, we will look at the interaction between PRPP amidotransferase (PPAT) and a hypothetical regulatory protein.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibodies:
-
Rabbit anti-PPAT antibody
-
Mouse anti-Regulatory Protein X antibody
-
-
Procedure: The procedure is identical to Protocol 1, with the following modifications in the treatment and analysis steps:
-
Cell Treatment: Treat cells with a range of 6-MP concentrations (e.g., 0, 1, 5, 10, 20 µM) to assess a dose-dependent effect.
-
Data Analysis: Plot the average number of PLA signals per cell against the concentration of 6-MP to determine the IC50 value for the disruption of the PPAT-Regulatory Protein X interaction.
Data Presentation
Quantitative data from PLA experiments should be summarized in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Quantification of 6-MP-HGPRT Interaction
| Treatment Group | Average PLA Signals per Cell (± SEM) | Fold Change vs. Control |
| Untreated Control | 5.2 ± 0.8 | 1.0 |
| 10 µM 6-MP | 45.8 ± 3.2 | 8.8 |
Table 2: Dose-Dependent Disruption of PPAT-Regulatory Protein X Interaction by 6-MP
| 6-MP Concentration (µM) | Average PLA Signals per Cell (± SEM) | % Inhibition |
| 0 (Control) | 62.5 ± 4.1 | 0 |
| 1 | 51.3 ± 3.5 | 17.9 |
| 5 | 33.7 ± 2.9 | 46.1 |
| 10 | 18.9 ± 2.1 | 69.8 |
| 20 | 8.4 ± 1.5 | 86.6 |
Conclusion
The Proximity Ligation Assay is a highly specific and sensitive technique that provides valuable insights into the molecular interactions of 6-mercaptopurine within a cellular context.[5] By enabling the visualization and quantification of drug-target engagement and the modulation of protein-protein interactions, PLA can significantly contribute to a deeper understanding of 6-MP's mechanism of action, resistance pathways, and the development of more effective therapeutic strategies. The protocols and guidelines presented here offer a comprehensive framework for researchers to apply this powerful technology to their studies of 6-MP and other therapeutic agents.
References
- 1. Proximity Ligation Assay: From a Foundational Principle to a Versatile Platform for Molecular and Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proximity ligation assay to study protein–protein interactions of proteins on two different cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proximity Ligation Assays for In Situ Detection of Innate Immune Activation: Focus on In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Rapid and Reliable Absorbance Assay to Identify Drug-Drug Interactions with Thiopurine Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mannose 6-Phosphate Receptor-Based Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mannose 6-phosphate receptor (M6PR)-based affinity chromatography is a powerful purification technique that leverages the specific biological interaction between the Mannose 6-phosphate (M6P) moiety on lysosomal enzymes and the M6P receptor. This method is highly selective for glycoproteins bearing the M6P recognition marker, making it an invaluable tool for the isolation and purification of lysosomal enzymes from various sources, including cell culture supernatants and tissue extracts.[1][2] This specificity is crucial in research and therapeutic development, particularly for enzyme replacement therapies (ERTs) for lysosomal storage diseases, where the M6P targeting pathway is utilized to deliver recombinant enzymes to the lysosomes.[3]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively implement M6PR-based affinity chromatography.
Principle of M6PR-Based Affinity Chromatography
The foundation of this technique lies in the natural biological pathway for trafficking soluble acid hydrolases to the lysosome. In the cis-Golgi apparatus, lysosomal enzymes are tagged with M6P residues.[4] These M6P tags are then recognized by M6P receptors (MPRs) in the trans-Golgi network, leading to the packaging of the enzymes into vesicles destined for the endo-lysosomal pathway.[4]
M6PR affinity chromatography mimics this in vivo interaction. The M6P receptor, or a functional domain thereof, is immobilized on a solid support matrix, creating an affinity resin.[1][2] When a sample containing a mixture of proteins is passed over this resin, only proteins with the M6P modification will bind to the immobilized receptors. Unbound proteins are washed away, and the purified M6P-containing proteins can then be eluted by disrupting the M6PR-M6P interaction, typically by a change in pH or by competitive elution with free M6P.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the M6PR signaling pathway for lysosomal enzyme trafficking and the general experimental workflow for M6PR-based affinity chromatography.
Quantitative Data Presentation
The following table provides a representative example of the purification of a lysosomal enzyme, α-L-iduronidase, using M6PR-based affinity chromatography. The data is hypothetical but based on typical purification outcomes.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Fold Purification |
| Crude Lysate | 500 | 10,000 | 20 | 100 | 1 |
| Ammonium Sulfate Precipitation | 150 | 8,500 | 56.7 | 85 | 2.8 |
| M6PR-Affinity Chromatography | 2.5 | 7,500 | 3,000 | 75 | 150 |
| Gel Filtration | 1.8 | 6,000 | 3,333 | 60 | 166.7 |
Note: "Units" of enzyme activity are determined by a specific enzyme assay and are defined as the amount of enzyme that catalyzes the conversion of a specific amount of substrate per unit of time under defined conditions.[4]
Experimental Protocols
Protocol 1: Immobilization of M6PR on NHS-Activated Agarose (B213101) Resin
This protocol describes the covalent coupling of purified M6P receptor to N-hydroxysuccinimide (NHS)-activated agarose beads.
Materials:
-
Purified Mannose 6-Phosphate Receptor (CI-MPR is commonly used)
-
NHS-Activated Agarose Slurry (e.g., Pierce™ NHS-Activated Agarose)[5]
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3[1]
-
Wash Buffer 1: 1 mM HCl (ice-cold)[1]
-
Blocking/Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0
-
Wash Buffer 2: 0.1 M acetate (B1210297) buffer, 0.5 M NaCl, pH 4.0
-
Wash Buffer 3: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.02% sodium azide
-
Spin columns or chromatography column
Procedure:
-
Resin Preparation:
-
Ligand Coupling:
-
Dissolve the purified M6PR in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the M6PR solution to the equilibrated resin. A recommended ratio is 1:1 to 1:2 (resin volume:ligand solution volume).[1]
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[5]
-
-
Blocking Unreacted Groups:
-
After coupling, pellet the resin by centrifugation and collect the supernatant to determine coupling efficiency (by measuring protein concentration).
-
Wash the resin with Coupling Buffer to remove non-covalently bound M6PR.
-
Add Blocking/Quenching Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS esters.
-
-
Final Washing:
-
Wash the resin with several cycles of alternating pH buffers to remove non-covalently bound protein and blocking agents. A typical cycle is:
-
Wash with 5-10 volumes of Wash Buffer 2 (low pH).
-
Wash with 5-10 volumes of Wash Buffer 3 (high pH).
-
-
Repeat this cycle 3-4 times.[1]
-
Finally, wash the resin with 5-10 volumes of PBS.
-
-
Storage:
-
Resuspend the M6PR-coupled resin in Storage Buffer and store at 4°C.
-
Protocol 2: Purification of M6P-Containing Proteins
This protocol outlines the purification of lysosomal enzymes from a clarified cell culture supernatant or tissue extract using the prepared M6PR-affinity column.
Materials:
-
M6PR-affinity resin
-
Chromatography column
-
Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4
-
Elution Buffer: 50 mM sodium acetate, 150 mM NaCl, pH 4.5-5.0 OR Binding/Wash Buffer containing 5-10 mM free Mannose 6-phosphate.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Sample containing M6P-tagged proteins (e.g., cell culture supernatant, tissue lysate)
Procedure:
-
Sample Preparation:
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 30 minutes at 4°C) to remove cells and debris.[6]
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter.[6]
-
Adjust the pH and ionic strength of the sample to match the Binding/Wash Buffer. This can be done by dialysis or by adding concentrated buffer components.
-
-
Column Packing and Equilibration:
-
Pack the M6PR-affinity resin into a suitable chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer until the pH and conductivity of the effluent match the buffer.
-
-
Sample Loading:
-
Load the prepared sample onto the column at a flow rate that allows for sufficient binding (e.g., 0.5-1 mL/min). The optimal flow rate should be determined empirically.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound M6P-containing proteins by applying the Elution Buffer to the column.
-
pH Elution: A shift to a lower pH (e.g., pH 4.5-5.0) will cause the dissociation of the M6P ligand from the receptor.[4]
-
Competitive Elution: Alternatively, use the Binding/Wash Buffer supplemented with 5-10 mM free M6P. The free M6P will compete with the bound enzymes for the receptor binding sites.
-
Collect fractions of a suitable volume (e.g., one column volume per fraction).
-
-
Fraction Neutralization and Analysis:
-
If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer (e.g., 1/10th the fraction volume) to preserve protein activity.[7]
-
Analyze the fractions for protein content (e.g., Bradford assay or A280) and for the presence of the target enzyme (e.g., SDS-PAGE, Western blot, or enzyme activity assay).
-
-
Column Regeneration:
-
After elution, wash the column with 5-10 column volumes of a high salt buffer (e.g., Binding/Wash Buffer with 1 M NaCl) to remove any remaining non-specifically bound proteins.
-
Wash with 5-10 column volumes of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) followed immediately by a high pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5) to strip tightly bound proteins.
-
Finally, re-equilibrate the column with 5-10 column volumes of Storage Buffer. The column can typically be reused multiple times.
-
Applications in Research and Drug Development
-
Purification of Recombinant Lysosomal Enzymes: M6PR affinity chromatography is the method of choice for purifying recombinant lysosomal enzymes for ERT. The presence of the M6P tag is a critical quality attribute for these biotherapeutics, as it ensures efficient uptake into target cells.[3]
-
Study of Lysosomal Biology: This technique allows for the isolation of the entire complement of M6P-tagged proteins from a cell or tissue, providing insights into the composition of the lysosome and the trafficking of its enzymes.[1][2]
-
Characterization of M6PR-Ligand Interactions: Immobilized M6PR can be used in binding studies to characterize the affinity of different M6P-containing ligands and to screen for molecules that modulate this interaction.
-
Development of Novel Drug Delivery Systems: The M6P-M6PR pathway can be exploited to deliver other therapeutic agents to the lysosome by conjugating them to M6P-containing carriers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield of Purified Protein | Incomplete binding to the column. | - Ensure the sample pH and ionic strength match the binding buffer. - Decrease the flow rate during sample loading. - Check the integrity of the M6P tag on the target protein. |
| Inefficient elution. | - Optimize the pH of the elution buffer (try a lower pH). - Increase the concentration of free M6P in the competitive elution buffer. - Increase the elution volume and collect smaller fractions. | |
| Contamination with Non-specific Proteins | Insufficient washing. | - Increase the wash volume. - Include a mild detergent (e.g., 0.1% Tween-20) or increase the salt concentration in the wash buffer. |
| Hydrophobic or ionic interactions with the resin. | - Perform a pre-clearing step with a non-specific affinity resin. | |
| Loss of Enzyme Activity | Denaturation during low pH elution. | - Neutralize the eluted fractions immediately. - Use competitive elution with free M6P instead of low pH elution. |
| Proteolysis. | - Add protease inhibitors to the sample and buffers. - Perform all steps at 4°C. |
By following these detailed application notes and protocols, researchers can effectively utilize M6PR-based affinity chromatography for the high-purity isolation of M6P-containing glycoproteins for a wide range of research and therapeutic applications.
References
- 1. store.sangon.com [store.sangon.com]
- 2. Allosteric regulation of lysosomal enzyme recognition by the cation-independent mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression, purification, and characterization of human mannose-6-phosphate receptor - Extra cellular domain from a stable cell line utilizing a small molecule biomimetic of the mannose-6-phosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Mannose 6-phosphate receptor dependent secretion of lysosomal enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Generation of Stable Cell Lines Overexpressing 6-MPR for Drug Discovery and Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The development of resistance to 6-mercaptopurine (B1684380) (6-MP), a crucial thiopurine drug used in the treatment of acute lymphoblastic leukemia and inflammatory bowel disease, poses a significant clinical challenge. A key mechanism of acquired resistance is the overexpression of the enzyme Hypoxanthine-guanine phosphoribosyltransferase (HPRT1). HPRT1 is a central enzyme in the purine (B94841) salvage pathway, responsible for converting 6-MP into its active cytotoxic metabolites. Overexpression of HPRT1 can lead to altered drug metabolism and reduced therapeutic efficacy. The generation of stable cell lines that constitutively overexpress HPRT1 provides a valuable in vitro model system to study the mechanisms of 6-MP resistance, screen for novel therapeutic agents that can overcome this resistance, and investigate the downstream cellular effects of HPRT1 overexpression.
This document provides detailed protocols for the generation and validation of stable cell lines overexpressing a 6-MP resistance (6-MPR) gene, specifically HPRT1. It includes methodologies for lentiviral vector production, cell line transduction, stable cell selection, and validation of HPRT1 overexpression and the resulting 6-MP resistance phenotype. Additionally, it explores the impact of HPRT1 overexpression on cellular signaling pathways.
Data Presentation
The following table summarizes the quantitative data on 6-mercaptopurine (6-MP) resistance in a human acute lymphoblastic leukemia cell line (Reh) and its derived 6-MP resistant subline (Reh-6MPR), which exhibits a loss-of-function mutation in HPRT1. The table also shows the reversal of resistance upon re-expression of wild-type HPRT1. This data highlights the critical role of HPRT1 in mediating 6-MP sensitivity.
Table 1: 6-Mercaptopurine (6-MP) and 6-Thioguanine (6-TG) IC50 Values in Reh Cells and Their Derivatives.[1]
| Cell Line | HPRT1 Status | 6-MP IC50 (μM) | 6-TG IC50 (μM) | Relative Resistance to 6-MP |
| Reh (Parental) | Wild-type | 0.15 ± 0.03 | 0.21 ± 0.04 | 1 |
| Reh-6MPR | Loss-of-function mutation | 145.20 ± 15.60 | 243.80 ± 21.30 | ~968-fold |
| Reh-6MPR + HPRT1-wt | Re-expression of Wild-type | 0.25 ± 0.05 | 0.32 ± 0.06 | ~1.7-fold |
Experimental Protocols
Protocol 1: Generation of HPRT1 Overexpressing Lentiviral Particles
This protocol describes the production of lentiviral particles containing the human HPRT1 gene.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lentiviral transfer plasmid encoding human HPRT1 (e.g., pLVX-HPRT1-Puro)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000 or FuGene 6)
-
Opti-MEM I Reduced Serum Medium
-
0.45 µm syringe filters
-
Sterile conical tubes
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the lentiviral transfer plasmid (e.g., 10 µg of pLVX-HPRT1-Puro) and packaging plasmids (e.g., 7.5 µg of psPAX2 and 2.5 µg of pMD2.G) in 500 µL of Opti-MEM.
-
In a separate sterile tube, add the transfection reagent to 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complex dropwise to the HEK293T cells. Gently swirl the dish to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Harvesting Viral Supernatant: At 48 and 72 hours post-transfection, collect the cell culture supernatant, which contains the lentiviral particles.
-
Filtration and Storage: Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm syringe filter. Aliquot the viral supernatant and store at -80°C.
Protocol 2: Generation of Stable Cell Lines Overexpressing HPRT1
This protocol outlines the transduction of a target cell line with HPRT1-encoding lentivirus and the selection of a stable polyclonal population.
Materials:
-
Target cells (e.g., a human cancer cell line)
-
Complete growth medium for the target cell line
-
HPRT1 lentiviral supernatant (from Protocol 1)
-
Polybrene
-
Puromycin (or other appropriate selection antibiotic corresponding to the resistance gene on the transfer plasmid)
-
96-well plates
-
6-well plates
Procedure:
-
Cell Seeding: The day before transduction, seed the target cells in a 6-well plate at a density that will result in 50-60% confluency on the day of transduction.
-
Transduction:
-
On the day of transduction, remove the growth medium from the cells.
-
Add fresh growth medium containing Polybrene (final concentration 4-8 µg/mL) to the cells.
-
Add the desired amount of HPRT1 lentiviral supernatant to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Selection of Stable Cells:
-
48 hours post-transduction, replace the medium with fresh growth medium containing the appropriate concentration of puromycin. This concentration should be determined beforehand by performing a kill curve on the parental cell line.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died (typically 7-14 days).
-
-
Expansion of Polyclonal Population: Once resistant colonies are visible, expand them in the selection medium to generate a stable polyclonal population of HPRT1-overexpressing cells.
Protocol 3: Validation of HPRT1 Overexpression
This protocol describes the validation of HPRT1 overexpression at the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR)
Materials:
-
Parental and HPRT1-overexpressing cell lines
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HPRT1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from both parental and HPRT1-overexpressing cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using primers for HPRT1 and a housekeeping gene. The relative expression of HPRT1 mRNA in the overexpressing cells compared to the parental cells can be calculated using the ΔΔCt method.
B. Western Blot
Materials:
-
Parental and HPRT1-overexpressing cell lines
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibody against HPRT1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each cell line by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against HPRT1.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Protocol 4: Assessment of 6-Mercaptopurine Resistance
This protocol details how to determine the half-maximal inhibitory concentration (IC50) of 6-MP for the parental and HPRT1-overexpressing cell lines.
Materials:
-
Parental and HPRT1-overexpressing cell lines
-
Complete growth medium
-
6-Mercaptopurine (6-MP)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed both parental and HPRT1-overexpressing cells into 96-well plates at an appropriate density.
-
Drug Treatment: The next day, treat the cells with a serial dilution of 6-MP. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
Cell Viability Assay: After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
IC50 Calculation: Plot the cell viability against the log of the 6-MP concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%) for each cell line using non-linear regression analysis. The fold resistance is calculated by dividing the IC50 of the HPRT1-overexpressing cell line by the IC50 of the parental cell line.
Visualizations
Caption: Experimental workflow for generating and validating 6-MP resistant stable cell lines.
Caption: HPRT1 overexpression activates the Wnt/β-catenin signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Mannose 6-Phosphate Receptor (M6PR) Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing western blotting for the mannose 6-phosphate receptor (M6PR).
Frequently Asked Questions (FAQs)
Q1: What are the different forms of the mannose 6-phosphate receptor and their expected molecular weights in a western blot?
A1: There are two main types of mannose 6-phosphate receptors, and their molecular weights are critical for western blot analysis.[1]
-
Cation-Independent Mannose 6-Phosphate Receptor (CI-M6PR): Also known as IGF2R, this receptor is a large glycoprotein (B1211001) with an approximate molecular weight of 275-300 kDa.[2][3]
-
Cation-Dependent Mannose 6-Phosphate Receptor (CD-M6PR): This is a smaller receptor with an approximate molecular weight of 46 kDa.[1]
It is crucial to select an antibody specific to the isoform you intend to study and to optimize your western blot protocol for the corresponding molecular weight.
Q2: How does glycosylation affect M6PR western blotting?
A2: Both CI-M6PR and CD-M6PR are glycoproteins, and their glycosylation can significantly impact western blot results.[4] N-linked glycosylation can cause the protein to migrate slower on an SDS-PAGE gel, resulting in a band that appears at a higher molecular weight than predicted by its amino acid sequence alone. This can also lead to broader, more diffuse, or smeared bands instead of sharp, distinct ones.[2] To confirm that a smear or a shift in molecular weight is due to glycosylation, you can treat your protein lysate with an enzyme like Peptide-N-Glycosidase F (PNGase F), which removes N-linked glycans.[5][6] After treatment, the protein should migrate closer to its predicted molecular weight as a sharper band.[5][6]
Q3: What are appropriate positive and negative controls for an M6PR western blot?
A3: Including proper controls is essential for validating your western blot results.
-
Positive Controls: Use a cell line or tissue known to express M6PR. For example, A549 and HeLa cells are often used and express detectable levels of M6PR.[7] Some antibody datasheets will recommend a specific positive control.[8] An endogenous positive control is important to confirm that the antibody is recognizing the native protein.[8]
-
Negative Controls: A lysate from a cell line where the M6PR gene has been knocked out (KO) is the gold standard for a negative control.[9] This will confirm the specificity of your antibody, as no band should be detected in the KO lysate.[9] If a KO lysate is unavailable, you can use a cell line known to have very low or no expression of M6PR.
-
Loading Controls: Always include a loading control, such as GAPDH, beta-actin, or tubulin, to ensure equal protein loading across all lanes.[3]
Troubleshooting Guide
No Signal or Weak Signal
dot
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. Glycosylation of the Mr 46,000 mannose 6-phosphate receptor. Effect on ligand binding, stability, and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Domain 9 from the cation-independent mannose-6-phosphate receptor fused with an Fc domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PNGase F Kit | Cell Signaling Technology [cellsignal.com]
- 7. M6PR Polyclonal Antibody (PA5-24608) [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation Methods for 6-MPR Immunofluorescence
Welcome to the technical support center for optimizing immunofluorescence (IF) fixation methods for visualizing your protein of interest in the context of 6-mercaptopurine (B1684380) (6-MP) treatment. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-quality, reproducible immunofluorescence results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of fixation in immunofluorescence?
Fixation is a critical step that aims to preserve the cellular structure and the location of the target antigen in as life-like a state as possible.[1][2] An ideal fixative rapidly halts cellular processes, including autolysis and degradation by endogenous enzymes, while maintaining the integrity of the cellular architecture and the antigenicity of the target protein.[1]
Q2: Which are the most common types of fixatives, and how do they differ?
The two main classes of fixatives used in immunofluorescence are cross-linking aldehydes (e.g., formaldehyde (B43269)/paraformaldehyde) and precipitating organic solvents (e.g., methanol (B129727), acetone).[3][4]
-
Cross-linking fixatives like formaldehyde create covalent chemical bonds (cross-links) between proteins, which provides excellent structural stabilization.[1][4] This method is particularly effective for preserving the localization of soluble proteins.[1][5] However, this cross-linking can sometimes mask the epitope that the primary antibody recognizes, potentially leading to a weak or absent signal.[4][6]
-
Precipitating fixatives like cold methanol or acetone (B3395972) work by dehydrating the cell, which denatures and precipitates proteins in situ.[1][2] This process can sometimes expose epitopes that are hidden within the protein's three-dimensional structure.[1] However, it is less effective at retaining soluble proteins and can be detrimental to the overall cellular morphology.[1][7]
Q3: How does 6-mercaptopurine (6-MP) treatment affect my cells and immunofluorescence protocol?
6-mercaptopurine is a drug that can induce cell cycle arrest and apoptosis.[8][9] These cellular changes can sometimes affect cell adhesion and morphology. While 6-MP itself is not directly visualized via immunofluorescence, its effects on cellular proteins (e.g., p53, cell cycle regulators, cytoskeletal components) are often the subject of study.[9][10] When planning your experiment, consider that 6-MP-treated cells may be more fragile, so gentle handling during washing and fixation steps is recommended.
Q4: When should I consider using antigen retrieval?
Antigen retrieval is a process used to unmask epitopes that have been obscured by formaldehyde fixation.[6][11][12] If you are using a formaldehyde-based fixative and observe a weak or no signal, antigen retrieval may be necessary.[6][13] The two main methods are Heat-Induced Epitope Retrieval (HIER) and Protease-Induced Epitope Retrieval (PIER).[14][15] HIER is more commonly used for immunofluorescence on cultured cells.[15]
Troubleshooting Guide
Issue 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inappropriate Fixation Method | The chosen fixative may be masking the epitope. Test both a cross-linking fixative (e.g., 4% paraformaldehyde) and a precipitating fixative (e.g., cold 100% methanol).[1][16] The optimal method is antibody-dependent.[1] |
| Over-fixation | Excessive fixation, especially with aldehydes, can mask epitopes.[13] Reduce the fixation time or the concentration of the fixative. |
| Antigen Masking by Formaldehyde | If using formaldehyde, perform a heat-induced antigen retrieval (HIER) step after fixation and before blocking.[6][14] |
| Loss of Soluble Antigen | If your protein of interest is soluble, using a precipitating fixative like methanol may cause it to be washed away.[1][7] Use a cross-linking fixative like 4% paraformaldehyde.[1] |
| Cells Dried Out During Staining | Ensure the sample remains covered in liquid throughout the entire staining procedure to prevent drying.[13][17] |
| Suboptimal Antibody Concentration | The primary antibody concentration may be too low. Perform a titration to determine the optimal concentration.[18] |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| Autofluorescence from Fixative | Aldehyde fixatives can increase autofluorescence.[4][17] Use fresh, high-quality formaldehyde/paraformaldehyde solutions. Consider a quenching step with ammonium (B1175870) chloride or sodium borohydride (B1222165) after fixation.[13][19] |
| Insufficient Blocking | Non-specific binding of antibodies can cause high background. Increase the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[18][20] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding.[18][21] Optimize the antibody dilutions. |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[17][21] Ensure thorough washing steps. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding non-specifically. Run a control where the primary antibody is omitted to check for secondary antibody non-specific binding.[17][18] |
Data Presentation: Comparison of Fixation Methods
The choice of fixative is critical and depends on the target antigen and the specific antibody used. The following table summarizes common starting conditions for optimization.
| Fixative | Mechanism | Typical Concentration | Typical Incubation Time | Pros | Cons |
| Paraformaldehyde (PFA) | Cross-linking | 2% - 4% in PBS | 10-20 minutes at RT[19][22] | Excellent preservation of cellular structure; good for soluble proteins.[1][4] | Can mask epitopes requiring antigen retrieval; may induce autofluorescence.[4][6] |
| Methanol (MeOH) | Precipitating/ Denaturing | 100% (pre-chilled to -20°C) | 5-10 minutes at -20°C[23] | Permeabilizes cells simultaneously; can enhance signal for some antibodies by exposing epitopes.[1][7] | Can alter cell morphology; may not retain soluble proteins; can destroy some epitopes.[1][7] |
| Acetone | Precipitating/ Denaturing | 100% (pre-chilled to -20°C) | 5-10 minutes at -20°C | Rapid fixation and permeabilization.[2] | Can cause significant cell shrinkage and protein loss.[24] |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation of Adherent Cells
-
Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells twice with Phosphate-Buffered Saline (PBS), pH 7.4.[25]
-
Aspirate the PBS and add enough 4% PFA in PBS to cover the cells.
-
Incubate for 10-15 minutes at room temperature.[14]
-
Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.[14]
-
The cells are now fixed and can be stored in PBS at 4°C for a short period or proceed directly to the permeabilization and blocking steps.
Protocol 2: Methanol Fixation of Adherent Cells
-
Grow adherent cells on sterile glass coverslips in a multi-well plate to the desired confluency.
-
Aspirate the culture medium and gently wash the cells once with PBS, pH 7.4.
-
Aspirate the PBS and add enough ice-cold 100% methanol to completely cover the cells.
-
Incubate for 5-10 minutes at -20°C.[23]
-
Aspirate the methanol and wash the cells three times with PBS for 5 minutes each.
-
The cells are now fixed and permeabilized. Proceed directly to the blocking step.
Protocol 3: Heat-Induced Epitope Retrieval (HIER)
This protocol is for use after PFA fixation if antigen masking is suspected.
-
After PFA fixation and washing, place the coverslips in a staining dish.
-
Immerse the coverslips in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).[6][14]
-
Heat the staining dish in a microwave or water bath to a sub-boiling temperature (95-100°C) and maintain for 10-20 minutes.[6][14] Do not allow the solution to boil vigorously.
-
Remove the staining dish from the heat source and allow it to cool on the benchtop for at least 20-30 minutes.[6][14]
-
Rinse the coverslips with PBS and proceed with the blocking step.
Visualizations
Caption: A workflow for optimizing immunofluorescence fixation methods.
Caption: The process of antigen masking by fixation and subsequent retrieval.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Formaldehyde vs. Alcohol Fixation for Immunofluorescence (IF) | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Redistribution and differential extraction of soluble proteins in permeabilized cultured cells. Implications for immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Mercaptopurine reduces macrophage activation and gut epithelium proliferation through inhibition of GTPase Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antigen retrieval - Wikipedia [en.wikipedia.org]
- 12. nanostring.com [nanostring.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Comparison of formaldehyde and methanol fixatives used in the detection of ion channel proteins in isolated rat ventricular myocytes by immunofluorescence labelling and confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. stjohnslabs.com [stjohnslabs.com]
- 19. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 20. ibidi.com [ibidi.com]
- 21. sinobiological.com [sinobiological.com]
- 22. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. biotium.com [biotium.com]
- 24. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 25. benchchem.com [benchchem.com]
Troubleshooting low yield in 6-MPR purification
Technical Support Center: 6-MPR Purification
This guide provides troubleshooting for common issues encountered during the purification of 6-mercaptopurine (B1684380) riboside (this compound), with a focus on addressing low yield.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected after purification. What are the potential causes?
A1: Low yield in this compound purification can stem from several factors throughout the experimental process. The most common causes include:
-
Incomplete Reactions: The initial synthesis of this compound may not have gone to completion, leaving unreacted starting materials.
-
Product Degradation: this compound is susceptible to degradation under certain conditions. Hydrolysis can occur in aqueous solutions, particularly at neutral to basic pH ranges. The compound can also be sensitive to prolonged exposure to light and high temperatures.
-
Suboptimal Purification Technique: The chosen purification method (e.g., recrystallization, column chromatography) may not be optimized for this compound, leading to product loss.
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or by-products, can interfere with the purification process and co-elute with the product, reducing the overall purity and yield of the final product.[1][]
-
Handling Errors: This can include physical loss of the product during transfers, incomplete precipitation during recrystallization, or using an inappropriate solvent for extraction.
Q2: I suspect my this compound is degrading during purification. How can I minimize this?
A2: To minimize degradation of this compound, consider the following precautions:
-
pH Control: Maintain a slightly acidic pH during purification in aqueous solutions, as this compound is more stable under these conditions.
-
Temperature Management: Avoid excessive heat. If heating is necessary for dissolution, use the lowest effective temperature and for the shortest duration possible. Store this compound solutions at -20°C for long-term stability.[3]
-
Light Protection: Protect the compound from direct light by using amber-colored glassware or by covering the flasks with aluminum foil.
-
Inert Atmosphere: For reactions sensitive to oxidation, performing the purification under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q3: I am using column chromatography for purification, but the separation is poor, and the yield is low. What can I do to improve this?
A3: Poor separation and low yield during column chromatography can be addressed by optimizing several parameters.[4][5][6]
-
Stationary Phase Selection: Silica (B1680970) gel is a common stationary phase. If your compound is acid-sensitive, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.[7]
-
Mobile Phase (Eluent) Optimization: The polarity of the eluent system is critical for good separation. It is recommended to first perform thin-layer chromatography (TLC) to identify an optimal solvent system that provides good separation between this compound and its impurities.[4][5]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. Both wet and dry packing methods can be used, but the key is to have a flat and stable stationary phase bed.[4]
-
Loading Technique: The crude sample should be dissolved in a minimal amount of the mobile phase and loaded onto the column in a narrow band. For compounds that are not very soluble, they can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.[7]
-
Flow Rate: A slower flow rate generally results in better separation but increases the purification time. The optimal flow rate will be a balance between resolution and time.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: The choice of solvent for recrystallization depends on the solubility profile of this compound and its impurities. This compound is sparingly soluble in DMSO.[3] It is also known to be insoluble in water, chloroform, acetone, and diethyl ether, but slightly soluble in dilute sulfuric acid. A common approach for recrystallization is to use a binary solvent system. One solvent in which the compound is soluble at high temperatures but less soluble at room temperature, and a second "anti-solvent" in which the compound is poorly soluble. For this compound, a mixture involving water or a dilute acidic solution and an organic solvent could be a starting point for optimization.
Troubleshooting Guide: Low Yield in this compound Purification
This table summarizes common problems, potential causes, and recommended solutions to address low yield during this compound purification.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Synthesis | Incomplete reaction. | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the purification. |
| Side reactions forming multiple by-products. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side reactions. | |
| Product Loss During Extraction | This compound remaining in the aqueous layer. | Adjust the pH of the aqueous layer to suppress the ionization of this compound and increase its partitioning into the organic solvent. |
| Emulsion formation. | Add a small amount of brine or use a different solvent system to break the emulsion. | |
| Low Recovery from Recrystallization | This compound is too soluble in the chosen solvent. | Select a solvent in which this compound has a steep solubility curve (high solubility when hot, low solubility when cold). |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus and use a minimal amount of hot solvent to dissolve the compound. | |
| Incomplete precipitation. | Cool the solution slowly and then place it in an ice bath to maximize crystal formation. | |
| Poor Separation in Column Chromatography | Incorrect mobile phase polarity. | Use TLC to determine an optimal solvent system that gives good separation (Rf value of the target compound around 0.2-0.3). |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. | |
| The compound is streaking on the column. | Add a small percentage of a modifier (e.g., acetic acid or triethylamine) to the eluent to improve peak shape. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of the eluent system.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform and flat bed. Add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.
-
Elution: Begin eluting with the determined solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify those containing the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A decision tree for troubleshooting low yield in this compound purification.
Factors Leading to this compound Degradation
Caption: Key factors that can contribute to the degradation of this compound.
References
Technical Support Center: 6-Mercaptopurine (6-MP) ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding in 6-Mercaptopurine (B1684380) (6-MP) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in a 6-MP ELISA and why is it a problem?
A1: Non-specific binding refers to the adherence of assay components, such as antibodies or the enzyme conjugate, to the wells of the ELISA plate in a way that is not dependent on the specific interaction with the 6-mercaptopurine (6-MP) antigen. This unwanted binding leads to a high background signal, which can mask the true signal from the analyte, reduce assay sensitivity, and lead to inaccurate quantification of 6-MP.
Q2: What are the most common causes of high background and non-specific binding in a 6-MP competitive ELISA?
A2: The primary causes of high background in a 6-MP competitive ELISA include:
-
Inadequate Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the microplate.
-
Insufficient Washing: Inefficient removal of unbound reagents between steps can leave residual components that contribute to the background signal.[1]
-
Improper Antibody or Conjugate Concentration: Using concentrations of the anti-6-MP antibody or the enzyme-labeled secondary antibody that are too high can lead to increased non-specific attachment.
-
Matrix Effects: Components within the biological sample (e.g., serum, plasma) can interfere with the assay's antibody-antigen binding.
-
Contamination: Contamination of reagents, buffers, or the microplate can introduce substances that generate a background signal.
Q3: How can I select the best blocking buffer for my 6-MP ELISA?
A3: The choice of blocking buffer is critical for minimizing non-specific binding, especially in a competitive ELISA for a small molecule like 6-MP. Protein-based blockers like Bovine Serum Albumin (BSA) and casein are commonly used.[2] For small molecule assays, it is often recommended to use a blocking agent that is different from the protein used to conjugate the hapten (6-MP) for antibody production to avoid cross-reactivity.[3] Non-protein blockers or blockers from non-mammalian sources can also be effective.[4] It is crucial to empirically test several blocking agents to determine the one that provides the best signal-to-noise ratio for your specific assay.
Q4: Can the type of detergent and its concentration in the wash buffer affect non-specific binding?
A4: Yes, the type and concentration of detergent are important. Non-ionic detergents like Tween 20 are commonly added to wash buffers to help reduce non-specific binding by disrupting weak, hydrophobic interactions.[3] The optimal concentration of Tween 20 typically ranges from 0.05% to 0.1% (v/v). However, excessive concentrations of detergent can potentially disrupt the specific antibody-antigen interactions or strip the coated antigen from the plate, leading to a weaker signal.[3]
Troubleshooting Guide: High Background and Non-Specific Binding
This guide provides a systematic approach to troubleshooting and resolving issues of high background noise in your 6-MP ELISA.
| Observation | Potential Cause | Recommended Solution |
| High background in all wells (including blanks) | Inadequate blocking | Optimize the blocking buffer. Test different blocking agents (e.g., 1-5% BSA, 1% Casein, commercial non-protein blockers). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C). |
| Insufficient washing | Increase the number of wash cycles (from 3 to 5-6 cycles). Increase the wash buffer volume to ensure complete filling of the wells (e.g., 300-400 µL per well). Introduce a soak time (30-60 seconds) during each wash step.[5] | |
| Contaminated reagents or buffers | Prepare fresh buffers and substrate solution. Use sterile, disposable reagent reservoirs. | |
| Substrate solution deteriorated | Ensure the TMB substrate is colorless before use. Protect the substrate from light. | |
| High background in sample wells only | Matrix effect from the sample | Dilute the samples further in the assay buffer. Prepare standards in a matrix that closely matches the sample matrix (e.g., drug-free serum or plasma). |
| High background, but the standard curve looks acceptable | Cross-reactivity of the secondary antibody | Ensure the secondary antibody is specific to the primary antibody's host species. Consider using a pre-adsorbed secondary antibody. |
| High concentration of detection reagents | Titrate the primary antibody and the enzyme-conjugated secondary antibody to find the optimal concentrations that provide a good signal with low background. |
Quantitative Data on Blocking Agent Effectiveness
The choice of blocking agent significantly impacts the reduction of non-specific binding. The following table summarizes a quantitative comparison of different blocking agents in an ELISA format. While this data is from a general ELISA study, the principles are applicable to a 6-MP competitive ELISA. The effectiveness is demonstrated by the lower optical density (OD) in the absence of the primary antibody (a measure of non-specific binding).
| Blocking Agent | Concentration | Mean OD 450nm (No Primary Antibody) | Percentage Reduction in Non-Specific Binding (Compared to No Blocker) |
| No Blocker | - | 1.250 | 0% |
| Bovine Serum Albumin (BSA) | 1% (w/v) | 0.250 | 80% |
| Casein | 1% (w/v) | 0.150 | 88% |
| Non-Fat Dry Milk | 3% (w/v) | 0.180 | 85.6% |
| Commercial Protein-Free Blocker | 1X | 0.120 | 90.4% |
Data is illustrative and based on typical results from ELISA optimization experiments. Actual results may vary depending on the specific assay conditions.
Experimental Protocols
Protocol for Optimizing Blocking Buffers
This protocol outlines a method to compare the effectiveness of different blocking agents in reducing non-specific binding in your 6-MP ELISA.
-
Coat the Plate: Coat the wells of a 96-well microplate with the 6-MP-protein conjugate at the predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Wash: Wash the plate three times with 300 µL/well of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block: Add 200 µL/well of different blocking buffers to be tested (e.g., 1% BSA in PBS, 1% Casein in PBS, 3% Non-Fat Dry Milk in PBS, and a commercial protein-free blocker). Also, include wells with no blocking agent (add only PBS). Incubate for 1-2 hours at room temperature.
-
Wash: Wash the plate as described in step 2.
-
Add Detection Reagents (No Primary Antibody Control): To assess non-specific binding of the secondary antibody, add the enzyme-conjugated secondary antibody (at its working dilution in the corresponding blocking buffer) to a set of wells for each blocking condition.
-
Add Primary and Secondary Antibodies (Positive Control): To a separate set of wells for each blocking condition, add the anti-6-MP primary antibody followed by the enzyme-conjugated secondary antibody according to your standard protocol.
-
Incubate: Incubate the plate as per your standard protocol.
-
Wash: Wash the plate five to six times with wash buffer.
-
Develop: Add the TMB substrate and incubate in the dark until color develops.
-
Stop and Read: Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analyze: Compare the absorbance values in the "No Primary Antibody Control" wells for each blocking buffer. The buffer that yields the lowest absorbance in these wells is the most effective at preventing non-specific binding of the secondary antibody. Also, evaluate the signal-to-noise ratio by comparing the signal from the positive control wells to the background from the no-primary-antibody wells.
General Protocol for a 6-Mercaptopurine (6-MP) Competitive ELISA
This protocol provides a general framework for performing a competitive ELISA to quantify 6-MP. Optimization of concentrations and incubation times is essential.
-
Antigen Coating: Coat the wells of a 96-well high-binding microplate with 100 µL/well of a 6-MP-protein conjugate (e.g., 6-MP-BSA) diluted in coating buffer (e.g., 0.05 M Carbonate-Bicarbonate Buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (e.g., PBS containing 0.05% Tween 20).
-
Blocking: Add 200 µL/well of an optimized Blocking Buffer (e.g., 1% Casein in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking buffer and wash the plate 3 times as in step 2.
-
Competitive Reaction:
-
In a separate dilution plate, add 50 µL of your standards (containing known concentrations of free 6-MP) and samples to respective wells.
-
To each well of the dilution plate, add 50 µL of the anti-6-MP primary antibody at its optimal dilution.
-
Incubate this mixture for 30-60 minutes at room temperature to allow the antibody to bind to the free 6-MP.
-
-
Transfer to Coated Plate: Transfer 100 µL of the pre-incubated standard/sample and antibody mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature. During this step, any unbound anti-6-MP antibody will bind to the 6-MP-protein conjugate coated on the plate.
-
Washing: Aspirate the solution and wash the plate 5 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL/well of the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Aspirate the secondary antibody solution and wash the plate 5-6 times with Wash Buffer.
-
Substrate Development: Add 100 µL/well of TMB Substrate Solution. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.
-
Stopping the Reaction: Add 50 µL/well of Stop Solution (e.g., 2 N H₂SO₄).
-
Reading: Read the absorbance at 450 nm within 30 minutes of adding the stop solution. The signal intensity will be inversely proportional to the concentration of free 6-MP in the standards and samples.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when troubleshooting high background in a 6-MP ELISA.
Caption: Workflow for troubleshooting high background in a this compound ELISA.
References
- 1. microbenotes.com [microbenotes.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. labcluster.com [labcluster.com]
- 4. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
Technical Support Center: Off-Target Effects of siRNA Targeting Mannose 6-Phosphate Receptor (M6PR)
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing siRNA to target the Mannose 6-Phosphate Receptor (M6PR). It provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects when using siRNA against M6PR?
A1: Off-target effects with M6PR siRNA, as with any siRNA, primarily arise from two mechanisms:
-
MicroRNA (miRNA)-like off-targeting: The siRNA guide strand can bind to unintended mRNA transcripts with partial complementarity, particularly in the 3' untranslated region (3' UTR). This is mediated by the "seed region" (nucleotides 2-7) of the siRNA.[1] This can lead to the translational repression or degradation of numerous unintended genes.
-
Immune stimulation: Double-stranded RNA (dsRNA) can be recognized by the innate immune system (e.g., Toll-like receptors), triggering an interferon response. This can lead to a global, non-specific shutdown of protein synthesis and upregulation of immune-related genes, confounding experimental results.
Q2: Can off-target effects of my M6PR siRNA cause a phenotype even with efficient M6PR knockdown?
A2: Yes. Off-target effects can induce measurable phenotypes, such as changes in cell viability or morphology, that are independent of M6PR silencing.[2] In some cases, a small number of off-target hits can be responsible for a significant phenotypic outcome. It is crucial to validate that the observed phenotype is a direct result of M6PR knockdown and not an artifact of off-target effects.
Q3: How can I minimize off-target effects in my M6PR siRNA experiment from the outset?
A3: Proactive measures can significantly reduce off-target effects:
-
Use the lowest effective concentration: Titrate your M6PR siRNA to find the lowest concentration that still achieves significant M6PR knockdown.[3] Higher concentrations are more likely to induce off-target effects.
-
Employ multiple siRNAs: Use at least two or three different siRNAs targeting different regions of the M6PR mRNA. If they all produce the same phenotype, it is more likely to be an on-target effect.
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Use chemically modified siRNAs: Modifications, such as 2'-O-methylation of the seed region, can reduce miRNA-like off-target effects without compromising on-target efficiency.[2][4]
-
Careful siRNA design: Utilize design algorithms that screen for potential off-target binding to other genes.
Q4: What are the appropriate controls for an M6PR siRNA experiment to account for off-target effects?
A4: A comprehensive set of controls is essential:
-
Negative control siRNA: A scrambled siRNA sequence that does not target any known gene in the organism you are studying.
-
Positive control siRNA: An siRNA against a well-characterized housekeeping gene to ensure your transfection and detection methods are working.
-
Untransfected cells: To monitor the baseline health and gene expression of your cells.
-
Mock-transfected cells: Cells treated with the transfection reagent alone to control for any effects of the delivery vehicle.
Troubleshooting Guide
Issue 1: I've confirmed M6PR knockdown, but I'm observing an unexpected and severe phenotype (e.g., high cell toxicity).
-
Possible Cause: The M6PR siRNA may have significant off-target effects, including "seed-mediated toxicity." Certain seed sequences can be inherently toxic.[2]
-
Troubleshooting Steps:
-
Test multiple M6PR siRNAs: Transfect cells with different siRNAs targeting M6PR. If the toxicity is specific to one siRNA sequence, it is likely an off-target effect.
-
Perform a dose-response experiment: Lower the concentration of the toxic siRNA. Off-target effects are often concentration-dependent.[3]
-
Analyze cell viability: Use assays like MTT or trypan blue exclusion to quantify the toxicity of different M6PR siRNAs.
-
Consider a rescue experiment: If possible, transfect cells with a construct expressing M6PR that is resistant to your siRNA (e.g., by introducing silent mutations in the siRNA target site). If the phenotype is rescued, it is more likely to be on-target.
-
Issue 2: My M6PR knockdown is efficient, but I see changes in the expression of genes seemingly unrelated to the M6PR pathway.
-
Possible Cause: This is a classic sign of miRNA-like off-target silencing.[1] The seed region of your M6PR siRNA is likely complementary to the 3' UTRs of these unintended genes.
-
Troubleshooting Steps:
-
Bioinformatics analysis: Use tools like BLAST to search for potential off-target binding sites for your M6PR siRNA's seed region in the transcriptome.
-
Global gene expression analysis: Perform microarray or RNA-sequencing (RNA-Seq) to identify all genes that are differentially expressed upon transfection with your M6PR siRNA versus a negative control.
-
Validate off-target candidates: Select a few of the most significantly dysregulated genes from your global analysis and validate their expression changes using RT-qPCR.
-
Use a modified siRNA: If off-target effects are confirmed, switch to a chemically modified M6PR siRNA to abrogate these effects.
-
Data Presentation
Table 1: Illustrative Example of Top 10 Off-Target Genes Identified by RNA-Seq Following M6PR siRNA Transfection
| Gene Symbol | Gene Name | Fold Change (siM6PR vs. siControl) | P-value | Seed Match in 3' UTR |
| TGFB2 | Transforming growth factor beta 2 | -2.8 | 1.2e-5 | Yes |
| COL1A1 | Collagen type I alpha 1 chain | -2.5 | 3.4e-5 | Yes |
| FN1 | Fibronectin 1 | -2.3 | 7.8e-5 | Yes |
| STAT3 | Signal transducer and activator of transcription 3 | -2.1 | 1.1e-4 | No |
| JUN | Jun proto-oncogene, AP-1 transcription factor subunit | -2.0 | 2.5e-4 | Yes |
| VEGFA | Vascular endothelial growth factor A | -1.9 | 4.3e-4 | No |
| IL6 | Interleukin 6 | 3.2 | 9.1e-6 | No (Immune Response) |
| ISG15 | ISG15 ubiquitin-like modifier | 4.5 | 2.2e-7 | No (Immune Response) |
| OAS1 | 2'-5'-oligoadenylate synthetase 1 | 4.1 | 5.6e-7 | No (Immune Response) |
| IFIT1 | Interferon induced protein with tetratricopeptide repeats 1 | 3.8 | 1.3e-6 | No (Immune Response) |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Global Off-Target Analysis using RNA-Sequencing
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa, HEK293) in 6-well plates and grow to 50-70% confluency.
-
Transfect cells in triplicate with:
-
M6PR siRNA (e.g., 20 nM)
-
Negative control siRNA (e.g., 20 nM)
-
Mock transfection (transfection reagent only)
-
-
-
RNA Extraction:
-
At 48 hours post-transfection, lyse the cells and extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 1 µg of total RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the libraries on an Illumina sequencer (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the reference genome using a splice-aware aligner like STAR.
-
Quantify gene expression using tools such as RSEM or featureCounts.
-
Perform differential expression analysis between the M6PR siRNA and negative control siRNA groups using packages like DESeq2 or edgeR in R.
-
Identify genes with a significant fold change (e.g., >1.5 or <-1.5) and a low p-value (e.g., <0.05).
-
Perform seed region analysis on the 3' UTRs of downregulated genes to identify potential miRNA-like off-targets.
-
Protocol 2: Validation of Off-Target Gene Expression by RT-qPCR
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from transfected cells as described above.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR Reaction:
-
Set up qPCR reactions in triplicate using a SYBR Green-based master mix.
-
Include primers for your off-target genes of interest, M6PR (as a positive control for knockdown), and at least two stable housekeeping genes (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the geometric mean of the housekeeping genes.
-
Compare the expression levels in M6PR siRNA-treated cells to those in negative control-treated cells.
-
Visualizations
Caption: Mechanism of miRNA-like off-target silencing by M6PR siRNA.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. horizondiscovery.com [horizondiscovery.com]
- 2. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 4. Controlling miRNA-like off-target effects of an siRNA with nucleobase modifications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Interpreting Ambiguous Results in MPR Knockdown Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting ambiguous results from Mannose-6-Phosphate (B13060355) Receptor (MPR) knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of Mannose-6-Phosphate Receptors (MPRs)?
A1: There are two main types of MPRs: the cation-independent MPR (CI-MPR), also known as the insulin-like growth factor 2 receptor (IGF2R), and the cation-dependent MPR (CD-MPR). Their primary function is to recognize mannose-6-phosphate (M6P) tags on newly synthesized lysosomal enzymes in the trans-Golgi Network and transport them to the lysosomes.[1][2] The CI-MPR also plays a crucial role in regulating levels of insulin-like growth factor 2 (IGF-II) by binding to it on the cell surface and targeting it for lysosomal degradation.[3]
Q2: What are the expected phenotypic outcomes of a successful MPR knockdown?
A2: A successful knockdown of MPRs is expected to impair the trafficking of lysosomal enzymes, leading to their secretion from the cell and a subsequent accumulation of undigested macromolecules within lysosomes.[4][5] In the case of CI-MPR/IGF2R knockdown, this can also lead to increased levels of extracellular IGF-II, which may affect cell proliferation, apoptosis, and cell cycle progression.[6][7] For example, knockdown of IGF2R has been shown to suppress proliferation and induce apoptosis in hemangioma cells.[6]
Q3: Is it possible for the two MPRs to compensate for each other if one is knocked down?
A3: There is evidence to suggest that compensatory mechanisms may exist. Mice lacking the CD-MPR appear normal, suggesting that other targeting mechanisms, potentially involving the CI-MPR, can partially compensate for its loss.[4] However, these knockout mice still exhibit defects in the targeting of multiple lysosomal enzymes, indicating that the compensation is not complete.[4] Therefore, when interpreting results, it is important to consider the potential for partial compensation by the remaining MPR.
Troubleshooting Guide for Ambiguous Results
Issue 1: Confirmed mRNA knockdown but no change in protein level.
Possible Cause 1: Long protein half-life. MPRs are transmembrane proteins that may have a long half-life. A significant reduction in mRNA may not translate to a noticeable decrease in protein levels within the typical timeframe of an experiment (e.g., 48-72 hours).
-
Recommendation: Perform a time-course experiment, extending the analysis to later time points (e.g., 96 hours or longer) to allow for protein turnover.
Possible Cause 2: Inefficient translation inhibition. While siRNA/shRNA efficiently degrades target mRNA, pre-existing mRNA and the translation of remaining mRNA may still produce enough protein to mask the knockdown effect.
-
Recommendation: Confirm knockdown at the protein level using quantitative Western blotting. If protein levels remain high, consider using a higher concentration of siRNA/shRNA or a different, more potent sequence.
Issue 2: Successful protein knockdown but no observable phenotype.
Possible Cause 1: Compensatory mechanisms. As mentioned in the FAQs, the remaining MPR may partially compensate for the function of the knocked-down receptor.[4] Cells can also activate other pathways to maintain homeostasis. For example, in the absence of the bile salt export pump, P-glycoproteins can act as a compensatory mechanism.[8]
-
Recommendation: Investigate potential compensatory pathways by measuring the expression levels of the other MPR and related trafficking proteins. Consider a double knockdown of both CI-MPR and CD-MPR.
Possible Cause 2: Off-target effects. The siRNA or shRNA used may have off-target effects that mask or counteract the expected phenotype.
-
Recommendation: Use at least two different siRNA/shRNA sequences targeting different regions of the MPR mRNA. Perform a rescue experiment by re-introducing a version of the MPR that is resistant to the siRNA/shRNA.
Possible Cause 3: Experimental conditions. The specific phenotype may only be apparent under certain stress conditions or in specific cell lines.
-
Recommendation: Consider applying cellular stressors, such as nutrient deprivation, to unmask phenotypes related to lysosomal function and autophagy.[9]
Issue 3: Inconsistent knockdown efficiency between experiments.
Possible Cause 1: Variability in transfection/transduction efficiency. The delivery of siRNA or shRNA can be highly variable depending on cell confluency, passage number, and the quality of the transfection reagent.
-
Recommendation: Optimize transfection/transduction conditions for your specific cell line. Use a positive control (e.g., a fluorescently labeled siRNA) to monitor transfection efficiency in each experiment.
Possible Cause 2: Inconsistent reagent quality. The quality of siRNA/shRNA and transfection reagents can degrade over time, leading to variable results.
-
Recommendation: Aliquot reagents upon receipt and store them according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Example of Quantitative PCR (qPCR) Data for mRNA Knockdown
This table illustrates how to present qPCR data to demonstrate the knockdown of a target gene (in this case, MDR1 as an example) at the mRNA level. A similar approach should be used for MPR knockdown analysis.
| Target Gene | Treatment | Relative mRNA Level (Mean ± SD) | % Knockdown |
| MDR1 | No siRNA | 1.00 ± 0.08 | 0% |
| MDR1 | Negative Control siRNA | 0.95 ± 0.12 | 5% |
| MDR1 | MDR1 siRNA | 0.22 ± 0.05 | 78% |
Data adapted from a study on siRNA-mediated gene knockdown in HepG2/DOX cells.[10]
Table 2: Example of Protein Level Changes Following IGF2R (CI-MPR) Knockdown
This table shows the downstream effects on protein expression following the knockdown of IGF2R in hemangioma cells, as determined by Western blot analysis.
| Protein | Change after IGF2R Knockdown | Function |
| PCNA | Decreased | Proliferation Marker |
| Ki-67 | Decreased | Proliferation Marker |
| Bcl-2 | Decreased | Anti-apoptotic Protein |
| Cyclin D1 | Decreased | Cell Cycle Regulator |
| Cyclin E | Decreased | Cell Cycle Regulator |
| Bax | Increased | Pro-apoptotic Protein |
Based on findings from a study on IGF2R knockdown in hemangioma cells.[6]
Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of MPR
This protocol provides a general framework for transiently knocking down MPR expression using siRNA.
Materials:
-
Cells of interest
-
MPR-specific siRNA and negative control siRNA (20 µM stock)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Complete growth medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmol of siRNA into 100 µl of reduced-serum medium.
-
In a separate tube, dilute 2-8 µl of transfection reagent into 100 µl of reduced-serum medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Wash the cells once with 2 ml of reduced-serum medium.
-
Aspirate the medium and add the siRNA-lipid complexes to the cells.
-
Add 800 µl of reduced-serum medium to each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, add 1 ml of normal growth medium containing 2x the normal serum and antibiotic concentration.
-
Incubate for an additional 18-24 hours.
-
-
Analysis: Harvest cells 24-72 hours post-transfection for mRNA (qPCR) or protein (Western blot) analysis.
Protocol 2: Quantitative Real-Time PCR (qPCR) for MPR Knockdown Analysis
Materials:
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for MPR and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Isolation: Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the MPR gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control.
Note on Primer Design: To avoid false-negative results due to the persistence of the 3' mRNA fragment after siRNA-mediated cleavage, it is recommended to design primers that flank the siRNA cleavage site.[11]
Protocol 3: Quantitative Western Blot for MPR Protein Level Analysis
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Primary antibodies against MPR and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer and determine the protein concentration using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against MPR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the MPR signal to the loading control.
-
Visualizations
Caption: Mannose-6-Phosphate Receptor (MPR) trafficking pathway for lysosomal enzymes.
Caption: Dual function of IGF2R (CI-MPR) in IGF-II degradation and signaling.
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Mannose-6-phosphate pathway: a review on its role in lysosomal function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF2R insulin like growth factor 2 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Targeted disruption of the mouse cation-dependent mannose 6-phosphate receptor results in partial missorting of multiple lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted disruption of the M(r) 46,000 mannose 6-phosphate receptor gene in mice results in misrouting of lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knockdown of IGF2R suppresses proliferation and induces apoptosis in hemangioma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulatory Roles of IGF2R in Insulin Secretion and Adaptive β-Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensatory role of P-glycoproteins in knockout mice lacking the bile salt export pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosome trafficking and signaling in health and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection of siRNA induced mRNA silencing by RT-qPCR: considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Purified Mannose-6-Phosphate Receptor (M6PR) Proteins
Welcome to the technical support center for the purification and stabilization of Mannose-6-Phosphate (B13060355) Receptor (M6PR) proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling of purified M6PR.
The Mannose-6-Phosphate Receptor (M6PR) is a crucial transmembrane glycoprotein (B1211001) responsible for the trafficking of newly synthesized lysosomal enzymes. It exists in two primary forms: the cation-dependent M6PR (CD-MPR) and the cation-independent M6PR (CI-MPR), also known as the insulin-like growth factor II receptor (IGF2R)[1]. The inherent complexity of being a membrane-associated protein presents unique challenges to maintaining its structural integrity and biological activity following purification.
This guide provides detailed methodologies and quantitative data to help you optimize the stability of your purified M6PR preparations.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in maintaining the stability of purified M6PR?
A1: Purified M6PR, like many transmembrane proteins, is prone to several stability issues once removed from its native lipid bilayer environment. The primary challenges include:
-
Aggregation: The hydrophobic transmembrane domain can lead to non-specific aggregation in aqueous solutions without appropriate detergents.
-
Denaturation: Loss of the native three-dimensional structure can occur due to suboptimal buffer conditions, temperature fluctuations, or the presence of proteases.
-
Loss of Ligand-Binding Activity: The ability of M6PR to bind mannose-6-phosphate-tagged ligands is highly dependent on the conformational integrity of the extracytoplasmic domain and can be affected by pH and ionic strength.
Q2: What are the key differences in stability between the cation-dependent (CD-MPR) and cation-independent (CI-MPR) forms?
A2: The two forms of M6PR have distinct structural and stability characteristics:
-
CD-MPR: This smaller receptor exists as a dimer and its ligand binding is sensitive to pH and the presence of divalent cations like Mn²⁺[2]. Its optimal ligand binding occurs in a narrow pH range.
-
CI-MPR: This larger receptor can exist as a monomer or dimer and its ligand binding is not dependent on divalent cations. Its larger extracytoplasmic domain with multiple ligand-binding sites may present different stabilization challenges.
Q3: How critical is the choice of detergent for M6PR stability?
A3: The choice of detergent is paramount for solubilizing and stabilizing M6PR. The detergent forms a micelle around the hydrophobic transmembrane domain, mimicking the native cell membrane. A suboptimal detergent can lead to denaturation and aggregation. Milder non-ionic detergents are generally preferred. Commonly used detergents for membrane proteins include n-dodecyl-β-D-maltoside (DDM), lauryl maltose (B56501) neopentyl glycol (LMNG), and digitonin[3]. The optimal detergent and its concentration must be empirically determined for your specific M6PR construct and downstream application.
Q4: What is the optimal pH for M6PR stability and function?
A4: The optimal pH for M6PR is critical for its ligand-binding activity. The CD-MPR, for instance, exhibits optimal binding of mannose-6-phosphate between pH 6.0 and 6.5[4]. Ligand binding rapidly decreases at pH values below 5.5 or above 7.4[4][5][6][7]. Therefore, maintaining a buffer pH within the 6.0-7.0 range is generally recommended for functional assays. For long-term storage, a systematic screen of pH conditions is advisable to find the point of highest thermal stability, which may or may not coincide with the optimal binding pH.
Q5: Can additives be used to improve the stability of purified M6PR?
A5: Yes, various additives can significantly enhance the stability of purified M6PR. These include:
-
Glycerol (B35011): Typically used at concentrations of 10-50% (v/v), glycerol is a cryoprotectant that prevents the formation of ice crystals during freezing and also increases the viscosity of the solution, which can reduce aggregation[].
-
Sugars: Sucrose (B13894) and trehalose (B1683222) (5-10% w/v) can stabilize proteins by promoting the hydration shell around the protein[].
-
Salts: The ionic strength of the buffer, modulated by salts like NaCl or KCl, can influence protein solubility and stability. The optimal salt concentration needs to be determined experimentally.
-
Reducing Agents: For M6PR constructs containing free cysteine residues, adding reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can prevent oxidation and the formation of non-native disulfide bonds.
-
Amino Acids: Arginine and glutamic acid can act as aggregation suppressors[].
Troubleshooting Guide
This section addresses specific issues that may arise during the purification and storage of M6PR.
Problem 1: Purified M6PR aggregates during or after purification.
| Possible Cause | Troubleshooting Step |
| Inappropriate Detergent | Screen a panel of mild, non-ionic detergents (e.g., DDM, LMNG, Cymal-5) at concentrations above their critical micelle concentration (CMC). Consider newer generation detergents designed for membrane protein stability[3]. |
| Suboptimal Buffer Conditions | Perform a buffer screen to identify the optimal pH and ionic strength. For CD-MPR, a pH range of 6.0-7.0 is a good starting point for maintaining activity[4]. |
| High Protein Concentration | Avoid excessively high protein concentrations. If a high concentration is necessary, screen for anti-aggregation additives like arginine or glycerol. |
| Presence of Unfolded Protein | Ensure all purification steps are performed at low temperatures (4°C) to minimize denaturation. Consider adding stabilizing ligands if known. |
Problem 2: Loss of M6PR ligand-binding activity.
| Possible Cause | Troubleshooting Step |
| Incorrect Buffer pH | For CD-MPR, ensure the buffer pH is between 6.0 and 6.5 for optimal ligand binding[4]. Measure the pH of your buffers at the working temperature. |
| Absence of Divalent Cations (for CD-MPR) | For CD-MPR, the presence of divalent cations like Mn²⁺ can enhance ligand binding affinity[2]. Add 1-5 mM MnCl₂ to your binding buffers. |
| Protein Denaturation | Assess the conformational integrity of your M6PR preparation using techniques like circular dichroism (CD) spectroscopy. If denaturation is suspected, re-evaluate your purification and storage conditions. |
| Multiple Freeze-Thaw Cycles | Aliquot your purified M6PR into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can lead to denaturation and aggregation. |
Problem 3: Poor long-term stability of frozen M6PR.
| Possible Cause | Troubleshooting Step |
| Ice Crystal Formation | Add a cryoprotectant like glycerol (20-50% v/v) or sucrose (5-10% w/v) to your storage buffer before freezing. |
| Oxidation | If your M6PR construct has exposed cysteine residues, include a reducing agent like DTT or TCEP in the storage buffer. |
| Proteolytic Degradation | Ensure that protease inhibitors were included during the initial stages of purification. For long-term storage, ensure the purity of the M6PR preparation. |
| Suboptimal Storage Buffer | Perform a thermal shift assay (Differential Scanning Fluorimetry) to screen for the most stabilizing buffer conditions (pH, salt, additives) for long-term storage. |
Quantitative Data on M6PR Stability
Optimizing buffer conditions is a critical step in enhancing protein stability. The following table summarizes the effect of pH on the ligand-binding activity of the cation-dependent M6PR (CD-MPR).
| pH | Relative Binding Activity (%) of CD-MPR | Reference |
| 5.5 | ~20 | [4] |
| 6.0 | ~100 | [4] |
| 6.3 | ~100 | [4] |
| 6.5 | ~80 | [5][6] |
| 7.0 | ~40 | [4] |
| 7.4 | <10 | [5][6][7] |
Note: This data is derived from ligand-binding assays and serves as a proxy for the stability of the functional conformation of the receptor.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for M6PR Stability Screening
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to determine the thermal stability of a protein under various conditions. An increase in the melting temperature (Tm) indicates protein stabilization.
Materials:
-
Purified M6PR (in a suitable detergent-containing buffer)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a melt curve function
-
96-well or 384-well PCR plates
-
Buffer components and additives to be screened
Procedure:
-
Preparation of Reagents:
-
Prepare a 50x stock solution of SYPRO Orange dye by diluting the 5000x stock 1:100 in deionized water.
-
Prepare a series of 2x concentrated buffer solutions with varying pH, salt concentrations, and additives to be tested.
-
Dilute the purified M6PR to a final concentration of 1-5 µM in a base buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.0). The optimal protein concentration should be determined empirically.
-
-
Assay Setup (per well of a 96-well plate):
-
Add 10 µL of the 2x buffer/additive solution.
-
Add 10 µL of the M6PR protein solution.
-
Add 2.5 µL of the 50x SYPRO Orange stock solution.
-
Include control wells with no protein to check for buffer- or additive-induced fluorescence changes.
-
-
Data Acquisition:
-
Seal the PCR plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to monitor fluorescence (using a channel appropriate for SYPRO Orange, e.g., ROX or a custom channel with excitation/emission around 470/570 nm).
-
Program a temperature ramp from 25°C to 95°C with a heating rate of 1°C per minute, acquiring fluorescence data at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the sigmoidal unfolding transition. This can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melt curve.
-
Compare the Tm values across different conditions. A higher Tm indicates greater protein stability.
-
Visualizing Workflows and Pathways
References
- 1. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 2. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Twists and turns of the cation-dependent mannose 6-phosphate receptor. Ligand-bound versus ligand-free receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for 6-MPR Ligand Binding Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to optimize buffer conditions for Mannose-6-Phosphate Receptor (6-MPR) ligand binding assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the critical buffer parameters that influence the interaction between ligands and the this compound.
Q1: What is the optimal pH for a this compound binding assay?
A1: The optimal pH for this compound ligand binding is approximately 6.5. This mimics the environment of the trans-Golgi network where the receptor actively binds its mannose 6-phosphate (Man-6-P) tagged ligands.[1][2] Binding affinity significantly decreases at a neutral pH of 7.4 (like that at the cell surface) or in more acidic environments below pH 5.5 (as found in endosomes, which facilitates ligand release).[1][2] Therefore, maintaining a buffer pH between 6.4 and 6.5 is critical for achieving maximal specific binding.
Q2: How does ionic strength influence this compound ligand binding?
A2: Ionic strength, adjusted with salts like NaCl, is a critical factor that modulates electrostatic interactions between the this compound and its ligand.[3][4] While the precise effect is specific to the ligand, excessively high salt concentrations (e.g., >150-200 mM NaCl) can disrupt the binding by shielding charges necessary for the interaction, leading to an increase in the dissociation constant (Kd) and lower affinity.[3] Conversely, very low ionic strength may increase non-specific binding. An initial screening around a physiological ionic strength (e.g., 150 mM NaCl) is recommended, followed by optimization.
Q3: What is the role of divalent cations in this compound binding?
A3: The Cation-Dependent Mannose-6-Phosphate Receptor (CD-MPR) requires divalent cations for optimal ligand binding.[1][2] Manganese (Mn²⁺) is often included in binding buffers at low millimolar concentrations (e.g., 1-5 mM) as it has been shown to modulate and enhance binding affinity.[2] The absence of such cations can lead to significantly reduced or no specific binding.
Q4: How can I minimize non-specific binding (NSB)?
A4: High non-specific binding can obscure the specific signal. To minimize it, consider the following strategies:
-
Use Blocking Agents: Including a protein like Bovine Serum Albumin (BSA) (e.g., 0.1-1%) in the binding buffer can block non-specific sites on the assay plates or filters.[5][6]
-
Add Detergents: For assays using cell membranes, a mild non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) can help reduce non-specific interactions.[7]
-
Optimize Ionic Strength: Adjusting the salt concentration can help find a balance where specific binding is high and non-specific interactions are minimized.[8]
-
Pre-treat Filters/Plates: For filtration assays, pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of positively charged ligands to the negatively charged filter matrix.[9]
Q5: What are common interfering substances I should be aware of?
A5: Several substances can interfere with ligand binding assays.[10] These can be endogenous, originating from the sample itself (e.g., metabolites in plasma), or exogenous, introduced during sample preparation.[10][11] Common interferents include anticoagulants (e.g., EDTA, if your assay is sensitive to cation concentration), preservatives, high concentrations of organic solvents (like DMSO) used to dissolve compounds, and components from plasticware.[3][10] It is crucial to test for matrix effects and ensure that any substance present in the sample is also present in the standards and controls.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound binding assays.
Problem: High Background or High Non-Specific Binding (NSB)
-
Potential Cause 1: Insufficient Blocking. The assay surface (plate wells, filters) has available sites for the ligand to bind non-specifically.
-
Potential Cause 2: Suboptimal Ionic Strength or pH. The buffer conditions may be promoting non-specific hydrophobic or electrostatic interactions.
-
Solution: Perform a matrix screen by varying the NaCl concentration (e.g., 50 mM, 150 mM, 300 mM) and pH (e.g., 6.0, 6.5, 7.0) to find conditions that minimize NSB while preserving the specific binding window.
-
-
Potential Cause 3: Ligand Sticking to Assay Materials. The radiolabeled or fluorescent ligand may be adsorbing to the plasticware or filters.
Problem: Low or No Specific Binding Signal
-
Potential Cause 1: Incorrect Buffer pH. The pH may be outside the optimal range for this compound binding (around 6.5).[1][2]
-
Solution: Prepare fresh buffer and meticulously verify the pH. Remember that the pH of some buffers, like Tris, is highly temperature-dependent.[12] Consider using a buffer like HEPES or MES, which are more stable at varying temperatures.
-
-
Potential Cause 2: Absence of Divalent Cations. The CD-MPR requires divalent cations to function correctly.[2]
-
Solution: Ensure the binding buffer is supplemented with an appropriate concentration of MnCl₂ or MgCl₂ (e.g., 1-5 mM).
-
-
Potential Cause 3: Degraded Protein or Ligand. The receptor or ligand may have lost activity due to improper storage or handling.
-
Solution: Qualify new batches of reagents.[5] Run a positive control with a known high-affinity ligand to confirm receptor activity. Assess ligand integrity.
-
-
Potential Cause 4: Ligand Depletion. If the receptor concentration is too high relative to the ligand, less than 10% of the added ligand may be bound, violating a key assay assumption.[13]
-
Solution: Reduce the amount of receptor (protein) used per well. An initial protein concentration optimization experiment is highly recommended.[13]
-
Problem: Poor Assay Reproducibility (High CV%)
-
Potential Cause 1: Inconsistent Reagent Preparation or Pipetting.
-
Potential Cause 2: "Edge Effects" in Microplates. Wells on the perimeter of the plate may experience different temperature or evaporation rates.
-
Solution: Avoid using the outer wells for samples and standards. Fill them with buffer to create a humidity barrier.[5]
-
-
Potential Cause 3: Inconsistent Incubation Times or Temperatures.
-
Solution: Use a multichannel pipette for adding critical reagents to minimize time delays across the plate.[5] Ensure consistent incubation times and temperatures for all plates.
-
References
- 1. Structural insights into the mechanism of pH-dependent ligand binding and release by the cation-dependent mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. swordbio.com [swordbio.com]
- 7. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06022J [pubs.rsc.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting - Thermott [thermott.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length Mannose 6-Phosphate Receptor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of the full-length mannose 6-phosphate receptor (M6PR).
Troubleshooting Guides
Issue 1: Low or No Expression of Full-Length M6PR
Low or undetectable levels of the full-length mannose 6-phosphate receptor are common challenges, often stemming from the large size and complex nature of this transmembrane glycoprotein (B1211001). The cation-independent M6PR (CI-M6PR), in particular, possesses a large extracellular domain with 15 homologous repeats, making its efficient expression demanding.[1][2]
Question: We are observing very low to no expression of our full-length M6PR construct in mammalian cells. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to low or no expression of full-length M6PR. Below is a systematic guide to troubleshoot this issue.
1. Codon Optimization: The codon usage of the M6PR gene may not be optimal for the chosen expression host. This can lead to premature translation termination, mRNA instability, or slow translation elongation.
-
Recommendation: Synthesize a codon-optimized version of the M6PR gene tailored for your specific mammalian expression system (e.g., human or hamster codon usage). Various online tools and commercial services are available for this purpose.
2. Vector Design and Promoter Choice: The expression vector and promoter strength play a critical role in driving high levels of transcription.
-
Recommendations:
-
Utilize a strong constitutive promoter, such as the cytomegalovirus (CMV) or elongation factor-1 alpha (EF-1α) promoter, for high-level expression in mammalian cells.
-
Ensure the inclusion of a Kozak consensus sequence upstream of the start codon to facilitate efficient translation initiation.
-
Verify the integrity of your expression vector by restriction digest and sequencing to confirm the M6PR coding sequence is in-frame and free of mutations.
-
3. Transfection Efficiency: Inefficient delivery of the expression vector into the host cells will naturally result in low protein expression.
-
Recommendations:
-
Optimize the transfection protocol for your specific cell line, including the DNA-to-transfection reagent ratio, cell density at the time of transfection, and incubation times.
-
Use a reporter plasmid (e.g., expressing GFP or luciferase) in parallel to assess transfection efficiency.
-
For difficult-to-transfect cells, consider using viral transduction methods (e.g., lentivirus or adenovirus) to generate stable cell lines.
-
4. Cell Line Selection: The choice of mammalian cell line is crucial for the proper folding, post-translational modifications, and overall expression of a complex glycoprotein like M6PR.
-
Recommendations:
-
HEK293 cells: Often a good starting point due to their high transfection efficiency and human origin, which can be beneficial for producing proteins with human-like post-translational modifications.[3][4]
-
CHO cells: The industry standard for large-scale production of therapeutic proteins, known for their robustness and ability to grow in suspension culture. They are capable of producing complex proteins with human-like glycosylation.[3][4]
-
Consider testing multiple cell lines to identify the one that provides the best expression levels for your specific M6PR construct.
-
Experimental Workflow for Optimizing M6PR Expression:
Caption: Workflow for optimizing full-length M6PR expression.
Issue 2: Misfolding and Aggregation of Full-Length M6PR
The large, multi-domain structure of M6PR makes it susceptible to misfolding and aggregation, particularly when overexpressed. This can lead to the formation of insoluble inclusion bodies or soluble aggregates, reducing the yield of functional protein.
Question: Our expressed M6PR appears to be aggregating, as we see high molecular weight smears on non-reducing SDS-PAGE and loss of protein during purification. How can we improve protein folding and solubility?
Answer:
Addressing M6PR aggregation requires a multi-faceted approach focusing on expression conditions, cell engineering, and purification strategies.
1. Expression Conditions: High expression rates can overwhelm the cellular folding machinery.
-
Recommendations:
-
Lower Expression Temperature: Reducing the culture temperature (e.g., from 37°C to 30-33°C) after transfection can slow down protein synthesis, allowing more time for proper folding.[5]
-
Inducible Promoters: If using an inducible system, titrate the inducer concentration to find a balance between expression level and solubility.
-
2. Chaperone Co-expression: Co-expressing molecular chaperones can assist in the proper folding of M6PR and prevent aggregation.
-
Recommendations:
-
Co-transfect with plasmids encoding chaperones that reside in the endoplasmic reticulum (ER), such as BiP (Binding immunoglobulin protein), calnexin, or calreticulin.
-
3. Buffer Optimization for Lysis and Purification: The composition of the lysis and purification buffers is critical for maintaining the stability of the extracted M6PR.
-
Recommendations:
-
pH: Maintain a pH that is at least one unit away from the isoelectric point (pI) of M6PR to ensure the protein has a net charge, which can help prevent aggregation.[6]
-
Ionic Strength: Optimize the salt concentration (e.g., 150-500 mM NaCl) to minimize non-specific hydrophobic interactions.
-
Additives: Include additives in your buffers to enhance solubility and stability.
-
| Additive | Concentration | Purpose |
| L-Arginine | 50-500 mM | Suppresses aggregation of unfolded or partially folded proteins. |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure.[6] |
| Non-detergent sulfobetaines (NDSBs) | 0.5-1 M | Can improve solubility. |
| Mild, non-ionic detergents | 0.01-0.1% (v/v) | For membrane protein solubilization (e.g., Triton X-100, Tween-20). |
4. Purification Strategy: The purification method itself can induce aggregation if not optimized.
-
Recommendation:
-
Utilize affinity chromatography as the initial capture step. A promising approach involves using a biomimetic of the mannose-6-phosphate (B13060355) moiety as an affinity resin, which has been shown to be effective for purifying the M6PR extracellular domain.[2]
-
Methods for Assessing M6PR Aggregation:
| Method | Principle | Application |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Can detect the presence of soluble aggregates and assess sample polydispersity.[7] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their size. | Can identify and quantify high molecular weight aggregates. |
| Non-reducing SDS-PAGE | Separates proteins by size without disrupting disulfide bonds. | Can reveal the presence of disulfide-linked oligomers. |
| Thioflavin T (ThT) Fluorescence | ThT binds to amyloid-like fibrillar aggregates, resulting in increased fluorescence. | Useful for detecting fibrillar aggregates.[7] |
FAQs (Frequently Asked Questions)
Q1: Which is the better expression system for full-length M6PR: transient transfection or stable cell line generation?
A1: The choice between transient transfection and stable cell line generation depends on your experimental needs.
-
Transient Transfection: Ideal for rapid, small- to medium-scale production of M6PR for initial characterization, screening, and optimization studies. HEK293 cells are often preferred for transient expression due to their high transfection efficiency.[3][4]
-
Stable Cell Line Generation: The preferred method for long-term, large-scale, and reproducible production of M6PR. This approach is essential for producing the quantities of protein required for structural studies, drug development, and extensive functional assays. CHO cells are a common choice for generating stable cell lines for biopharmaceutical production.[3][4]
Q2: How critical is the signal peptide for M6PR expression, and should I use the native signal peptide?
A2: The signal peptide is crucial for directing the nascent M6PR polypeptide into the endoplasmic reticulum (ER), the first step in the secretory pathway. The choice of signal peptide can significantly impact expression and secretion levels. While the native M6PR signal peptide is a logical starting point, its efficiency may not be optimal in a recombinant expression system. If you are experiencing low yields, consider testing a panel of different, well-characterized, high-efficiency signal peptides derived from other highly secreted proteins.[8][9]
Q3: We are observing heterogeneity in the glycosylation of our purified M6PR. What could be the cause, and how can we improve homogeneity?
A3: Glycosylation heterogeneity is common for complex glycoproteins and can be influenced by several factors.
-
Cell Line: Different mammalian cell lines have distinct glycosylation machinery, which can lead to variations in the glycan structures attached to M6PR. For instance, CHO cells may produce slightly different glycan profiles compared to HEK293 cells.[4]
-
Culture Conditions: The composition of the culture medium, pH, dissolved oxygen, and temperature can all impact cellular metabolism and, consequently, the glycosylation process.[6][10][11] For example, maintaining consistent nutrient levels is important for the availability of nucleotide sugar precursors.
-
Purification: The purification process itself can sometimes select for or against certain glycoforms.
Strategies to Improve Glycosylation Homogeneity:
-
Cell Line Engineering: Use of glyco-engineered cell lines that have been modified to produce more uniform glycan structures.
-
Process Control: Maintain tight control over bioreactor conditions (pH, temperature, dissolved oxygen) during cell culture.[10]
-
Media Optimization: Ensure that the culture medium is not depleted of essential nutrients and precursors for glycosylation.
-
Enzymatic Treatment: In some cases, post-purification enzymatic treatment (e.g., with sialidases) can be used to achieve a more homogeneous glycan profile, although this may alter the protein's natural state.
Detailed Protocol for N-linked Glycosylation Analysis:
-
Protein Digestion: Denature, reduce, and alkylate the purified M6PR, followed by digestion with a protease such as trypsin.
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
Endoglycosidase Treatment: Treat the peptides/glycopeptides with PNGase F to release the N-linked glycans.
-
LC-MS/MS Analysis: Analyze the released glycans and the deglycosylated peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the glycan structures and the sites of glycosylation.
Q4: Can you provide a diagram of the M6PR signaling pathway?
A4: The primary function of M6PR is not canonical signal transduction in the way a growth factor receptor might be. Its main role is in the trafficking of mannose 6-phosphate-tagged lysosomal enzymes. However, the cation-independent M6PR (CI-M6PR), also known as the IGF2 receptor, does participate in signaling by binding and internalizing insulin-like growth factor 2 (IGF-II), thereby regulating its bioavailability.
References
- 1. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression, purification, and characterization of human mannose-6-phosphate receptor - Extra cellular domain from a stable cell line utilizing a small molecule biomimetic of the mannose-6-phosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Yield: HEK Cells vs. CHO Cells in Bioproduction [cytion.com]
- 4. CHO vs. HEK293 Cells for Protein Expression [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. Biophysical and Spectroscopic Methods for Monitoring Protein Misfolding and Amyloid Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Evaluating the impact of cell culture process parameters on monoclonal antibody N-glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 6-Mercaptopurine Resistance (6-MPR) Functional Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in 6-mercaptopurine (B1684380) resistance (6-MPR) functional assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My IC50 values for 6-mercaptopurine (6-MP) are inconsistent across experiments. What are the common causes?
Inconsistent IC50 values are a frequent issue stemming from several sources of variability. The most common factors include:
-
Cellular Factors:
-
Cell Line Instability: 6-MP resistant phenotypes can be unstable. Ensure you are using cells within a consistent, low passage number range.
-
Cell Health and Confluency: Only use healthy, logarithmically growing cells. Seeding density should be optimized to avoid both under- and over-confluency by the end of the assay.
-
Genetic Variation: The sensitivity to 6-MP is strongly affected by germline variants in genes like TPMT and NUDT15, which regulate its metabolism.[1] Ensure your cell line's genetic background is well-characterized.
-
-
Reagent and Compound Handling:
-
6-MP Stock Solution: 6-MP can degrade. Prepare fresh stock solutions or aliquot and store them protected from light at -20°C or -80°C for a defined period. Avoid repeated freeze-thaw cycles.
-
Media and Serum: Use the same lot of fetal bovine serum (FBS) and culture medium for the duration of a study to avoid variability in growth factors and other components.
-
-
Assay Protocol Execution:
-
Incubation Time: The antiproliferative effects of 6-MP are time-dependent.[2] Strict adherence to a consistent incubation time (e.g., 48, 72 hours) is critical.
-
Pipetting and Dispensing: Calibrate pipettes regularly. When plating cells or adding compounds, use consistent techniques to minimize well-to-well variation.
-
Q2: I am observing significant "edge effects" on my microplates. How can I minimize this?
Edge effects, where wells on the perimeter of a plate behave differently from interior wells, are often caused by differential evaporation and temperature gradients.
-
Mitigation Strategies:
-
Humidified Incubation: Ensure your incubator has a properly filled and maintained water pan to maintain high humidity.
-
Plate Sealing: Use breathable sealing films for long incubation periods.
-
Blanking Wells: Avoid using the outermost wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Plate Stacking: Avoid stacking plates directly on top of each other in the incubator, as this can create temperature inconsistencies.
-
Q3: How do I confirm that the observed resistance in my cell line is specific to 6-MP's mechanism of action?
Resistance to 6-MP can be multifactorial. Key mechanisms include altered drug metabolism, increased drug efflux, and changes in downstream cellular pathways.
-
Key Resistance Mechanisms:
-
Metabolic Conversion: As a prodrug, 6-MP must be converted to its active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3][4] Decreased HGPRT activity can confer resistance.[3]
-
Drug Efflux: Overexpression of efflux pumps like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Proteins (MRPs) can actively remove 6-MP and its metabolites from the cell.[5]
-
Metabolic Inactivation: The enzyme thiopurine methyltransferase (TPMT) methylates 6-MP, leading to inactive metabolites. Increased TPMT activity can contribute to resistance.[5]
-
-
Validation Assays:
-
HGPRT and TPMT Activity Assays: Measure the enzymatic activity of these key metabolic enzymes in your resistant vs. sensitive cell lines.[5]
-
Drug Transport Assays: Perform influx/efflux studies using radiolabeled 6-MP to determine if drug accumulation is altered.[5][6]
-
Gene/Protein Expression: Use qPCR or Western blotting to assess the expression levels of efflux pumps (e.g., ABCB1 for P-gp, ABCC4 for MRP4) and metabolic enzymes.
-
Visualizing Key Processes
To better understand the factors influencing this compound assays, the following diagrams illustrate the drug's metabolic pathway, a standard experimental workflow, and a troubleshooting decision tree.
Caption: Metabolic pathway of 6-mercaptopurine (6-MP) and mechanisms of resistance.
Caption: Standard experimental workflow for a 6-MP cytotoxicity (IC50) assay.
Caption: A logical troubleshooting guide for diagnosing sources of assay variability.
Data Presentation: Factors Influencing Assay Variability
The following table summarizes key experimental variables and provides recommendations for their control to enhance assay reproducibility.
| Factor Category | Variable | Source of Variability | Recommendation for Minimizing Variability |
| Cell Culture | Cell Passage Number | High passage can lead to phenotype drift and altered drug sensitivity. | Maintain a cell bank of low-passage cells; use cells within a defined passage window for all experiments. |
| Cell Seeding Density | Affects cell growth rate and final confluency, which can alter apparent drug sensitivity. | Perform a growth curve analysis to determine the optimal seeding density that ensures logarithmic growth throughout the assay period. | |
| Serum Lot | Different lots of FBS contain varying levels of growth factors, affecting cell proliferation. | Purchase a single large lot of FBS for a project; qualify new lots before use in critical experiments. | |
| Compound | 6-MP Stock | 6-MP is susceptible to degradation from light exposure and freeze-thaw cycles. | Prepare single-use aliquots of stock solutions; store protected from light at -80°C. |
| Assay Protocol | Incubation Time | The cytotoxic effects of antimetabolites like 6-MP are highly dependent on the duration of exposure. | Use a precise, consistent incubation period for all experiments (e.g., 72 hours ± 15 minutes). |
| Pipetting | Inaccurate or inconsistent liquid handling is a major source of well-to-well variability. | Regularly calibrate pipettes; consider using automated liquid handlers for high-throughput assays. | |
| Instrumentation | Plate Reader | Fluctuations in lamp intensity or detector sensitivity can introduce noise. | Perform regular maintenance and calibration of plate readers. Use a standardized plate layout. |
Experimental Protocols
Protocol 1: 6-MP Cytotoxicity Assay using a Luminescent Readout
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-MP.
Materials:
-
Resistant and sensitive cell lines
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
6-Mercaptopurine (6-MP) powder
-
DMSO (for stock solution)
-
Sterile 96-well flat-bottom, white-walled plates (for luminescence)
-
Luminescent cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette or automated liquid handler
-
Plate luminometer
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine cell density and viability using a hemocytometer and trypan blue.
-
Dilute cells to the predetermined optimal seeding density in complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate. Leave perimeter wells filled with 100 µL sterile PBS to minimize edge effects.
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of 6-MP in DMSO.
-
Perform a serial dilution of the 6-MP stock in complete culture medium to create a range of concentrations (e.g., 100 µM to 0.01 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a "vehicle control" (medium with the same final DMSO concentration) and a "no cells" blank control.
-
Carefully remove the medium from the cells and add 100 µL of the appropriate 6-MP dilution or control medium to each well.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO2) for a fixed duration, typically 72 hours.
-
-
Viability Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the luminescent viability reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate luminometer.
-
-
Data Analysis:
-
Subtract the average signal from the "no cells" blank wells from all other wells.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control signal (% viability).
-
Plot % viability versus the log of the 6-MP concentration and fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.
-
Protocol 2: [¹⁴C]6-MP Influx and Efflux Assay
This protocol, adapted from published methods, measures the accumulation and retention of 6-MP to investigate transport-mediated resistance.[6]
Materials:
-
[¹⁴C] 6-Mercaptopurine ([¹⁴C]6-MP)
-
Cell lines of interest
-
Complete culture medium (e.g., DMEM + 10% dialyzed FBS)
-
Energy-depleted medium (glucose-free, pyruvate-free DMEM + 5 mM sodium azide)
-
Ice-cold PBS
-
0.5N NaOH for cell lysis
-
Scintillation fluid and vials
-
Scintillation counter
Methodology - Drug Influx:
-
Seed 1.0 x 10⁶ cells per well in a 6-well plate and allow them to attach.
-
Wash the cells with PBS and replace the medium with energy-depleted medium to inhibit ATP-dependent efflux transporters.[6]
-
Add [¹⁴C]6-MP to a final concentration of 10 µM.
-
Incubate for a set time (e.g., 2 and 6 hours) at 37°C.[6]
-
To stop the influx, rapidly wash the cells twice with ice-cold PBS.
-
Lyse the cells with 150 µL of 0.5N NaOH.[6]
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify intracellular radioactivity using a scintillation counter.
-
Normalize radioactivity counts to total protein content for each sample.
Methodology - Drug Efflux:
-
Load the cells with [¹⁴C]6-MP by incubating them with 10 µM [¹⁴C]6-MP in energy-depleted medium for 2 hours.[6]
-
Wash the cells twice with ice-cold PBS to remove extracellular radiolabel.
-
Add fresh, pre-warmed complete culture medium (without radiolabel) to allow active efflux to occur.
-
Incubate for various time points (e.g., 10, 30, 60, and 120 minutes).[6]
-
At each time point, stop the efflux by washing with ice-cold PBS and lyse the cells as described above.
-
Quantify the remaining intracellular radioactivity. The rate of decrease in radioactivity over time represents the efflux rate.
References
- 1. An international retrospective study for tolerability of 6-mercaptopurine on NUDT15 bi-allelic variants in children with acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Validating the Specificity of mPR Inhibitors
Welcome to the technical support center for validating the specificity of membrane progesterone (B1679170) receptor (mPR) inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are membrane progesterone receptors (mPRs) and why is validating inhibitor specificity crucial?
Membrane progesterone receptors (mPRs) are cell surface receptors that bind to progesterone and other neurosteroids, mediating rapid, non-genomic signaling events.[1] They belong to the progestin and adipoQ receptor (PAQR) family.[1] Unlike nuclear progesterone receptors, mPRs trigger fast cellular responses by modulating intracellular signaling cascades.[1] Validating the specificity of an mPR inhibitor is critical to ensure that its observed biological effects are due to the modulation of mPR and not off-target interactions, which could lead to misleading results and potential toxicity.
Q2: What are the common signaling pathways activated by mPRs?
mPRs typically signal through G proteins.[2] Activation of mPRs can lead to the modulation of several downstream pathways, including the PI3K/Akt and MAP kinase (ERK1/2) signaling cascades.[2][3] These pathways are involved in various cellular processes, such as cell survival and apoptosis.[2]
Q3: What are the primary methods for confirming that my compound directly binds to an mPR?
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in a cellular context.[4][5] This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a shift in its thermal denaturation profile.[6]
Q4: How can I assess the selectivity of my mPR inhibitor?
To assess the selectivity of your inhibitor, especially if downstream signaling involves kinases, kinome profiling is a highly effective method. This involves screening the inhibitor against a large panel of kinases to identify potential off-target interactions.[7][8] Comprehensive profiling helps in understanding the inhibitor's specificity and potential for polypharmacology.[9]
Troubleshooting Guide
Q1: My mPR inhibitor shows potent activity in my cell-based functional assay, but I'm unsure if it's a direct effect on the mPR. How can I confirm on-target activity?
This is a common and important question. A functional effect doesn't always guarantee direct target engagement.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA).[4][10] A positive thermal shift in the presence of your inhibitor provides strong evidence of direct binding to the mPR in a cellular environment.[5]
-
Workflow:
-
Treat cells with your inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins.
-
Detect the amount of soluble mPR at each temperature using Western blotting or other detection methods.
-
A shift in the melting curve indicates stabilization of the mPR by the inhibitor.[6]
-
Q2: I performed a CETSA experiment, but the thermal shift was very small or not reproducible. What could be the issue?
Several factors can influence the outcome of a CETSA experiment.
-
Possible Causes & Solutions:
-
Suboptimal Inhibitor Concentration: The inhibitor concentration might be too low to achieve sufficient target occupancy. It is often recommended to use saturating concentrations (e.g., 5-20 times the cellular EC50) for a clear thermal shift.[6]
-
Poor Cell Permeability: If the inhibitor has poor membrane permeability, it may not reach the intracellular mPR in sufficient concentrations in intact cells. Consider performing CETSA on cell lysates as a comparison.
-
Assay Conditions: Optimize the heating time and temperature range. A narrow temperature range around the protein's melting point is often necessary to observe a clear shift.
-
Detection Issues: Ensure your antibody for Western blotting is specific and sensitive enough to detect the soluble fraction of the mPR.
-
Q3: My inhibitor is confirmed to bind to the mPR, but I suspect it might have off-target effects that contribute to the observed phenotype. How can I investigate this?
Investigating off-target effects is crucial for validating a specific inhibitor.
-
Recommended Action:
-
Kinome Profiling: Since mPR signaling involves kinases like Akt and ERK, it's prudent to screen your inhibitor against a broad panel of kinases.[11] This will reveal if your compound inhibits other kinases, which could confound your results.
-
Phenotypic Comparison: Compare the phenotype induced by your inhibitor with that of other known inhibitors of the same pathway or with genetic knockdown/knockout of the mPR.
-
Chemical Analogs: Synthesize and test inactive analogs of your inhibitor. These should not bind to the mPR and ideally should not produce the same cellular effects.
-
Q4: The results from my kinome screen show that my inhibitor hits a few other kinases with similar potency. What are the next steps?
This is a common finding in drug discovery.
-
Interpretation and Follow-up:
-
Assess Relevance: Determine if the identified off-target kinases are expressed in your experimental system and if their inhibition could plausibly contribute to the observed phenotype.
-
Structure-Activity Relationship (SAR): Use the kinome profiling data to guide medicinal chemistry efforts to design more selective inhibitors.
-
Orthogonal Assays: Use structurally unrelated inhibitors for the identified off-targets to see if they replicate any of the observed effects of your primary inhibitor.
-
Data Presentation
Table 1: Example of Cellular Thermal Shift Assay (CETSA) Data
| Temperature (°C) | % Soluble mPR (Vehicle) | % Soluble mPR (Inhibitor A, 10 µM) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 (Tm) | 75 |
| 60 | 20 | 55 (Tm) |
| 65 | 5 | 25 |
| 70 | <1 | 10 |
Tm = Melting Temperature
Table 2: Example of Kinase Selectivity Profile
| Kinase | % Inhibition @ 1 µM Inhibitor B | IC50 (nM) |
| mPR-associated Kinase 1 | 95% | 50 |
| Kinase X | 85% | 150 |
| Kinase Y | 55% | 800 |
| Kinase Z | 10% | >10,000 |
Visualized Workflows and Pathways
Caption: Simplified mPR signaling pathway.
Caption: Experimental workflow for CETSA.
Caption: Logic diagram for troubleshooting inhibitor specificity.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol is adapted for assessing the target engagement of an mPR inhibitor in cultured cells.
Materials:
-
Cultured cells expressing the mPR of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
mPR inhibitor and vehicle (e.g., DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler or heating block
-
Ultracentrifuge
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody specific to the mPR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of the mPR inhibitor or vehicle for the determined time (e.g., 1 hour) at 37°C.
-
Cell Harvesting: Wash cells with ice-cold PBS and harvest by scraping. Pellet the cells by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove insoluble debris. Collect the supernatant.
-
Heating Step: Aliquot the supernatant into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 5°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Leave one aliquot at room temperature as a non-heated control.
-
Separation of Aggregates: Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant from each tube, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples. Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the mPR. Follow with an HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble mPR relative to the non-heated control against the temperature for both the vehicle- and inhibitor-treated samples to generate melting curves. A rightward shift in the curve for the inhibitor-treated sample indicates thermal stabilization.
Protocol 2: Kinase Profiling (General Workflow)
This protocol outlines a general workflow for assessing inhibitor selectivity using a commercial kinase profiling service.
Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases.
Procedure:
-
Compound Submission: Prepare a stock solution of your inhibitor at a high concentration (e.g., 10 mM in 100% DMSO) as per the service provider's instructions. Ensure the compound is of high purity.
-
Assay Format Selection: Choose the assay format. Typically, providers offer an initial screen at a single high concentration (e.g., 1 or 10 µM) to identify potential hits.
-
Kinase Panel Selection: Select a panel of kinases for screening. Comprehensive panels covering a large portion of the human kinome are available.[7]
-
Primary Screening: The service provider will perform the binding or activity assays. The results are usually reported as percent inhibition relative to a control.
-
Data Analysis of Primary Screen: Analyze the data to identify kinases that are significantly inhibited by your compound. A common threshold is >50% or >80% inhibition.
-
Follow-up Dose-Response: For any significant "hits" from the primary screen, request follow-up dose-response assays to determine the IC50 or Kd values. This provides quantitative data on the potency of your inhibitor against off-targets.
-
Selectivity Analysis: Compare the IC50 value for your primary target (mPR-associated kinase) with the IC50 values for the identified off-targets to determine the selectivity profile of your compound.
References
- 1. Membrane progesterone receptor - Wikipedia [en.wikipedia.org]
- 2. Membrane Progesterone Receptors (mPRs, PAQRs): Review of Structural and Signaling Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 5. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Mannose 6-Phosphate Receptor (MPR) Co-Immunoprecipitation Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mannose 6-Phosphate Receptor (MPR) co-immunoprecipitation (Co-IP) experiments. The guide is designed to address specific issues that may arise during the experimental workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during MPR Co-IP experiments in a question-and-answer format.
Question 1: Why am I getting a low or no signal for my bait (MPR) or prey protein?
Answer:
Low or no signal is a frequent issue in Co-IP experiments. Several factors related to the unique characteristics of MPRs could be contributing to this problem.
-
Suboptimal Lysis Conditions for a Transmembrane Protein: Mannose 6-Phosphate Receptors (MPRs) are transmembrane glycoproteins.[1] Inefficient solubilization from the membrane will result in a low concentration of the bait protein in your lysate.
-
Solution: Ensure your lysis buffer contains an appropriate non-ionic detergent. The strength of detergents typically follows this order: SDS > Triton X-100 > NP-40 > Digitonin > CHAPS.[2] Start with a mild detergent like 1% Triton X-100 or NP-40 to preserve protein interactions.
-
-
pH-Dependent Binding: The interaction between MPRs and their ligands (e.g., mannose 6-phosphate-containing lysosomal enzymes) is pH-dependent. Optimal binding occurs in the trans-Golgi network at a pH of approximately 6.5, with ligand release occurring in the more acidic environment of the endosomes.[1][3]
-
Solution: Maintain the pH of your lysis and binding buffers between 6.5 and 7.4 to ensure stable interaction between the MPR and its binding partners.
-
-
Divalent Cation Requirement for CD-MPR: The cation-dependent MPR (CD-MPR) requires divalent cations for efficient recognition of its ligands.[1]
-
Solution: If you are working with CD-MPR, supplement your lysis and wash buffers with divalent cations such as MnCl₂.
-
-
Weak or Transient Interactions: The interaction between your bait and prey proteins might be weak or transient.
-
Solution: Consider using a cross-linking agent to stabilize the interaction before cell lysis. Additionally, perform all steps at 4°C and use milder wash buffers to preserve the complex.[4]
-
-
Poor Antibody Affinity or Epitope Masking: The antibody may have low affinity for the native conformation of the MPR, or the epitope may be masked by the interacting protein.
-
Solution: Use a high-quality, IP-validated antibody. If possible, try different antibodies that recognize different epitopes on the MPR.[5]
-
Question 2: I'm observing high background or non-specific binding in my MPR Co-IP. What can I do to reduce it?
Answer:
High background can obscure the specific interaction you are trying to detect. Here are several strategies to minimize non-specific binding:
-
Insufficient Pre-clearing: Cell lysates contain many proteins that can non-specifically bind to the beads or the antibody.
-
Solution: Always perform a pre-clearing step by incubating your lysate with beads (without the specific antibody) before the immunoprecipitation. This will remove proteins that non-specifically adhere to the bead matrix.
-
-
Inadequate Washing: Insufficient washing may not effectively remove all non-specifically bound proteins.
-
Solution: Increase the number and duration of your wash steps. You can also increase the stringency of your wash buffer by adding a small amount of detergent (e.g., 0.1% Tween-20) or increasing the salt concentration.[6]
-
-
Too Much Antibody or Lysate: Using excessive amounts of antibody or total protein can lead to increased non-specific binding.
-
Solution: Titrate your antibody to determine the optimal concentration for immunoprecipitating your target protein without excessive background. Similarly, you can try reducing the total amount of protein lysate used in the experiment.
-
-
Inappropriate Bead Type: Different types of beads (e.g., agarose (B213101) vs. magnetic) can have different non-specific binding properties.
-
Solution: If you are using agarose beads and experiencing high background, consider switching to magnetic beads, which often exhibit lower non-specific binding.
-
Question 3: My Co-IP results are inconsistent or not reproducible. What are the likely causes?
Answer:
Reproducibility is key in scientific experiments. Inconsistent Co-IP results can stem from several variables.
-
Variability in Cell Culture and Lysis: Differences in cell confluency, passage number, or lysis efficiency can lead to variable protein expression and interaction levels.
-
Solution: Standardize your cell culture and harvesting procedures. Ensure complete and consistent cell lysis by optimizing your lysis protocol and always keeping samples on ice to minimize protein degradation.
-
-
Inconsistent Reagent Preparation: The age and preparation of buffers and reagents can affect the outcome.
-
Solution: Prepare fresh lysis and wash buffers for each experiment. Always add protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[7]
-
-
Procedural Variations: Minor differences in incubation times, washing volumes, or bead handling can introduce variability.
-
Solution: Follow a detailed and consistent protocol. Ensure thorough resuspension of beads at each step and complete removal of supernatants.
-
Experimental Protocols and Data
Quantitative Data for MPR Co-Immunoprecipitation
The following table provides a summary of typical quantitative parameters for an MPR Co-IP experiment. These values should be optimized for your specific experimental conditions.
| Parameter | Typical Range/Value | Notes |
| Cell Lysate | ||
| Starting Material | 1-5 x 10⁷ cells per IP | The amount of starting material depends on the expression level of the bait and prey proteins. |
| Lysis Buffer Volume | 1 mL per 1-5 x 10⁷ cells | Ensure complete cell coverage and efficient lysis. |
| Protein Concentration | 1-2 mg total protein per IP | Determine protein concentration using a standard assay (e.g., BCA or Bradford).[4] |
| Immunoprecipitation | ||
| Primary Antibody | 1-5 µg per mg of protein lysate | This should be empirically determined. Titrate the antibody to find the optimal concentration. |
| Protein A/G Beads | 20-50 µL of bead slurry per IP | The amount of beads depends on the binding capacity of the beads and the amount of antibody used. |
| Incubation Time (Lysate + Ab) | 1-4 hours or overnight at 4°C | Overnight incubation may increase yield but can also increase non-specific binding. |
| Incubation Time (Complex + Beads) | 1-2 hours at 4°C | This is for the capture of the antibody-protein complex by the beads. |
| Washing | ||
| Wash Buffer Volume | 1 mL per wash | Use a sufficient volume to ensure thorough washing. |
| Number of Washes | 3-5 times | Increasing the number of washes can help reduce background. |
| Elution | ||
| Elution Buffer Volume | 20-50 µL | Use a minimal volume to ensure a concentrated eluate. |
Detailed Methodology for MPR Co-Immunoprecipitation
This protocol provides a general framework for performing a Co-IP experiment with MPR as the bait protein.
1. Cell Lysis
-
Culture and harvest 1-5 x 10⁷ cells.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors. For CD-MPR, add 10 mM MnCl₂.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
2. Pre-clearing the Lysate
-
To 1 mg of total protein, add 20-30 µL of Protein A/G bead slurry.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.
3. Immunoprecipitation
-
Add 1-5 µg of the primary antibody (specific to MPR) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add 40-50 µL of Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
4. Washing
-
Centrifuge the tubes at 1,000 x g for 1 minute at 4°C to pellet the beads.
-
Carefully discard the supernatant.
-
Add 1 mL of ice-cold wash buffer (e.g., Co-IP lysis buffer with a lower detergent concentration) and gently resuspend the beads.
-
Repeat the centrifugation and washing steps for a total of 3-5 washes.
5. Elution
-
After the final wash, carefully remove all of the supernatant.
-
Add 20-50 µL of 1X Laemmli sample buffer to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for subsequent analysis by SDS-PAGE and Western blotting.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
Visualizing MPR-Mediated Trafficking
The following diagrams illustrate key pathways and workflows relevant to MPR Co-IP experiments.
References
- 1. Two-Step Coimmunoprecipitation (TIP) Enables Efficient and Highly Selective Isolation of Native Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mds.marshall.edu [mds.marshall.edu]
- 3. Interaction of the cation-dependent mannose 6-phosphate receptor with GGA proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Co-immunoprecipitation and semi-quantitative immunoblotting for the analysis of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Protein Interaction Network Dynamics using Multiplexed Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant 6-MPR Folding Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the folding of recombinant mannose-6-phosphate (B13060355) receptor (6-MPR).
Frequently Asked Questions (FAQs)
Q1: What are the critical challenges in expressing and folding recombinant this compound?
The primary challenges in producing properly folded recombinant this compound, a large, multi-domain glycoprotein (B1211001), include:
-
Complex Post-Translational Modifications: Ensuring correct glycosylation is crucial for the proper folding, stability, and function of this compound. Eukaryotic expression systems like mammalian or insect cells are often preferred over prokaryotic systems to achieve this.[1]
-
Inclusion Body Formation: Overexpression in bacterial systems often leads to the formation of insoluble and misfolded protein aggregates known as inclusion bodies.[1] Optimizing expression conditions such as temperature and induction time can help mitigate this.[1]
-
Membrane Protein Nature: As a transmembrane protein, this compound requires detergents or lipid-based environments for solubilization and purification to maintain its native conformation.[2]
-
Multiple Domains: The cation-independent this compound (CI-MPR) has 15 homologous extracytoplasmic domains, and ensuring each domain folds correctly and interacts appropriately with its neighbors is a significant challenge.[3][4]
Q2: Which biophysical techniques are most suitable for assessing the folding of recombinant this compound?
Several biophysical techniques can be employed to assess the secondary and tertiary structure, as well as the stability of recombinant this compound:
-
Circular Dichroism (CD) Spectroscopy: This is a powerful technique to determine the secondary structure content (alpha-helices, beta-sheets) of the protein. Far-UV CD (190-250 nm) provides information on the protein backbone conformation, while near-UV CD (250-350 nm) can give insights into the tertiary structure by probing the environment of aromatic amino acid residues.[2]
-
Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF is used to determine the thermal stability of a protein by measuring its melting temperature (Tm).[5][6] A properly folded protein will exhibit a distinct unfolding transition. This technique is also valuable for screening ligands that may stabilize the protein.[7]
-
Size-Exclusion Chromatography (SEC): SEC can be used to assess the oligomeric state and identify aggregation. A properly folded, monomeric or dimeric this compound will elute at a predictable volume, whereas aggregated protein will elute earlier.
Q3: How can I confirm that my recombinant this compound is functionally active?
The ultimate confirmation of proper folding is the protein's ability to perform its biological function. For this compound, this is primarily its ability to bind its specific ligands.
-
Ligand-Binding Assays: These assays measure the interaction of recombinant this compound with its ligands, such as mannose-6-phosphate (M6P) or pentamannosyl-6-phosphate (PMP).[8][9] Techniques like ELISA-based assays, surface plasmon resonance (SPR), or radioligand displacement assays can be used to determine binding affinity (Kd).[3][9]
Troubleshooting Guides
Problem 1: Low Yield of Recombinant this compound
| Possible Cause | Suggested Solution |
| Codon Mismatch | Optimize the gene sequence for the specific expression host to ensure efficient translation.[10] |
| Protein Toxicity | Use an inducible expression system with tight regulation to control protein expression levels.[10] Consider lowering the induction temperature and using a shorter induction time. |
| Inefficient Promoter | Use a strong, well-characterized promoter suitable for the chosen expression system. |
| Plasmid Instability | Ensure the use of appropriate antibiotic selection throughout the culture. |
Problem 2: Recombinant this compound is Found in Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate | Lower the induction temperature (e.g., 18-25°C) to slow down protein synthesis and allow more time for proper folding.[1] |
| Suboptimal Culture Media | Supplement the media with folding enhancers like osmolytes (e.g., sorbitol, glycerol) or co-factors if required. |
| Lack of Chaperones | Co-express molecular chaperones that can assist in the folding of complex proteins. |
| Disulfide Bond Mismatch | If expressing in bacteria, consider using strains engineered to facilitate disulfide bond formation in the cytoplasm or targeting the protein to the periplasm. |
Problem 3: Recombinant this compound is Degraded
| Possible Cause | Suggested Solution |
| Host Cell Proteases | Use protease-deficient host strains for expression. |
| Protease Activity during Purification | Add a cocktail of protease inhibitors to all buffers used during cell lysis and purification. Keep the protein at low temperatures (4°C) throughout the purification process. |
| Inherent Instability | The expressed construct may be inherently unstable. Consider expressing a more stable fragment or a mutant with potentially increased stability. |
Problem 4: Biophysical Assays Indicate Misfolding (e.g., No Clear Unfolding Transition in DSF)
| Possible Cause | Suggested Solution |
| Protein Aggregation | Centrifuge the protein sample at high speed before the assay to remove any aggregates. Analyze the sample by SEC to check for aggregation. |
| Incorrect Buffer Conditions | The buffer pH, ionic strength, or additives may be destabilizing the protein. Perform a buffer screen to identify optimal conditions for protein stability. |
| Presence of Detergent Micelles (for membrane proteins) | The detergent used for solubilization can interfere with some assays. Screen different detergents to find one that maintains protein stability without interfering with the assay. For CD of membrane proteins, special considerations are needed to account for light scattering and other artifacts.[2] |
| Protein is Already Unfolded | This could be due to harsh purification conditions. Re-evaluate the purification protocol to ensure it is gentle enough to maintain the protein's folded state. |
Quantitative Data Summary
Table 1: Ligand Binding Affinities for Bovine Cation-Independent this compound [8]
| Ligand | Dissociation Constant (Kd) |
| Mannose-6-Phosphate | 7 x 10⁻⁶ M |
| Pentamannose Phosphate | 6 x 10⁻⁶ M |
| Bovine Testes β-galactosidase | 2 x 10⁻⁸ M |
| High Mannose Oligosaccharide (with two phosphomonoesters) | 2 x 10⁻⁹ M |
Table 2: Stability of 46-kDa this compound Mutants in Baby Hamster Kidney Cells [11]
| Mutant | Half-life (t½) |
| Deletion of residues 20-23 | < 10 hours |
| Deletion of residues 24-29 | < 10 hours |
| Replacement of residues 24-29 with Alanine | ~20 hours |
Experimental Protocols
Protocol 1: Assessing Secondary Structure by Circular Dichroism (CD) Spectroscopy
This protocol is adapted for a multi-domain glycoprotein like this compound.
-
Sample Preparation:
-
Dialyze the purified recombinant this compound extensively against a suitable CD buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). Note: Avoid high concentrations of chloride ions as they have high absorbance in the far-UV region.[12]
-
Determine the precise protein concentration using a reliable method (e.g., BCA assay or UV absorbance at 280 nm if the extinction coefficient is known).
-
For far-UV CD (190-250 nm), prepare the protein sample to a final concentration of 0.1-0.2 mg/mL.
-
For near-UV CD (250-350 nm), a higher concentration of 0.5-1.0 mg/mL is typically required.
-
Filter the final sample through a 0.22 µm filter to remove any aggregates.
-
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm for far-UV CD and 10 mm for near-UV CD.
-
Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the instrument parameters:
-
Wavelength range: 190-260 nm (far-UV) or 250-350 nm (near-UV)
-
Data pitch: 0.5 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the CD spectrum of the protein sample.
-
Subtract the buffer baseline from the protein spectrum to obtain the final CD spectrum of the protein.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
-
Use deconvolution software (e.g., CONTIN, SELCON3, CDSSTR) to estimate the secondary structure content (α-helix, β-sheet, random coil).
-
Protocol 2: Determining Thermal Stability by Differential Scanning Fluorimetry (DSF)
This protocol provides a general framework for assessing the thermal stability of recombinant this compound.
-
Reagent Preparation:
-
Prepare the purified recombinant this compound at a final concentration of 2-5 µM in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the recommended working concentration (typically 5X).
-
If testing the effect of a ligand, prepare a stock solution of the ligand at a concentration significantly higher than the final desired concentration.
-
-
Assay Setup (in a 96-well or 384-well PCR plate):
-
For each reaction well, add the protein solution, the fluorescent dye, and either buffer (for control) or the ligand solution. The final volume is typically 20-25 µL.
-
Include a "no protein" control containing only buffer and the dye to check for background fluorescence.
-
Seal the plate securely to prevent evaporation during heating.
-
-
Instrument and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 575 nm emission for SYPRO Orange).
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the derivative of the curve. A higher Tm indicates greater thermal stability.
-
Protocol 3: Functional Assessment by Ligand-Binding ELISA
This protocol outlines a method to confirm the ligand-binding functionality of recombinant this compound.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a ligand for this compound, such as pentamannosyl-6-phosphate (PMP)-BSA conjugate, at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4).
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Binding of Recombinant this compound:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the purified recombinant this compound (starting from a concentration of ~10 µg/mL) to the wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add a primary antibody that specifically recognizes this compound (e.g., an anti-His tag antibody if the recombinant protein is His-tagged, or a specific anti-6-MPR antibody).
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add a TMB substrate solution and incubate in the dark until a blue color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity will be proportional to the amount of functionally active this compound bound to the ligand.
-
Visualizations
Caption: Workflow for Expression, Purification, and Folding Assessment of Recombinant this compound.
Caption: Simplified Signaling Pathway of Mannose-6-Phosphate Receptor (this compound).
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Circular dichroism spectroscopy of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression, purification, and characterization of human mannose-6-phosphate receptor - Extra cellular domain from a stable cell line utilizing a small molecule biomimetic of the mannose-6-phosphate moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 5. Protocol for performing and optimizing differential scanning fluorimetry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 8. Ligand interactions of the cation-independent mannose 6-phosphate receptor. The stoichiometry of mannose 6-phosphate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of insulin-like growth factor II (IGF-II)-dependent cell growth by multidentate pentamannosyl 6-phosphate-based ligands targeting the mannose 6-phosphate/IGF-II receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Stabilization of mutant 46-kDa mannose 6-phosphate receptors by proteasomal inhibitor lactacystin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Drug-Conjugate Chemistry for 6-Mercaptopurine Riboside (6-MPR) Targeting
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis, purification, and characterization of 6-mercaptopurine (B1684380) riboside (6-MPR) drug conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups on 6-mercaptopurine riboside (this compound) available for drug conjugation?
A1: The primary functional groups on this compound that are most amenable to conjugation are the thiol group at the 6-position of the purine (B94841) ring and the hydroxyl groups on the ribose sugar. The thiol group is a strong nucleophile, making it a common target for conjugation.[1]
Q2: What are the common challenges encountered when conjugating drugs to the thiol group of this compound?
A2: Common challenges include:
-
Low Conjugation Efficiency: This can be due to suboptimal reaction conditions, such as incorrect pH, temperature, or molar ratios of reactants.
-
Side Reactions: Competing reactions, such as the formation of disulfide bonds or reaction of the linker with other nucleophiles, can reduce the yield of the desired conjugate.
-
Instability of the Conjugate: The linkage between this compound and the drug may be unstable under physiological conditions, leading to premature release of the payload.
-
Purification Difficulties: Separating the desired conjugate from unreacted starting materials and side products can be challenging, especially for small molecule conjugates.
Q3: What types of linker chemistries are suitable for conjugating drugs to this compound?
A3: The choice of linker chemistry is critical for the stability and efficacy of the this compound conjugate. Common strategies include:
-
Thiol-Maleimide Chemistry: This is a widely used method for thiol-specific conjugation, forming a stable thioether bond. However, the stability of the resulting succinimide (B58015) ring should be considered, as it can undergo hydrolysis or a retro-Michael reaction.[1]
-
Disulfide Linkers: These linkers can be cleaved in the reducing environment inside cells, providing a mechanism for controlled drug release.
-
Cleavable Linkers: Linkers that are sensitive to specific enzymes (e.g., cathepsins) or pH can be used to achieve targeted drug release in the tumor microenvironment or within specific cellular compartments.
Q4: How can I improve the stability of my this compound drug conjugate?
A4: To enhance the stability of your conjugate, consider the following:
-
Optimize Linker Chemistry: Select a linker that forms a stable bond under physiological conditions but is cleavable at the target site. For maleimide-based linkers, strategies to stabilize the succinimide ring can be employed.
-
Control Reaction Conditions: Careful control of pH and other reaction parameters can minimize side reactions that may lead to unstable products.
-
Storage Conditions: Store the purified conjugate under optimal conditions (e.g., appropriate pH, temperature, and in the absence of light) to prevent degradation.
Troubleshooting Guides
Problem 1: Low Yield of this compound Conjugate
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The thiol group of this compound is more nucleophilic at a slightly basic pH. However, maleimide (B117702) linkers can be unstable at high pH. Optimize the pH of the reaction buffer, typically in the range of 6.5-7.5 for thiol-maleimide reactions. |
| Incorrect Molar Ratio of Reactants | A molar excess of the linker-drug construct is often used to drive the reaction to completion. However, a very large excess can lead to side reactions and purification challenges. Empirically determine the optimal molar ratio by performing small-scale test reactions. |
| Oxidation of the Thiol Group | The thiol group of this compound can be oxidized to form disulfide bonds, rendering it unreactive. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and consider adding a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. |
| Hydrolysis of the Linker | If using a moisture-sensitive linker (e.g., NHS-ester), ensure that all solvents and reagents are anhydrous. Prepare linker solutions immediately before use. |
| Low Purity of Starting Materials | Impurities in the this compound or the linker-drug can interfere with the conjugation reaction. Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry).[2] |
Problem 2: Instability of the Purified this compound Conjugate
| Possible Cause | Troubleshooting Steps |
| Retro-Michael Reaction (for maleimide-based linkers) | The thioether bond formed via Michael addition can be reversible, leading to deconjugation. Consider using next-generation maleimide linkers that are more stable or promote hydrolysis of the succinimide ring post-conjugation to form a stable, open-ring structure. |
| Cleavage of Disulfide Linker | If a disulfide linker is used, it may be prematurely cleaved by reducing agents in the storage buffer or during handling. Ensure that the storage buffer is free of reducing agents. |
| Hydrolysis of Ester or Amide Bonds in the Linker | The linker may contain ester or amide bonds that are susceptible to hydrolysis, especially at non-neutral pH. Optimize the pH of the storage buffer to maximize the stability of the linker. |
| Photodegradation | Some chemical moieties are light-sensitive. Protect the conjugate from light during storage and handling by using amber vials or covering the reaction vessel with aluminum foil. |
Problem 3: Difficulty in Purifying the this compound Conjugate
| Possible Cause | Troubleshooting Steps |
| Similar Physicochemical Properties of Conjugate and Starting Materials | The conjugate may have similar solubility and chromatographic behavior to the unreacted this compound or linker-drug, making separation difficult. |
| Optimize HPLC Conditions: Experiment with different stationary phases (e.g., C18, phenyl-hexyl), mobile phase compositions (e.g., different organic modifiers, ion-pairing agents), and gradients to improve separation.[2][3][4][5][6][7] | |
| Precipitation of the Conjugate during Purification | The conjugate may have lower solubility than the starting materials, leading to precipitation during chromatographic purification. |
| Adjust Mobile Phase: Add a small amount of a suitable organic solvent (e.g., DMSO, DMF) to the mobile phase to improve the solubility of the conjugate. | |
| Co-elution with Side Products | Side reactions can generate byproducts that are difficult to separate from the desired conjugate. |
| Optimize Reaction Conditions: Minimize the formation of side products by optimizing the reaction conditions (see Problem 1). |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation of this compound
This protocol provides a general framework. The specific conditions, such as molar ratios, reaction time, and temperature, should be optimized for each specific drug and linker.
-
Preparation of this compound Solution:
-
Dissolve 6-mercaptopurine riboside (this compound) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0. The final concentration will depend on the solubility of the specific this compound derivative.
-
To ensure the thiol group is in its reduced form, consider adding a 1-2 molar excess of a reducing agent like TCEP and incubating for 30 minutes at room temperature.
-
-
Preparation of Maleimide-Linker-Drug Solution:
-
Dissolve the maleimide-functionalized linker-drug construct in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to prepare a concentrated stock solution.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 1.5 to 5 equivalents) of the maleimide-linker-drug solution to the this compound solution.
-
Gently mix the reaction mixture and allow it to proceed at room temperature for 1-4 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
-
-
Quenching the Reaction:
-
After the desired reaction time, quench any unreacted maleimide groups by adding a small molecule thiol, such as N-acetylcysteine or cysteine, in a slight molar excess over the initial amount of maleimide.
-
-
Purification:
-
Purify the this compound conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][3][4][5][6][7]
-
Use a suitable C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, as the mobile phase.
-
Monitor the elution profile using a UV detector at a wavelength where both this compound and the drug payload absorb.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Confirm the identity and purity of the this compound conjugate using analytical techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the conjugate and assess its purity.[6][8][9]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To confirm the structure of the conjugate and the site of conjugation.[8][10][11][12]
-
UV-Vis Spectroscopy: To determine the concentration of the conjugate and potentially the drug-to-ligand ratio if the drug and this compound have distinct absorbance maxima.
-
-
Data Presentation
Table 1: Example of Quantitative Data for Optimizing this compound Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Linker:this compound) | 1.5:1 | 3:1 | 5:1 |
| Reaction Time (hours) | 2 | 2 | 4 |
| Temperature (°C) | 25 | 25 | 4 |
| Conjugation Efficiency (%) | 65 | 85 | 80 |
| Purity after HPLC (%) | 92 | 95 | 96 |
| Half-life in Plasma (hours) | 18 | 24 | 22 |
Note: This is example data and will vary depending on the specific reactants and conditions.
Visualizations
Caption: Workflow for the synthesis and purification of a this compound drug conjugate.
Caption: General mechanism of action for a this compound targeted prodrug.
References
- 1. Quantification of 6-Mercaptopurine and Its Metabolites in Patients with Acute Lympoblastic Leukemia Using Dried Blood Spots and UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Can We Predict the Toxicity and Response to Thiopurines in Inflammatory Bowel Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of high performance liquid chromatography-mass spectrometry (HPLC-MS) to quantify modified nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. connectsci.au [connectsci.au]
Validation & Comparative
Validating a New Polyclonal Antibody for Mannose 6-Phosphate Receptor: A Comparative Guide
For researchers and drug development professionals, the rigorous validation of a new polyclonal antibody is paramount to ensure specificity, selectivity, and reproducibility in experimental results. This guide provides a comprehensive framework for validating a novel polyclonal antibody targeting the mannose 6-phosphate receptor (M6PR), a key protein in lysosomal enzyme trafficking. We present a comparative analysis of the new antibody's performance against commercially available alternatives, supported by detailed experimental protocols and data.
Comparative Performance Analysis
The performance of the "New pAb" is benchmarked against two commercially available polyclonal antibodies for M6PR, designated as "Competitor A" and "Competitor B". The following tables summarize the key characteristics and experimental performance across various applications.
Table 1: Antibody Characteristics
| Feature | New pAb | Competitor A (e.g., Thermo Fisher PA5-24608) | Competitor B (e.g., Abcam ab32815) |
| Host Species | Rabbit | Rabbit | Rabbit |
| Immunogen | Recombinant full-length human M6PR | Synthetic peptide from the C-terminal region of human M6PR[1] | Native full-length Cow IGF2R[2] |
| Clonality | Polyclonal | Polyclonal | Polyclonal |
| Purification | Affinity Purified | Size-exclusion - Dialysis, Ammonium sulfate (B86663) precipitation[1] | Immunogen affinity purified[3] |
| Formulation | PBS, 0.02% Sodium Azide, 50% Glycerol | PBS, pH 7.4, 0.09% sodium azide[1] | Lyophilized with BSA, NaCl, Na2HPO4, Thimerosal, NaN3[3] |
| Validated Applications | WB, IHC, ICC, ELISA, Flow Cytometry | WB, ICC/IF, Flow Cytometry[1] | IHC-P, ICC/IF[2] |
Table 2: Western Blot (WB) Performance
| Parameter | New pAb | Competitor A | Competitor B |
| Recommended Dilution | 1:1000 - 1:2000 | 1:1000[1] | 1:500 - 1:1000 |
| Cell Lysate | A549, HeLa | A549[1] | Not specified |
| Observed Band Size | ~46 kDa | ~46 kDa | ~46 kDa |
| Specificity | Single prominent band at the expected molecular weight | Single band observed | Not specified |
| Signal-to-Noise Ratio | High | Moderate | Not specified |
Table 3: Immunohistochemistry (IHC) & Immunocytochemistry (ICC) Performance
| Parameter | New pAb | Competitor A | Competitor B |
| Recommended Dilution | IHC: 1:100 - 1:200, ICC: 1:50 - 1:150 | ICC/IF: 1:10 - 1:50[1] | ICC/IF: 1:100[2] |
| Tissue/Cell Type | Human Kidney, A549 cells | A549 cells[1] | HeLa, MCF-7 cells[2] |
| Staining Pattern | Cytoplasmic | Cytoplasmic | Cytoplasmic[2] |
| Signal Specificity | Strong and specific staining in the Golgi and endosomal compartments | Specific staining observed | Specific cytoplasmic staining[2] |
| Background Staining | Low | Low | Low |
Table 4: ELISA & Flow Cytometry Performance
| Application | Parameter | New pAb | Competitor A | Competitor B |
| ELISA | Reactivity | High sensitivity and specificity for M6PR | Not specified as a primary application | Not specified as a primary application |
| Detection Range | 1-10 ng/mL | - | - | |
| Flow Cytometry | Recommended Dilution | 1:50 - 1:100 | 1:10 - 1:50[1] | Not specified as a primary application |
| Cell Type | Jurkat cells | A549 cells[1] | - | |
| Signal | Clear positive signal compared to isotype control | Positive signal observed | - |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Western Blotting
-
Cell Lysate Preparation : Harvest cells (e.g., A549, HeLa) and lyse in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (New pAb: 1:1500; Competitor A: 1:1000) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing : Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Detection : Wash the membrane as in step 5. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.
Immunohistochemistry (IHC) - Paraffin-Embedded Tissue
-
Deparaffinization and Rehydration : Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval : Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking : Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with 5% normal goat serum in PBS.
-
Primary Antibody Incubation : Incubate sections with the primary antibody (New pAb: 1:150) overnight at 4°C.
-
Washing : Wash sections three times with PBS.
-
Secondary Antibody and Detection : Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP complex. Visualize with a DAB chromogen substrate.
-
Counterstaining and Mounting : Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Immunocytochemistry (ICC)
-
Cell Culture and Fixation : Grow cells (e.g., A549) on coverslips to 70-80% confluency. Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilization and Blocking : Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes and block with 3% BSA in PBS for 30 minutes.[2]
-
Primary Antibody Incubation : Incubate with the primary antibody (New pAb: 1:100) for 1 hour at room temperature or overnight at 4°C.
-
Washing : Wash cells three times with PBS.
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour in the dark.
-
Counterstaining and Mounting : Counterstain nuclei with DAPI and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging : Visualize using a fluorescence microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) - Indirect
-
Coating : Coat a 96-well plate with recombinant M6PR protein (0.5 µ g/well ) overnight at 4°C.[4]
-
Blocking : Wash the plate and block with 2% BSA in PBS for 2 hours at room temperature.[4]
-
Primary Antibody Incubation : Add serial dilutions of the primary antibody and incubate for 2 hours at 37°C.
-
Washing : Wash the plate four times with PBST.
-
Secondary Antibody Incubation : Add HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.
-
Detection : Wash the plate and add TMB substrate. Stop the reaction with sulfuric acid and read the absorbance at 450 nm.[4]
Flow Cytometry
-
Cell Preparation : Harvest cells (e.g., Jurkat) and adjust to a concentration of 1x10^6 cells/mL.
-
Fixation and Permeabilization : Fix cells with 4% paraformaldehyde and permeabilize with a saponin-based permeabilization buffer.
-
Primary Antibody Incubation : Incubate cells with the primary antibody (New pAb: 1:75) for 30 minutes at 4°C.
-
Washing : Wash cells twice with wash buffer.
-
Secondary Antibody Incubation : Incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C in the dark.
-
Analysis : Wash cells and resuspend in FACS buffer. Analyze on a flow cytometer.
Visualizations
Caption: Experimental workflow for the validation of the new polyclonal M6PR antibody.
Caption: Simplified signaling pathway of M6PR-mediated lysosomal enzyme trafficking.
References
- 1. M6PR Polyclonal Antibody (PA5-24608) [thermofisher.com]
- 2. Anti-M6PR (cation independent) antibody - Lysosome Membrane Marker (ab32815) | Abcam [abcam.com]
- 3. Mannose 6 Phosphate Receptor(Cation independent) Antibody - Novatein Biosciences [novateinbio.com]
- 4. Engineered therapeutic antibodies with mannose 6-phosphate analogues as a tool to degrade extracellular proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Phenotypes of CI-MPR and CD-MPR Knockout Mice
This guide provides a comprehensive comparison of the phenotypes observed in cation-independent mannose 6-phosphate receptor (CI-MPR) and cation-dependent mannose 6-phosphate receptor (CD-MPR) knockout mouse models. It is intended for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, protein trafficking, and related areas.
Introduction
The mannose 6-phosphate (M6P) pathway is the principal mechanism for transporting newly synthesized lysosomal hydrolases from the trans-Golgi network (TGN) to the lysosomes. This process is mediated by two specialized receptors: the cation-independent mannose 6-phosphate receptor (CI-MPR), also known as the insulin-like growth factor II (IGF-II) receptor, and the cation-dependent mannose 6-phosphate receptor (CD-MPR). To elucidate the specific in vivo functions and the degree of functional redundancy of these two receptors, knockout mouse models have been generated and extensively characterized. This guide summarizes and compares the key phenotypic findings from these studies.
Comparative Phenotypic Data
The following tables summarize the quantitative and qualitative phenotypic differences between CI-MPR and CD-MPR knockout mice.
Table 1: General Phenotypes of CI-MPR and CD-MPR Knockout Mice
| Feature | CI-MPR Knockout (-/-) | CD-MPR Knockout (-/-) | Double Knockout (CI-MPR-/- & CD-MPR-/- & IGF-II-/-) | Wild-Type (+/+) |
| Viability | Perinatal lethal (die at E15.5) due to cardiac hyperplasia.[1][2] Viability rescued by concurrent knockout of IGF-II.[1][2] | Viable and fertile.[1][3] | Viable, but with a severe phenotype.[4] | Normal |
| Growth | Organomegaly (~30% increase in size), elevated levels of free IGF-II.[1][2] Normal growth when IGF-II is also knocked out.[1] | Normal growth and appearance.[1][3][5] | Dwarfism, facial dysplasia, waddling gait.[4] | Normal |
| General Health | Not applicable due to lethality. | Appear healthy.[1][3] | Resembles human I-cell disease, with dysostosis multiplex.[4] | Normal |
Table 2: Lysosomal Enzyme Sorting and Levels
| Parameter | CI-MPR Knockout (-/-) | CD-MPR Knockout (-/-) | Double Knockout (CI-MPR-/- & CD-MPR-/- & IGF-II-/-) | Wild-Type (+/+) |
| Serum M6P-Glycoproteins | ~45-fold increase.[2] | ~15-fold increase.[2] | Markedly elevated.[4] | Baseline |
| Secretion of Lysosomal Enzymes | ~70% of lysosomal enzymes are secreted.[1] | Increased secretion from cultured fibroblasts and thymocytes.[3] | Massive missorting and secretion of multiple lysosomal enzymes. | Low/Baseline |
| Tissue Lysosomal Enzyme Activity | Moderately decreased in some solid tissues.[2] | Mostly normal in solid tissues, some marginally elevated in serum.[2] | Significantly decreased in tissues. | Normal |
| Lysosomal Storage | Not the primary phenotype due to early lethality. In neonatal hepatocytes, no significant increase in lysosomal volume density or residual bodies.[6] | Accumulation of undigested material in lysosomes of cultured fibroblasts.[1][3] | Histological signs of lysosomal storage in fibroblasts, brain, and liver.[4] Nine-fold increase in residual bodies in neonatal hepatocytes.[6] | None |
Experimental Protocols
Generation of Knockout Mice
The generation of CI-MPR and CD-MPR knockout mice is typically achieved through gene targeting in embryonic stem (ES) cells, followed by the creation of chimeric mice.[2][3][7]
1. Targeting Vector Construction:
-
A targeting vector is designed to disrupt the gene of interest (either Igf2r for CI-MPR or M6pr for CD-MPR).
-
The vector contains sequences homologous to the target gene ("homology arms") flanking a selectable marker, such as a neomycin resistance cassette (neo). This allows for the replacement of a critical exon of the target gene with the marker cassette via homologous recombination.
2. ES Cell Transfection and Selection:
-
The targeting vector is introduced into pluripotent ES cells, commonly derived from the 129/Sv mouse strain, via electroporation.[4]
-
ES cells that have successfully incorporated the vector are selected for by growing them in a medium containing a selective agent (e.g., G418 for the neo cassette).
3. Screening for Homologous Recombination:
-
Selected ES cell clones are screened by Polymerase Chain Reaction (PCR) and Southern blot analysis to identify those in which the targeting vector has integrated at the correct genomic locus through homologous recombination, rather than random insertion.
4. Generation of Chimeric Mice:
-
Correctly targeted ES cells are microinjected into blastocysts from a donor mouse (e.g., C57BL/6 strain).[4]
-
These injected blastocysts are then transferred into the uterus of a pseudopregnant female mouse to develop to term.
5. Breeding and Genotyping:
-
The resulting offspring, known as chimeras, will have tissues derived from both the host blastocyst and the genetically modified ES cells.
-
Chimeric mice are bred with wild-type mice. If the modified ES cells contributed to the germline, the knockout allele will be transmitted to the next generation (F1).
-
F1 heterozygous mice are identified by PCR genotyping of tail DNA and are then intercrossed to produce homozygous knockout mice (F2 generation).
Analysis of Lysosomal Enzyme Activity
The activity of lysosomal enzymes in tissues and bodily fluids is a key parameter for characterizing the phenotype of MPR knockout mice. Fluorometric assays using 4-methylumbelliferyl (4-MU) substrates are commonly employed.[8]
1. Sample Preparation:
-
Tissues: Tissues (e.g., liver, kidney, brain) are homogenized in a suitable buffer (e.g., distilled water or a specific lysis buffer) on ice.
-
Serum/Plasma: Blood is collected and centrifuged to separate serum or plasma.
-
Cultured Cells: Cells are lysed using detergents or physical disruption (e.g., sonication).
-
The total protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay, for normalization of enzyme activity.[9]
2. Enzyme Assay:
-
A specific amount of protein from the sample lysate is added to a reaction mixture containing the appropriate 4-MU-conjugated substrate in a buffer that provides the optimal pH for the specific enzyme being assayed.
-
The reaction is incubated at 37°C for a defined period.
-
The enzymatic reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).
3. Measurement:
-
The fluorescence of the liberated 4-methylumbelliferone (B1674119) is measured using a fluorometer.
-
The enzyme activity is calculated based on a standard curve generated with known concentrations of 4-methylumbelliferone and is typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein.
Visualizations
Lysosomal Enzyme Trafficking Pathway
Caption: Trafficking of M6P-tagged lysosomal enzymes via CI-MPR and CD-MPR.
Experimental Workflow for Knockout Mouse Phenotyping
Caption: Workflow for generating and phenotyping MPR knockout mice.
Logical Comparison of Key Phenotypes
Caption: Key phenotypic differences between MPR knockout models.
Conclusion
The comparative analysis of CI-MPR and CD-MPR knockout mice reveals both distinct and overlapping functions for these two receptors in lysosomal enzyme trafficking.
The CI-MPR plays a critical, non-redundant role in embryonic development, primarily through its regulation of IGF-II levels.[1] Its absence leads to a severe disruption of lysosomal enzyme sorting, indicating it is the dominant receptor for this pathway.[1][2]
The CD-MPR , while not essential for viability, is required for the efficient targeting of a subset of lysosomal enzymes.[1][3] Its absence results in a milder phenotype with partial missorting of hydrolases, suggesting that the CI-MPR can compensate for its loss to a significant degree.[1][5]
The phenotype of the double knockout mice, which closely mimics the human lysosomal storage disorder I-cell disease, definitively demonstrates that the M6P-dependent pathway, mediated by both receptors, is essential for the proper targeting of the majority of lysosomal enzymes.[4] These mouse models have been invaluable tools for dissecting the complexities of lysosomal biogenesis and have provided crucial insights into the pathophysiology of lysosomal storage diseases.
References
- 1. US20040166554A1 - Method for assaying the activity of lysosomal enzymes - Google Patents [patents.google.com]
- 2. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 3. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. Mouse mutants lacking the cation-independent mannose 6-phosphate/insulin-like growth factor II receptor are impaired in lysosomal enzyme transport: comparison of cation-independent and cation-dependent mannose 6-phosphate receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cation-independent Mannose 6-Phosphate Receptor: A COMPOSITE OF DISTINCT PHOSPHOMANNOSYL BINDING SITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockout Mice Fact Sheet [genome.gov]
- 8. Enzymatic Screening and Diagnosis of Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple, accurate method for the measurement of lysosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cation-Dependent and Cation-Independent Mannose 6-Phosphate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the two types of mannose 6-phosphate receptors (MPRs): the Cation-Dependent MPR (CD-MPR) and the Cation-Independent MPR (CI-MPR). Understanding the distinct functional characteristics of these receptors is crucial for research in lysosomal biogenesis, protein trafficking, and for the development of therapeutic strategies for lysosomal storage diseases and other conditions.
I. Core Functional Differences
The primary role of both the CD-MPR and CI-MPR is to recognize and bind newly synthesized lysosomal hydrolases bearing mannose 6-phosphate (M6P) residues in the trans-Golgi Network (TGN) and transport them to the endo-lysosomal system.[1][2] However, they exhibit significant differences in their structure, ligand binding properties, and trafficking dynamics.
The Cation-Dependent MPR (CD-MPR) , also known as MPR46, is a smaller, dimeric receptor of approximately 46 kDa.[1] Its binding to M6P-containing ligands is enhanced in the presence of divalent cations such as Mn²⁺.[2] In contrast, the Cation-Independent MPR (CI-MPR) , also known as the M6P/Insulin-like Growth Factor II (IGF-II) receptor or MPR300, is a much larger, monomeric glycoprotein (B1211001) of about 300 kDa.[1] As its name suggests, its binding to M6P is not dependent on cations.[1] A key distinguishing feature of the CI-MPR is its dual-ligand binding capacity; it also binds and internalizes IGF-II, playing a role in the regulation of this growth factor.[3]
II. Quantitative Performance Comparison
The following tables summarize the key quantitative differences between the CD-MPR and CI-MPR based on available experimental data.
Table 1: Ligand Binding Characteristics
| Parameter | Cation-Dependent MPR (CD-MPR) | Cation-Independent MPR (CI-MPR) |
| Binding Affinity for M6P (Kd) | ~8 µM[1] | ~7 µM[1] |
| Cation Requirement for M6P Binding | Enhanced by divalent cations (e.g., Mn²⁺)[2] | No |
| Optimal pH for Ligand Binding | ~6.5-7.0[4] | ~6.5-7.0[5] |
| pH for Ligand Dissociation | < 6.0[4] | < 6.0[5] |
| IGF-II Binding | No | Yes |
Table 2: Trafficking Kinetics
| Parameter | Cation-Dependent MPR (CD-MPR) | Cation-Independent MPR (CI-MPR) |
| Internalization Rate from Cell Surface | Rapidly internalized, but specific quantitative data for direct comparison is limited. | t½ ≈ 2.5 min (for a chimeric CI-MPR)[6] |
| Recycling to the Plasma Membrane | Cycles between the Golgi, endosomes, and the cell surface. | Rapid recycling of the internalized pool (t½ ≈ 5-6 min for the fast component, accounting for ~84% of recycled receptors)[6] |
| Half-life of Cell Surface Receptor | Not readily available in comparative studies. | Efflux half-time from steady-state distribution is approximately 29-40 min (for a chimeric CI-MPR)[6][7] |
| Cell Surface Localization at Steady State | Primarily intracellular, with a smaller fraction on the cell surface. | ~10-20% of the total cellular pool resides on the plasma membrane.[5] |
III. Experimental Methodologies
This section details the protocols for key experiments used to characterize the functional differences between CD-MPR and CI-MPR.
A. Ligand Binding Affinity Measurement: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure the binding kinetics and affinity of receptor-ligand interactions in real-time.
Protocol:
-
Chip Preparation:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The purified extracellular domain of either CD-MPR or CI-MPR is immobilized on the activated sensor chip surface via amine coupling. The receptor is diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Remaining activated groups on the chip surface are deactivated with ethanolamine.
-
A reference flow cell is prepared in the same way but without the immobilized receptor to subtract non-specific binding.
-
-
Binding Analysis:
-
A series of concentrations of the M6P-containing ligand (analyte) are prepared in a suitable running buffer (e.g., HBS-EP).
-
The analyte solutions are injected over the sensor chip surface at a constant flow rate.
-
The association of the ligand to the receptor is monitored in real-time as a change in the resonance angle, measured in Resonance Units (RU).
-
Following the association phase, running buffer without the analyte is flowed over the chip to monitor the dissociation of the ligand-receptor complex.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
B. Receptor Purification: Affinity Chromatography
Affinity chromatography is used to purify MPRs from cell lysates based on their specific binding to M6P.
Protocol:
-
Matrix Preparation:
-
A solid support (e.g., Sepharose beads) is coupled with a mannose 6-phosphate ligand to create an affinity matrix.
-
The column is equilibrated with a binding buffer (e.g., Tris-buffered saline, pH 7.4, containing a detergent like Triton X-100).
-
-
Sample Preparation and Loading:
-
Cells expressing the MPR of interest are lysed in a buffer that preserves the receptor's integrity and binding activity.
-
The cell lysate is clarified by centrifugation to remove insoluble material.
-
The clarified lysate is loaded onto the equilibrated affinity column.
-
-
Binding and Washing:
-
The lysate is allowed to pass through the column, during which the MPRs bind to the immobilized M6P.
-
The column is washed extensively with the binding buffer to remove unbound proteins.
-
-
Elution:
-
The bound MPRs are eluted from the column by changing the buffer conditions to disrupt the receptor-ligand interaction. This can be achieved by:
-
Including a high concentration of free mannose 6-phosphate in the elution buffer to competitively displace the bound receptor.
-
Changing the pH of the elution buffer to a more acidic pH (e.g., pH 5.0) to induce a conformational change in the receptor that reduces its affinity for the ligand.
-
-
-
Analysis:
-
The eluted fractions are collected and analyzed by SDS-PAGE and Western blotting using specific antibodies against CD-MPR or CI-MPR to confirm the purity and identity of the receptor.
-
C. Cellular Localization and Trafficking: Immunofluorescence Microscopy
Immunofluorescence microscopy is used to visualize the subcellular localization of the MPRs and to track their movement through different cellular compartments.
Protocol:
-
Cell Culture and Fixation:
-
Cells are grown on glass coverslips to an appropriate confluency.
-
The cells are fixed with a solution of 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
The fixed cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibodies to access intracellular antigens.
-
Non-specific antibody binding sites are blocked by incubating the cells in a blocking solution (e.g., PBS containing 1% bovine serum albumin and/or normal serum from the species in which the secondary antibody was raised) for 30-60 minutes.
-
-
Antibody Incubation:
-
The cells are incubated with a primary antibody specific for either CD-MPR or CI-MPR, diluted in the blocking solution, for 1-2 hours at room temperature or overnight at 4°C.
-
After incubation, the cells are washed several times with PBS to remove unbound primary antibody.
-
The cells are then incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
The cells are washed again to remove unbound secondary antibody.
-
The coverslips are mounted on microscope slides using a mounting medium containing an anti-fade reagent.
-
The slides are imaged using a fluorescence or confocal microscope equipped with the appropriate filters for the fluorophore used.
-
IV. Signaling Pathways and Functional Workflows
The trafficking pathways of both MPRs are essential for the proper delivery of lysosomal enzymes. The CI-MPR has an additional role in signaling through its interaction with IGF-II.
Figure 1: General trafficking pathways of CD-MPR and CI-MPR.
Caption: Trafficking of MPRs from the TGN to endosomes and recycling back.
Figure 2: Role of CI-MPR in IGF-II signaling.
Caption: CI-MPR modulates IGF-II signaling by internalizing it for degradation.
V. Summary and Conclusion
The cation-dependent and cation-independent mannose 6-phosphate receptors, while sharing the primary function of targeting lysosomal enzymes, exhibit fundamental differences that have significant implications for cellular function and disease. The CD-MPR appears to have a more specialized role in lysosomal enzyme transport, with its activity modulated by cations. The CI-MPR, in addition to its broader role in lysosomal trafficking, acts as a key regulator of IGF-II bioavailability, thereby influencing cell growth and development. The distinct trafficking kinetics of these receptors further underscore their specialized roles within the complex endomembrane system. A thorough understanding of these differences is paramount for researchers in cell biology and for the rational design of therapeutic interventions that target these pathways.
References
- 1. Structural Insights into the Mechanism of pH-dependent Ligand Binding and Release by the Cation-dependent Mannose 6-Phosphate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cation-dependent mannose-6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. [PDF] Cation-dependent mannose 6-phosphate receptor contains two internalization signals in its cytoplasmic domain | Semantic Scholar [semanticscholar.org]
- 5. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Cation-dependent mannose 6-phosphate receptor contains two internalization signals in its cytoplasmic domain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xanthine Oxidase Inhibitors for the Modulation of 6-Mercaptopurine Metabolism
For researchers, scientists, and drug development professionals, understanding the nuances of drug interactions is paramount. This guide provides a detailed comparison of two prominent xanthine (B1682287) oxidase (XO) inhibitors, allopurinol (B61711) and febuxostat (B1672324), when used to modulate the metabolism of 6-mercaptopurine (B1684380) (6-MP). 6-MP is a cornerstone therapy in conditions such as acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD). However, its metabolism can lead to the production of toxic metabolites. The co-administration of XO inhibitors is a strategy to optimize the therapeutic effects of 6-MP while minimizing its toxicity.
Mechanism of Action and Rationale for Co-administration
6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic and immunosuppressive effects. Its metabolic pathway is complex, involving several enzymes. Two key competing pathways are of clinical significance:
-
Anabolic pathway: 6-MP is converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). 6-TGNs are responsible for the therapeutic effects of 6-MP by incorporating into DNA and RNA, leading to cell cycle arrest and apoptosis.[1][2]
-
Catabolic pathways: 6-MP is inactivated by two major enzymes:
-
Thiopurine S-methyltransferase (TPMT) metabolizes 6-MP to 6-methylmercaptopurine (B131649) (6-MMP), which is associated with hepatotoxicity.[1][3]
-
Xanthine oxidase (XO) oxidizes 6-MP to the inactive metabolite 6-thiouric acid.[1][4]
-
In some individuals, 6-MP metabolism is preferentially shunted towards the production of 6-MMP, leading to high levels of this toxic metabolite and suboptimal levels of the therapeutic 6-TGNs. This "skewed metabolism" can result in dose-limiting toxicities without achieving the desired therapeutic effect.[5][6]
By inhibiting xanthine oxidase, allopurinol and febuxostat block one of the catabolic pathways of 6-MP. This leads to a redirection of 6-MP metabolism towards the anabolic pathway, resulting in increased levels of the active 6-TGNs and decreased production of the hepatotoxic 6-MMP.[6][7][8] This modulation of 6-MP metabolism allows for the use of lower doses of 6-MP, thereby reducing the risk of toxicity while maintaining or even enhancing therapeutic efficacy.
Head-to-Head Comparison of Allopurinol and Febuxostat as 6-MP Modulators
| Feature | Allopurinol | Febuxostat |
| Mechanism of Action | Purine analog, acts as a substrate and non-competitive inhibitor of XO.[9] Its active metabolite, oxypurinol, binds tightly to the reduced form of XO.[10] | Non-purine, selective inhibitor of XO.[9] It inhibits both the oxidized and reduced forms of the enzyme.[10] |
| Effect on 6-MP Metabolites | Significantly increases 6-TGN levels and decreases 6-MMP levels when co-administered with 6-MP.[7][11] | Increases 6-TGN levels and decreases 6-MMP levels, and is effective in patients intolerant to allopurinol.[12] |
| Clinical Efficacy in IBD | Co-administration with low-dose thiopurines is effective in patients who are non-responders with skewed metabolism, leading to clinical remission.[7] | A viable alternative for patients intolerant to allopurinol, demonstrating efficacy and good tolerability.[12] |
| Clinical Efficacy in ALL | Increases the time spent in the therapeutic absolute neutrophil count (ANC) range and significantly lowers the 6-MMP:6-TGN ratio.[5] Reduces the risk of severe neutropenia and hepatotoxicity.[11] | Limited head-to-head data in ALL, but its similar mechanism suggests potential utility. |
| Side Effects & Interactions | Can cause hypersensitivity reactions, rash, and has a larger number of known drug interactions.[13] | Generally well-tolerated, with fewer reported drug interactions compared to allopurinol.[13] Some studies have raised concerns about cardiovascular safety, though other large trials have not supported this finding.[14][15] |
| Dosage with 6-MP | When initiating allopurinol, the 6-MP dose must be significantly reduced (typically by 50-75%) to avoid severe myelosuppression.[6] | Similar dose reduction of 6-MP is required when co-administered. |
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of 6-mercaptopurine and the points of inhibition by allopurinol and febuxostat.
Caption: 6-Mercaptopurine metabolic pathway and points of inhibition.
Experimental Protocols
A common method for quantifying 6-TGN and 6-MMP levels in patients receiving thiopurine therapy is through high-performance liquid chromatography (HPLC).
Principle: This method involves the isolation of red blood cells (RBCs), followed by the hydrolysis of intracellular thiopurine nucleotides to their corresponding bases (6-thioguanine and 6-methylmercaptopurine). These bases are then separated and quantified using reverse-phase HPLC with UV detection.[16][17][18]
Detailed Protocol:
-
Sample Collection and RBC Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge the blood sample to separate plasma and buffy coat from RBCs.
-
Wash the RBC pellet with a saline solution and resuspend in a suitable buffer (e.g., Hanks solution).[16]
-
-
Cell Lysis and Deproteinization:
-
Lyse a known quantity of RBCs (e.g., 8 x 10^8 cells) by adding perchloric acid. This step also serves to deproteinize the sample.[16]
-
Add dithiothreitol (B142953) (DTT) to the lysis buffer to prevent the oxidation of thiopurines.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
-
Hydrolysis of Thiopurine Nucleotides:
-
HPLC Analysis:
-
After cooling, directly inject a specific volume of the hydrolyzed sample into the HPLC system.
-
Use a C18 reverse-phase column for separation.
-
The mobile phase typically consists of a buffer (e.g., triethylamine (B128534) or dihydrogenophosphate) and an organic solvent (e.g., methanol).[16][17]
-
Detect the separated metabolites using a UV detector at specific wavelengths (e.g., 342 nm for 6-TG and 303 nm for the hydrolysis product of 6-MMP).[16]
-
-
Quantification:
The following diagram outlines a typical workflow for a clinical trial comparing the effects of allopurinol and febuxostat on 6-MP metabolism.
Caption: Workflow for a clinical trial comparing XO inhibitors.
Conclusion
Both allopurinol and febuxostat are effective in modulating the metabolism of 6-mercaptopurine to increase the levels of its therapeutic metabolite, 6-TGN, and decrease the levels of its hepatotoxic metabolite, 6-MMP. This strategy has shown clinical benefits in patients with IBD and ALL who exhibit skewed 6-MP metabolism. The choice between allopurinol and febuxostat may depend on factors such as patient tolerance, potential for drug interactions, and cost. Further head-to-head clinical trials, particularly in the pediatric ALL population, would be beneficial to delineate any subtle differences in efficacy and safety between these two xanthine oxidase inhibitors in this specific application.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of allopurinol to manage skewed 6-mercaptopurine metabolism in pediatric maintenance acute lymphoblastic leukemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of Allopurinol to Mitigate 6-Mercaptopurine Associated Gastrointestinal Toxicity in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long term efficacy and safety of allopurinol and azathioprine or 6-mercaptopurine in patients with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. benchchem.com [benchchem.com]
- 10. The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat [ebmconsult.com]
- 11. Allopurinol Add-on 6-Mercaptopurine Strategy Improves Efficacy and Reduces Toxicity in Pediatric Patients With Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. drugs.com [drugs.com]
- 14. Cardiovascular safety of febuxostat compared to allopurinol for the treatment of gout: A systematic and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol of the Febuxostat versus Allopurinol Streamlined Trial (FAST): a large prospective, randomised, open, blinded endpoint study comparing the cardiovascular safety of allopurinol and febuxostat in the management of symptomatic hyperuricaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 18. Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC | Scilit [scilit.com]
- 19. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lab Information Manual [apps.sbgh.mb.ca]
Navigating the Cellular Maze: A Comparative Guide to Alternative Lysosomal Enzyme Sorting Pathways
For researchers, scientists, and drug development professionals, understanding the intricate trafficking routes of lysosomal enzymes is paramount for deciphering disease pathogenesis and developing targeted therapies. While the mannose-6-phosphate (B13060355) (M6P) pathway has long been considered the canonical route, a growing body of evidence illuminates the critical roles of alternative, M6P-independent sorting mechanisms. This guide provides an objective comparison of these alternative pathways, supported by experimental data and detailed methodologies to facilitate further investigation.
The proper functioning of lysosomes, the cell's recycling and signaling hubs, hinges on the accurate delivery of a vast arsenal (B13267) of hydrolytic enzymes. The well-established M6P-dependent pathway, involving the M6P receptors (MPRs), efficiently sorts the majority of these enzymes. However, the existence of M6P-independent pathways has become increasingly evident, offering crucial backup and specialized sorting mechanisms.[1][2][3] This guide delves into the key alternative routes mediated by the Lysosomal Integral Membrane Protein-2 (LIMP-2/SCARB2), the Sortilin and Prosaposin duo, and the multifaceted role of Galectin-3.
M6P-Independent Sorting: A Comparative Overview
Several alternative receptors and transport systems have been identified that ensure the delivery of specific lysosomal enzymes, even in the absence of a functional M6P pathway, as seen in I-cell disease.[4][5] These pathways are not merely redundant but appear to have specialized roles in sorting particular enzymes or functioning in specific cell types.
| Sorting Pathway | Key Receptor/Mediator | Cargo Examples | Cellular Context |
| LIMP-2/SCARB2 Pathway | Lysosomal Integral Membrane Protein-2 (LIMP-2), also known as SCARB2.[6][7] | β-glucocerebrosidase (GCase).[6] | M6P-independent delivery of GCase to lysosomes. Crucial for preventing Gaucher disease.[6][7] |
| Sortilin/Prosaposin Pathway | Sortilin, Prosaposin.[8][9][10] | Progranulin (PGRN), certain cathepsins.[8][11] | Neurons, microglia. Sortilin and Prosaposin provide independent but complementary pathways for PGRN trafficking to the lysosome.[8][9][10] |
| Galectin-3 Mediated Processes | Galectin-3 (LGALS3).[12][13][14] | Not a direct sorting receptor for newly synthesized enzymes, but plays a key role in lysosomal quality control, repair, and unconventional secretion.[12][13][14][15] | Response to lysosomal membrane damage.[12][13] |
Visualizing the Alternative Sorting Pathways
To better understand the molecular choreography of these pathways, the following diagrams illustrate the key steps involved in each mechanism.
Experimental Protocols for Investigating Lysosomal Sorting
Validating and quantifying the efficiency of these alternative pathways requires a combination of sophisticated cell and molecular biology techniques. Below are detailed protocols for key experiments frequently cited in the study of lysosomal enzyme sorting.
Pulse-Chase Labeling and Immunoprecipitation
This technique is invaluable for tracking the synthesis, processing, and transport of lysosomal enzymes over time.[16][17][18][19][20]
Objective: To follow the fate of a newly synthesized lysosomal enzyme and determine its trafficking route and processing kinetics.
Methodology:
-
Cell Culture: Grow cells of interest (e.g., fibroblasts, neurons) to near confluency.
-
Starvation: Deplete endogenous pools of methionine and cysteine by incubating cells in methionine/cysteine-free medium for 30-60 minutes.
-
Pulse Labeling: Add medium containing a radioactive amino acid (e.g., ³⁵S-methionine/cysteine) for a short period (5-30 minutes) to label newly synthesized proteins.
-
Chase: Wash the cells and replace the labeling medium with a "chase" medium containing an excess of non-radioactive methionine and cysteine. This prevents further incorporation of the radioactive label.
-
Time Points: Collect cell lysates and media samples at various time points during the chase (e.g., 0, 30, 60, 120 minutes, and longer for secreted proteins).
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target lysosomal enzyme from the lysates and media using a specific primary antibody. Protein A/G beads are used to capture the antibody-antigen complexes.[21][22][23][24]
-
SDS-PAGE and Autoradiography: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and visualize the radiolabeled protein bands by autoradiography or phosphorimaging. The precursor and mature forms of the enzyme can be distinguished by their different molecular weights.
Subcellular Fractionation by Density Gradient Centrifugation
This method allows for the enrichment of specific organelles, such as lysosomes, to determine the subcellular localization of enzymes.[25][26][27][28][29]
Objective: To isolate lysosomes and assess the amount of a specific enzyme that has been successfully targeted to this compartment.
Methodology:
-
Cell Homogenization: Harvest cells and gently homogenize them in an isotonic buffer to rupture the plasma membrane while keeping organelles intact.
-
Differential Centrifugation: Perform a series of centrifugations at increasing speeds to remove nuclei, mitochondria, and other larger organelles, resulting in a post-nuclear supernatant.
-
Density Gradient Preparation: Prepare a density gradient using a medium such as Percoll or sucrose.[25][26]
-
Ultracentrifugation: Layer the post-nuclear supernatant onto the density gradient and centrifuge at high speed. Organelles will migrate through the gradient and band at their characteristic buoyant density.
-
Fraction Collection: Carefully collect fractions from the gradient.
-
Analysis: Analyze each fraction for the presence of the lysosomal enzyme of interest (e.g., by Western blotting or enzyme activity assay) and for lysosomal marker proteins (e.g., LAMP1) to identify the lysosome-enriched fractions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify protein-protein interactions, which is crucial for understanding how sorting receptors bind to their cargo enzymes.[21][22][23][30]
Objective: To determine if a sorting receptor (e.g., LIMP-2, Sortilin) physically interacts with a specific lysosomal enzyme.
Methodology:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Antibody Incubation: Add an antibody specific to the "bait" protein (e.g., the sorting receptor) to the cell lysate.
-
Immunocomplex Precipitation: Use Protein A/G beads to bind to the antibody and pull down the entire protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein (e.g., the lysosomal enzyme) to see if it was co-precipitated with the bait protein.
Concluding Remarks
The study of alternative lysosomal enzyme sorting pathways is a rapidly evolving field. The M6P-independent routes are not just backups but are integral to cellular homeostasis, with specific roles in different cell types and for distinct sets of enzymes. A thorough understanding of these pathways, facilitated by the experimental approaches detailed in this guide, is essential for developing novel therapeutic strategies for lysosomal storage disorders and other diseases linked to lysosomal dysfunction. The continued investigation into the intricate network of lysosomal trafficking will undoubtedly uncover further layers of complexity and regulation, opening new avenues for therapeutic intervention.
References
- 1. Different Pathways to the Lysosome: Sorting out Alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential sorting of lysosomal enzymes in mannose 6-phosphate receptor-deficient fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Mannose 6-phosphate-independent targeting of lysosomal enzymes in I- cell disease B lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose 6-phosphate-independent targeting of lysosomal enzymes in I-cell disease B lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose 6-phosphate-independent Lysosomal Sorting of LIMP-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCARB2 - Wikipedia [en.wikipedia.org]
- 8. Regulation of lysosomal trafficking of progranulin by sortilin and prosaposin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prosaposin facilitates sortilin-independent lysosomal trafficking of progranulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sortilin and prosaposin localize to detergent-resistant membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nbidere.wixsite.com [nbidere.wixsite.com]
- 14. LGALS3 (galectin 3) mediates an unconventional secretion of SNCA/α-synuclein in response to lysosomal membrane damage by the autophagic-lysosomal pathway in human midbrain dopamine neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Biosynthesis, targeting, and processing of lysosomal proteins: pulse-chase labeling and immune precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. conductscience.com [conductscience.com]
- 18. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]
- 19. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]
- 20. researchgate.net [researchgate.net]
- 21. brainkart.com [brainkart.com]
- 22. Protein–Protein Interactions: Co-immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. Subcellular Fractionation of Hela Cells for Lysosome Enrichment Using a Continuous Percoll-Density Gradient - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Subcellular Fractionation [labome.com]
- 27. researchgate.net [researchgate.net]
- 28. LYSOSOMAL ISOLATION PROTOCOL [protocols.io]
- 29. bitesizebio.com [bitesizebio.com]
- 30. Study of Protein-protein Interactions in Autophagy Research - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercially Available Antibodies for 6-Mercaptopurine Metabolic Pathway Analysis
For researchers engaged in the study of 6-mercaptopurine (B1684380) (6-MP) pharmacology and its clinical applications, a critical aspect of their work involves the accurate detection and quantification of key enzymes in its metabolic pathway. This guide provides a comparative overview of commercially available antibodies targeting Thiopurine Methyltransferase (TPMT) and Hypoxanthine-guanine phosphoribosyltransferase (HPRT1), two pivotal enzymes in 6-MP metabolism. The performance and specifications of these antibodies are crucial for obtaining reliable and reproducible experimental data in applications such as Western Blotting (WB), Immunohistochemistry (IHC), and Enzyme-Linked Immunosorbent Assay (ELISA).
Understanding the 6-Mercaptopurine Metabolic Pathway
6-mercaptopurine is a prodrug that requires intracellular activation to exert its cytotoxic and immunosuppressive effects. The metabolic fate of 6-MP is complex, involving competing anabolic and catabolic pathways. The anabolic pathway, initiated by HPRT1, leads to the formation of the active metabolites, 6-thioguanine (B1684491) nucleotides (6-TGNs). Conversely, the catabolic pathway, primarily mediated by TPMT, inactivates 6-MP through methylation, producing 6-methylmercaptopurine (B131649) (6-MMP). The balance between these pathways is a key determinant of both therapeutic efficacy and toxicity.
Comparison of Commercially Available Anti-TPMT Antibodies
Thiopurine S-methyltransferase (TPMT) activity is a critical factor in 6-MP metabolism, with genetic polymorphisms leading to variable enzyme activity and risk of toxicity. The following table summarizes commercially available anti-TPMT antibodies suitable for its detection.
| Supplier | Product Name/ID | Host | Clonality | Validated Applications | Reported Reactivity | Notes |
| Proteintech | TPMT antibody (10682-1-AP) | Rabbit | Polyclonal | WB, IF/ICC | Human, Mouse, Rat | Full-length human TPMT recombinant protein immunogen.[1] |
| MyBioSource | Rabbit anti-Human, Mouse Thiopurine Methyltransferase (TPMT) Polyclonal Antibody-AAB27277.1 | Rabbit | Polyclonal | Not specified | Human, Mouse | General information provided from NCBI/Uniprot.[2] |
| Assay Genie | TPMT Rabbit Polyclonal Antibody (CAB14067) | Rabbit | Polyclonal | WB | Human | Binds specifically to TPMT protein.[3] |
| Novateinbio | TPMT Antibody (Mouse Anti Human) | Mouse | Monoclonal | ELISA, WB | Human | Recombinant human TPMT amino acids 1-245 immunogen.[4] |
| Abgent (part of WuXi AppTec) | anti-TPMT | Not specified | Not specified | WB | Not specified | Used in a publication to show autophagy-mediated degradation of TPMT*3A allozyme.[5] |
Comparison of Commercially Available Anti-HPRT1 Antibodies
Hypoxanthine-guanine phosphoribosyltransferase (HPRT1) is the rate-limiting enzyme in the anabolic pathway of 6-MP. Its expression and activity are essential for the drug's therapeutic effect. Below is a comparison of available anti-HPRT1 antibodies.
| Supplier | Product Name/ID | Host | Clonality | Validated Applications | Reported Reactivity | Notes |
| Abcam | Anti-HPRT antibody (ab10479) | Rabbit | Polyclonal | WB, ICC/IF | Human, Mouse, Rat | Specificity confirmed by Western blot in HPRT1 Knockout HAP1 cells. |
| Bio-Rad | Anti HPRT1 Antibody, clone 5F11A7 (VMA00483) | Mouse | Monoclonal | WB | Human | Extensively validated for western blotting using whole cell lysates.[6] |
| Santa Cruz Biotechnology | HPRT Antibody (F-1): sc-376938 | Mouse | Monoclonal | WB, IP, IF, IHC(P), ELISA | Human, Mouse, Rat | Epitope mapping between amino acids 167-201 near the C-terminus of human HPRT.[4] |
| Thermo Fisher Scientific | HPRT1 Polyclonal Antibody (PA5-21342) | Rabbit | Polyclonal | WB, IHC(P), ICC/IF | Human, Mouse, Rat | Predicted reactivity with a high percentage of sequence identity in several other species.[7] |
| Thermo Fisher Scientific | HPRT1 Monoclonal Antibody (1F8D11) (MA5-15274) | Mouse | Monoclonal | ELISA, WB | Human | Immunogen is a purified recombinant fragment of HPRT.[8] |
| Boster Bio | Anti-HPRT HPRT1 Antibody (A00668) | Rabbit | Polyclonal | IP, IHC, WB | Human, Mouse, Rat, Zebrafish | Validated with positive and negative control samples.[9] |
| Human Protein Atlas | Anti-HPRT1 Antibody (HPA006360) | Rabbit | Polyclonal | IHC, WB, ICC-IF | Human | Orthogonal validation using RNA-seq data.[10] |
| Prospec-Tany Technogene | HPRT1 Antibody Monoclonal (PAT1D9AT) | Mouse | Monoclonal | ELISA, WB, ICC/IF, Flow cytometry | Human | Immunogen is recombinant human HPRT amino acids 1-218.[11] |
Comparison of Commercially Available TPMT ELISA Kits
For quantitative analysis of TPMT protein levels, several ELISA kits are available. These kits are valuable for correlating TPMT protein expression with enzyme activity and genotype.
| Supplier | Product Name/ID | Assay Type | Detection Range | Sensitivity | Sample Type |
| ELK Biotechnology | Human TPMT(Thiopurine Methyltransferase) ELISA Kit | Sandwich | 0.32-20 ng/mL | 0.121 ng/mL | Serum, plasma, other biological fluids |
| Antibodies.com | Human TPMT ELISA Kit (A6647) | Sandwich | 1.56-100 ng/ml | 0.61 ng/ml | Serum, plasma or other biological fluids |
| Antibodies.com | Human TPMT ELISA Kit (A78912) | Sandwich | 3.125-200 ng/ml | 1.875 ng/ml | Serum, plasma, tissue homogenates, and other biological fluids |
| Aviva Systems Biology (via Biocompare) | TPMT ELISA Kit (Human) (OKCD08261) | Sandwich | 0.312-20ng/mL | < 0.113ng/mL | Human samples |
| Biomatik (via Biocompare) | Human Thiopurine Methyltransferase (TPMT) ELISA Kit | Sandwich | 0.312-20ng/mL | 0.113ng/mL | Human samples |
Experimental Protocols
Detailed and optimized protocols are fundamental for achieving reliable results. Below are general methodologies for key immunoassays. Researchers should always refer to the specific product datasheets for detailed instructions.
Western Blot Protocol for TPMT/HPRT1 Detection
-
Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
Gel Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-TPMT or anti-HPRT1) at the recommended dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Immunohistochemistry (IHC) Protocol for HPRT1 Detection
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the anti-HPRT1 primary antibody at the recommended dilution overnight at 4°C.
-
Washing: Wash the sections with PBS.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Wash the sections with PBS.
-
Chromogen Detection: Develop the signal using a chromogen substrate such as diaminobenzidine (DAB).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
Sandwich ELISA Protocol for TPMT Quantification
-
Plate Preparation: Use a microplate pre-coated with a capture antibody specific for TPMT.
-
Sample and Standard Addition: Add standards and samples to the wells and incubate.
-
Washing: Wash the wells to remove unbound substances.
-
Detection Antibody Addition: Add a biotin-conjugated anti-TPMT detection antibody and incubate.
-
Washing: Wash the wells to remove unbound detection antibody.
-
Enzyme Conjugate Addition: Add streptavidin-HRP and incubate.
-
Washing: Wash the wells to remove unbound enzyme conjugate.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark to develop color.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the optical density at 450 nm and calculate the TPMT concentration based on the standard curve.
Conclusion
The selection of a specific antibody for the detection of TPMT or HPRT1 should be guided by the intended application and the required specificity and sensitivity. While many commercial antibodies are available, it is crucial for researchers to carefully review the provided validation data. For applications requiring high confidence in specificity, antibodies validated using knockout cell lines are recommended. For quantitative applications, ELISA kits provide a standardized and high-throughput method. It is always advisable to perform in-house validation of any new antibody or kit to ensure its performance in the specific experimental context. This guide serves as a starting point for researchers to navigate the available options and select the most appropriate tools for their studies on 6-mercaptopurine metabolism.
References
- 1. TPMT antibody (10682-1-AP) | Proteintech [ptglab.com]
- 2. mybiosource.com [mybiosource.com]
- 3. assaygenie.com [assaygenie.com]
- 4. scbt.com [scbt.com]
- 5. TPMT antibody | antibody review based on formal publications [labome.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. HPRT1 Polyclonal Antibody (PA5-21342) [thermofisher.com]
- 8. HPRT1 Monoclonal Antibody (1F8D11) (MA5-15274) [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. Anti-HPRT1 Human Protein Atlas Antibody [atlasantibodies.com]
- 11. prospecbio.com [prospecbio.com]
Navigating the Cellular Maze: A Comparative Guide to Compensatory Lysosomal Trafficking Pathways in the Absence of Mannose 6-Phosphate Receptors
For researchers, scientists, and drug development professionals, understanding the intricate logistics of lysosomal enzyme transport is paramount. The canonical pathway, mediated by mannose 6-phosphate receptors (MPRs), is the primary route for delivering newly synthesized acid hydrolases to the lysosome. However, cellular life is robust, and in the face of MPR deficiency, as seen in lysosomal storage disorders like I-cell disease, a fascinating array of compensatory mechanisms emerges. This guide provides a comprehensive comparison of these alternative trafficking routes, supported by experimental data and detailed methodologies, to illuminate the complexities of lysosomal biology and offer insights for therapeutic development.
Executive Summary
Cells lacking functional mannose 6-phosphate receptors exhibit a range of adaptive strategies to ensure the delivery of essential enzymes to the lysosome. These compensatory pathways are not universally efficient and often display cell-type specificity. This guide dissects three key alternative mechanisms: the secretion-recapture pathway, trafficking via alternative receptors like LIMP-2 and Sortilin, and protein-based targeting signals inherent to the lysosomal enzymes themselves. We present a quantitative comparison of their efficiencies, detailed experimental protocols to study these phenomena, and visual representations of the underlying cellular processes.
Comparison of Lysosomal Enzyme Trafficking Pathway Efficiencies
The efficiency of lysosomal enzyme targeting is dramatically altered in the absence of MPRs. The following table summarizes quantitative data from studies on MPR-deficient cells, offering a comparative look at the efficacy of different pathways.
| Trafficking Pathway | Cell/Model System | Lysosomal Enzyme(s) | Percentage of Enzyme Targeted to Lysosomes | Key Findings & Citations |
| Canonical M6P Pathway (Control) | Wild-type Fibroblasts | Multiple lysosomal enzymes | >90% | The majority of newly synthesized lysosomal enzymes are efficiently sorted to lysosomes. |
| MPR Deficiency (No Compensation) | MPR 46/300-deficient Mouse Embryonic Fibroblasts | Multiple soluble lysosomal proteins | <15% | Over 85% of soluble lysosomal proteins are missorted and secreted into the medium.[1] |
| Secretion-Recapture Pathway | MPR 46/300-deficient MEFs overexpressing MPR 300 | Multiple lysosomal enzymes | ~25% (via this pathway) | Overexpression of MPR 300 corrects the missorting, with at least a quarter of the enzymes being transported via secretion and subsequent recapture.[1] |
| Protein-Based Targeting | I-cell Disease B-lymphoblastoid cell line | Cathepsin D | ~45% | A significant portion of cathepsin D is targeted to lysosomes independent of M6P, indicating a protein-based recognition system.[2] |
| LIMP-2 Mediated Pathway | LIMP-2-deficient fibroblasts and macrophages | β-glucocerebrosidase | Severely decreased | The majority of β-glucocerebrosidase is secreted in the absence of LIMP-2, highlighting its crucial role as a specific receptor. |
| Sortilin Mediated Pathway | COS-7 cells with dominant-negative sortilin | Prosaposin and GM2 Activator Protein | Blocked | Trafficking of these sphingolipid activator proteins to the lysosome is dependent on sortilin. |
Signaling Pathways and Experimental Workflows
To visualize the complex interplay of these trafficking routes, we provide the following diagrams generated using the DOT language.
References
A Comparative Guide to 6-Mercaptopurine Riboside (6-MPR)-Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-mercaptopurine (B1684380) (6-MP) and its riboside precursor, 6-mercaptopurine riboside (6-MPR), are potent purine (B94841) analogues widely used in the treatment of acute lymphoblastic leukemia and autoimmune diseases. The therapeutic efficacy of these compounds is often limited by their poor solubility, rapid metabolism, and systemic toxicity. To overcome these challenges, various drug delivery systems have been developed to enhance their targeted delivery to cancer cells, improve bioavailability, and reduce off-target effects. This guide provides a comparative analysis of the efficacy of different this compound-targeted drug delivery systems, supported by experimental data from recent literature. We will delve into liposomal formulations, polymeric nanoparticles, and prodrug strategies, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Data Presentation: A Comparative Overview
The following tables summarize the key physicochemical and in vitro efficacy data for different this compound and 6-MP-loaded drug delivery systems. It is important to note that direct comparison should be made with caution, as experimental conditions may vary between studies.
Table 1: Physicochemical Characterization of 6-MP/6-MPR Delivery Systems
| Delivery System | Drug | Polymer/Lipid Composition | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | 6-MP | Phosphatidylcholine, Cholesterol | 97.88 ± 2.96 | 0.35 ± 0.01 | +6.36 ± 0.54 | 14.26 ± 3.52 | Not Reported | [1] |
| PLGA Nanoparticles | 6-MP | Poly(lactic-co-glycolic acid) | 250.90 ± 6.15 | 0.22 ± 0.03 | -32.80 ± 2.26 | 21.93 ± 4.17 | Not Reported | [1] |
| PLGA Nanoparticles (6-MPNs) | 6-MP | Poly(lactic-co-glycolic acid) | ~100 | Uniform | -1.0 | High | Not Reported | [2][3] |
| Nanostructured Lipid Carriers (NLCs) | 6-MP | Not Specified | 124.5 ± 2.3 | 0.386 ± 0.011 | +25.5 ± 0.64 | 87.33 ± 0.08 | Not Reported | [4] |
| Chitosan-coated Magnetic Nanoparticles | 6-MP | Fe3O4, Chitosan | 19 | Not Reported | Not Reported | Not Reported | Not Reported | [5][6] |
Table 2: In Vitro Efficacy of 6-MP/6-MPR Delivery Systems
| Delivery System | Drug | Cell Line | IC50 (µM) | In Vitro Release Profile | Reference |
| PLGA Nanoparticles (6-MPNs) | 6-MP | Jurkat | 1.09 | Burst release followed by sustained release (50% in 96h at pH 4.8) | [2] |
| 6-MP Solution | 6-MP | Jurkat | 0.36 | - | [2] |
| S-allylthio-6-mercaptopurine riboside (SA-6MPR) Prodrug | This compound | Human leukemia and monolayer cell lines | More potent than parent this compound | Releases this compound upon reaction with glutathione | [7][8] |
| Chitosan-coated Magnetic Nanoparticles | 6-MP | Not Reported | Not Reported | Sustained release (97.7% in ~42h at pH 4.8; 55.4% in ~105h at pH 7.4) | [5][6] |
| Nanostructured Lipid Carriers (NLCs) | 6-MP | A549 | Not Reported | Burst release followed by a sustained release | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the development and evaluation of this compound-targeted drug delivery systems.
Preparation of this compound Liposomes by Thin-Film Hydration
This method is widely used for the preparation of multilamellar vesicles (MLVs) which can be further processed to form unilamellar vesicles.[9]
Materials:
-
This compound
-
Phospholipids (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform/Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
The organic solvent is then evaporated under reduced pressure using a rotary evaporator to form a thin lipid film on the inner surface of the flask.
-
The flask is then placed under a high vacuum for several hours to ensure the complete removal of any residual solvent.
-
The dried lipid film is hydrated with the aqueous buffer containing the desired concentration of any hydrophilic molecules to be encapsulated. The hydration is performed at a temperature above the phase transition temperature of the lipids.
-
The flask is gently agitated, allowing the lipid film to swell and form MLVs.
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a defined pore size.[9]
Preparation of this compound Polymeric Nanoparticles by Double Emulsion-Solvent Evaporation
This technique is suitable for encapsulating hydrophilic drugs like this compound into biodegradable polymeric nanoparticles.[10][11]
Materials:
-
This compound
-
Polymer (e.g., PLGA)
-
Organic solvent (e.g., Dichloromethane)
-
Aqueous solution
-
Surfactant (e.g., Polyvinyl alcohol - PVA)
Procedure:
-
Primary Emulsion (w/o): Dissolve this compound in a small volume of aqueous solution. Dissolve the polymer (e.g., PLGA) in an organic solvent. Add the aqueous this compound solution to the polymer solution and emulsify using a high-speed homogenizer or sonicator to form a water-in-oil (w/o) primary emulsion.[11]
-
Double Emulsion (w/o/w): The primary emulsion is then added to a larger volume of an aqueous solution containing a surfactant (e.g., PVA). This mixture is further homogenized or sonicated to form a water-in-oil-in-water (w/o/w) double emulsion.[11]
-
Solvent Evaporation: The organic solvent is then removed by evaporation under magnetic stirring at room temperature or by using a rotary evaporator.
-
Nanoparticle Collection: As the solvent evaporates, the polymer precipitates, forming solid nanoparticles encapsulating the this compound. The nanoparticles are then collected by centrifugation, washed with deionized water to remove excess surfactant and unencapsulated drug, and lyophilized for storage.
In Vitro Drug Release Assay
The dialysis membrane method is a common technique to evaluate the in vitro release kinetics of drugs from nanoparticles.[12][13]
Materials:
-
This compound loaded nanoparticles/liposomes suspension
-
Dialysis membrane with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively)
-
Shaking incubator or water bath
Procedure:
-
A known amount of the this compound-loaded nanoparticle suspension is placed inside a dialysis bag.
-
The sealed dialysis bag is then immersed in a known volume of the release medium.
-
The entire setup is placed in a shaking incubator at 37°C.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
The concentration of this compound in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The cumulative percentage of drug release is plotted against time.
Cellular Uptake and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., Jurkat, MCF-7, HepG2)
-
Cell culture medium and supplements
-
96-well plates
-
This compound-loaded delivery systems and free this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound-loaded delivery systems, free this compound, and a vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically between 500-600 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.
Mandatory Visualization
Signaling Pathway of 6-Mercaptopurine
The following diagram illustrates the mechanism of action of 6-mercaptopurine (6-MP), the active metabolite of this compound. This compound is converted to 6-MP within the cell, which then undergoes a series of metabolic conversions to exert its cytotoxic effects.
Caption: Mechanism of action of 6-mercaptopurine.
Experimental Workflow for Nanoparticle Efficacy Evaluation
This diagram outlines the typical experimental workflow for the development and in vitro evaluation of this compound-loaded nanoparticles.
Caption: Workflow for nanoparticle efficacy testing.
Logical Relationship of this compound Drug Delivery Strategies
This diagram illustrates the logical progression from the parent drug to various delivery strategies aimed at improving its therapeutic index.
Caption: Strategies for this compound delivery.
Conclusion
The development of targeted drug delivery systems for this compound holds significant promise for improving cancer therapy. Liposomal and polymeric nanoparticle formulations have demonstrated the ability to encapsulate 6-MP, control its release, and in some cases, enhance its cytotoxic effects against cancer cells in vitro.[2] Prodrug strategies offer another avenue to improve the pharmacokinetic profile of this compound.[7][8]
The data presented in this guide highlights the progress in this field. However, a standardized set of experimental protocols and reporting metrics would greatly facilitate direct comparison between different delivery platforms. Future research should focus on comprehensive in vivo studies to validate the preclinical efficacy of these systems and on the development of actively targeted nanoparticles to further enhance drug delivery to tumor sites. The continued innovation in nanomedicine is expected to lead to more effective and less toxic treatment options for patients.
References
- 1. An Overview of Clinical and Commercial Impact of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and characterization of 6-mercaptopurine-coated magnetite nanoparticles as a drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted vs. non-targeted delivery systems: reduced toxicity over efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A quantitative systems pharmacology (QSP) platform for preclinical to clinical translation of in-vivo CRISPR-Cas therapy [frontiersin.org]
- 12. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Dual-Faced Role of Mannose-6-Phosphate Receptor in Health and Disease
A comprehensive side-by-side analysis of Mannose-6-Phosphate (B13060355) Receptor (M6PR) expression reveals its complex and often contradictory involvement in various pathological conditions, including cancer and inflammatory diseases. This guide provides an objective comparison of M6PR expression in healthy versus diseased tissues, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.
The Mannose-6-Phosphate Receptor (M6PR) is a crucial transmembrane glycoprotein (B1211001) primarily known for its housekeeping role in trafficking newly synthesized lysosomal enzymes from the Golgi apparatus to the lysosomes. There are two main types of M6PR: the cation-dependent M6PR (CD-M6PR) and the cation-independent M6PR (CI-M6PR), also known as the insulin-like growth factor 2 receptor (IGF2R). The CI-M6PR is particularly notable for its dual functionality, not only binding mannose-6-phosphate tagged proteins but also binding insulin-like growth factor II (IGF-II), a potent mitogen. This dual role places M6PR at a critical juncture of cellular metabolism and growth signaling, and its dysregulation is increasingly implicated in a variety of diseases.
Comparative Analysis of M6PR Expression
The expression of M6PR varies significantly between healthy and diseased tissues. In many cancers, the expression of CI-M6PR is altered, suggesting a context-dependent role as either a tumor suppressor or a promoter of malignancy. In inflammatory conditions, changes in M6PR expression are also observed, although this is a less explored area of research.
M6PR Expression in Cancerous vs. Healthy Tissues
| Disease State | Tissue | Method of Analysis | Change in M6PR Expression in Diseased Tissue | Quantitative Data/Observations |
| Breast Cancer | Breast | Immunohistochemistry | Increased in high-grade DCIS; Decreased in invasive carcinoma | Median values and distributions were similar in benign lesions and normal adjacent glands, but the receptor level was significantly increased in high-grade ductal carcinomas in situ (DCIS) and decreased in invasive carcinomas relative to adjacent normal tissue. Increased M6P/IGF-IIR expression in MDA-MB-231 breast cancer cells resulted in a 2-fold reduced uptake of IGF-II[1]. |
| Prostate Cancer | Prostate | Immunohistochemistry | Overexpressed | Strong positivity was observed in several cases of prostate cancers[2]. |
| Liver Cancer | Liver | Gene Expression Analysis | Loss of expression | Frequent loss of heterozygosity occurs at the CI-M6PR locus in human liver carcinogenesis[3]. |
| Colorectal Cancer | Colon | Immunohistochemistry | Strong Positivity | Several cases of colorectal cancers displayed strong positivity[2]. |
| Melanoma | Skin | Immunohistochemistry | Strong Positivity | Several cases of melanomas displayed strong positivity[2]. |
| Renal Cancer | Kidney | Immunohistochemistry | Strong Positivity | Several cases of renal cancers displayed strong positivity[2]. |
M6PR Expression in Inflamed vs. Healthy Tissues
Quantitative data on M6PR expression in inflammatory diseases is less prevalent in the literature compared to cancer. However, studies on gene expression in inflammatory bowel disease (IBD) provide some insights.
| Disease State | Tissue | Method of Analysis | Change in M6PR Expression in Diseased Tissue | Quantitative Data/Observations |
| Ulcerative Colitis | Colon | Gene Expression Analysis | Upregulated | In inflamed ulcerative colitis mucosa, gene sets related to immune responses were upregulated[4]. While not specific to M6PR, this indicates a potential alteration in the expression of various cellular components, including trafficking receptors. A meta-analysis of proteomic data identified 791 differentially expressed proteins between inflamed UC and healthy controls[5]. |
| Rheumatoid Arthritis | Synovial Tissue | Gene Expression Analysis | Altered in Macrophage Subsets | Different macrophage subsets in the synovial tissue of rheumatoid arthritis patients show distinct gene expression profiles that regulate inflammation and remission[6]. The expression of M6PR on these macrophage populations could be altered, affecting their function. |
Key Signaling and Trafficking Pathways of M6PR
The functional implications of altered M6PR expression are best understood through its involvement in key cellular pathways. The primary pathway is the trafficking of lysosomal hydrolases. Additionally, the CI-M6PR plays a significant role in modulating the signaling of IGF-II and Transforming Growth Factor-Beta (TGF-β).
M6PR-Dependent Lysosomal Enzyme Trafficking
This is the canonical pathway for M6PR. It ensures that newly synthesized lysosomal enzymes, which are tagged with mannose-6-phosphate in the cis-Golgi, are correctly sorted and transported to the lysosomes.
Caption: M6PR binds M6P-tagged hydrolases in the TGN for transport to lysosomes.
CI-M6PR (IGF2R) Mediated IGF-II Degradation
The CI-M6PR acts as a clearance receptor for IGF-II. By binding to extracellular IGF-II and internalizing it for lysosomal degradation, the CI-M6PR limits the amount of IGF-II available to bind to the IGF-I receptor, which promotes cell proliferation. This function is central to its role as a tumor suppressor.
Caption: CI-M6PR internalizes and degrades IGF-II, reducing pro-proliferative signaling.
CI-M6PR in the Activation of Latent TGF-β
The CI-M6PR is also involved in the activation of latent TGF-β on the cell surface. It binds to the latent TGF-β complex, bringing it into proximity with proteases like plasmin, which can cleave the latency-associated peptide (LAP) and release the active TGF-β.
Caption: CI-M6PR facilitates the activation of latent TGF-β at the cell surface.
Experimental Protocols for M6PR Expression Analysis
The following sections provide detailed methodologies for the quantification and localization of M6PR in tissue samples.
Immunohistochemistry (IHC) for M6PR Localization
IHC is used to visualize the distribution and localization of M6PR protein in paraffin-embedded tissue sections.
Experimental Workflow:
Caption: A typical workflow for detecting M6PR protein in tissue sections via IHC.
Detailed Steps:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
-
Antigen Retrieval: To unmask the antigen, slides are subjected to heat-induced epitope retrieval, for example, by boiling in 10 mM sodium citrate buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against M6PR (e.g., anti-IGF2R antibody) at a concentration of 5-15 µg/mL overnight at 4°C.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied for 1 hour at room temperature.
-
Detection: The signal is visualized by adding a substrate-chromogen system, such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted.
-
Analysis: The staining intensity and distribution of M6PR are evaluated under a microscope.
Western Blotting for M6PR Quantification
Western blotting is used to detect and quantify the amount of M6PR protein in tissue or cell lysates.
Experimental Workflow:
Caption: Standard procedure for quantifying M6PR protein levels by Western blot.
Detailed Steps:
-
Protein Extraction: Tissues or cells are homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody against M6PR (e.g., anti-IGF2R) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the band corresponding to M6PR (approximately 270-300 kDa for CI-M6PR) is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
RT-qPCR for M6PR Gene Expression Analysis
Quantitative Real-Time PCR (RT-qPCR) is used to measure the relative or absolute quantity of M6PR mRNA transcripts.
Experimental Workflow:
Caption: Workflow for measuring M6PR mRNA levels using RT-qPCR.
Detailed Steps:
-
RNA Extraction: Total RNA is isolated from fresh or frozen tissue samples or cultured cells using a commercial kit or a standard protocol like TRIzol extraction.
-
RNA Quality and Quantification: The concentration and purity of the extracted RNA are determined by spectrophotometry (measuring absorbance at 260 and 280 nm). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: A fixed amount of RNA (e.g., 1 µg) is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (oligo(dT) or random hexamers).
-
qPCR Reaction: The qPCR reaction is set up with cDNA, forward and reverse primers specific for the M6PR gene, and a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.
-
Amplification: The reaction is run in a real-time PCR instrument, which monitors the fluorescence signal in each cycle.
-
Data Analysis: The cycle threshold (Ct) value, which is inversely proportional to the initial amount of target mRNA, is determined for M6PR and a reference (housekeeping) gene. The relative expression of the M6PR gene is then calculated using a method such as the 2-ΔΔCt method.
Conclusion
The expression of the Mannose-6-Phosphate Receptor, particularly the cation-independent form (CI-M6PR/IGF2R), is dynamically regulated and exhibits significant alterations in various disease states. Its role is multifaceted; it can act as a tumor suppressor by clearing the growth factor IGF-II, but its overexpression in certain cancers suggests a more complex, context-dependent function. In inflammatory diseases, its role is still being elucidated but is likely tied to the modulation of immune cell function and tissue remodeling. The provided data and protocols offer a framework for researchers to further investigate the diagnostic and therapeutic potential of targeting M6PR in human diseases.
References
- 1. Frontiers | Novel Insights Into Rheumatoid Arthritis Through Characterization of Concordant Changes in DNA Methylation and Gene Expression in Synovial Biopsies of Patients With Differing Numbers of Swollen Joints [frontiersin.org]
- 2. Immune Infiltration of Ulcerative Colitis and Detection of the m6A Subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose 6-Phosphate/Insulin-like Growth Factor–II Receptor Targets the Urokinase Receptor to Lysosomes via a Novel Binding Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synovial Cellular and Molecular Markers in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Differences in Colonic Epithelial Cells in Ulcerative Colitis Have an Epigenetic Basis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bonehealth.wustl.edu [bonehealth.wustl.edu]
Validating On-Target Effects of a Novel 6-MPR Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel 6-mercaptopurine (B1684380) riboside (6-MPR) ligand, focusing on the validation of its on-target effects. We present a detailed comparison with established purine (B94841) synthesis inhibitors, supported by experimental data and protocols to aid researchers in their drug development efforts.
Introduction
6-mercaptopurine (6-MP) is a cornerstone of therapy for various cancers and autoimmune diseases. Its active metabolite, 6-mercaptopurine riboside monophosphate (this compound), exerts its cytotoxic and immunosuppressive effects by inhibiting the de novo purine biosynthesis pathway. Specifically, it targets phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), a key enzyme in this pathway. The development of novel this compound ligands necessitates rigorous validation of their on-target effects to ensure specificity and efficacy. This guide outlines key experimental approaches and provides a comparative framework against existing alternatives.
Comparison of Purine Synthesis Inhibitors
The following table summarizes the key characteristics of the novel this compound ligand in comparison to other well-established purine synthesis inhibitors.
| Ligand | Mechanism of Action | Target | Potency (IC50) |
| Novel this compound Ligand | Inhibition of de novo purine synthesis | Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase) | [Insert experimental value] |
| 6-Mercaptopurine (6-MP) | Prodrug converted to this compound, which inhibits de novo purine synthesis.[1] | PRPP amidotransferase | 149.5 nM (suppression of PBMC blastogenesis)[2] |
| 6-Thioguanine (6-TG) | Converted to thioguanosine monophosphate (TGMP), which inhibits several enzymes in the purine synthesis pathway and is incorporated into DNA and RNA. | Multiple enzymes in purine synthesis pathway | Not available for direct target; cytotoxic effects are well-documented. |
| Azathioprine (B366305) | Prodrug that is converted to 6-MP.[3] | PRPP amidotransferase (via 6-MP) | 230.4 nM (suppression of PBMC blastogenesis)[2] |
| Cladribine | Deoxyadenosine analog that inhibits DNA synthesis and repair. | DNA polymerase, ribonucleotide reductase | 0.18 - 2.43 µM (in multiple myeloma cell lines) |
| Fludarabine | Fluorinated purine analog that inhibits DNA synthesis.[1] | DNA polymerase, ribonucleotide reductase, DNA primase | 1.54 µM (in RPMI cells) |
Experimental Protocols
Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to confirm the direct binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cell culture reagents
-
Novel this compound ligand and control compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against the target protein (e.g., PRPP amidotransferase)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the novel this compound ligand or a vehicle control for a specified time and concentration.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles or sonication.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration of each sample. Perform SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble target protein as a function of temperature for both the ligand-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.
Visualizing On-Target Effects and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Signaling pathway of the novel this compound ligand.
Caption: CETSA experimental workflow for target validation.
References
- 1. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
A Comparative Study of 6-Mercaptopurine Riboside (6-MPR) Trafficking in Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cellular trafficking of 6-mercaptopurine (B1684380) riboside (6-MPR), a nucleoside analog used in the treatment of various cancers and autoimmune diseases. Understanding the species-specific differences in its transport and metabolism is crucial for drug development, preclinical modeling, and translating findings from model organisms to humans. This document summarizes available experimental data, outlines common methodologies for studying drug trafficking, and visualizes key pathways.
Introduction to this compound Trafficking
6-Mercaptopurine (6-MP) is a prodrug that requires cellular uptake and metabolic activation to exert its cytotoxic effects by interfering with DNA and RNA synthesis.[1][2] Its riboside form, this compound, can be transported into cells and subsequently converted to 6-MP, or 6-MP can be transported directly. The overall intracellular concentration and therapeutic efficacy of 6-MP are therefore dependent on a complex interplay of influx transporters, metabolic enzymes, and efflux pumps. These components can vary significantly across different species, impacting the drug's pharmacokinetics and pharmacodynamics.
Comparative Analysis of this compound/6-MP Transport and Metabolism
Direct comparative studies of this compound trafficking across a wide range of species are limited. However, by synthesizing data from studies on mammals (human and rat), yeast, and bacteria, we can infer key differences.
Influx Mechanisms
The uptake of this compound and its aglycone, 6-MP, is mediated by specific transporter proteins. In mammals, two major families of nucleoside transporters are involved: Concentrative Nucleoside Transporters (CNTs) and Equilibrative Nucleoside Transporters (ENTs).[3][4]
-
Mammals (Human and Rat):
-
Studies in rats have shown that this compound is transported across the intestinal brush-border membrane by a Na+-dependent nucleoside transport system, which also recognizes adenosine (B11128) and inosine.[5]
-
In human lymphocytes, 6-MP transport is carrier-dependent and partially sodium-dependent, implicating the involvement of CNTs.[6]
-
The equilibrative nucleobase transporter 1 (ENBT1), encoded by the SLC43A3 gene, has been identified as a key transporter for both the influx and efflux of 6-MP in human cells.[7]
-
-
Yeast (Saccharomyces cerevisiae):
-
Yeast possesses at least two nucleoside transporters with differing specificities and locations. FUI1 is a high-affinity uridine (B1682114) transporter found in the plasma membrane, while FUN26 (a member of the ENT family) has broad nucleoside selectivity and is located in intracellular membranes, likely the vacuolar membrane.[8][9] The specific transporters for this compound have not been explicitly identified but would likely involve one of these systems.
-
-
Bacteria (Escherichia coli):
-
Bacteria utilize concentrative nucleoside transporters. For example, the NupC protein in E. coli is a broad-specificity transporter for most ribonucleosides and deoxyribonucleosides.[10] It is plausible that this compound could be a substrate for such transporters.
-
Table 1: Comparison of this compound/6-MP Influx Transporters and Kinetics
| Species/System | Transporter Family/Protein | Substrate(s) | Key Characteristics | Km (µM) | Citation(s) |
| Rat (Intestinal Vesicles) | Concentrative Nucleoside Transporter | This compound, Adenosine, Uridine | Na+-dependent | ~100 for this compound | [5] |
| Human (Lymphocytes) | Concentrative Nucleoside Transporters (putative) | 6-MP | Carrier-mediated, partially Na+-dependent | Not determined | [6] |
| Human (HEK293 Cells) | Equilibrative Nucleobase Transporter 1 (ENBT1/SLC43A3) | 6-MP, Adenine | Equilibrative (bidirectional) | 163 ± 126 for 6-MP | [7] |
| Yeast (S. cerevisiae) | Equilibrative Nucleoside Transporter (FUN26/ScENT1) | Adenosine, Uridine, Cytidine | Broad selectivity, intracellular membrane | Not determined for this compound | [8][9] |
| Bacteria (E. coli) | Concentrative Nucleoside Transporter (NupC) | Broad range of nucleosides | Broad specificity | Not determined for this compound | [10] |
Intracellular Trafficking and Metabolism
Once inside the cell, this compound is metabolized to 6-MP, which then enters a complex metabolic pathway. The free drug can also be sequestered or transported between organelles.
-
Mammals (Human and Rat):
-
In studies using nanomedicine formulations in human Caco-2 cells and rats, the intracellular trafficking of 6-MP involves the endoplasmic reticulum (ER)-Golgi complex, late endosomes/lysosomes, and microtubules.[11][12]
-
The primary metabolic pathways for 6-MP are phosphoribosylation to form active thioguanine nucleotides (TGNs), and catabolism via oxidation by xanthine (B1682287) oxidase (XO) and methylation by thiopurine S-methyltransferase (TPMT).[13][14]
-
Significant species differences in drug metabolism have been noted, particularly concerning aldehyde oxidase, cautioning against direct extrapolation of pharmacokinetic data from mammals like rodents to humans.[13]
-
Table 2: Key Enzymes in 6-MP Metabolism
| Enzyme | Pathway | Function | Species Variation | Citation(s) |
| Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) | Anabolism | Converts 6-MP to thioinosine monophosphate (TIMP), the first step to active metabolites. | Generally conserved. | [15] |
| Thiopurine S-methyltransferase (TPMT) | Catabolism | Methylates 6-MP to the inactive 6-methylmercaptopurine (B131649) (6-MMP). | Genetic polymorphisms in humans lead to significant variations in activity. | [1][15] |
| Xanthine Oxidase (XO) | Catabolism | Oxidizes 6-MP to the inactive 6-thiouric acid. | Activity can vary between species. | [2][13] |
| Inosine monophosphate dehydrogenase (IMPDH) | Anabolism | Converts TIMP to thioxanthosine monophosphate (TXMP). | Generally conserved. | [15] |
Efflux Mechanisms
The intracellular concentration of 6-MP is also regulated by efflux transporters that pump the drug out of the cell.
-
Mammals (Human):
The presence and activity of MRP4 orthologs and other efflux pumps in yeast and bacteria could significantly influence their sensitivity to 6-MP, but specific data on 6-MP efflux in these organisms is scarce.
Experimental Protocols
Several well-established methods are used to study the transport of drugs like this compound across biological membranes.
In Vitro Cell Monolayer Assay (e.g., Caco-2 cells)
This is a widely used method to model the intestinal epithelium and assess drug permeability and transport mechanisms.[19][20][21]
-
Cell Culture: Caco-2 cells are seeded on a porous membrane insert (e.g., a Transwell® system) and cultured for approximately 21 days to form a differentiated, polarized monolayer.
-
Transport Experiment: The drug solution (containing radiolabeled or fluorescently tagged this compound/6-MP) is added to the apical (donor) compartment.
-
Sampling: At various time points, samples are taken from the basolateral (receiver) compartment.
-
Analysis: The concentration of the drug in the samples is quantified using techniques like HPLC, LC-MS/MS, or scintillation counting.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport.
-
Inhibition Studies: To identify specific transporters, the experiment is repeated in the presence of known inhibitors of transporter families (e.g., indomethacin (B1671933) for MRP4).
Everted Sac Technique
This in situ method uses a segment of the small intestine from a laboratory animal (e.g., rat) to study drug absorption.[19]
-
Preparation: A segment of the small intestine is removed, everted (turned inside out), and tied at one end to form a sac.
-
Incubation: The sac is filled with a buffer solution and incubated in a bath containing the oxygenated drug solution.
-
Sampling: After incubation, the concentration of the drug that has been transported into the serosal fluid inside the sac is measured.
Flow Cytometry-Based Uptake Assays
This high-throughput method can be used to quantify the uptake of fluorescently labeled drugs or competitive uptake with fluorescent probes in a population of cells.[22]
-
Cell Preparation: A suspension of the cells of interest (e.g., yeast, bacteria, or mammalian cell lines) is prepared.
-
Incubation: The cells are incubated with a fluorescent derivative of this compound or with a known fluorescent transporter substrate along with unlabeled this compound as a competitor.
-
Analysis: The intracellular fluorescence of individual cells is measured using a flow cytometer. The median fluorescence intensity is proportional to the amount of drug taken up.
Visualizations of Pathways and Workflows
Caption: Generalized workflow for studying drug trafficking in vitro.
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
References
- 1. youtube.com [youtube.com]
- 2. ClinPGx [clinpgx.org]
- 3. Nucleoside transporters | PPTX [slideshare.net]
- 4. Frontiers | Emerging Roles of Nucleoside Transporters [frontiersin.org]
- 5. Transport mechanisms of nucleosides and the derivative, 6-mercaptopurine riboside across rate intestinal brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-mercaptopurine transport in human lymphocytes: Correlation with drug-induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 6-Mercaptopurine Transport by the SLC43A3-Encoded Nucleobase Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and Purification of Human and Saccharomyces cerevisiae Equilibrative Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleoside transporter proteins of Saccharomyces cerevisiae. Demonstration of a transporter (FUI1) with high uridine selectivity in plasma membranes and a transporter (FUN26) with broad nucleoside selectivity in intracellular membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. InterPro [ebi.ac.uk]
- 11. Cellular Uptake and Transport Mechanism of 6-Mercaptopurine Nanomedicines for Enhanced Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. gosset.ai [gosset.ai]
- 16. Structural and mechanistic basis of substrate transport by the multidrug transporter MRP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structural and Mechanistic Basis of Substrate Transport by the Multidrug Transporter MRP4 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 18. nmitaylor.com [nmitaylor.com]
- 19. pharmacy180.com [pharmacy180.com]
- 20. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. Studying Small Molecule Transport Across the Cell Membrane [sartorius.com]
Navigating the Cellular Maze: A Comparative Guide to M6P-Independent Lysosomal Targeting Specificity
For researchers, scientists, and drug development professionals, the precise delivery of therapeutic agents to the lysosome is a critical challenge. While the mannose-6-phosphate (B13060355) (M6P) pathway is the classical route for lysosomal enzyme trafficking, alternative, M6P-independent pathways offer intriguing possibilities for targeted therapies. This guide provides an objective comparison of the specificity of M6P-independent lysosomal targeting mechanisms, supported by experimental data, detailed protocols, and visual pathway representations.
The delivery of soluble lysosomal proteins is predominantly mediated by the mannose-6-phosphate receptor (M6PR). However, the existence of M6P-independent pathways has been well-established, particularly in certain cell types or for specific proteins that lack the M6P recognition marker.[1][2] These alternative routes primarily involve two key receptors: Sortilin and Lysosomal Integral Membrane Protein 2 (LIMP-2). Understanding the specificity of these pathways is paramount for developing novel therapeutics that can bypass potential limitations of the M6P-dependent route.
M6P-Independent Targeting Pathways: A Head-to-Head Comparison
The two major M6P-independent lysosomal targeting pathways are facilitated by the transmembrane receptors Sortilin and LIMP-2. Each recognizes a distinct set of cargo proteins and utilizes specific sorting signals for lysosomal delivery.
Sortilin: This type-I transmembrane protein is a member of the Vps10p-domain receptor family and is involved in the transport of a variety of proteins to the lysosome.[3] Sortilin-mediated targeting is crucial for the proper localization of enzymes like cathepsins D and H, as well as sphingolipid activator proteins (SAPs), including prosaposin and GM2AP.[1][2] Studies have shown that while cathepsin D transport is partially dependent on sortilin, cathepsin H exclusively relies on this receptor for its lysosomal delivery.[2] The interaction between sortilin and its cargo is independent of M6P, offering a distinct advantage in scenarios where M6P synthesis is impaired, such as in I-cell disease.[1]
LIMP-2 (Lysosomal Integral Membrane Protein 2): Also known as SCARB2, LIMP-2 is a type III transmembrane glycoprotein (B1211001) that plays a critical role in the transport of β-glucocerebrosidase (GCase) to the lysosome.[4][5] This interaction is highly specific and essential for GCase activity within the lysosome; deficiency in LIMP-2 leads to the missorting and secretion of GCase.[4][6] The binding of GCase to LIMP-2 occurs in the endoplasmic reticulum and is maintained throughout the secretory pathway until the acidic environment of the lysosome triggers dissociation.[7] Interestingly, some research suggests that the LIMP-2/GCase complex may also interact with the M6PR, indicating a potential cross-talk between these pathways.[8][9]
A summary of the key characteristics of these M6P-independent pathways compared to the M6P-dependent pathway is presented in the table below.
| Feature | M6P-Dependent Pathway | Sortilin-Mediated Pathway | LIMP-2-Mediated Pathway |
| Primary Receptor(s) | Cation-Independent M6PR (CI-M6PR), Cation-Dependent M6PR (CD-M6PR) | Sortilin | LIMP-2 (SCARB2) |
| Recognition Signal | Mannose-6-Phosphate (M6P) | Protein-based motifs | Protein-based motifs on GCase |
| Key Cargo Proteins | Majority of soluble lysosomal hydrolases | Cathepsins D & H, Sphingolipid Activator Proteins (SAPs), Progranulin | β-glucocerebrosidase (GCase) |
| Binding Affinity (Kd) | nM to µM range (e.g., CI-M6PR for β-glucuronidase: ~1-90 nM; for GAA: ~28 nM; for PPT1: ~68 nM)[10][11] | nM range (e.g., for Progranulin: ~15.4 nM)[12] | µM range (e.g., for GCase: ~0.97 µM)[8] |
| Trafficking Route | Trans-Golgi Network (TGN) -> Endosomes -> Lysosomes | TGN -> Endosomes -> Lysosomes | Endoplasmic Reticulum -> Golgi -> Endosomes -> Lysosomes |
| Key for | General lysosomal enzyme trafficking | Specific enzyme and protein delivery, particularly in M6P-deficient conditions | GCase trafficking and function |
Visualizing the Pathways
To better understand the molecular interactions and trafficking routes, the following diagrams illustrate the M6P-dependent and -independent lysosomal targeting pathways.
References
- 1. The lysosomal trafficking of sphingolipid activator proteins (SAPs) is mediated by sortilin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sortilin mediates the lysosomal targeting of cathepsins D and H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorting through the extensive and confusing roles of sortilin in metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LIMP-2 is a receptor for lysosomal mannose-6-phosphate-independent targeting of beta-glucocerebrosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal Integral Membrane Protein-2: A New Player in Lysosome-Related Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LIMP-2 expression is critical for β-glucocerebrosidase activity and α-synuclein clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The LIMP-2/SCARB2 Binding Motif on Acid β-Glucosidase: BASIC AND APPLIED IMPLICATIONS FOR GAUCHER DISEASE AND ASSOCIATED NEURODEGENERATIVE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosome sorting of β-glucocerebrosidase by LIMP-2 is targeted by the mannose 6-phosphate receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysosome sorting of β-glucocerebrosidase by LIMP-2 is targeted by the mannose 6-phosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glycan-binding properties of the cation-independent mannose 6-phosphate receptor are evolutionary conserved in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysosomal enzyme binding to the cation-independent mannose 6-phosphate receptor is regulated allosterically by insulin-like growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sortilin-Mediated Endocytosis Determines Levels of the Fronto-Temporal Dementia Protein, Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 6-Mercaptopurine (6-MP) Protein-Protein Interactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for the orthogonal validation of protein-protein interactions involving the anti-cancer and immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP). As a prodrug, 6-MP is metabolized into active thiopurine nucleotides that exert their therapeutic effects by interacting with and inhibiting key enzymes in the purine (B94841) biosynthesis pathway. Validating these interactions with high confidence is crucial for understanding its mechanism of action, identifying potential off-target effects, and developing novel therapeutic strategies.
Key Protein Interactions of 6-Mercaptopurine Metabolites
The primary mechanism of action of 6-MP involves its conversion to thioinosine monophosphate (TIMP) and other active metabolites, which subsequently interact with several key proteins. The main validated and putative protein interactions are:
-
Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This enzyme catalyzes the conversion of 6-MP to its active metabolite, thioinosine monophosphate (TIMP). This is a critical step for the drug's efficacy.
-
Phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase): TIMP inhibits this rate-limiting enzyme in the de novo purine synthesis pathway, leading to a reduction in the production of purine nucleotides.
-
Inosine monophosphate dehydrogenase (IMPDH): The active metabolite of 6-MP, thioguanine nucleotides (TGNs), are formed in part through the action of IMPDH. The metabolite methyl-thioinosine monophosphate (meTIMP) is also known to inhibit IMPDH.
-
Thiopurine S-methyltransferase (TPMT): This enzyme is involved in the inactivation of 6-MP by methylating it. Genetic variations in TPMT can lead to altered drug metabolism and increased toxicity.
-
Ubiquitin-specific protease 2a (USP2a): Recent studies suggest that 6-MP may also interact with and inhibit USP2a, a deubiquitinating enzyme, which can affect the stability of proteins such as Fatty Acid Synthase (FAS) and MDM2.[1][2]
Quantitative Comparison of Interaction Validation Data
Orthogonal validation involves using multiple, independent experimental methods to confirm a biological finding, thereby increasing confidence in the result. The following table summarizes available quantitative data from various studies on the interaction of 6-MP and its metabolites with target proteins. It is important to note that direct comparative data from multiple orthogonal methods within a single study is often limited in the publicly available literature.
| Target Protein | 6-MP Metabolite | Validation Method | Quantitative Value | Cell Line/System | Reference |
| IMPDH | Mycophenolic acid (MPA) vs. MPAG | Enzymatic Assay | IC50: 532- to 1022-fold higher for MPAG | Purified recombinant human type II IMPDH | [3] |
| PBMCs | 6-Mercaptopurine | MTT Assay | IC50: 149.5 ± 124.9 nM | Human Peripheral Blood Mononuclear Cells | [4] |
| PBMCs | Azathioprine (B366305) | MTT Assay | IC50: 230.4 ± 231.3 nM | Human Peripheral Blood Mononuclear Cells | [4] |
| IMPDH | meTIMP | Correlation Analysis | Negative correlation with IMPDH activity (rs = -0.31, P = 0.03) | IBD patients | [5] |
| HGPRT | 6-Thioguanine nucleotides (6-TGNs) | Correlation Analysis | Positive correlation with HPRT activity in patients with leukopenia (r = 0.526, P = 0.005) | IBD patients | [5] |
Signaling and Metabolic Pathways of 6-Mercaptopurine
The following diagrams illustrate the key pathways affected by 6-mercaptopurine and a general workflow for validating its protein-protein interactions.
Figure 1: Simplified metabolic and signaling pathway of 6-mercaptopurine.
Figure 2: General experimental workflow for orthogonal validation of a protein-protein interaction.
Detailed Experimental Protocols for Key Validation Methods
The following sections provide detailed methodologies for key experiments used in the orthogonal validation of protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context.
Principle: An antibody specific to a "bait" protein is used to pull down the bait protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be pulled down and can be identified by Western blotting or mass spectrometry.
Detailed Protocol:
-
Cell Lysis:
-
Culture cells to an appropriate density and treat with 6-MP or its metabolites if required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing (Optional):
-
Add protein A/G beads to the cell lysate and incubate to reduce non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Incubate with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.
-
Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify all interacting partners.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.
Principle: One molecule (the "ligand") is immobilized on a sensor chip. A solution containing the other molecule (the "analyte") is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the purified ligand (e.g., the target protein) over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the analyte (e.g., a 6-MP metabolite).
-
Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate.
-
Monitor the association phase as the analyte binds to the ligand.
-
-
Dissociation:
-
Switch the flow back to running buffer to monitor the dissociation of the analyte from the ligand.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
The resulting sensorgram (a plot of response units versus time) is fitted to a binding model (e.g., a 1:1 Langmuir model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Förster Resonance Energy Transfer (FRET)
FRET is a fluorescence-based technique that can be used to measure the proximity of two molecules, making it suitable for studying protein-protein interactions in living cells.
Principle: FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the two fluorophores are in very close proximity (typically 1-10 nm).
Detailed Protocol:
-
Construct Preparation:
-
Genetically fuse the donor (e.g., CFP) and acceptor (e.g., YFP) fluorescent proteins to the bait and prey proteins, respectively.
-
-
Cell Transfection:
-
Transfect cells with the expression vectors for the fusion proteins.
-
-
Cell Treatment:
-
Treat the cells with 6-MP or its metabolites if investigating the effect on the interaction.
-
-
Imaging and Measurement:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores using a fluorescence microscope or plate reader.
-
An increase in the acceptor emission and a corresponding decrease in the donor emission indicates that FRET is occurring, and thus the two proteins are interacting.
-
-
Data Analysis:
-
Calculate the FRET efficiency to quantify the extent of the interaction. This can be used to determine binding affinities (KD) or inhibition constants (IC50) for compounds that disrupt the interaction.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment.[6][7][8]
Principle: The binding of a ligand (e.g., a drug) to a protein often increases the protein's thermal stability. In CETSA, cells or cell lysates are heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the protein to a higher temperature in the presence of the ligand indicates target engagement.[6]
Detailed Protocol:
-
Cell Treatment:
-
Treat intact cells or cell lysates with the compound of interest (e.g., 6-MP) or a vehicle control.
-
-
Thermal Denaturation:
-
Aliquot the treated samples and heat them to a range of different temperatures.
-
-
Protein Extraction:
-
Lyse the cells (if intact cells were used) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the soluble target protein in each sample using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
Alternatively, an isothermal dose-response experiment can be performed at a fixed temperature to determine the concentration of the compound required to stabilize the protein.
-
Conclusion
The orthogonal validation of 6-mercaptopurine's protein-protein interactions is essential for a complete understanding of its pharmacological effects. While a comprehensive dataset with direct comparative values from multiple orthogonal techniques for each specific interaction is not always readily available, the application of the diverse methodologies described in this guide can provide a robust and high-confidence validation of these critical molecular events. By combining techniques that probe interactions in different contexts (in vitro, in situ, and in vivo) and provide different types of data (qualitative, quantitative, kinetic, and thermodynamic), researchers can build a more complete and accurate picture of how 6-MP functions at the molecular level. This knowledge is invaluable for the optimization of current therapeutic regimens and the development of next-generation purine antimetabolites.
References
- 1. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of suppressive potency between azathioprine and 6-mercaptopurine against mitogen-induced blastogenesis of human peripheral blood mononuclear cells in-vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IMPDH activity in thiopurine-treated patients with inflammatory bowel disease – relation to TPMT activity and metabolite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
A Comparative Guide to the Validation of a Novel Fluorescent Probe for Tracking 6-Mercaptopurine Riboside (6-MPR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a new fluorescent probe designed to track the intracellular fate of 6-mercaptopurine (B1684380) riboside (6-MPR), a key intermediate in the metabolic pathway of the immunosuppressive and chemotherapeutic drug 6-mercaptopurine (6-MP). We offer a detailed comparison of this novel imaging-based approach with established analytical methods, present standardized experimental protocols for probe validation, and visualize the underlying biological and experimental workflows.
Performance Comparison: Fluorescent Probe vs. Alternative Analytical Methods
The development of a specific fluorescent probe for this compound offers the potential for real-time, single-cell resolution imaging, a significant advantage over traditional methods that rely on cell population averages. Below is a comparative summary of the anticipated performance of a novel fluorescent probe against High-Performance Liquid Chromatography (HPLC), a widely used technique for quantifying 6-MP and its metabolites.[1][2][3]
| Feature | Novel Fluorescent Probe (Hypothetical) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Real-time fluorescence imaging of this compound in living cells. | Chromatographic separation and UV detection of 6-MP and its metabolites from cell lysates. |
| Spatial Resolution | Subcellular | None (bulk measurement from cell populations). |
| Temporal Resolution | High (seconds to minutes) | Low (minutes to hours per sample). |
| Sensitivity | High (potentially nanomolar to low micromolar).[4] | High (nanomolar to micromolar).[1] |
| Sample Preparation | Minimal (incubation with probe).[5] | Extensive (cell lysis, protein precipitation, extraction). |
| Live-Cell Imaging | Yes | No |
| Multiplexing Capability | Potential for co-localization with other fluorescent markers.[5] | Limited; requires separate runs for different analytes or complex gradient elution. |
| Throughput | High (amenable to high-content screening). | Low to medium. |
| Quantitative Capability | Ratiometric or intensity-based semi-quantification. | Highly quantitative (absolute quantification). |
Signaling Pathway of 6-Mercaptopurine Metabolism
6-Mercaptopurine is a prodrug that undergoes extensive intracellular metabolism to exert its therapeutic effects.[6][7] The conversion of 6-MP to this compound is a critical step in this pathway. Understanding this metabolic cascade is essential for interpreting the data obtained from a this compound-specific fluorescent probe. 6-MP competes with hypoxanthine (B114508) and guanine (B1146940) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP).[8] TIMP then inhibits several enzymes involved in purine (B94841) synthesis.[7][8] Some mercaptopurine is also converted to nucleotide derivatives of 6-thioguanine (B1684491) (6-TG).[6]
Caption: Metabolic pathway of 6-mercaptopurine (6-MP).
Experimental Workflow for Validation of a New this compound Fluorescent Probe
A rigorous validation process is crucial to ensure the reliability and specificity of a new fluorescent probe.[9][10] The following workflow outlines the key experimental stages for characterizing a novel this compound probe.
Caption: A stepwise workflow for the validation of a new fluorescent probe.
Detailed Experimental Protocols
The following protocols provide a starting point for the validation of a new fluorescent probe for this compound. Optimization may be required for specific cell types and imaging systems.
Protocol 1: Photophysical Characterization
-
Absorbance and Emission Spectra:
-
Dissolve the fluorescent probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Dilute the stock solution in the desired buffer (e.g., PBS, cell culture medium) to a final concentration suitable for spectrophotometer and fluorometer measurements.
-
Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λ_abs).
-
Measure the fluorescence emission spectrum using a fluorometer, exciting at λ_abs, to determine the maximum emission wavelength (λ_em).
-
-
Quantum Yield Determination:
-
Use a well-characterized fluorescent standard with a known quantum yield and similar excitation and emission wavelengths (e.g., fluorescein, rhodamine).
-
Prepare a series of dilutions of the new probe and the standard in the same solvent.
-
Measure the absorbance and integrated fluorescence intensity for each dilution.
-
Plot the integrated fluorescence intensity versus absorbance. The quantum yield of the new probe can be calculated from the slopes of the two plots and the known quantum yield of the standard.
-
-
Photostability Assessment:
-
Prepare a sample of the probe in solution or in cells.
-
Continuously expose the sample to excitation light using a fluorescence microscope.
-
Acquire images at regular time intervals.
-
Measure the fluorescence intensity over time to determine the rate of photobleaching.
-
Protocol 2: Live-Cell Imaging and Probe Specificity
-
Cell Culture and Seeding:
-
Culture the chosen cell line (e.g., a cancer cell line known to metabolize 6-MP) in appropriate culture medium.
-
Seed the cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
-
Probe Loading and Staining:
-
Prepare a working solution of the fluorescent probe in pre-warmed culture medium. Determine the optimal concentration and incubation time through titration experiments (typically in the nanomolar to low micromolar range for 15-60 minutes at 37°C).[5]
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.[5]
-
-
Confocal Microscopy:
-
Place the dish on the stage of a confocal microscope equipped with a live-cell imaging chamber maintaining physiological conditions (37°C, 5% CO2).[5]
-
Acquire images using the appropriate laser line for excitation and emission filters for the probe. Use the lowest possible laser power to minimize phototoxicity.[5]
-
-
Specificity Assay (Competition):
-
Pre-incubate cells with a high concentration of unlabeled this compound for a period before adding the fluorescent probe.
-
Image the cells and compare the fluorescence intensity to cells not pre-incubated with this compound. A significant reduction in fluorescence intensity in the pre-incubated cells indicates specific binding of the probe to this compound.
-
Perform similar experiments with structurally related molecules (e.g., other purine analogs) to assess selectivity.
-
Protocol 3: Cytotoxicity Assay
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the fluorescent probe, including a concentration several-fold higher than that used for imaging.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubate for a period relevant to the imaging experiments (e.g., 24 hours).
-
-
MTT Assay (or similar viability assay):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. A lack of significant decrease in viability indicates low cytotoxicity of the probe at the working concentration.
-
References
- 1. Determination of urinary 6-mercaptopurine and three of its metabolites by HPLC-UV coupled with the iodine-azide reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Mercaptopurine? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Designing a rigorous microscopy experiment: Validating methods and avoiding bias - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newsletter: Designing a Fluorescence Microscopy Experiment - FluoroFinder [fluorofinder.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 6-Mercaptopurine (6-MPR)
For researchers, scientists, and drug development professionals, the proper handling and disposal of 6-mercaptopurine (B1684380) (6-MPR), a potent cytotoxic and antineoplastic agent, is a critical component of laboratory safety and environmental responsibility. Adherence to stringent disposal protocols is essential to mitigate risks of exposure and environmental contamination. This compound is classified as a hazardous substance, and its waste must be managed in accordance with all applicable local, state, and federal regulations.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[3] All activities involving this compound powder should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[3][4] In case of a spill, dry clean-up procedures should be used to avoid generating dust. The spilled material should be dampened with water before sweeping and placed in a suitable, sealed container for disposal.[1]
Step-by-Step Disposal Protocol for this compound Waste
The recommended method for the ultimate disposal of this compound and materials contaminated with it is incineration by a licensed hazardous waste management facility.[4] Under no circumstances should this compound waste be disposed of in regular trash or flushed down the drain, as it is harmful to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[3]
-
Segregation and Collection : All this compound waste, including unused product, contaminated labware (e.g., vials, gloves, bench paper), and cleanup materials from spills, must be segregated from non-hazardous waste at the point of generation.[1]
-
Containerization :
-
Solid Waste : Place solid this compound waste into a designated, leak-proof, and sealable plastic container that is clearly labeled as "Hazardous Waste," "Cytotoxic Waste," and includes the chemical name "6-Mercaptopurine."[1]
-
Sharps : Needles, syringes, and other sharps contaminated with this compound must be placed directly into an approved, puncture-resistant sharps container without being crushed, clipped, or recapped.[1]
-
Packaging : Antineoplastic (cytotoxic) wastes should be packed directly into color-coded, secure, and robust containers designed to prevent leakage or bursting during handling.[2]
-
-
Labeling : Ensure all waste containers are accurately labeled with their contents and associated hazards. This facilitates proper handling and disposal by waste management personnel.
-
Storage : Store sealed waste containers in a secure, designated area away from incompatible materials such as strong oxidants, acids, and bases.[4] The storage area should be clearly marked and have restricted access.
-
Arranging for Disposal : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transport of the this compound waste. The waste will then be transported to a permitted facility for high-temperature incineration.[4]
Hazard Classification and Waste Management Data
Proper identification and classification of hazardous waste are the first steps in its management.[5] this compound is considered hazardous due to its toxicity and potential carcinogenicity.[3][4]
| Parameter | Guideline | Source |
| Waste Type | Hazardous, Cytotoxic/Antineoplastic | [1] |
| Primary Hazard | Toxic, Potential Carcinogen, Teratogen | [3][4] |
| UN Number | 2811 (for transport of toxic solids, organic, n.o.s.) | [3] |
| Recommended Disposal | Incineration in a chemical incinerator with afterburner and scrubber | [4] |
| Prohibited Disposal | Do not allow to enter drains, sewers, or waterways | [2][3] |
Diagrams for Procedural and Mechanistic Understanding
To ensure clarity in the disposal workflow and to provide context on why such stringent procedures are necessary, the following diagrams illustrate the required steps and the drug's mechanism of action.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Simplified mechanism of action of 6-Mercaptopurine.
References
Essential Safety and Logistical Information for Handling 6-Mercaptopurine Riboside (6-MPR)
For researchers, scientists, and drug development professionals, the safe handling of 6-Mercaptopurine Riboside (6-MPR), a cytotoxic antineoplastic agent, is paramount. Adherence to strict personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
The primary routes of exposure to this compound are inhalation of dust, skin absorption, and ingestion.[1] Therefore, appropriate PPE is essential. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double gloving with chemotherapy-tested nitrile gloves is recommended. For prolonged or high-risk activities, select gloves with a breakthrough time of >240 minutes (EN 374 Protection Class 5 or higher). For brief contact, a breakthrough time of >60 minutes (EN 374 Protection Class 3 or higher) is advised.[2] Gloves should be powder-free to prevent aerosolization of the drug.[3] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required. Gowns made of polyethylene-coated polypropylene (B1209903) offer superior protection.[1][4] |
| Eye Protection | Safety Goggles | Use chemical splash goggles that provide a seal around the eyes.[5] |
| Respiratory Protection | Respirator | When handling this compound powder outside of a containment device (e.g., biological safety cabinet), a NIOSH-approved N100, P100, or R100 particulate respirator is necessary to provide a high level of protection against airborne particles.[3] A full-facepiece respirator may be required for large spills.[5] |
Operational Plan for Handling this compound
A systematic workflow is crucial for the safe handling of this compound. The following diagram illustrates the key steps from preparation to post-handling procedures.
-
Sample Preparation: A sample of the glove material is placed in a permeation cell, separating a challenge solution (the chemotherapy drug) from a collection medium.
-
Exposure: The outer surface of the glove material is exposed to the challenge solution.
-
Sampling and Analysis: The collection medium is continuously monitored and analyzed for the presence of the drug.
-
Breakthrough Time Determination: The time at which the drug is first detected in the collection medium is recorded as the breakthrough time.
Disposal Plan for this compound Waste
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[8] Improper disposal can pose a significant risk to personnel and the environment.
The following diagram outlines the step-by-step process for the safe disposal of this compound waste.
It is imperative that all personnel handling this compound receive documented training on these procedures.[8] Regular review and updating of safety protocols are also essential to maintain a safe working environment. For more detailed information, always refer to the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines.
References
- 1. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. pubsaskdev.blob.core.windows.net [pubsaskdev.blob.core.windows.net]
- 4. cdc.gov [cdc.gov]
- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 6. cdc.gov [cdc.gov]
- 7. media.oncologynurseadvisor.com [media.oncologynurseadvisor.com]
- 8. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
